Product packaging for 3-Pentyl acetate(Cat. No.:CAS No. 620-11-1)

3-Pentyl acetate

Cat. No.: B1618307
CAS No.: 620-11-1
M. Wt: 130.18 g/mol
InChI Key: PBKYSIMDORTIEU-UHFFFAOYSA-N
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Description

3-Pentyl acetate is a useful research compound. Its molecular formula is C7H14O2 and its molecular weight is 130.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 11767. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14O2 B1618307 3-Pentyl acetate CAS No. 620-11-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pentan-3-yl acetate
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InChI

InChI=1S/C7H14O2/c1-4-7(5-2)9-6(3)8/h7H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

PBKYSIMDORTIEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20211030
Record name 3-Pentanol, acetate (8CI)(9CI)
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Molecular Weight

130.18 g/mol
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Physical Description

See also N-AMYL ACETATE
Record name 3-PENTYL ACETATE
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Flash Point

33.4 °C
Record name 3-PENTYL ACETATE
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Vapor Density

0.879
Record name 3-PENTYL ACETATE
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Vapor Pressure

7.85 mmHg
Record name 3-PENTYL ACETATE
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CAS No.

620-11-1
Record name 3-Pentanol, 3-acetate
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Foundational & Exploratory

3-Pentyl acetate CAS number 620-11-1

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Pentyl Acetate (B1210297) (CAS 620-11-1)

Abstract

This technical guide provides a comprehensive overview of 3-pentyl acetate (CAS: 620-11-1), an organic compound of interest to researchers, scientists, and professionals in drug development. The document details its chemical and physical properties, spectroscopic data, synthesis methodologies, and analytical protocols. Applications, particularly within the pharmaceutical and chemical industries, are discussed, alongside essential safety and toxicological information. All quantitative data is presented in structured tables, and key experimental workflows are visualized using diagrams to ensure clarity and ease of use for the technical audience.

Chemical and Physical Properties

This compound, also known as pentan-3-yl acetate or 1-ethylpropyl acetate, is an organic ester with a characteristic fruity odor.[1][2] It is a colorless to yellow, watery liquid.[1] As an isomer of amyl acetate, it is highly flammable.[1][3] Its properties make it a versatile solvent and intermediate in various chemical processes.

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 620-11-1 [1][2][4]
Molecular Formula C₇H₁₄O₂ [1][2][4]
Molecular Weight 130.18 g/mol [1][4]
IUPAC Name pentan-3-yl acetate [4]
Synonyms 3-amyl acetate, Acetic acid 1-ethylpropyl ester, Diethylcarbinol acetate [1][2]
Appearance Colorless to yellow, watery liquid [1][3]
Melting Point -74.65°C (estimate) [1][5]
Boiling Point 133.85°C [1]
Flash Point 33.4°C [1][2][4]
Density 0.8712 g/cm³ [1]
Vapor Pressure 7.85 mmHg at 25°C [1][2][4]
Refractive Index 1.3960 [1][5]
XLogP3 2.2 [4][5]

| Water Solubility | 10 g/L (20 °C) (for n-pentyl acetate) |[6] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. Key spectral information from various databases is summarized below.

Table 2: Spectroscopic Data for this compound

Technique Data Highlights Source
¹³C NMR Instrument: Varian CFT-20 [4]
GC-MS NIST Number: 417537; Top m/z peaks: 43, 101, 70 [4]
IR Spectra Vapor Phase IR spectra available [4]

| Kovats Retention Index | Standard non-polar: 835; Standard polar: 1077 |[4] |

Synthesis of this compound

This compound is typically synthesized via the esterification of 3-pentanol (B84944) with acetic acid. Both chemical and enzymatic methods can be employed.

Chemical Synthesis: Fisher Esterification

The Fisher esterification is a classic method for producing esters by refluxing a carboxylic acid and an alcohol in the presence of a strong acid catalyst.[7]

This protocol is adapted from the synthesis of isopentyl acetate and is directly applicable by substituting the alcohol.[7][8][9]

  • Reaction Setup : In a 100 mL round-bottom flask, combine 3-pentanol (1 mole equivalent) and an excess of glacial acetic acid (e.g., 2.5 mole equivalents).[9] Swirl the flask to ensure thorough mixing.

  • Catalyst Addition : Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.2 mole equivalents) to the mixture while swirling.[7][9] Note that this process is exothermic.

  • Reflux : Add several boiling chips to the flask, attach a reflux condenser, and heat the mixture to a gentle boil using a heating mantle.[7][8] Reflux the mixture for 1-2 hours to allow the reaction to approach equilibrium.[7][9]

  • Cooling and Quenching : After the reflux period, allow the mixture to cool to room temperature.[7][9] Transfer the solution to a separatory funnel and add an equal volume of cold water to quench the reaction.[9]

  • Aqueous Wash : Separate and discard the lower aqueous layer.[8]

  • Neutralization : Wash the organic layer with a 5% aqueous sodium bicarbonate solution to neutralize the excess acetic acid and the sulfuric acid catalyst.[7][8] Perform this wash repeatedly until the aqueous layer is basic, as confirmed by pH paper.[7] Caution : Carbon dioxide gas is evolved during this step; vent the separatory funnel frequently.[8][9]

  • Brine Wash : Wash the organic layer with a saturated sodium chloride (brine) solution to remove residual water and water-soluble impurities.[8][9]

  • Drying : Transfer the crude ester to an Erlenmeyer flask and dry it over anhydrous sodium sulfate (B86663) or magnesium sulfate until the liquid is clear.[7][8]

  • Purification : Decant the dried ester into a distillation flask. Purify the this compound via simple distillation, collecting the fraction that distills near its boiling point (134-135°C).[1][7]

Fisher_Esterification_Workflow Reactants 3-Pentanol + Glacial Acetic Acid Reflux Reflux (1-2 hours) Reactants->Reflux Catalyst Conc. H₂SO₄ Catalyst->Reflux Workup Cool & Quench (Cold Water) Reflux->Workup Neutralize Neutralization (5% NaHCO₃ Wash) Workup->Neutralize Waste1 Aqueous Layer (H₂SO₄, Acetic Acid) Workup->Waste1 Separate Dry Drying (Anhydrous Na₂SO₄) Neutralize->Dry Waste2 Aqueous Layer (Salts) Neutralize->Waste2 Separate Distill Simple Distillation Dry->Distill Product Pure 3-Pentyl Acetate Distill->Product

Fisher Esterification Workflow for this compound Synthesis.
Enzymatic Synthesis

Enzymatic synthesis offers a greener alternative to acid-catalyzed methods, operating under milder conditions. Lipases, such as Lipozyme®435, are effective catalysts for this esterification.[10]

This protocol is based on the enzymatic synthesis of pentyl acetate and can be adapted for the 3-pentyl isomer.[10]

  • Reaction Setup : The reaction is carried out in a 50 mL double-walled glass reactor with temperature control and magnetic stirring.[10]

  • Reagents : Add 3-pentanol and acetic acid to the reactor. An excess of the alcohol (e.g., an alcohol/acid molar ratio of 2:1) is often used to improve conversion rates and prevent enzyme inhibition by the acid.[10] The reaction can be performed solvent-free.

  • Catalyst : Add the immobilized lipase (B570770) catalyst (e.g., Lipozyme®435) to the reagent mixture.

  • Reaction Conditions : Maintain the reaction temperature at a constant, optimized value (e.g., 40-60°C) using a circulating water bath.[10] Stir the mixture at a constant rate.

  • Monitoring : Monitor the reaction progress by taking samples at regular intervals and analyzing the concentration of acetic acid via titration or another suitable analytical method.[10]

  • Termination and Product Isolation : Once the desired conversion is reached (typically after several hours), stop the reaction. The immobilized enzyme can be recovered by simple filtration for reuse.[10] The product can be purified from the remaining reactants by distillation under reduced pressure to avoid high temperatures that could degrade the product.

Enzymatic_Synthesis_Workflow Reactants 3-Pentanol + Acetic Acid (Solvent-Free) Reaction Stirred Reactor (40-60°C, >8h) Reactants->Reaction Catalyst Immobilized Lipase (e.g., Lipozyme®435) Catalyst->Reaction Filtration Filtration Reaction->Filtration Purification Vacuum Distillation Filtration->Purification Crude Product RecycledCatalyst Recycled Lipase Filtration->RecycledCatalyst Recovered Catalyst Product Pure 3-Pentyl Acetate Purification->Product Unreacted Unreacted Substrates Purification->Unreacted

Enzymatic Synthesis Workflow for this compound.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the identification and quantification of volatile compounds like this compound.[11]

Experimental Protocol: GC-MS Analysis

This is a general protocol for analyzing volatile acetate esters.[11][12]

  • Sample Preparation : If the sample is a liquid mixture, dilute it with a suitable solvent (e.g., dichloromethane (B109758) or hexane) to a concentration appropriate for GC-MS analysis (typically in the ppm range). If an internal standard is required for quantification, it should be added at this stage.

  • Headspace Analysis (Optional) : For solid or complex liquid matrices, Headspace Solid-Phase Microextraction (HS-SPME) can be used.[11][12]

    • Place a known amount of the sample in a sealed GC vial.[11]

    • Heat the vial to allow volatile compounds to partition into the headspace.[11]

    • Expose an SPME fiber to the headspace for a defined period to adsorb the analytes.[11]

    • Retract the fiber and introduce it into the GC injector.

  • GC-MS Injection : Inject a small volume (e.g., 1 µL) of the prepared sample or the SPME fiber into the GC inlet, which is heated to ensure rapid volatilization.

  • Chromatographic Separation : The volatile compounds are separated on a capillary column (e.g., a non-polar HP-5MS column).[12] A temperature program is used to elute the compounds based on their boiling points and interactions with the column's stationary phase.

  • Mass Spectrometry Detection : As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron ionization). The resulting fragments are separated by their mass-to-charge ratio, generating a mass spectrum for each compound.

  • Data Analysis : Identify this compound by comparing its retention time and mass spectrum to that of a known standard or a library database (e.g., NIST).[4] Quantification can be performed by integrating the peak area and comparing it to a calibration curve.

GCMS_Analysis_Workflow Sample Sample Containing This compound Dilution Dilution with Solvent (e.g., Hexane) Sample->Dilution Injection GC Injection (1 µL) Dilution->Injection Separation GC Column Separation (Temperature Program) Injection->Separation Detection Mass Spectrometer (Ionization & Detection) Separation->Detection Analysis Data Analysis (Retention Time, Mass Spectrum) Detection->Analysis Result Identification and Quantification Analysis->Result

General Workflow for GC-MS Analysis of this compound.

Applications

This compound and its isomers have applications across several industries due to their solvent properties and characteristic aroma.

  • Industrial Solvent : Amyl acetates are widely used as industrial solvents in the manufacturing of lacquers, cements, and coated papers.[3]

  • Flavor and Fragrance : It is used as a flavoring agent in foods and as a fragrance component in personal care products and perfumes, often imparting a fruity or banana-like scent.[1][13][14]

  • Cleaning Products : Its solvent properties make it an effective ingredient in degreasers and spot removers.[1]

  • Pharmaceutical Applications : While direct roles in drug development are not extensively documented, pentyl acetate is used in the pharmaceutical sector as an entrainer in the production of penicillin.[10] Its low toxicity and solvent properties suggest potential for use in pharmaceutical formulations and as a laboratory reagent.[13]

Safety and Toxicology

Handling this compound requires adherence to standard laboratory safety procedures due to its flammability and potential for irritation.

Table 3: Safety and Hazard Information

Parameter Information Source
Hazard Class 3.2 (Flammable Liquid) [1]
UN Number 1104 (for Amyl acetates) [1]
General Hazards Highly flammable liquid and vapor.[15][16] Vapors may form an explosive mixture with air.[3]
Health Hazards May cause respiratory irritation.[15] Causes serious eye irritation.[15] Repeated exposure may cause skin dryness or cracking.[15][17]
Incompatibilities Strong oxidizers (chlorates, nitrates, peroxides), strong bases, strong acids.[3]
Handling Keep away from heat, sparks, and open flames.[15][17] Use in a well-ventilated area.[15] Ground and bond containers during transfer to prevent static discharge.[17]
Personal Protective Equipment (PPE) Wear protective gloves, eye protection, and flame-retardant clothing.[16][17]

| Toxicity | All isomers of pentyl acetate show low acute toxicity.[18] Irritation of mucous membranes is the primary response to vapor exposure.[18] | |

Conclusion

This compound (CAS 620-11-1) is a valuable chemical with well-defined physical and spectroscopic properties. Standard organic chemistry techniques, such as Fisher esterification, and greener enzymatic methods can be employed for its synthesis. Its primary applications lie in its use as a solvent and a flavor/fragrance agent, with specific roles in the pharmaceutical industry such as in antibiotic production. Proper safety precautions are necessary when handling this compound due to its flammability. This guide provides the foundational technical information required by researchers and professionals for the effective use and study of this compound.

References

An In-depth Technical Guide to the Chemical Properties of 3-Pentyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Pentyl acetate (B1210297), also known as pentan-3-yl acetate, is an organic compound classified as an ester.[1][2] It is a colorless liquid with a characteristic fruity odor. This document provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and characterization, and graphical representations of key experimental workflows. This guide is intended for use by researchers, scientists, and professionals in drug development and other relevant scientific fields.

Chemical and Physical Properties

The fundamental chemical and physical properties of 3-pentyl acetate are summarized in the tables below. This data has been compiled from various reputable chemical databases and literature sources.

Table 1: General and Physical Properties
PropertyValueSource(s)
IUPAC Name pentan-3-yl acetate[1]
Synonyms 3-amyl acetate, acetic acid 1-ethylpropyl ester, diethylcarbinol acetate[3]
CAS Number 620-11-1[1][3]
Molecular Formula C₇H₁₄O₂[1][3]
Molecular Weight 130.18 g/mol [1][4]
Appearance Colorless liquid[4]
Density 0.879 g/cm³[2][3]
Boiling Point 135.1 °C at 760 mmHg[2]
Melting Point -74.65 °C (estimate)[2]
Flash Point 33.4 °C[1][3]
Refractive Index 1.3960[2][4]
Vapor Pressure 7.85 mmHg at 25°C[2][3]
Vapor Density 0.879[1][3]
Table 2: Chromatographic and Spectroscopic Data
PropertyValueSource(s)
Kovats Retention Index (Standard non-polar) 835[5]
Kovats Retention Index (Standard polar) 1077[5]
Mass Spectrometry (GC-MS) Top Peak (m/z) 43[5]
Mass Spectrometry (GC-MS) 2nd Highest Peak (m/z) 101[5]
Mass Spectrometry (GC-MS) 3rd Highest Peak (m/z) 70[5]

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol details the synthesis of this compound from 3-pentanol (B84944) and acetic acid using an acid catalyst.

Materials:

  • 3-Pentanol

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (brine)

  • Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Boiling chips

Equipment:

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle or sand bath

  • Separatory funnel

  • Erlenmeyer flask

  • Simple distillation apparatus

  • pH paper

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, combine 3-pentanol and a molar excess of glacial acetic acid. Slowly add a catalytic amount of concentrated sulfuric acid while swirling the flask. Add a few boiling chips to ensure smooth boiling.

  • Reflux: Attach the reflux condenser to the round-bottom flask and heat the mixture to reflux using a heating mantle or sand bath for approximately 1-2 hours.

  • Work-up and Extraction:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with:

      • Water

      • 5% sodium bicarbonate solution (to neutralize the excess acid; check the aqueous layer with pH paper to ensure it is basic). Be cautious of CO₂ evolution.

      • Saturated sodium chloride solution (brine).

    • Separate and discard the aqueous layer after each wash.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Decant the dried liquid into a clean, dry round-bottom flask.

    • Purify the crude this compound by simple distillation, collecting the fraction that boils at the expected boiling point of this compound (approximately 135 °C).

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Extraction cluster_purification Purification Reactants 3-Pentanol + Glacial Acetic Acid Catalyst Conc. H₂SO₄ Reflux Reflux (1-2h) Catalyst->Reflux Wash_H2O Wash with H₂O Reflux->Wash_H2O Wash_NaHCO3 Wash with 5% NaHCO₃ Wash_H2O->Wash_NaHCO3 Wash_Brine Wash with Brine Wash_NaHCO3->Wash_Brine Drying Dry over MgSO₄ Wash_Brine->Drying Distillation Simple Distillation Drying->Distillation Product Pure this compound Distillation->Product

Synthesis and Purification Workflow for this compound.
Characterization Methods

GC-MS is a powerful technique for assessing the purity of this compound and confirming its identity.

Typical GC Parameters:

  • Column: A non-polar column, such as one with a dimethylpolysiloxane stationary phase, is suitable.

  • Carrier Gas: Helium

  • Inlet Temperature: 250 °C

  • Oven Program: An initial temperature of 50 °C, held for 2 minutes, followed by a ramp to 200 °C at 10 °C/min.

Typical MS Parameters:

  • Ionization Mode: Electron Impact (EI) at 70 eV

  • Source Temperature: 230 °C

  • Mass Range: m/z 40-200

¹H and ¹³C NMR spectroscopy are used to elucidate the structure of the synthesized ester.

  • ¹H NMR: The spectrum of this compound is expected to show characteristic signals for the ethyl and acetyl protons. The methine proton adjacent to the oxygen will appear as a multiplet.

  • ¹³C NMR: The spectrum will show distinct peaks for the carbonyl carbon, the carbon bonded to oxygen, and the different alkyl carbons.

IR spectroscopy is used to identify the functional groups present in the molecule.

  • Expected Absorptions: A strong absorption band around 1740 cm⁻¹ corresponding to the C=O stretch of the ester group is a key diagnostic peak. The absence of a broad O-H stretch (around 3200-3600 cm⁻¹) from the starting alcohol indicates the completion of the reaction.

Characterization_Workflow cluster_purity Purity & Identity cluster_structure Structural Elucidation cluster_functional_group Functional Group Identification Start Synthesized this compound GCMS GC-MS Analysis Start->GCMS NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR IR IR Spectroscopy Start->IR

Analytical Workflow for the Characterization of this compound.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.[4] Vapors may form explosive mixtures with air. It is recommended to work in a well-ventilated area, preferably a fume hood, and to wear personal protective equipment, including safety goggles, gloves, and a lab coat. Keep away from heat, sparks, and open flames.

Conclusion

This technical guide provides a detailed overview of the chemical properties, synthesis, and characterization of this compound. The tabulated data offers a quick reference for its physical and chemical characteristics, while the experimental protocols provide a practical foundation for its laboratory preparation and analysis. The inclusion of workflow diagrams aims to clarify the experimental processes for researchers and scientists.

References

An In-depth Technical Guide to the Physical Properties of 3-Pentyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 3-Pentyl acetate (B1210297) (CAS No: 620-11-1), an organic compound of interest in various scientific and industrial applications. The information is presented to be a valuable resource for laboratory and development work.

Chemical Identity

  • Systematic Name: pentan-3-yl acetate

  • Common Synonyms: 3-amyl acetate, acetic acid 1-ethylpropyl ester, diethylcarbinol acetate, 1-ethylpropyl acetate[1]

  • Molecular Formula: C₇H₁₄O₂[1][2]

  • Molecular Weight: 130.19 g/mol [1]

Summary of Physical Properties

The quantitative physical properties of 3-Pentyl acetate are summarized in the table below for ease of reference and comparison.

PropertyValueUnitsConditionsSource(s)
Boiling Point 135.1°Cat 760 mmHg[3]
131°C[4]
Melting Point -74.65 (estimate)°C[3]
Density 0.879g/cm³[3]
0.871g/mL[4]
Refractive Index 1.3960[3]
Vapor Pressure 7.85mmHgat 25°C[1][3]
Flash Point 33.4°C[1][2][3]
Vapor Density 0.879[1][2]
Solubility Limited in water; soluble in organic solvents.[5]
LogP (Octanol/Water Partition Coefficient) 1.73810[3]
XLogP3 2.2[3]

Experimental Protocols

Detailed methodologies for the determination of key physical properties of organic liquids like this compound are outlined below. These are generalized protocols widely accepted in the scientific community.

3.1. Determination of Boiling Point (Thiele Tube Method)

The Thiele tube method is a convenient technique for determining the boiling point of a small quantity of liquid.[6]

  • Apparatus: Thiele tube, thermometer, small test tube (Durham tube), capillary tube (sealed at one end), rubber band, heating source (Bunsen burner or oil bath), and mineral oil.

  • Procedure:

    • A small amount of this compound (approximately 0.5 mL) is placed into the small test tube.[6]

    • A capillary tube is placed inside the test tube with the open end submerged in the liquid.[6]

    • The test tube is attached to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.[6]

    • The assembly is placed in a Thiele tube containing mineral oil, ensuring the side arm is properly positioned for convection.

    • The Thiele tube is gently heated, causing the temperature of the oil to rise.[6]

    • As the boiling point is approached, a stream of bubbles will emerge from the capillary tube.[6]

    • The heating is discontinued, and the apparatus is allowed to cool.

    • The boiling point is recorded as the temperature at which the liquid just begins to enter the capillary tube.[6]

3.2. Determination of Density

The density of a liquid can be determined using a pycnometer or a density meter.

  • Apparatus: Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it), analytical balance, and a temperature-controlled water bath.

  • Procedure:

    • The empty pycnometer is cleaned, dried, and its mass is accurately measured.

    • The pycnometer is filled with distilled water and placed in a water bath at a constant temperature (e.g., 20°C) until it reaches thermal equilibrium.

    • The volume of the pycnometer is determined by measuring the mass of the water and using the known density of water at that temperature.

    • The pycnometer is emptied, dried, and then filled with this compound.

    • The mass of the this compound-filled pycnometer is measured at the same constant temperature.

    • The density of the this compound is calculated by dividing the mass of the acetate by the volume of the pycnometer.

3.3. Determination of Refractive Index

The refractive index is a fundamental physical property of a substance and is measured using a refractometer.[7]

  • Apparatus: Abbe refractometer, dropper, and a constant temperature water bath.

  • Procedure:

    • The refractometer is calibrated using a standard liquid with a known refractive index, such as distilled water.[8]

    • A few drops of this compound are placed on the prism of the refractometer using a clean dropper.[8]

    • The prisms are closed and the instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus.[8]

    • The compensator is adjusted to remove any color fringes.[8]

    • The dividing line is aligned with the crosshairs in the eyepiece.[8]

    • The refractive index is read directly from the instrument's scale.[8] The temperature at which the measurement is taken should also be recorded as the refractive index is temperature-dependent.[7]

Visualizations

4.1. Experimental Workflow for Boiling Point Determination

The following diagram illustrates the logical workflow for determining the boiling point of a liquid using the Thiele tube method.

BoilingPointWorkflow start_end start_end process process decision decision io io A Start B Prepare Sample: - Add this compound to test tube - Insert inverted capillary tube A->B C Assemble Apparatus: - Attach test tube to thermometer - Place in Thiele tube with oil B->C D Gently Heat Thiele Tube C->D E Observe for Continuous Bubble Stream D->E E->D No, continue heating F Remove Heat and Allow to Cool E->F Yes G Liquid Enters Capillary Tube? F->G G->F No, continue cooling H Record Temperature as Boiling Point G->H Yes I End H->I

Workflow for Boiling Point Determination by Thiele Tube Method.

References

Spectroscopic Profile of 3-Pentyl Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-pentyl acetate (B1210297) (CAS No. 620-11-1), an organic ester. The information presented herein is intended to support research, development, and quality control activities where the characterization of this molecule is essential. This document details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for data acquisition.

Quantitative Spectroscopic Data

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy for 3-pentyl acetate.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Solvent: CDCl₃ Frequency: 400 MHz

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
4.70quintet1HCH-O
1.98s3HCH₃-C=O
1.51m4HO-CH-(CH₂)₂
0.83t6H(CH₃-CH₂)₂
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Solvent: CDCl₃ Frequency: 100 MHz

Chemical Shift (δ) ppmAssignment
170.6C=O
76.5CH-O
26.5O-CH-(CH₂)₂
21.1CH₃-C=O
9.6(CH₃-CH₂)₂
Mass Spectrometry (MS) Data

Ionization Method: Electron Ionization (EI)

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Proposed Fragment
43100[CH₃CO]⁺
7045[C₅H₁₀]⁺
10135[M - C₂H₅]⁺
5730[C₄H₉]⁺
2925[C₂H₅]⁺
1305[M]⁺ (Molecular Ion)
IR (Infrared) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
2965-2875StrongC-H (sp³) stretch
1738StrongC=O (ester) stretch
1240StrongC-O (ester) stretch
1020MediumC-O stretch

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of this compound (approximately 10-20 mg) is dissolved in deuterated chloroform (B151607) (CDCl₃, approximately 0.7 mL) containing 1% tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Instrument: A 400 MHz NMR spectrometer.

    • Pulse Program: A standard single-pulse experiment (zg30).

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Acquisition Time: 3.98 s

    • Spectral Width: 20.5 ppm

  • ¹³C NMR Acquisition:

    • Instrument: A 100 MHz NMR spectrometer.

    • Pulse Program: A standard proton-decoupled ¹³C experiment (zgpg30).

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

    • Acquisition Time: 1.09 s

    • Spectral Width: 238.8 ppm

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H NMR and the CDCl₃ solvent peak at 77.16 ppm for ¹³C NMR.

Mass Spectrometry (MS)
  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Injector Temperature: 250°C

    • Oven Program: Initial temperature of 50°C held for 2 minutes, then ramped to 250°C at a rate of 10°C/min.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Conditions:

    • Ion Source Temperature: 230°C

    • Electron Energy: 70 eV

    • Mass Range: m/z 20-200

  • Data Analysis: The mass spectrum of the GC peak corresponding to this compound is analyzed to identify the molecular ion and major fragment ions.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: A small drop of neat this compound is placed directly onto the ATR crystal.

  • Data Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹.

    • Number of Scans: 32

    • Resolution: 4 cm⁻¹

  • Data Processing: The spectrum is baseline-corrected and the major absorption peaks are identified.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis of this compound cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Data Interpretation Sample This compound Sample Prep_NMR Dissolve in CDCl3 with TMS Sample->Prep_NMR Prep_GCMS Dilute in Volatile Solvent Sample->Prep_GCMS Prep_FTIR Use Neat Liquid Sample->Prep_FTIR NMR NMR Spectrometer (¹H & ¹³C) Prep_NMR->NMR GCMS GC-MS (EI) Prep_GCMS->GCMS FTIR FTIR-ATR Spectrometer Prep_FTIR->FTIR NMR_Data Acquire FID Fourier Transform Reference to TMS/Solvent NMR->NMR_Data GCMS_Data Acquire Chromatogram & Mass Spectra Identify Compound Peak GCMS->GCMS_Data FTIR_Data Acquire Interferogram Fourier Transform Identify Peak Frequencies FTIR->FTIR_Data NMR_Interpretation Chemical Shifts Multiplicity Integration NMR_Data->NMR_Interpretation GCMS_Interpretation Molecular Ion Fragmentation Pattern GCMS_Data->GCMS_Interpretation FTIR_Interpretation Functional Group Identification FTIR_Data->FTIR_Interpretation Final_Characterization Complete Spectroscopic Characterization NMR_Interpretation->Final_Characterization GCMS_Interpretation->Final_Characterization FTIR_Interpretation->Final_Characterization

Caption: Spectroscopic analysis workflow for this compound.

An In-depth Technical Guide to 3-Pentyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 3-Pentyl acetate (B1210297) (CAS 620-11-1), an organic ester. The information is curated for professionals in research, science, and drug development, focusing on its chemical properties, synthesis, and biological relevance.

Physicochemical and Pharmacokinetic Properties

3-Pentyl acetate, also known as 1-ethylpropyl acetate, is a colorless liquid.[1] It is one of several isomers of amyl acetate, often recognized by a characteristic fruity odor.[2][3][4] Its properties make it a versatile solvent and flavoring agent.[5][6]

Table 1: Physicochemical Properties of this compound

Property Value Unit Source(s)
Molecular Formula C₇H₁₄O₂ - [1][7]
Molecular Weight 130.18 g/mol [7][8]
Boiling Point 135.1 °C [9]
Melting Point -74.65 (estimate) °C [9]
Flash Point 33.4 °C [1][8][9]
Density 0.879 g/cm³ [9]
Vapor Pressure 7.85 mmHg at 25°C [9]
Water Solubility Limited - [6]
logP (Octanol/Water) 2.2 (XLogP3) - [9]

| Refractive Index | 1.3960 | - |[9] |

Table 2: Toxicological Data

Metric Value Species Source(s)
TLV-TWA (ACGIH) 50 ppm (for all isomers) Human [2]
TLV-STEL (ACGIH) 100 ppm (for all isomers) Human [2]

| LC50 (Inhalation) | 65 mg/L (for pentyl acetate) | Gambusia affinis (Mosquito fish) | |

Synthesis and Experimental Protocols

The most common method for synthesizing esters like this compound is the Fischer esterification. This acid-catalyzed reaction involves heating a carboxylic acid with an alcohol.[10][11][12]

This protocol outlines the synthesis of this compound from 3-pentanol (B84944) and glacial acetic acid using a sulfuric acid catalyst.

Materials:

  • 3-Pentanol

  • Glacial Acetic Acid (in excess)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Boiling chips

Equipment:

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

  • Erlenmeyer flask

Procedure:

  • Reaction Setup: In a 100-mL round-bottom flask, combine 3-pentanol and an excess of glacial acetic acid. Swirl to mix.[13][14]

  • Catalyst Addition: Carefully add a catalytic amount (e.g., 5 drops to 4 mL, depending on scale) of concentrated sulfuric acid to the mixture while swirling.[10][13] Note that this process is exothermic.

  • Reflux: Add boiling chips, attach a reflux condenser, and heat the mixture to reflux for 60-90 minutes using a heating mantle.[13][14][15] This allows the reaction to proceed at a controlled, elevated temperature without loss of volatile materials.

  • Workup - Neutralization: After cooling, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with cold water, twice with 5% sodium bicarbonate solution to neutralize the excess acid (venting frequently to release CO₂ pressure), and once with saturated sodium chloride solution to aid in separating the layers.[14]

  • Drying: Separate the organic layer and transfer it to an Erlenmeyer flask. Dry the crude ester using anhydrous magnesium sulfate.[14]

  • Purification: Decant the dried ester into a clean distillation flask. Purify the this compound via simple distillation, collecting the fraction that distills near its boiling point (135°C).[13][14]

Biological Interaction and Metabolism

While not a primary molecule in drug development, understanding the metabolic fate of esters like this compound is crucial for toxicological assessment. Esters are primarily metabolized via hydrolysis mediated by carboxylesterase enzymes, which are abundant in the liver, plasma, and other tissues.

This hydrolysis breaks the ester bond, yielding the parent alcohol (3-pentanol) and acetic acid.[16] Both metabolites can then enter endogenous metabolic pathways. 3-pentanol is oxidized to a ketone, while acetic acid enters the citric acid cycle.

Visualizations

The following diagrams illustrate the key processes described in this guide.

Fischer_Esterification_Workflow Reactants Reactants: 3-Pentanol + Glacial Acetic Acid Catalyst Add Catalyst: Conc. H2SO4 Reactants->Catalyst 1. Mix Reflux Heat under Reflux (60-90 min) Catalyst->Reflux 2. React Workup Workup: Neutralize (NaHCO3) Wash (H2O, NaCl) Reflux->Workup 3. Quench Drying Dry Organic Layer (Anhydrous MgSO4) Workup->Drying 4. Isolate Purification Purification: Simple Distillation Drying->Purification 5. Prepare Product Final Product: This compound Purification->Product 6. Collect

Caption: Workflow for the synthesis of this compound via Fischer Esterification.

Metabolic_Pathway Acetate This compound Hydrolysis Ester Hydrolysis Acetate->Hydrolysis Carboxylesterases Pentanol 3-Pentanol Hydrolysis->Pentanol AceticAcid Acetic Acid Hydrolysis->AceticAcid Oxidation Oxidation Pentanol->Oxidation TCA Citric Acid Cycle (TCA) AceticAcid->TCA Ketone Pentan-3-one Oxidation->Ketone

Caption: Primary metabolic pathway of this compound in biological systems.

References

An In-Depth Technical Guide to 3-Pentyl Acetate (C₇H₁₄O₂)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Pentyl acetate (B1210297), also known as pentan-3-yl acetate or 1-ethylpropyl acetate, is an organic compound classified as an ester. With the chemical formula C₇H₁₄O₂, this colorless liquid is recognized for its characteristic fruity aroma, reminiscent of pear and banana. It serves various roles across multiple industries, primarily as a flavoring agent, a fragrance component, and an industrial solvent. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, spectroscopic characterization, applications, and safety protocols associated with 3-Pentyl acetate, intended for a scientific and research-oriented audience.

Physicochemical Properties

This compound is a moderately volatile and flammable liquid with limited solubility in water but high solubility in common organic solvents.[1][2] Its key physical and chemical properties are summarized below.

PropertyValueSource(s)
Molecular Formula C₇H₁₄O₂[3][4]
Molecular Weight 130.18 g/mol [3]
CAS Number 620-11-1[3]
IUPAC Name pentan-3-yl acetate[3]
Synonyms 3-Amyl acetate, 1-ethylpropyl acetate, Diethylcarbinol acetate[3][4]
Appearance Colorless liquid[5]
Odor Fruity, pear-like, banana-like[2][5]
Boiling Point 132 °C[6]
Melting Point -74.65 °C (estimate)[6]
Flash Point 33.4 °C[3]
Density 0.879 g/cm³[3]
Vapor Pressure 7.85 mmHg at 25°C[3]
Water Solubility Limited[2]
Solubility in Organic Solvents Highly soluble[2]
logP (Octanol/Water Partition Coefficient) 2.2[3]

Synthesis

The most common and straightforward laboratory synthesis of this compound is the Fischer esterification of 3-pentanol (B84944) with acetic acid, using a strong acid as a catalyst. This reversible reaction is typically driven towards the product side by using an excess of one of the reactants (usually the less expensive one, acetic acid) or by removing water as it is formed.[7][8]

Experimental Protocol: Fischer Esterification of 3-Pentanol

This protocol is a standard representation of the Fischer esterification adapted for the synthesis of this compound.

Materials:

  • 3-Pentanol

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Diethyl ether (or other suitable extraction solvent)

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (brine)

  • Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-pentanol and a molar excess of glacial acetic acid (e.g., 2-3 equivalents).

  • Catalysis: While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5-10 drops).

  • Reflux: Heat the mixture to a gentle reflux using a heating mantle. Allow the reaction to proceed for 1-2 hours. The progress can be monitored by thin-layer chromatography (TLC).

  • Workup - Cooling and Extraction: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and dilute with diethyl ether and cold water.

  • Neutralization: Wash the organic layer sequentially with:

    • Water (to remove the bulk of the acid and unreacted alcohol).

    • 5% sodium bicarbonate solution (to neutralize any remaining acetic and sulfuric acid). Caution: CO₂ gas will be evolved; vent the separatory funnel frequently.[7]

    • Saturated brine solution (to reduce the solubility of the ester in any remaining aqueous phase and help break emulsions).[7]

  • Drying and Isolation: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent.

  • Purification: Remove the solvent (diethyl ether) by rotary evaporation. The resulting crude ester can be further purified by simple distillation to yield pure this compound. The fraction boiling around 132 °C should be collected.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Reactant1 3-Pentanol Reflux Reflux (1-2h) Reactant1->Reflux Reactant2 Glacial Acetic Acid Reactant2->Reflux Catalyst Conc. H₂SO₄ Catalyst->Reflux Workup Workup & Extraction (Ether/Water) Reflux->Workup Wash1 Wash with H₂O Workup->Wash1 Wash2 Wash with 5% NaHCO₃ Wash1->Wash2 Wash3 Wash with Brine Wash2->Wash3 Dry Dry (Na₂SO₄) Wash3->Dry Purify Distillation Dry->Purify Product Pure this compound Purify->Product

Caption: Fischer esterification workflow for the synthesis of this compound.

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of this compound.

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is characterized by several key fragments. The molecular ion (M⁺) peak at m/z = 130 is often weak or absent. The fragmentation pattern is dominated by cleavage of the C-O bond and rearrangements.[1]

Key Fragments:

  • m/z = 70: This significant peak corresponds to the loss of acetic acid (CH₃COOH) from the molecular ion, resulting in the pentene cation ([C₅H₁₀]⁺).

  • m/z = 43: This is typically the base peak and corresponds to the acetyl cation ([CH₃CO]⁺).[3]

  • m/z = 101: This peak arises from the loss of an ethyl radical ([C₂H₅]•) from the molecular ion.[3]

Mass_Spec_Fragmentation M [C₇H₁₄O₂]⁺˙ m/z = 130 F1 [C₅H₁₀]⁺˙ m/z = 70 M->F1 - CH₃COOH F2 [CH₃CO]⁺ m/z = 43 M->F2 - •OC₅H₁₁ F4 [C₆H₁₃O₂]⁺ m/z = 101 M->F4 - •C₂H₅ F3 [C₅H₁₁O]⁺ m/z = 87 Applications cluster_flavors Flavors & Fragrances cluster_industrial Industrial Uses Core This compound Food Food Flavoring (Candy, Beverages) Core->Food Fruity Aroma Perfumery Perfumery (Lotions, Sprays) Core->Perfumery Pleasant Scent Solvent Solvent (Paints, Coatings) Core->Solvent Good Solvency Adhesives Adhesives & Sealants Core->Adhesives Polymer Dissolution

References

Chemical Identity and Synonyms

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 3-Pentyl Acetate (B1210297)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-pentyl acetate, a valuable organic compound with applications in various scientific and industrial sectors, including potential uses in the pharmaceutical industry. This document details its chemical identity, physicochemical properties, synthesis, and analytical methods, presented in a format tailored for technical experts.

This compound is an organic ester with a characteristic fruity aroma. Accurate identification is crucial for experimental and developmental work. The compound is known by several names, which are listed below for clear reference.

A comprehensive list of synonyms for this compound is provided to aid in literature searches and material sourcing. The primary identifier for this compound is its CAS number: 620-11-1.[1]

Table 1: Synonyms for this compound

Type Name
IUPAC Name pentan-3-yl acetate
Common Synonyms 3-amyl acetate
1-ethylpropyl acetate
diethylcarbinol acetate
acetic acid 1-ethylpropyl ester
3-Pentanol (B84944), acetate
1-Ethylpropyl ethanoate
3-Pentyl ethanoate
acetic acid 3-pentyl ester

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its application in research and development. The following tables summarize key quantitative data.

Table 2: Physical and Chemical Properties of this compound

Property Value Reference
Molecular Formula C₇H₁₄O₂[1][2]
Molecular Weight 130.19 g/mol [1][2]
Boiling Point Not explicitly found for this compound, but the related n-pentyl acetate is 149 °C[3]
Melting Point Not explicitly found for this compound, but the related n-pentyl acetate is -70.8 °C[3]
Flash Point 33.4 °C[1][2]
Density Not explicitly found for this compound, but the related n-pentyl acetate is 0.87 g/mL[3]
Vapor Pressure 7.85 mmHg[1]
Vapor Density 0.879[1][2]

Table 3: Spectroscopic and Chromatographic Data for this compound

Data Type Parameter Value Reference
GC-MS m/z Top Peak43[2]
m/z 2nd Highest101[2]
m/z 3rd Highest70[2]
Kovats Retention Index Standard non-polar835[2]
Standard polar1077[2]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for scientific research. This section provides methodologies for the synthesis and analysis of this compound.

Synthesis of this compound via Fischer Esterification

This protocol describes the synthesis of this compound from 3-pentanol and glacial acetic acid using an acid catalyst. The reaction is a classic Fischer esterification.[4][5] This procedure is adapted from established methods for similar esters, such as isopentyl acetate.[6][7][8]

Materials:

  • 3-pentanol

  • Glacial acetic acid

  • Concentrated sulfuric acid (catalyst)

  • 5% Sodium bicarbonate solution

  • Saturated sodium chloride solution

  • Anhydrous magnesium sulfate

  • Deionized water

  • Boiling chips

Equipment:

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Erlenmeyer flask

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, combine 0.14 moles of 3-pentanol with 0.35 moles of glacial acetic acid.

  • Catalyst Addition: While swirling the flask, cautiously add 4 mL of concentrated sulfuric acid. The addition is exothermic and should be done with care.

  • Reflux: Add a few boiling chips to the flask, attach a reflux condenser, and heat the mixture to a gentle boil using a heating mantle. Maintain the reflux for 1 hour.[8]

  • Workup - Aqueous Wash: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and add 55 mL of cold water. Rinse the reaction flask with a small amount of cold water and add it to the separatory funnel. Gently shake the funnel and allow the layers to separate. Remove and discard the lower aqueous layer.

  • Neutralization: Add 25 mL of 5% sodium bicarbonate solution to the separatory funnel to neutralize any remaining acid. Swirl gently at first, and then shake more vigorously, venting frequently to release the pressure from the evolved carbon dioxide gas. Drain and discard the aqueous layer. Repeat this wash.

  • Brine Wash: Wash the organic layer with 25 mL of saturated sodium chloride solution to help remove dissolved water. Do not shake vigorously; gently swirl the mixture. Separate and discard the aqueous layer.

  • Drying: Transfer the crude this compound to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate.

  • Purification - Distillation: Decant the dried ester into a clean, dry distillation flask. Add fresh boiling chips and distill the product. Collect the fraction that boils at the expected temperature for this compound.

Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile compounds like this compound.[9] The following is a general protocol for its analysis.

Materials:

  • Sample containing this compound

  • High-purity solvent for dilution (e.g., hexane (B92381) or dichloromethane)

  • Internal standard (optional, for quantification)

Equipment:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Appropriate GC column (e.g., a non-polar or semi-polar capillary column)

  • Microsyringe for sample injection

  • Autosampler (optional)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable solvent. If an internal standard is used for quantification, it should be added at this stage.

  • GC-MS Instrument Setup:

    • Injector: Set the injector temperature to a value that ensures rapid volatilization of the sample without degradation (e.g., 250 °C).

    • Oven Program: A typical temperature program would be an initial hold at a low temperature (e.g., 50 °C) for a few minutes, followed by a temperature ramp (e.g., 10 °C/min) to a final temperature (e.g., 250 °C), and a final hold.

    • Carrier Gas: Use a high-purity carrier gas, such as helium or hydrogen, at a constant flow rate.

    • Mass Spectrometer: Set the MS to scan over a relevant mass range (e.g., m/z 35-300) in electron ionization (EI) mode.

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

  • Data Acquisition and Analysis: Acquire the total ion chromatogram (TIC) and the mass spectrum for each peak. Identify the this compound peak by its retention time and by comparing its mass spectrum to a reference library (e.g., NIST).[2]

Visualizations of Experimental Workflows

Diagrams of the experimental workflows can aid in the visualization and understanding of the processes involved.

Fischer Esterification Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Fischer_Esterification Reactants 3-Pentanol + Glacial Acetic Acid Catalyst Add H₂SO₄ Catalyst Reactants->Catalyst Reflux Reflux for 1 hour Catalyst->Reflux Workup Aqueous Wash (Water) Reflux->Workup Neutralize Neutralization (NaHCO₃ solution) Workup->Neutralize Dry Drying (Anhydrous MgSO₄) Neutralize->Dry Purify Distillation Dry->Purify Product Pure this compound Purify->Product

Caption: Workflow for the synthesis of this compound via Fischer esterification.

GC-MS Analysis Workflow

This diagram outlines the process for analyzing this compound using GC-MS.

GCMS_Analysis cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Sample Dilution Dilute in Solvent Sample->Dilution Injection Inject into GC Dilution->Injection Separation Separation on GC Column Injection->Separation Detection Detection by Mass Spectrometer Separation->Detection Data_Acquisition Acquire Chromatogram and Mass Spectra Detection->Data_Acquisition Analysis Identify Peak and Compare to Library Data_Acquisition->Analysis Result Quantification and Confirmation Analysis->Result

Caption: General workflow for the GC-MS analysis of this compound.

Applications in Drug Development and Research

While primarily known as a flavoring agent and solvent, pentyl acetate isomers have applications in the pharmaceutical sector.[10] Specifically, they can be used as entrainers in the production of antibiotics like penicillin.[11] Their low toxicity and solvent properties make them suitable for use in certain pharmaceutical formulations and as laboratory reagents.[10] Further research may uncover novel applications for this compound in drug delivery systems or as a non-polar solvent in the synthesis of active pharmaceutical ingredients.

References

An In-depth Technical Guide to Pentan-3-yl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of pentan-3-yl acetate (B1210297), also known as 3-pentyl acetate, with a focus on its chemical properties, synthesis, and potential applications relevant to the scientific and pharmaceutical fields. While specific data on the biological activity and drug development applications of pentan-3-yl acetate are limited, this guide consolidates available information and presents methodologies for its synthesis.

Chemical and Physical Properties

Pentan-3-yl acetate is an organic compound classified as a carboxylic acid ester.[1][2] Its IUPAC name is pentan-3-yl acetate.[3] The compound is a colorless liquid with a characteristic fruity odor.[4] A summary of its key chemical and physical properties is presented in Table 1.

PropertyValueReference
IUPAC Name pentan-3-yl acetate[3]
Synonyms This compound, 3-Amyl acetate, Diethylcarbinol acetate, Acetic acid 1-ethylpropyl ester[3][5]
CAS Number 620-11-1[3][5]
Molecular Formula C₇H₁₄O₂[3]
Molecular Weight 130.18 g/mol [3]
Boiling Point 135.1 °C at 760 mmHg[6]
Flash Point 33.4 °C[3][6]
Density 0.879 g/cm³[6]
Vapor Pressure 7.85 mmHg at 25°C[6]
Refractive Index 1.3960[6]

Synthesis of Pentan-3-yl Acetate

Pentan-3-yl acetate can be synthesized through two primary methods: Fischer esterification and enzymatic synthesis.

Fischer esterification is a classic method for producing esters by reacting a carboxylic acid with an alcohol in the presence of an acid catalyst, typically concentrated sulfuric acid.[7][8] The reaction is reversible and can be driven to completion by using an excess of one reactant or by removing water as it is formed.[8][9]

Experimental Protocol: Fischer Esterification of 3-Pentanol (B84944)

This protocol is adapted from established Fischer esterification procedures.[10][11]

  • Materials:

    • 3-Pentanol

    • Glacial acetic acid

    • Concentrated sulfuric acid (H₂SO₄)

    • Diethyl ether (or other suitable extraction solvent)

    • Saturated sodium bicarbonate solution (NaHCO₃)

    • Saturated sodium chloride solution (brine)

    • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-pentanol and an excess of glacial acetic acid.

    • Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

    • Heat the reaction mixture to reflux for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

    • After cooling to room temperature, transfer the mixture to a separatory funnel containing cold water.

    • Extract the aqueous layer with diethyl ether.

    • Wash the combined organic extracts sequentially with water, saturated sodium bicarbonate solution (to neutralize the excess acid), and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.

    • The crude pentan-3-yl acetate can be purified by distillation.

Enzymatic synthesis of esters using lipases offers a green alternative to chemical catalysis, proceeding under milder conditions and with high selectivity.[12] Immobilized lipases, such as Lipozyme®435, are often used as they can be easily recovered and reused.[12][13]

Experimental Protocol: Enzymatic Synthesis of Pentan-3-yl Acetate

This protocol is based on the enzymatic synthesis of pentyl acetate.[1][12]

  • Materials:

    • 3-Pentanol

    • Acetic acid

    • Immobilized lipase (B570770) (e.g., Lipozyme®435)

    • Hexane (optional, as a solvent)

    • Standard solution of NaOH for titration

    • Phenolphthalein indicator

  • Procedure:

    • The reaction is carried out in a temperature-controlled glass reactor with a stirrer.[12]

    • Add 3-pentanol, acetic acid, and the immobilized lipase to the reactor. The reaction can be run solvent-free or in a solvent like hexane.[12] To minimize enzyme inhibition, an excess of the alcohol (e.g., a 2:1 molar ratio of alcohol to acid) is recommended.[12]

    • Maintain the reaction at a constant temperature (e.g., 40-60 °C) with continuous stirring.

    • Monitor the reaction kinetics by taking samples at regular intervals and determining the concentration of unreacted acetic acid by acid-base titration with a standardized NaOH solution.[12]

    • Upon completion, the immobilized enzyme can be separated by filtration.

    • The product, pentan-3-yl acetate, can be isolated from the reaction mixture, potentially through distillation.

Applications and Biological Activity

The applications of pentan-3-yl acetate are primarily in the flavor and fragrance industries due to its fruity aroma.[4] While short-chain esters are generally used in the chemical and pharmaceutical industries as solvents and in cosmetics, specific applications of pentan-3-yl acetate in drug development are not well-documented in publicly available literature.[12]

Toxicology and Metabolism:

Studies on pentyl acetate isomers indicate low acute toxicity.[4] The primary health effects at high concentrations are irritation of the mucous membranes.[4] In the body, it is expected that pentyl acetates are hydrolyzed into acetic acid and the corresponding pentyl alcohol, which are then further metabolized.[4]

Potential as a Pheromone:

Some esters, including certain isomers of pentyl acetate, are known to act as pheromones in insects.[4] Further research would be needed to determine if pentan-3-yl acetate has any specific pheromonal activity.

Use in Drug Delivery:

While there is no direct evidence of pentan-3-yl acetate being used in drug delivery systems, its properties as a solvent could be explored. The development of drug delivery systems often involves the use of various excipients and solvents to enhance the solubility and stability of active pharmaceutical ingredients.[14][15][16]

Visualizations

Fischer_Esterification_Workflow Reactants 3-Pentanol + Glacial Acetic Acid Reaction Reflux Reactants->Reaction Catalyst Conc. H₂SO₄ Catalyst->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Distillation Workup->Purification Product Pentan-3-yl Acetate Purification->Product

Caption: Workflow for the Fischer Esterification of 3-Pentanol.

Enzymatic_Synthesis_Workflow Substrates 3-Pentanol + Acetic Acid Reaction Controlled Temperature & Stirring Substrates->Reaction Enzyme Immobilized Lipase Enzyme->Reaction Separation Enzyme Filtration Reaction->Separation Isolation Product Isolation Separation->Isolation Product Pentan-3-yl Acetate Isolation->Product Fischer_Esterification_Mechanism cluster_0 Fischer Esterification Mechanism Carboxylic_Acid R-COOH Protonation Protonation (H⁺) Carboxylic_Acid->Protonation Protonated_Acid R-C(OH)₂⁺ Protonation->Protonated_Acid Alcohol_Attack Nucleophilic Attack (R'-OH) Protonated_Acid->Alcohol_Attack Tetrahedral_Intermediate R-C(OH)₂(O⁺HR') Alcohol_Attack->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Water_Loss Loss of H₂O Proton_Transfer->Water_Loss Protonated_Ester R-C(O⁺H)OR' Water_Loss->Protonated_Ester Deprotonation Deprotonation Protonated_Ester->Deprotonation Ester R-COOR' Deprotonation->Ester Ping_Pong_Bi_Bi_Mechanism cluster_1 Enzymatic Esterification (Ping-Pong Bi-Bi) E Lipase (E) EA E-Acid Complex E->EA + Acid E_star Acyl-Enzyme (E*) EA->E_star - Water EP E*-Water Complex EQ E-Ester Complex EP->EQ E_star->EP + Alcohol EQ->E - Ester

References

An In-depth Technical Guide to the Synthesis of 3-Pentyl Acetate from 3-Pentanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis of 3-pentyl acetate (B1210297) from 3-pentanol (B84944) via Fischer esterification. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It details the underlying chemical principles, experimental protocols, and data associated with the synthesis, purification, and characterization of the target ester.

Introduction

3-Pentyl acetate, an organic compound and an ester, is synthesized through the reaction of 3-pentanol with acetic acid in the presence of an acid catalyst. This reaction is a classic example of Fischer esterification, a fundamental process in organic chemistry for the formation of esters from carboxylic acids and alcohols.[1][2] The overall reaction is reversible and requires specific conditions to drive the equilibrium towards the formation of the desired product.[2][3] this compound has applications as a solvent and a fragrance component.

Chemical Reaction:

CH₃COOH + CH₃CH₂CH(OH)CH₂CH₃ ⇌ CH₃COOCH(CH₂CH₃)₂ + H₂O (Acetic Acid + 3-Pentanol ⇌ this compound + Water)

Reaction Mechanism: Fischer Esterification

The synthesis of this compound from 3-pentanol and acetic acid proceeds via the Fischer esterification mechanism, which is acid-catalyzed. The mechanism involves several key steps, each of which is in equilibrium.[2]

  • Protonation of the Carbonyl Oxygen: The carboxylic acid (acetic acid) is protonated by the strong acid catalyst (e.g., sulfuric acid), which activates the carbonyl carbon towards nucleophilic attack.[2]

  • Nucleophilic Attack by the Alcohol: The oxygen atom of the alcohol (3-pentanol) acts as a nucleophile and attacks the electrophilic carbonyl carbon of the protonated acetic acid.[2]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[2]

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.[2]

  • Deprotonation: The protonated ester is deprotonated to yield the final ester product (this compound) and regenerates the acid catalyst.[2]

To favor the formation of the ester, the equilibrium can be shifted to the right by using an excess of one of the reactants (typically the less expensive one, which is often the carboxylic acid) or by removing water as it is formed.[3][4]

Fischer_Esterification RCOOH Acetic Acid (R-COOH) Protonated_RCOOH Protonated Acetic Acid RCOOH->Protonated_RCOOH + H⁺ ROH 3-Pentanol (R'-OH) Tetrahedral_Intermediate1 Tetrahedral Intermediate ROH->Tetrahedral_Intermediate1 Nucleophilic Attack H_plus_catalyst H⁺ (Catalyst) Protonated_RCOOH->Tetrahedral_Intermediate1 Nucleophilic Attack Protonated_Intermediate Protonated Intermediate Tetrahedral_Intermediate1->Protonated_Intermediate Proton Transfer Protonated_Ester Protonated Ester Protonated_Intermediate->Protonated_Ester - H₂O Ester This compound (R-COOR') Protonated_Ester->Ester - H⁺ H_plus_regenerated H⁺ (Regenerated) Protonated_Ester->H_plus_regenerated Water Water (H₂O)

Figure 1: Mechanism of Fischer Esterification.

Experimental Protocol

The following protocol is a detailed methodology for the laboratory synthesis of this compound. Safety precautions, including the use of personal protective equipment (goggles, lab coat, gloves), should be strictly followed, especially when handling concentrated acids.

3.1. Materials and Reagents

ReagentMolar Mass ( g/mol )Density (g/mL)AmountMoles
3-Pentanol88.150.81515.0 mL0.139
Glacial Acetic Acid60.051.04920.0 mL0.349
Concentrated Sulfuric Acid98.081.843.0 mL-
5% Sodium Bicarbonate (aq)--~50 mL-
Saturated Sodium Chloride (aq)--10 mL-
Anhydrous Magnesium Sulfate (B86663)120.37-~2 g-

3.2. Synthesis Procedure

  • Reaction Setup: To a 100 mL round-bottom flask, add 15.0 mL (0.139 mol) of 3-pentanol, followed by 20.0 mL (0.349 mol) of glacial acetic acid.[5] Swirl the flask to mix the reactants.

  • Catalyst Addition: Carefully and slowly add 3.0 mL of concentrated sulfuric acid to the mixture while swirling. The addition is exothermic and will generate heat.[4]

  • Reflux: Add a few boiling chips to the flask and attach a reflux condenser. Heat the mixture to a gentle boil using a heating mantle and allow it to reflux for 60-75 minutes.[5][6]

  • Cooling: After the reflux period, remove the heating mantle and allow the reaction mixture to cool to room temperature.

3.3. Work-up and Purification

  • Quenching: Transfer the cooled reaction mixture to a separatory funnel containing 50 mL of cold water. Rinse the reaction flask with a small amount of cold water and add it to the separatory funnel.

  • Extraction: Gently shake the separatory funnel, venting frequently to release any pressure. Allow the layers to separate and discard the lower aqueous layer.[6]

  • Neutralization: Add 25 mL of 5% aqueous sodium bicarbonate solution to the separatory funnel to neutralize any remaining acid.[6] Caution: Carbon dioxide gas will be evolved, so shake gently at first and vent frequently.[5] Allow the layers to separate and discard the lower aqueous layer. Repeat this wash with another 25 mL portion of 5% sodium bicarbonate solution.

  • Brine Wash: Wash the organic layer with 10 mL of saturated sodium chloride solution (brine) to help remove dissolved water.[5] Separate and discard the aqueous layer.

  • Drying: Transfer the crude this compound to a clean, dry Erlenmeyer flask and add approximately 2 g of anhydrous magnesium sulfate to dry the ester.[5] Swirl the flask and let it stand for 10-15 minutes. The liquid should be clear.

  • Distillation: Decant the dried ester into a distillation flask. Assemble a simple distillation apparatus. Add a few new boiling chips and distill the liquid. Collect the fraction that boils in the expected range for this compound (approximately 132-136 °C).[7]

Experimental_Workflow Start Start: Mix 3-Pentanol and Acetic Acid Add_Catalyst Add H₂SO₄ Catalyst Start->Add_Catalyst Reflux Reflux for 60-75 minutes Add_Catalyst->Reflux Cool Cool to Room Temperature Reflux->Cool Quench Quench with Cold Water Cool->Quench Separate1 Separate Aqueous Layer Quench->Separate1 Wash_Bicarb Wash with 5% NaHCO₃ (x2) Separate1->Wash_Bicarb Separate2 Separate Aqueous Layer Wash_Bicarb->Separate2 Wash_Brine Wash with Saturated NaCl Separate2->Wash_Brine Separate3 Separate Aqueous Layer Wash_Brine->Separate3 Dry Dry with Anhydrous MgSO₄ Separate3->Dry Distill Simple Distillation Dry->Distill Product Product: this compound Distill->Product

Figure 2: Experimental workflow for the synthesis of this compound.

Data and Characterization

4.1. Physical Properties

The following table summarizes key physical properties of the reactants and the product.

CompoundMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)
3-Pentanol88.15115.30.815
Acetic Acid60.051181.049
This compound130.18135.1[7]0.879[7]

4.2. Expected Yield

The theoretical yield of this compound is calculated based on the limiting reagent, which in this protocol is 3-pentanol.

  • Moles of 3-pentanol = 0.139 mol

  • Theoretical moles of this compound = 0.139 mol

  • Theoretical mass of this compound = 0.139 mol * 130.18 g/mol = 18.09 g

The actual yield will be lower due to the equilibrium nature of the reaction and potential losses during work-up and purification. A typical yield for Fischer esterification under these conditions is in the range of 60-80%.[7]

4.3. Spectroscopic Data

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

TechniqueKey Expected Features
¹H NMR Signals corresponding to the ethyl groups and the methine proton of the pentyl group, as well as the methyl group of the acetate moiety.
¹³C NMR Resonances for the carbonyl carbon of the ester, and the various carbon atoms of the 3-pentyl group.
IR Spectroscopy A strong C=O stretching absorption around 1740 cm⁻¹, and C-O stretching absorptions. The broad O-H stretch from the starting alcohol should be absent.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of this compound (130.18 g/mol ).[8]

Conclusion

The synthesis of this compound from 3-pentanol via Fischer esterification is a robust and well-established method. By employing an excess of acetic acid and an acid catalyst, and by carefully controlling the reaction and purification steps, a good yield of the desired ester can be obtained. The detailed protocol and data provided in this guide serve as a comprehensive resource for the successful synthesis and characterization of this compound in a laboratory setting.

References

An In-Depth Technical Guide to the Fischer Esterification of 3-Pentyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fischer esterification mechanism for the synthesis of 3-pentyl acetate (B1210297). It includes a detailed breakdown of the reaction mechanism, experimental protocols, and relevant quantitative data.

Core Mechanism of Fischer Esterification

Fischer esterification is a classic acid-catalyzed condensation reaction between a carboxylic acid and an alcohol to form an ester and water.[1][2] The reaction is reversible, and the equilibrium can be shifted toward the product side by using an excess of one of the reactants or by removing water as it is formed.[1][2] For the synthesis of 3-pentyl acetate, acetic acid is reacted with 3-pentanol (B84944) in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[3]

The mechanism proceeds through a series of protonation and deprotonation steps, involving a tetrahedral intermediate.[3][4] The key stages are:

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the acetic acid, increasing the electrophilicity of the carbonyl carbon.[3][5]

  • Nucleophilic Attack: The lone pair of electrons on the oxygen atom of 3-pentanol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[3][5]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[3][5]

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.[3][5]

  • Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final product, this compound.[3][5]

Visualizing the Reaction Pathway

The following diagram illustrates the step-by-step mechanism of the Fischer esterification for the synthesis of this compound.

Fischer_Esterification AceticAcid Acetic Acid Protonated_AA Protonated Acetic Acid AceticAcid->Protonated_AA Protonation Pentanol 3-Pentanol Tetrahedral_Intermediate Tetrahedral Intermediate Pentanol->Tetrahedral_Intermediate H_plus H+ H_plus->Protonated_AA Protonated_AA->Tetrahedral_Intermediate Nucleophilic Attack Protonated_Intermediate Protonated Intermediate Tetrahedral_Intermediate->Protonated_Intermediate Proton Transfer Protonated_Ester Protonated Ester Protonated_Intermediate->Protonated_Ester Elimination of H2O Water Water Protonated_Intermediate->Water Protonated_Ester->H_plus Ester This compound Protonated_Ester->Ester Deprotonation

Caption: Fischer Esterification Mechanism for this compound Synthesis.

Quantitative Data

The following table summarizes key quantitative data for the reactants and the product. While specific yield data for the Fischer esterification of 3-pentanol is not extensively reported, yields for similar secondary alcohols are generally moderate to good, typically in the range of 50-80%, depending on the reaction conditions and purification methods.[6] Using a large excess of one reactant can significantly increase the yield.[5]

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)Refractive Index (n_D)
Acetic AcidC₂H₄O₂60.051181.0491.371
3-PentanolC₅H₁₂O88.15115-1160.8151.409
This compoundC₇H₁₄O₂130.181320.8651.396

Data sourced from PubChem and other chemical databases.[4][7]

Experimental Protocols

The following is a representative experimental protocol for the synthesis of this compound via Fischer esterification, adapted from procedures for similar secondary alcohols.

Materials and Equipment
  • Reactants:

    • Glacial Acetic Acid (excess)

    • 3-Pentanol

    • Concentrated Sulfuric Acid (catalyst)

  • Work-up and Purification Reagents:

    • Deionized Water

    • 5% Sodium Bicarbonate Solution

    • Saturated Sodium Chloride Solution (Brine)

    • Anhydrous Sodium Sulfate (B86663) or Magnesium Sulfate

  • Equipment:

    • Round-bottom flask

    • Reflux condenser

    • Heating mantle or water bath

    • Separatory funnel

    • Distillation apparatus

    • Standard laboratory glassware

Reaction Procedure
  • Reaction Setup: In a round-bottom flask, combine 3-pentanol and a molar excess (typically 2-4 equivalents) of glacial acetic acid.[8]

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5-10 drops per 0.1 mol of the limiting reagent) to the mixture while swirling.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle or water bath. The reaction is typically refluxed for 1-2 hours.[1] The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Cooling: After the reflux period, allow the reaction mixture to cool to room temperature.

Work-up and Isolation
  • Quenching: Carefully transfer the cooled reaction mixture to a separatory funnel containing cold deionized water.

  • Extraction: Gently shake the separatory funnel to mix the layers, venting frequently to release any pressure buildup. Allow the layers to separate and discard the lower aqueous layer.

  • Neutralization: Wash the organic layer with a 5% sodium bicarbonate solution to neutralize any remaining acetic acid and the sulfuric acid catalyst. Carbon dioxide gas will be evolved, so vent the separatory funnel frequently. Repeat the wash until the aqueous layer is no longer acidic (test with litmus (B1172312) paper).

  • Brine Wash: Wash the organic layer with a saturated sodium chloride solution (brine) to help remove any remaining water.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

  • Filtration: Filter the dried organic layer to remove the drying agent.

Purification
  • Distillation: Purify the crude this compound by simple distillation. Collect the fraction that boils at the expected boiling point of this compound (approximately 132 °C).

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and purification of this compound.

Experimental_Workflow Start Start: Combine Reactants (Acetic Acid, 3-Pentanol, H₂SO₄) Reflux Reflux Reaction Mixture (1-2 hours) Start->Reflux Cooling Cool to Room Temperature Reflux->Cooling Workup Work-up: - Quench with Water - Extract - Neutralize with NaHCO₃ - Wash with Brine Cooling->Workup Drying Dry Organic Layer (Anhydrous Na₂SO₄) Workup->Drying Purification Purification: Simple Distillation Drying->Purification Product Final Product: This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Physicochemical Characteristics of 3-Pentyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Pentyl acetate (B1210297), also known as sec-amyl acetate or 1-ethylpropyl acetate, is an organic compound classified as an ester. It is a colorless liquid with a characteristic fruity odor, reminiscent of pears or bananas. This compound finds applications as a solvent in various industries, including in the formulation of lacquers, paints, and coatings. In the pharmaceutical and cosmetic sectors, it is utilized as a fragrance and flavoring agent. A thorough understanding of its physicochemical properties is crucial for its effective and safe use in research, development, and manufacturing. This guide provides a comprehensive overview of the key physicochemical characteristics of 3-pentyl acetate, detailed experimental protocols for their determination, and a summary of its synthesis.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties of this compound
PropertyValue
Molecular Formula C₇H₁₄O₂
Molecular Weight 130.19 g/mol
Appearance Colorless liquid
Odor Fruity, banana-like
Boiling Point 131-135.1 °C
Melting Point -74.65 °C (estimate)[1][2]
Density 0.871 - 0.879 g/cm³
Refractive Index 1.3960
Table 2: Solubility and Vapor Properties of this compound
PropertyValue
Solubility in Water Limited
Solubility in Organic Solvents Highly soluble
Vapor Pressure 7.85 mmHg at 25°C[2][3]
Vapor Density 0.879
Flash Point 33.4 °C

Experimental Protocols

This section details the methodologies for determining the key physicochemical properties of this compound.

Synthesis of this compound via Fisher-Speier Esterification

This compound is synthesized through the Fisher-Speier esterification of 3-pentanol (B84944) and acetic acid, using a strong acid catalyst, typically sulfuric acid.

Materials:

  • 3-Pentanol

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

  • Boiling chips

Procedure:

  • In a round-bottom flask, combine 3-pentanol and a molar excess of glacial acetic acid.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the mixture while swirling.

  • Add a few boiling chips and set up the apparatus for reflux.

  • Heat the mixture to reflux for 1-2 hours.

  • After cooling, transfer the mixture to a separatory funnel and wash with water to remove excess acid and alcohol.

  • Neutralize the remaining acid by washing with a 5% sodium bicarbonate solution until effervescence ceases.

  • Wash again with water and then with a saturated sodium chloride solution to facilitate layer separation.

  • Separate the organic layer (crude this compound) and dry it over anhydrous magnesium sulfate.

  • Filter the drying agent and purify the crude ester by simple distillation, collecting the fraction that boils in the expected range for this compound.

Determination of Boiling Point

The boiling point is determined using the capillary tube method.

Materials:

  • Small test tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating bath (e.g., oil bath or Thiele tube)

  • Sample of this compound

Procedure:

  • Place a small amount of this compound into the small test tube.

  • Invert the sealed capillary tube and place it inside the test tube with the open end submerged in the liquid.

  • Attach the test tube to a thermometer, ensuring the sample is level with the thermometer bulb.

  • Heat the bath slowly and uniformly.

  • Observe the capillary tube. The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube.

Determination of Density

The density of this compound can be determined using a pycnometer or by direct mass and volume measurements.

Materials:

  • Pycnometer (or a graduated cylinder and an analytical balance)

  • Sample of this compound

  • Water bath (for temperature control)

Procedure (using graduated cylinder):

  • Weigh a clean, dry graduated cylinder.

  • Add a known volume of this compound to the graduated cylinder.

  • Weigh the graduated cylinder with the liquid.

  • Calculate the mass of the liquid by subtracting the mass of the empty cylinder.

  • Density is calculated as mass divided by volume.

Determination of Refractive Index

The refractive index is measured using a refractometer.

Materials:

Procedure:

  • Calibrate the refractometer using a standard sample with a known refractive index.

  • Clean the prism surfaces with ethanol or acetone and lens paper.

  • Place a few drops of this compound onto the prism.

  • Close the prism and allow the sample to spread evenly.

  • Adjust the instrument to bring the dividing line between the light and dark fields into focus at the crosshairs.

  • Read the refractive index from the scale.

Determination of Solubility

The solubility in water and organic solvents is determined by direct observation.

Materials:

  • Test tubes

  • Sample of this compound

  • Distilled water

  • Various organic solvents (e.g., ethanol, diethyl ether, acetone)

Procedure:

  • Place a small, measured amount of this compound into separate test tubes.

  • To each test tube, add a measured amount of a solvent (water or an organic solvent) in increments.

  • After each addition, shake the test tube vigorously and observe if the ester dissolves completely.

  • Record the solubility as soluble, partially soluble, or insoluble.

Visualizations

The following diagrams illustrate key processes related to this compound.

Fisher_Esterification Reactants 3-Pentanol + Acetic Acid Protonation Protonation of Carbonyl Oxygen Reactants->Protonation Catalyst H₂SO₄ (catalyst) Catalyst->Protonation Nucleophilic_Attack Nucleophilic Attack by 3-Pentanol Protonation->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Elimination Elimination of Water Proton_Transfer->Elimination Deprotonation Deprotonation Elimination->Deprotonation Deprotonation->Catalyst Regenerates Catalyst Products This compound + Water Deprotonation->Products

Caption: Fisher-Speier esterification of this compound.

Physicochemical_Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Physicochemical Characterization cluster_analysis Data Analysis Synthesis Synthesize this compound (Fisher Esterification) Purification Purify by Distillation Synthesis->Purification BoilingPoint Boiling Point Determination Purification->BoilingPoint Density Density Measurement Purification->Density RefractiveIndex Refractive Index Measurement Purification->RefractiveIndex Solubility Solubility Testing Purification->Solubility DataCompilation Compile Data in Tables BoilingPoint->DataCompilation Density->DataCompilation RefractiveIndex->DataCompilation Solubility->DataCompilation

References

A Technical Guide to the Solubility of 3-Pentyl Acetate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-pentyl acetate (B1210297), a key solvent and intermediate in various chemical and pharmaceutical processes. This document outlines the expected solubility in common organic solvents, presents its key physical properties, and details an experimental protocol for the quantitative determination of its solubility.

Core Concepts in Solubility

The solubility of a substance, in this case, 3-pentyl acetate, in a solvent is a measure of the maximum amount of that substance that can dissolve in a given amount of the solvent at a specific temperature to form a saturated solution. For liquid-liquid systems, this property is often described in terms of miscibility, where two liquids are considered miscible if they form a homogeneous solution in all proportions.

The principle of "like dissolves like" is a fundamental concept in predicting solubility. Polar solutes tend to dissolve in polar solvents, while non-polar solutes are more soluble in non-polar solvents. This compound, an ester, possesses a polar carbonyl group but also a non-polar hydrocarbon chain. This dual character influences its solubility across a range of organic solvents.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1. Understanding these properties is crucial for its application in research and development.

PropertyValueReference
Molecular Formula C₇H₁₄O₂[1][2]
Molecular Weight 130.19 g/mol [1]
CAS Number 620-11-1[1]
Appearance Colorless liquid[3]
Odor Banana-like[3]
Boiling Point 295°F (146°C)[3]
Melting Point -95°F (-70.6°C)[3]
Flash Point 91°F (32.8°C)[3]
Vapor Pressure 5.17 mmHg[3]

Solubility Profile of this compound in Organic Solvents

SolventChemical FormulaPolarityExpected Solubility/Miscibility
MethanolCH₃OHPolar ProticMiscible
EthanolC₂H₅OHPolar ProticMiscible
AcetoneC₃H₆OPolar AproticMiscible
Diethyl Ether(C₂H₅)₂ORelatively Non-polarMiscible
HexaneC₆H₁₄Non-polarMiscible
TolueneC₇H₈Non-polarMiscible
ChloroformCHCl₃Polar AproticMiscible

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data for this compound in various organic solvents, a gravimetric method can be employed. This protocol is designed to be followed by researchers in a laboratory setting.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Thermostatic water bath or incubator

  • Calibrated thermometer

  • Glass vials with airtight seals (e.g., screw caps (B75204) with PTFE septa)

  • Volumetric pipettes and flasks

  • Drying oven

  • Desiccator

Experimental Workflow

G Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis start Start solvent_prep Prepare stock solutions of This compound in solvent vial_prep Add excess this compound to a known volume of solvent in a sealed vial start->vial_prep equilibration Equilibrate at constant temperature with agitation vial_prep->equilibration settling Allow phases to settle equilibration->settling sampling Carefully withdraw an aliquot of the supernatant settling->sampling weighing1 Weigh the aliquot sampling->weighing1 evaporation Evaporate the solvent in a drying oven weighing1->evaporation weighing2 Weigh the remaining This compound evaporation->weighing2 calculation Calculate solubility weighing2->calculation end End calculation->end

Caption: Workflow for the gravimetric determination of this compound solubility.

Step-by-Step Procedure
  • Preparation of Saturated Solutions:

    • For each organic solvent, add approximately 5 mL of the solvent to a series of glass vials.

    • To each vial, add an excess of this compound to ensure that a saturated solution is formed. The presence of a small, undissolved layer of this compound at the bottom of the vial after equilibration will confirm saturation.

    • Securely seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic water bath or incubator set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period (e.g., 24 hours) to ensure that equilibrium is reached.

    • After the equilibration period, allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow for complete phase separation.

  • Gravimetric Analysis:

    • Carefully withdraw a precise aliquot (e.g., 1.00 mL) of the clear, saturated supernatant from a vial using a calibrated pipette.

    • Transfer the aliquot to a pre-weighed, dry evaporating dish.

    • Weigh the evaporating dish with the aliquot to determine the mass of the solution.

    • Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent but below the boiling point of this compound (e.g., 60-80 °C, depending on the solvent).

    • Once the solvent has completely evaporated, transfer the evaporating dish to a desiccator to cool to room temperature.

    • Weigh the evaporating dish containing the residual this compound.

    • Repeat the drying and weighing process until a constant mass is obtained.

  • Data Calculation:

    • Mass of the aliquot: (Mass of dish + aliquot) - (Mass of empty dish)

    • Mass of this compound in the aliquot: (Mass of dish + residue) - (Mass of empty dish)

    • Mass of the solvent in the aliquot: (Mass of the aliquot) - (Mass of this compound)

    • Solubility ( g/100 g solvent): (Mass of this compound / Mass of solvent) x 100

Logical Relationship of Solubility

The solubility of this compound is governed by the interplay of intermolecular forces between the solute and the solvent molecules.

G Factors Influencing this compound Solubility substance This compound substance_props Molecular Structure (Polar Head, Non-polar Tail) substance->substance_props solvent Organic Solvent solvent_props Solvent Polarity solvent->solvent_props forces Intermolecular Forces (van der Waals, Dipole-Dipole) substance_props->forces solvent_props->forces solubility Solubility forces->solubility

Caption: Interplay of factors determining the solubility of this compound.

This guide provides a foundational understanding of the solubility of this compound in organic solvents. For applications requiring precise solubility data, the experimental protocol outlined herein should be followed. The provided information is intended to support researchers and professionals in the effective use and study of this important chemical compound.

References

In-Depth Technical Guide: Vapor Pressure and Boiling Point of 3-Pentyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the vapor pressure and boiling point of 3-pentyl acetate (B1210297) (CAS No. 620-11-1), an organic ester with applications as a solvent and flavoring agent. Understanding these fundamental physicochemical properties is crucial for its application in research, development, and manufacturing processes, ensuring safe handling, process optimization, and accurate modeling.

Core Physicochemical Data

The key physical properties of 3-pentyl acetate are summarized in the table below. These values are essential for various calculations, including reaction kinetics, distillation parameters, and safety assessments.

PropertyValueSource
Molecular Formula C₇H₁₄O₂--INVALID-LINK--
Molecular Weight 130.18 g/mol --INVALID-LINK--
Normal Boiling Point 135.1 °C (at 760 mmHg)[1]
Vapor Pressure 7.85 mmHg at 25 °C[1][2]

Vapor Pressure

Vapor pressure is a critical parameter for understanding the volatility of a substance. Currently, detailed experimental data on the vapor pressure of this compound across a wide range of temperatures is limited in publicly accessible literature. The most frequently cited experimental value is 7.85 mmHg at 25 °C.[1][2] For a comprehensive understanding, further experimental investigation to determine the vapor pressure curve and derive the Antoine equation constants for this specific isomer is highly recommended.

Boiling Point

The normal boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure at sea level (760 mmHg). For this compound, the normal boiling point is reported to be 135.1 °C.[1] It is important to note that the boiling point is pressure-dependent. At pressures lower than atmospheric, the boiling point will decrease.

Experimental Protocols

Accurate determination of vapor pressure and boiling point relies on precise experimental methodologies. The following sections describe common protocols applicable to organic liquids like this compound.

Boiling Point Determination (Thiele Tube Method)

A common and effective method for determining the boiling point of a small sample of liquid is the Thiele tube method.[3][4]

Apparatus:

  • Thiele tube

  • Thermometer

  • Capillary tube (sealed at one end)

  • Small test tube

  • Heating oil (e.g., mineral oil)

  • Bunsen burner or heating mantle

  • Stand and clamps

Procedure:

  • A small amount of this compound is placed in the small test tube.

  • A capillary tube, sealed at one end, is inverted and placed inside the test tube containing the sample.

  • The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

  • The assembly is placed in a Thiele tube containing heating oil, ensuring the heat is distributed evenly.[5]

  • The Thiele tube is gently heated. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • The heating is stopped when a continuous stream of bubbles is observed.

  • The temperature at which the liquid begins to enter the capillary tube upon cooling is recorded as the boiling point.[5]

Vapor Pressure Determination (Ebullioscopic Method)

Ebullioscopy is a direct method for measuring the vapor pressure of a liquid by determining its boiling point at a controlled, sub-atmospheric pressure.[6]

Apparatus:

  • Ebulliometer (a specialized apparatus for boiling point measurements at various pressures)

  • Vacuum pump

  • Manometer

  • Heating mantle

  • Temperature probe

Procedure:

  • A pure sample of this compound is placed in the ebulliometer.

  • The system is connected to a vacuum pump and a manometer to control and measure the pressure.

  • The pressure is lowered to the desired value and held constant.

  • The sample is heated until it boils.

  • The temperature of the boiling liquid is precisely measured. This temperature is the boiling point at the set pressure.

  • By repeating this procedure at various sub-atmospheric pressures, a set of corresponding temperature and vapor pressure data points can be generated.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental procedures described above.

BoilingPointDetermination cluster_setup Apparatus Setup cluster_measurement Measurement A Place sample in test tube B Insert inverted capillary tube A->B C Attach to thermometer B->C D Place assembly in Thiele tube C->D E Gently heat Thiele tube D->E F Observe continuous stream of bubbles E->F G Stop heating F->G H Record temperature when liquid enters capillary G->H Result Boiling Point H->Result

Caption: Workflow for Boiling Point Determination using the Thiele Tube Method.

VaporPressureDetermination Start Start A Place pure sample in ebulliometer Start->A B Set and stabilize sub-atmospheric pressure A->B C Heat sample to boiling B->C D Measure boiling temperature C->D E Record pressure and temperature data point D->E F Change pressure and repeat? E->F F->B Yes End End F->End No

Caption: Workflow for Vapor Pressure Determination using the Ebullioscopic Method.

References

An In-Depth Technical Guide to the 1H NMR Spectrum of 3-Pentyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-pentyl acetate (B1210297). It includes a comprehensive data summary, a detailed experimental protocol for acquiring high-resolution spectra, and a visual representation of the spin-spin coupling network, designed to aid in the structural elucidation and quality control of this compound.

Predicted ¹H NMR Spectral Data of 3-Pentyl Acetate

Due to the limited availability of public experimental spectra for this compound, the following data is based on a highly reliable prediction, providing a solid foundation for spectral interpretation.

The structure of this compound is as follows:

Table 1: Predicted ¹H NMR Data for this compound

Protons (Label)Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
a (CH₃-C=O)2.05Singlet (s)3HN/A
b (CH₃-CH₂)0.89Triplet (t)6H7.4
c (CH₂-CH₃)1.45Multiplet (m)4H7.4, 6.2
d (CH-O)4.80Quintet (p)1H6.2

Interpretation of the Spectrum

The ¹H NMR spectrum of this compound is characterized by four distinct signals, each corresponding to a unique proton environment in the molecule.

  • The Singlet at ~2.05 ppm (a): This sharp, un-split signal corresponds to the three equivalent protons of the acetyl methyl group. Its singlet nature is due to the absence of adjacent protons.

  • The Triplet at ~0.89 ppm (b): This signal, integrating to six protons, represents the two equivalent terminal methyl groups of the pentyl chain. The triplet splitting pattern (n+1 rule, where n=2) arises from the coupling with the two adjacent methylene (B1212753) protons (c).

  • The Multiplet at ~1.45 ppm (c): This complex signal corresponds to the four protons of the two equivalent methylene groups in the pentyl chain. It appears as a multiplet due to coupling with both the terminal methyl protons (b) and the methine proton (d).

  • The Quintet at ~4.80 ppm (d): This downfield signal represents the single proton on the carbon atom bonded to the oxygen (the methine proton). Its quintet (or pentet) splitting is a result of being coupled to the four adjacent methylene protons (c) (n+1 rule, where n=4). The significant downfield shift is due to the deshielding effect of the electronegative oxygen atom.

Experimental Protocol for ¹H NMR Spectroscopy

This section outlines a standard operating procedure for the acquisition of a high-resolution ¹H NMR spectrum of this compound.

3.1. Sample Preparation

  • Sample Weighing: Accurately weigh approximately 5-10 mg of high-purity this compound.

  • Solvent Selection: Use a deuterated solvent, typically deuterated chloroform (B151607) (CDCl₃), as it is a good solvent for most esters and its residual proton signal is well-defined and does not interfere with the analyte signals.

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the NMR tube. TMS provides a reference signal at 0 ppm.

3.2. Instrument Parameters

The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

  • Spectrometer Frequency: 400 MHz

  • Pulse Sequence: A standard single-pulse experiment (e.g., zg30).

  • Number of Scans (NS): 16 to 64, depending on the sample concentration.

  • Relaxation Delay (D1): 1-2 seconds.

  • Acquisition Time (AQ): 2-4 seconds.

  • Spectral Width (SW): 12-16 ppm.

  • Temperature: 298 K (25 °C).

3.3. Data Processing

  • Fourier Transformation (FT): The raw free induction decay (FID) signal is converted into a frequency-domain spectrum.

  • Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Referencing: The chemical shift scale is referenced to the TMS signal at 0 ppm.

  • Integration: The area under each peak is integrated to determine the relative number of protons.

  • Peak Picking: The chemical shift of each peak is accurately determined.

Visualization of Spin-Spin Coupling

The following diagram illustrates the spin-spin coupling interactions within the this compound molecule, which give rise to the observed splitting patterns in the ¹H NMR spectrum.

G cluster_acetyl Acetyl Group cluster_pentyl Pentyl Group a CH₃ (a) ~2.05 ppm (Singlet) d CH (d) ~4.80 ppm (Quintet) c CH₂ (c) ~1.45 ppm (Multiplet) d->c J(d,c) b CH₃ (b) ~0.89 ppm (Triplet) c->b J(c,b)

In-Depth Technical Guide to the ¹³C NMR Spectral Analysis of 3-Pentyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectrum of 3-pentyl acetate (B1210297). Due to the unavailability of experimentally verified spectral data in public databases, this guide utilizes a highly accurate machine-learning-based prediction to elucidate the chemical shifts and structural assignments. This document offers a detailed interpretation of the predicted spectrum, a standardized experimental protocol for acquiring such data, and logical diagrams to illustrate the molecular structure and analytical workflow. This guide serves as a valuable resource for researchers in organic chemistry, analytical chemistry, and drug development who utilize NMR spectroscopy for structural elucidation.

Introduction to ¹³C NMR Spectroscopy in Structural Analysis

Carbon-13 NMR spectroscopy is a powerful analytical technique used to determine the carbon framework of an organic molecule. The chemical shift of each carbon atom in a ¹³C NMR spectrum provides information about its local electronic environment, which is influenced by factors such as hybridization, the electronegativity of attached atoms, and steric effects. In drug development and chemical research, ¹³C NMR is indispensable for verifying molecular structures, identifying impurities, and studying molecular dynamics.

3-Pentyl acetate, an ester with a branched alkyl group, presents a straightforward yet illustrative example of how ¹³C NMR spectroscopy can be used to distinguish between chemically non-equivalent carbon atoms within a molecule.

Predicted ¹³C NMR Spectral Data for this compound

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom AssignmentChemical Structure PositionPredicted Chemical Shift (ppm)
C=OCarbonyl Carbon170.8
CH-OMethoxy (B1213986) Carbon74.5
CH₃ (acetate)Acetate Methyl Carbon21.3
CH₂Methylene (B1212753) Carbons26.5
CH₃ (pentyl)Pentyl Methyl Carbons9.8

Spectral Interpretation and Structural Assignment

The predicted ¹³C NMR spectrum of this compound is expected to show five distinct signals, corresponding to the five unique carbon environments in the molecule.

  • Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded carbon and is predicted to appear at approximately 170.8 ppm . This significant downfield shift is characteristic of carbonyl groups due to the strong deshielding effect of the double-bonded oxygen atom.

  • Methoxy Carbon (CH-O): The carbon atom bonded to the ester oxygen (the methoxy carbon of the pentyl group) is predicted to resonate around 74.5 ppm . Its downfield shift is a result of the electronegative oxygen atom, which withdraws electron density.

  • Methylene Carbons (CH₂): The two equivalent methylene carbons in the ethyl groups attached to the methoxy carbon are predicted to have a chemical shift of about 26.5 ppm .

  • Acetate Methyl Carbon (CH₃): The methyl carbon of the acetate group is predicted to appear at approximately 21.3 ppm .

  • Pentyl Methyl Carbons (CH₃): The two equivalent terminal methyl carbons of the pentyl group are the most shielded carbons and are predicted to have the most upfield chemical shift at around 9.8 ppm .

Experimental Protocol for ¹³C NMR Spectroscopy

This section outlines a standard protocol for acquiring a ¹³C NMR spectrum of a small organic molecule like this compound.

4.1. Sample Preparation

  • Sample Weighing: Accurately weigh approximately 20-50 mg of this compound.[1]

  • Solvent Selection: Choose a suitable deuterated solvent that will completely dissolve the sample. Deuterated chloroform (B151607) (CDCl₃) is a common choice for nonpolar organic compounds.[1]

  • Dissolution: Dissolve the sample in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry vial.[1] Gentle vortexing or sonication can aid in dissolution.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. Ensure there are no air bubbles.

  • Filtration (if necessary): If the solution contains any particulate matter, filter it through a small plug of glass wool in a Pasteur pipette into the NMR tube to prevent magnetic field inhomogeneities.

  • Capping and Cleaning: Securely cap the NMR tube and wipe the exterior with a lint-free tissue dampened with ethanol (B145695) or acetone (B3395972) to remove any contaminants.

4.2. Instrument Parameters

The following are typical acquisition parameters for a ¹³C NMR experiment on a 400 or 500 MHz spectrometer:[2]

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

  • Acquisition Time (AQ): Typically 1.0 to 2.0 seconds.[2][3]

  • Relaxation Delay (D1): 2.0 seconds.[2]

  • Number of Scans (NS): 128 or higher, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.[2]

  • Spectral Width (SW): A range of 0 to 220 ppm is typically sufficient to cover the chemical shifts of most organic compounds.[4]

  • Temperature: 298 K (25 °C).

4.3. Data Processing

  • Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum through a Fourier transform.

  • Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Referencing: The chemical shift axis is referenced to the solvent peak (e.g., 77.16 ppm for CDCl₃) or an internal standard like tetramethylsilane (B1202638) (TMS) at 0.00 ppm.[4]

Visualization of Molecular Structure and Analytical Workflow

The following diagrams, generated using the DOT language, illustrate the chemical structure of this compound with its unique carbon environments and a typical workflow for ¹³C NMR spectral analysis.

molecular_structure cluster_pentyl Pentyl Group cluster_acetate Acetate Group C4 CH₃ C3 CH₂ C3->C4 C2 CH-O C2->C3 C5 CH₂ C2->C5 O1 O C2->O1 Ester Linkage C6 CH₃ C5->C6 C1 C=O C7 CH₃ C1->C7 C1->O1 O2 O C1->O2

Caption: Molecular structure of this compound highlighting the distinct carbon environments.

workflow start Sample Preparation dissolve Dissolve in Deuterated Solvent start->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr ¹³C NMR Data Acquisition transfer->nmr processing Data Processing nmr->processing ft Fourier Transform processing->ft phase Phasing & Baseline Correction ft->phase reference Referencing phase->reference analysis Spectral Analysis reference->analysis assign Peak Assignment analysis->assign structure Structural Elucidation assign->structure

Caption: A simplified workflow for the ¹³C NMR spectral analysis of an organic compound.

Conclusion

This technical guide has provided a thorough analysis of the ¹³C NMR spectrum of this compound based on predicted chemical shifts. The detailed breakdown of peak assignments, a comprehensive experimental protocol, and illustrative diagrams offer a complete resource for researchers. While predicted data is a valuable tool in the absence of experimental spectra, it is always recommended to confirm structural assignments with experimentally acquired data whenever possible. The methodologies and interpretative principles outlined herein are broadly applicable to the ¹³C NMR analysis of a wide range of organic molecules.

References

Mass spectrometry fragmentation pattern of 3-pentyl acetate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 3-Pentyl Acetate (B1210297)

Introduction

3-Pentyl acetate (C7H14O2) is an organic ester with a characteristic fruity odor.[1][2] Mass spectrometry is a powerful analytical technique used for the identification and structural elucidation of such volatile compounds. This guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of this compound, intended for researchers, scientists, and professionals in drug development and analytical chemistry. Understanding these fragmentation pathways is crucial for the accurate interpretation of mass spectra.

Molecular Ion

The initial step in electron ionization mass spectrometry is the formation of a molecular ion (M•+) by the removal of an electron from the molecule. For this compound, with a molecular weight of approximately 130.18 g/mol , the molecular ion peak is observed at a mass-to-charge ratio (m/z) of 130.[1][3]

[C7H14O2]•+ at m/z = 130

The molecular ion of this compound is often of low abundance or even absent in the 70 eV EI spectrum because it readily undergoes fragmentation.

Key Fragmentation Pathways

The fragmentation of the this compound molecular ion is dominated by several characteristic pathways common to esters, including McLafferty rearrangement, alpha-cleavage, and various bond scissions.

McLafferty Rearrangement

Esters containing gamma-hydrogens, such as this compound, are prone to a characteristic fragmentation known as the McLafferty rearrangement.[4][5][6][7][8] This process involves the transfer of a gamma-hydrogen atom to the carbonyl oxygen through a six-membered transition state, followed by the cleavage of the alpha-beta carbon bond. This results in the elimination of a neutral alkene molecule (ethene in this case) and the formation of a resonance-stabilized enol radical cation.

  • Fragment: [C4H8O2]•+

  • m/z: 88

  • Neutral Loss: Ethene (C2H4)

Alpha-Cleavage

Alpha-cleavage involves the breaking of the bond adjacent to the carbonyl group. This is a highly favored process as it results in the formation of a resonance-stabilized acylium ion.[8]

  • Fragment: [CH3CO]+

  • m/z: 43

  • Neutral Loss: 3-pentoxy radical (C5H11O•)

This acylium ion at m/z 43 is often the base peak or a very abundant peak in the mass spectrum of acetates.

C-O Bond Cleavage

Cleavage of the C-O bonds can occur in two ways:

  • Acyl-Oxygen Bond Cleavage: This is the same as the alpha-cleavage described above, leading to the m/z 43 fragment.

  • Alkyl-Oxygen Bond Cleavage: This cleavage results in the formation of a 3-pentyl carbocation.

  • Fragment: [C5H11]+

  • m/z: 71

  • Neutral Loss: Acetoxy radical (CH3COO•)

Other Significant Fragmentations
  • Loss of Acetic Acid: A common rearrangement in esters involves the elimination of a neutral molecule of acetic acid (CH3COOH), leading to an alkene radical cation.

    • Fragment: [C5H10]•+

    • m/z: 70

    • Neutral Loss: Acetic Acid (C2H4O2)

  • Formation of Protonated Acetic Acid: Another rearrangement can lead to the formation of protonated acetic acid.

    • Fragment: [CH3C(OH)2]+

    • m/z: 61

  • Secondary Fragmentation of the Alkyl Chain: The 3-pentyl carbocation (m/z 71) can undergo further fragmentation, primarily through the loss of ethene, to form a smaller, stable carbocation.

    • Fragment: [C3H7]+

    • m/z: 43

    • Neutral Loss: Ethene (C2H4)

Data Presentation

The following table summarizes the major fragment ions observed in the electron ionization mass spectrum of this compound.

m/zProposed StructureFragmentation Pathway
130[CH3COOCH(CH2CH3)2]•+Molecular Ion
88[CH3C(OH)=OCHCH3]•+McLafferty Rearrangement (Loss of C2H4)
71[CH(CH2CH3)2]+Alkyl-Oxygen Bond Cleavage (Loss of CH3COO•)
70[C5H10]•+Elimination of Acetic Acid
61[CH3C(OH)2]+Rearrangement with H-transfer
43[CH3CO]+Alpha-Cleavage (Loss of C5H11O•)
43[C3H7]+Secondary fragmentation of m/z 71 (Loss of C2H4)
29[CH2CH3]+Fragmentation of the alkyl chain

Experimental Protocols

The mass spectrum of this compound is typically obtained using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

Sample Preparation
  • Prepare a dilute solution of this compound (e.g., 100 ppm) in a volatile organic solvent such as dichloromethane (B109758) or hexane.

  • Ensure the sample is free of non-volatile impurities that could contaminate the GC inlet and column.

Gas Chromatography (GC) Conditions
  • Injection Port: Split/splitless injector, typically operated in split mode (e.g., 50:1 split ratio) at 250°C.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Column: A non-polar or semi-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl methylpolysiloxane stationary phase.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: Increase temperature at a rate of 10°C/min to 200°C.

    • Final hold: Hold at 200°C for 5 minutes.

Mass Spectrometry (MS) Conditions
  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Mass Scan Range: m/z 25 to 200.

  • Solvent Delay: A suitable solvent delay (e.g., 3 minutes) is used to prevent the solvent peak from saturating the detector.

Mandatory Visualization

The following diagram illustrates the primary fragmentation pathways of the this compound molecular ion.

G M [C7H14O2]•+ m/z = 130 (Molecular Ion) F88 [C4H8O2]•+ m/z = 88 M->F88 McLafferty - C2H4 F71 [C5H11]+ m/z = 71 M->F71 - CH3COO• F70 [C5H10]•+ m/z = 70 M->F70 - CH3COOH F61 [CH3C(OH)2]+ m/z = 61 M->F61 Rearrangement F43_acyl [CH3CO]+ m/z = 43 M->F43_acyl α-cleavage - C5H11O• F43_alkyl [C3H7]+ m/z = 43 F71->F43_alkyl - C2H4 F29 [C2H5]+ m/z = 29 F71->F29 - C3H6

Caption: Fragmentation pathways of this compound.

References

FTIR Spectroscopy of the Ester Functional Group in 3-Pentyl Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique for the qualitative and quantitative analysis of molecular compounds. This guide provides an in-depth examination of the FTIR spectroscopic signature of the ester functional group, with a specific focus on 3-pentyl acetate (B1210297). Understanding the characteristic vibrational modes of the ester group is crucial for compound identification, purity assessment, and reaction monitoring in various scientific and industrial settings, including pharmaceutical development.

3-Pentyl acetate (C7H14O2), an ester known for its characteristic pear-like odor, serves as an excellent model for illustrating the principles of FTIR analysis of the ester functional group. This document outlines the key spectral features, provides a detailed experimental protocol for obtaining high-quality spectra, and presents a logical framework for interpreting the spectral data.

Vibrational Modes of the Ester Functional Group

The ester functional group (-COO-) gives rise to several characteristic absorption bands in the infrared spectrum. The most prominent of these are the C=O stretching vibration and the C-O stretching vibrations.

  • C=O Stretching Vibration: The carbonyl (C=O) stretch is one of the most intense and easily recognizable absorption bands in the IR spectrum. For aliphatic esters like this compound, this peak typically appears in the range of 1750-1735 cm⁻¹ .[1] Its high intensity is due to the large change in dipole moment associated with the stretching of the highly polar C=O bond.

  • C-O Stretching Vibrations: Esters exhibit two distinct C-O stretching vibrations, which are often coupled with other vibrations. These bands are typically found in the region of 1300-1000 cm⁻¹ .[1] The asymmetric C-O-C stretch, which involves the bond between the carbonyl carbon and the oxygen atom, is usually found at a higher frequency (around 1250-1150 cm⁻¹) and is often more intense than the symmetric stretch.

Quantitative Data Summary

The following table summarizes the characteristic FTIR absorption bands for the ester functional group in a typical aliphatic ester like this compound.

Vibrational ModeWavenumber (cm⁻¹)IntensityNotes
C=O Stretch1739StrongThis sharp and intense peak is the most characteristic absorption of the ester functional group.
C-O-C Asymmetric Stretch~1240StrongOften appears as a strong, broad band.
C-O-C Symmetric Stretch~1050MediumMay be less intense and can sometimes be coupled with other vibrations in the fingerprint region.
C-H Stretch (Alkyl)2957, 2935, 2870MediumThese peaks correspond to the stretching vibrations of the C-H bonds in the pentyl and acetyl groups.
C-H Bend (Alkyl)~1465, ~1375MediumCorresponding to the bending vibrations of the CH₂ and CH₃ groups.

Note: The peak positions for the C-H stretches are based on data for pentyl acetate and are representative for this compound.

Experimental Protocol: Obtaining the FTIR Spectrum of this compound

This section details the methodology for acquiring a high-quality FTIR spectrum of liquid this compound using the Attenuated Total Reflectance (ATR) technique. ATR is a common and convenient method for analyzing liquid samples.

4.1. Materials and Instrumentation

4.2. Procedure

  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

    • Verify that the ATR accessory is correctly installed in the sample compartment.

  • Background Spectrum Acquisition:

    • Clean the surface of the ATR crystal thoroughly with a lint-free wipe soaked in isopropanol or ethanol. Allow the solvent to evaporate completely.

    • Acquire a background spectrum. This will account for the absorbance of the ATR crystal and any atmospheric components (e.g., CO₂, H₂O). The typical scanning parameters are:

      • Spectral Range: 4000 - 400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of Scans: 16-32 (to ensure a good signal-to-noise ratio)

  • Sample Analysis:

    • Place a small drop of this compound onto the center of the ATR crystal, ensuring the crystal surface is completely covered.

    • Acquire the sample spectrum using the same scanning parameters as the background spectrum. The instrument software will automatically ratio the sample spectrum against the background to generate the absorbance or transmittance spectrum.

  • Data Processing and Analysis:

    • The resulting spectrum should show the characteristic absorption bands of the ester functional group.

    • Use the instrument's software to identify and label the key peaks, including the C=O stretch and the C-O stretches.

    • If performing quantitative analysis, the peak height or area of a characteristic peak (typically the C=O stretch) can be correlated with the concentration of the ester using a calibration curve, in accordance with the Beer-Lambert Law.[2]

  • Cleaning:

    • After analysis, thoroughly clean the ATR crystal with isopropanol or ethanol and a lint-free wipe to remove any residual sample.

Visualization of Vibrational Modes and Spectral Correlation

The following diagrams illustrate the relationship between the key vibrational modes of the ester functional group and their corresponding appearance in the FTIR spectrum.

Ester_Vibrational_Modes cluster_molecule This compound Functional Group cluster_vibrations Vibrational Modes cluster_spectrum FTIR Spectrum Ester R-C(=O)O-R' CO_stretch C=O Stretch COC_asym_stretch C-O-C Asymmetric Stretch COC_sym_stretch C-O-C Symmetric Stretch Peak1 ~1739 cm⁻¹ (Strong, Sharp) CO_stretch->Peak1 corresponds to Peak2 ~1240 cm⁻¹ (Strong) COC_asym_stretch->Peak2 corresponds to Peak3 ~1050 cm⁻¹ (Medium) COC_sym_stretch->Peak3 corresponds to

Caption: Correlation of ester functional group vibrational modes with FTIR peaks.

FTIR_Workflow FTIR Experimental Workflow for this compound start Start instrument_prep Instrument Preparation start->instrument_prep background Acquire Background Spectrum instrument_prep->background sample_prep Apply this compound to ATR background->sample_prep sample_scan Acquire Sample Spectrum sample_prep->sample_scan processing Data Processing & Analysis sample_scan->processing end End processing->end

Caption: Experimental workflow for FTIR analysis of this compound.

References

An In-depth Technical Guide to the Kovats Retention Index of 3-Pentyl Acetate in Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Kovats retention index for 3-pentyl acetate (B1210297), a crucial parameter in gas chromatography (GC) for compound identification and characterization. It includes quantitative data, detailed experimental protocols, and visualizations to facilitate a deeper understanding of its determination and application.

Quantitative Data: Kovats Retention Index of 3-Pentyl Acetate

The Kovats retention index (RI) is a dimensionless value that normalizes retention times in gas chromatography to a series of n-alkanes, making it a more stable and transferable parameter than retention time alone. The RI of a compound is dependent on the stationary phase of the GC column. The following table summarizes the reported Kovats retention indices for this compound on various types of GC columns.

Stationary Phase TypeKovats Retention Index (I)Reference
Standard Non-Polar835[1]
Semi-Standard Non-Polar785, 793, 835[1]
Standard Polar1077[1]

Note: The specific stationary phases used for these determinations can be found in the NIST Mass Spectrometry Data Center.[1]

Experimental Protocol for Kovats Retention Index Determination

The determination of the Kovats retention index involves the analysis of the target compound and a series of n-alkanes under identical gas chromatographic conditions. The following is a generalized protocol that can be adapted for the specific analysis of this compound.

2.1. Materials and Reagents

  • This compound (CAS 620-11-1), analytical standard grade

  • n-Alkane standard mixture: A certified mixture of homologous n-alkanes (e.g., C8-C20 or a wider range depending on the expected elution of the analyte) dissolved in a suitable solvent like hexane (B92381) or pentane.

  • High-purity carrier gas: Helium or hydrogen is commonly used.

  • Solvent: A high-purity solvent compatible with the sample and GC system (e.g., hexane, dichloromethane).

2.2. Instrumentation

  • Gas Chromatograph (GC): Equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

  • GC Column: A capillary column with a stationary phase of interest (e.g., non-polar like DB-1 or polar like a wax-type column).

  • Injector: Split/splitless or other appropriate injector type.

  • Data Acquisition and Processing Software: Capable of integrating peaks and calculating retention times.

2.3. Chromatographic Conditions (Example for a non-polar column)

  • Column: DB-1 (100% dimethylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at a rate of 10 °C/minute.

    • Final hold: 250 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/minute.

  • Injector Temperature: 250 °C.

  • Detector Temperature (FID): 280 °C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

2.4. Procedure

  • Sample Preparation:

    • Prepare a dilute solution of this compound in the chosen solvent.

    • Prepare a separate solution of the n-alkane standard mixture.

    • Alternatively, a co-injection of the sample and the n-alkane standard can be performed.

  • Analysis:

    • Inject the n-alkane standard mixture into the GC and record the retention times of each n-alkane.

    • Inject the this compound sample under the exact same chromatographic conditions and record its retention time.

  • Calculation of Kovats Retention Index: The Kovats retention index (I) for an isothermal analysis is calculated using the following formula:

    I = 100 * [n + (log(t'r(unknown)) - log(t'r(n))) / (log(t'r(N)) - log(t'r(n)))]

    Where:

    • t'r is the adjusted retention time (retention time of the compound minus the retention time of an unretained compound like methane).

    • n is the carbon number of the n-alkane eluting before the unknown.

    • N is the carbon number of the n-alkane eluting after the unknown.

    For temperature-programmed GC, a slightly different linear interpolation formula is used:

    I = 100 * [n + (tr(unknown) - tr(n)) / (tr(N) - tr(n))]

    Where tr is the unadjusted retention time.

Visualizations

3.1. Experimental Workflow for Kovats Retention Index Determination

Kovats_Workflow cluster_prep Sample & Standard Preparation cluster_gc Gas Chromatography Analysis cluster_calc Data Analysis cluster_result Result Sample Prepare this compound Solution Inject_Sample Inject this compound Sample Sample->Inject_Sample Standard Prepare n-Alkane Standard Mixture Inject_Standard Inject n-Alkane Standard Standard->Inject_Standard Record_tR_Standard Record n-Alkane Retention Times Inject_Standard->Record_tR_Standard Record_tR_Sample Record this compound Retention Time Inject_Sample->Record_tR_Sample Identify_Bracketing_Alkanes Identify Bracketing n-Alkanes Record_tR_Standard->Identify_Bracketing_Alkanes Record_tR_Sample->Identify_Bracketing_Alkanes Calculate_RI Calculate Kovats Retention Index Identify_Bracketing_Alkanes->Calculate_RI Final_RI Kovats RI of this compound Calculate_RI->Final_RI

Caption: Experimental workflow for determining the Kovats retention index.

3.2. Synthesis of this compound via Fisher Esterification

This compound is commonly synthesized through the Fisher esterification of 3-pentanol (B84944) with acetic acid, using a strong acid as a catalyst.

Fisher_Esterification Reactant1 3-Pentanol Product1 This compound Reactant1->Product1 + Reactant2 Acetic Acid Reactant2->Product1 Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Product1 Product2 Water Product1->Product2 +

Caption: Synthesis of this compound via Fisher esterification.

References

Handling and storage guidelines for 3-pentyl acetate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Handling and Storage of 3-Pentyl Acetate (B1210297)

Introduction

3-Pentyl acetate (CAS No. 620-11-1), also known as 1-ethylpropyl acetate, is an organic ester recognized for its characteristic fruity odor.[1][2] It is utilized as a solvent and as a flavoring and fragrance agent.[2] Due to its chemical properties, particularly its flammability and reactivity, strict adherence to established handling and storage protocols is imperative to ensure the safety of laboratory personnel and maintain the integrity of the compound. This guide provides comprehensive, technical information for researchers, scientists, and drug development professionals on the proper management of this compound.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for understanding its behavior under various laboratory conditions.

PropertyValueSource(s)
CAS Number 620-11-1[1][3]
Molecular Formula C₇H₁₄O₂[1][3]
Molecular Weight 130.18 g/mol [3]
Appearance Clear, colorless liquid[2]
Flash Point 33.4 °C[1][3][4]
Boiling Point 135.1 °C at 760 mmHg[4]
Density 0.879 g/cm³[1][4]
Vapor Pressure 7.85 mmHg at 25°C[1][4]
Solubility Limited solubility in water; highly soluble in organic solvents.[2]
Lower Explosive Limit (LEL) 1.0 vol %[5]
Upper Explosive Limit (UEL) 7.5 vol %[5]

Safety and Hazard Information

This compound is classified as a hazardous substance. Understanding its specific risks is fundamental to safe handling.

Hazard ClassificationGHS PictogramHazard StatementPrecautionary Statements (Examples)Source(s)
Flammable Liquids, Category 3 🔥H226: Flammable liquid and vapor.P210: Keep away from heat, sparks, open flames. P233: Keep container tightly closed. P240: Ground/bond container and receiving equipment. P280: Wear protective gloves/eye protection.[6][7]
Aquatic Hazard (Acute), Category 3 (No Pictogram)H402: Harmful to aquatic life.P273: Avoid release to the environment.[6]
Other Hazards Causes serious eye irritation. Repeated exposure may cause skin dryness or cracking.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[6][7]

Primary Hazards:

  • Flammability: The compound's low flash point of 33.4°C indicates that it can be ignited at normal room temperatures.[1][3] Vapors are heavier than air and can travel to an ignition source, causing a flashback.[5] Vapor-air mixtures can be explosive, especially with heating.[6]

  • Health Hazards: Causes serious eye irritation and may cause respiratory irritation.[7] Prolonged or repeated skin contact can lead to dryness or cracking.[6]

  • Reactivity: Reacts with acids to generate heat, alcohols, and acids.[8] It is incompatible with strong oxidizing agents, nitrates, alkalis, and strong acids.[6][9]

Handling Procedures

Safe handling of this compound requires a combination of appropriate personal protective equipment (PPE), engineering controls, and disciplined work practices.

Personal Protective Equipment (PPE)
EquipmentSpecificationPurposeSource(s)
Eye Protection Safety goggles or a face shield.Protects against chemical splashes.[10][11]
Hand Protection Chemically resistant gloves.Prevents skin contact.[6][10]
Body Protection Lab coat; flame-retardant antistatic protective clothing is recommended.Protects skin and clothing from splashes and provides fire resistance.[6][10]
Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area to keep vapor concentrations below explosive limits.[5][12]

  • Fume Hood: For procedures involving heating or potential aerosolization, use a chemical fume hood.[10][11]

  • Safety Equipment: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5]

Safe Handling Practices
  • Ignition Sources: Eliminate all ignition sources, including open flames, hot surfaces, and sparks.[6] Use only non-sparking tools.[5][8]

  • Static Discharge: Ground and bond all containers and receiving equipment during transfers to prevent the buildup of static electricity.[6][13][14]

  • Container Management: Keep containers tightly closed when not in use to minimize vapor release.[6]

  • Personal Hygiene: Wash hands thoroughly after handling.[6] Change any contaminated clothing immediately.

Safe_Handling_Workflow Safe Handling Workflow for this compound start Start: Retrieve from Flammable Storage ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe transport Transport Securely to Work Area ppe->transport fume_hood Work in Ventilated Area (e.g., Fume Hood) transport->fume_hood dispense Dispense Using Grounded and Bonded Equipment fume_hood->dispense procedure Perform Experimental Procedure dispense->procedure close_container Securely Close Container Immediately After Use procedure->close_container waste Dispose of Waste in Labeled Hazardous Waste Container procedure->waste return_storage Return to Approved Flammable Storage close_container->return_storage end End: Clean Work Area & Remove PPE return_storage->end waste->end

A workflow for the safe handling of this compound.

Storage Guidelines

Proper storage is critical to prevent fire, degradation, and reaction with incompatible materials.

General Storage Conditions
  • Store in a cool, dry, and well-ventilated area.[12][15]

  • Keep containers away from direct sunlight, heat, and ignition sources.[12][15]

  • Containers should be tightly sealed and properly labeled.[15]

Flammable Liquid Storage
  • Cabinets: Store this compound in an approved flammable liquid storage cabinet.[12][16] These cabinets must be labeled "Flammable – Keep Fire Away".[16]

  • Construction: Cabinets should be of double-walled, 18-gauge steel construction with a 1.5-inch air space and a liquid-tight door sill raised at least 2 inches from the bottom.[16][17]

  • Quantity Limits: Adhere to institutional and regulatory limits for storing flammable liquids. OSHA, for example, states that no more than 25 gallons of flammable liquids may be stored in a room outside of an approved cabinet.[17] No more than 60 gallons of Class I and II liquids should be stored in a single cabinet.[16][17]

  • Refrigeration: If refrigeration is required, use only laboratory-grade, spark-proof refrigerators or freezers.[12] Never store flammable liquids in a standard domestic refrigerator.[12]

Chemical Incompatibilities

To prevent hazardous reactions, this compound must be stored separately from incompatible substances.

Chemical_Incompatibilities Chemical Incompatibility Chart main This compound oxidizers Strong Oxidizing Agents main->oxidizers Vigorous/Exothermic Reaction acids Strong Acids main->acids Heat Generation alkalis Strong Alkalis (Bases) main->alkalis Heat Generation nitrates Nitrates main->nitrates Incompatible alkali_metals Alkali Metals main->alkali_metals Generates Flammable H₂ Gas

Incompatible material classes for this compound.

Emergency Procedures

Spill Response
  • Assess: Evaluate the spill size and ventilate the area. Eliminate all ignition sources immediately.[5][8]

  • Contain: For a small spill, absorb the material with dry earth, sand, or another non-combustible absorbent.[5][8]

  • Collect: Use clean, non-sparking tools to collect the absorbed material and place it into a suitable, closed container for disposal.[5][8]

  • Large Spills: For large spills, dike the area far ahead of the liquid for later disposal and consider downwind evacuation.[8]

Spill_Response_Workflow Spill Response Protocol spill Spill Occurs assess Assess Situation (Size, Location) spill->assess evacuate Evacuate Non-Essential Personnel assess->evacuate ignite Eliminate All Ignition Sources assess->ignite ventilate Increase Ventilation ignite->ventilate ppe Don Appropriate PPE ventilate->ppe contain Contain Spill with Inert Absorbent ppe->contain collect Collect Material with Non-Sparking Tools contain->collect dispose Place in Labeled Hazardous Waste Container collect->dispose decon Decontaminate Area & Equipment dispose->decon

A generalized workflow for responding to a spill.
First Aid

  • Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with plenty of water/shower for at least 15 minutes.[5][6]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[5][7]

  • Ingestion: Clean the mouth with water and then drink plenty of water. Do not induce vomiting. Seek immediate medical attention.[5]

Fire Fighting
  • Extinguishing Media: Use dry chemical, CO₂, water spray, or alcohol-resistant foam.[8]

  • Hazards: Vapors may form explosive mixtures with air at elevated temperatures.[6] Containers may explode when heated.[5] Fire can produce irritating gases like carbon monoxide and carbon dioxide.[5]

Experimental Protocols

Protocol: Purity Determination by Gas Chromatography (GC)

This protocol outlines a standard method for assessing the purity of a this compound sample.

Objective: To quantify the purity of this compound and identify any potential impurities.

Methodology:

  • Sample Preparation: a. Prepare a 1% (v/v) solution of the this compound sample in a high-purity solvent (e.g., hexane (B92381) or dichloromethane). b. Prepare a series of calibration standards of high-purity this compound at known concentrations.

  • Instrumentation (Typical Parameters):

    • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5 or HP-5, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

    • Injector: Split/splitless injector, set to 250°C with a high split ratio (e.g., 100:1).

    • Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C, and hold for 5 minutes.

    • Detector: FID set to 280°C.

  • Analysis: a. Inject 1 µL of each calibration standard to generate a calibration curve. b. Inject 1 µL of the prepared sample solution. c. Record the chromatogram.

  • Data Analysis: a. Identify the peak corresponding to this compound based on its retention time from the standard injections. b. Calculate the area of all peaks in the sample chromatogram. c. Determine the purity by the area percent method: Purity (%) = (Area of this compound peak / Total area of all peaks) x 100. d. Quantify against the calibration curve for a more precise concentration measurement.

Protocol: Assessment of Hydrolytic Stability

This protocol is a generalized method to evaluate the stability of this compound in the presence of water, which can cause hydrolysis back to 3-pentanol (B84944) and acetic acid.[15]

Objective: To determine the rate of hydrolysis under accelerated conditions.

Methodology:

  • Preparation: a. In a sealed, pressure-tolerant glass vessel, combine a precise volume of this compound with an equal volume of deionized water. b. A small, pre-weighed copper coupon can be added to test for metal-catalyzed hydrolysis.[15] c. Prepare a control sample of pure this compound.

  • Incubation: a. Place the sealed vessel in an oven at a constant, elevated temperature (e.g., 90°C) for a defined period (e.g., 48 hours).[15] b. Place the control sample under the same conditions.

  • Post-Incubation Analysis: a. Allow the vessel to cool completely to room temperature. b. Record any changes in the appearance of the ester and aqueous phases.[15] c. Separate the two layers.

  • Data Analysis: a. Titration: Determine the acid number of both the ester and aqueous phases via titration with a standardized solution of potassium hydroxide (B78521) (KOH). An increase in the acid number indicates the formation of acetic acid via hydrolysis.[15] b. Viscosity: Measure the viscosity of the ester phase. Significant changes may indicate degradation.[15] c. Weight Loss: If a copper coupon was used, clean, dry, and re-weigh it to determine any weight loss due to corrosion.[15] d. Compare the final acid numbers and viscosity to the initial values and the control sample to assess the degree of hydrolysis.

Waste Disposal

All waste containing this compound, including unused product and contaminated materials, must be treated as hazardous waste.[15]

  • Collect waste in appropriately labeled, sealed containers.

  • Dispose of the waste through a licensed hazardous waste disposal facility, in accordance with all local, state, and federal regulations.[6][15]

  • Do not dispose of this compound down the drain, as it is harmful to aquatic life.[6]

References

A Technical Guide to the Safety Data of 3-Pentyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Pentyl acetate (B1210297) (CAS No: 620-11-1; Formula: C₇H₁₄O₂) is an organic solvent, recognized as an ester of acetic acid. It is a colorless liquid utilized in various industrial applications. This document serves as a comprehensive technical guide to the safety data associated with 3-Pentyl acetate, consolidating critical information from its Safety Data Sheet (SDS) into a format tailored for a scientific audience. The guide focuses on quantitative hazard data, standardized experimental methodologies, and a clear visualization of hazard relationships to support informed risk assessment and safe handling in a research and development setting.

Hazard Identification and Management

This compound is classified under the Globally Harmonized System (GHS) with several key hazards. It is primarily recognized as a flammable liquid. Health hazards include potential irritation to the skin, eyes, and respiratory system, with the possibility of skin dryness or cracking upon repeated exposure. Environmentally, it is classified as harmful to aquatic life.

A logical workflow for managing the risks associated with this compound is presented below. This diagram outlines the pathway from hazard identification to the implementation of crucial preventative measures.

Hazard_Management_Workflow Figure 1. Hazard Management Workflow for this compound cluster_ID Identification cluster_Hazards Hazard Classification cluster_Specifics Specific Risks cluster_Prevention Preventative Measures (P-Statements) A This compound (CAS: 620-11-1) B Physical Hazards A->B C Health Hazards A->C D Environmental Hazards A->D B1 Flammable Liquid (Category 3) B->B1 C1 Skin Irritation (Mild) C->C1 C2 Eye Irritation (Serious) C->C2 C3 Respiratory Irritation C->C3 D1 Harmful to Aquatic Life D->D1 P1 Keep away from heat/sparks (P210) B1->P1 Mitigated by P6 Ground/bond container (P240) B1->P6 P2 Wear protective gloves (P280) C1->P2 Mitigated by P3 Wear eye protection (P280) C2->P3 Mitigated by P4 Use in well-ventilated area (P271) C3->P4 Mitigated by P5 Avoid release to environment (P273) D1->P5 Mitigated by

Caption: Logical relationship of this compound hazards and preventative measures.

Quantitative Safety Data

The following tables summarize the key quantitative data from the this compound Safety Data Sheet.

Table 1: Physical and Chemical Properties

Property Value Source
CAS Number 620-11-1 [1]
Molecular Formula C₇H₁₄O₂ [1]
Molecular Weight 130.18 g/mol [2]
Flash Point 33.4 °C [1][3]
Boiling Point/Range 142 - 149 °C [4]
Vapor Pressure 7.85 mmHg [1][3]
Density 0.876 g/cm³ (at 25 °C) [4]
Vapor Density 4.5 (Air = 1)
Lower Explosive Limit (LEL) 1.0 % by volume [5]
Upper Explosive Limit (UEL) 7.5 % by volume [5]

| Water Solubility | 10 g/L (at 20 °C) | |

Table 2: Toxicological Data

Test Species Route Value Source
LD₅₀ Rabbit Dermal > 20 mL/kg [6]
LC₅₀ (Isomer data) Mosquito fish Aquatic 65 mg/L (96 h) [4]
LCLo Human Inhalation > 5000 ppm [6]
TCLo Human Inhalation 5000 mg/m³ (30 min)

| RD₅₀ (Irritation) | Mouse | Inhalation | ~1500 ppm |[6] |

Table 3: Occupational Exposure Limits (for all Pentyl Acetate isomers)

Organization Limit Type Value Source
ACGIH TLV-TWA (8-hr) 50 ppm [7]

| ACGIH | TLV-STEL (15-min) | 100 ppm |[3][7] |

Methodologies of Key Toxicological Experiments

To ensure a thorough understanding of the toxicological data, this section details the standardized protocols for the types of experiments cited in safety assessments.

OECD 402: Acute Dermal Toxicity This test provides information on health hazards likely to arise from short-term exposure to a substance via the dermal route.[8]

  • Principle: A stepwise procedure is used where the substance is applied to the skin of a single sex of animal (typically rats) in fixed doses. The initial dose is selected to produce signs of toxicity without causing mortality.[8]

  • Procedure:

    • Animal Preparation: Healthy young adult animals have fur removed from the dorsal area (at least 10% of the body surface) one day before the test.[5]

    • Application: The test substance is applied uniformly over the shaved area and held in place with a porous gauze dressing for a 24-hour exposure period.[5][9]

    • Observation: Animals are observed for mortality, signs of toxicity, and behavioral changes immediately after dosing, periodically for the first 24 hours, and then daily for a total of 14 days.[10] Body weight is recorded weekly.[9]

    • Endpoint: The procedure continues with higher or lower fixed doses in subsequent groups until the dose causing toxicity or no more than one death is identified.[8] A gross necropsy is performed on all animals at the end of the study.[9]

OECD 403: Acute Inhalation Toxicity This guideline assesses health hazards from short-term exposure to a substance via inhalation (gas, vapor, or aerosol).[2][3]

  • Principle: The test determines the median lethal concentration (LC50) and other toxicological parameters by exposing animals (typically rats) to the substance in the air for a defined period. The guideline includes two protocols: a traditional LC50 test and a Concentration x Time (C x t) protocol.[4][11]

  • Procedure:

    • Exposure: Groups of animals are exposed to at least three concentrations of the test substance for a fixed duration, typically 4 hours.[2][6] A preliminary "sighting study" may be used to determine the appropriate concentration range.[11]

    • Monitoring: During exposure, parameters of the test atmosphere (concentration, particle size distribution for aerosols) are monitored.

    • Observation: Animals are observed for signs of toxicity during and after exposure. The observation period is at least 14 days post-exposure.[2][6] Detailed observations and body weights are recorded.

    • Endpoint: Mortalities are recorded, and a gross necropsy is performed on all animals. The LC50, the concentration estimated to cause mortality in 50% of the test animals, is calculated.[2]

OECD 203: Fish, Acute Toxicity Test This test is designed to determine the concentration of a substance that is lethal to 50% of a test fish population (LC50) over a short exposure period.[7]

  • Principle: Fish are exposed to the test substance added to water for a 96-hour period.[1][7]

  • Procedure:

    • Test Setup: At least seven fish are used for each of at least five test concentrations arranged in a geometric series, plus a control group.[1] The limit test uses a single concentration of 100 mg/L.[1][12]

    • Exposure: The exposure period is preferably 96 hours.

    • Observation: Mortalities and any abnormal behavioral or physical signs are recorded at 24, 48, 72, and 96 hours.[1]

    • Endpoint: The cumulative mortality data is used to calculate the LC50 value at 96 hours, with 95% confidence limits.[12]

Draize Eye Irritancy Test (Basis for OECD 405) The Draize test was developed to assess the irritation potential of substances applied to the eye.[13]

  • Principle: The test involves applying a substance to one eye of a conscious, restrained animal (typically an albino rabbit) and observing the effects over time.[13][14] The untreated eye serves as a control.

  • Procedure:

    • Application: A fixed amount (e.g., 0.1 mL of liquid or 0.1 g of solid) is instilled into the conjunctival sac of the rabbit's eye.[15]

    • Observation: The eyes are examined for ocular reactions at specific intervals (e.g., 1, 24, 48, 72 hours) for up to 14 days.[13]

    • Scoring: Effects on the cornea (opacity), iris (inflammation), and conjunctiva (redness, swelling, discharge) are scored numerically.[15] The sum of these scores provides an overall index of irritation.

References

Methodological & Application

Application Notes and Protocols for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 3-Pentyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Pentyl acetate (B1210297) (also known as sec-amyl acetate) is a volatile ester recognized for its characteristic pear and banana-like aroma. It is a significant flavor and fragrance component in various food products, beverages, and cosmetic formulations. In the context of drug development, volatile organic compounds (VOCs) like 3-pentyl acetate can serve as potential biomarkers or be present as residual solvents in pharmaceutical preparations. Accurate and reliable quantification of this compound is therefore crucial for quality control, formulation development, and safety assessment.

Gas chromatography-mass spectrometry (GC-MS) is the premier analytical technique for the identification and quantification of volatile and semi-volatile compounds such as this compound. Its high chromatographic resolution and sensitive, specific detection make it ideal for analyzing complex matrices. This document provides detailed application notes and experimental protocols for the GC-MS analysis of this compound.

Analytical Overview

The analysis of this compound by GC-MS involves the separation of the volatile components of a sample on a gas chromatographic column, followed by detection and identification using a mass spectrometer. Due to its volatility, this compound is well-suited for techniques like headspace solid-phase microextraction (HS-SPME), which minimizes sample preparation and reduces matrix interference.

Key Analytical Parameters for this compound:

ParameterValueReference
Molecular FormulaC₇H₁₄O₂[1]
Molecular Weight130.19 g/mol [1]
CAS Number620-11-1
Boiling Point132 °C
Key Mass Spectra Ions (m/z)43 (base peak), 101, 70[1]
Kovats Retention Index (non-polar column)~865

Experimental Protocols

The following protocols describe the analysis of this compound in a liquid matrix (e.g., beverage or a solution of a dissolved solid sample).

Protocol 1: Sample Preparation using Headspace Solid-Phase Microextraction (HS-SPME)

This protocol is recommended for its simplicity, speed, and minimal solvent usage.

Materials:

  • 20 mL headspace vials with PTFE-faced silicone septa

  • SPME fiber assembly with a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber

  • Sodium chloride (NaCl), analytical grade

  • This compound standard

  • Internal standard (e.g., 2-heptanone (B89624) or a deuterated analog)

  • Sample matrix (e.g., wine, fruit juice, or a solution of the sample of interest)

Procedure:

  • Sample Aliquoting: Pipette 5 mL of the liquid sample into a 20 mL headspace vial.

  • Salting Out: Add 1.5 g of NaCl to the vial. This increases the ionic strength of the sample, promoting the partitioning of volatile analytes into the headspace.

  • Internal Standard Spiking: Add a known amount of the internal standard to the vial.

  • Equilibration: Seal the vial and place it in a heated agitator. Allow the sample to equilibrate at 40°C for 15 minutes with continuous agitation.

  • SPME Extraction: Expose the DVB/CAR/PDMS fiber to the headspace of the vial for 30 minutes at 40°C.

  • Desorption: Retract the fiber and immediately introduce it into the GC inlet for thermal desorption at 250°C for 5 minutes in splitless mode.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following GC-MS parameters are a starting point and may require optimization based on the specific instrument and column used.

Instrumentation:

  • Gas chromatograph coupled to a single quadrupole or triple quadrupole mass spectrometer.

GC Conditions:

ParameterSetting
Column DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Injector Temperature 250°C
Injection Mode Splitless (for SPME)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program Initial temperature of 40°C (hold for 2 min), ramp at 5°C/min to 150°C, then ramp at 20°C/min to 250°C (hold for 5 min)

MS Conditions:

ParameterSetting
Ion Source Temperature 230°C
Transfer Line Temperature 280°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 40-300) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis
SIM Ions for this compound Quantifier: m/z 43; Qualifiers: m/z 101, 70

Quantitative Data

For accurate quantification, a calibration curve should be prepared using a series of standard solutions of this compound in a matrix similar to the samples being analyzed. The following table presents representative quantitative data for the analysis of a short-chain ester, which can be used as a reference for method validation.

Table 1: Representative Quantitative Performance for a Short-Chain Ester by GC-MS

ParameterValue
Linearity Range 1 - 500 µg/L
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.5 µg/L
Limit of Quantification (LOQ) 1.5 µg/L
Precision (%RSD, n=6) < 10%
Accuracy (Recovery %) 90 - 110%

Note: This data is for a representative short-chain ester and should be validated specifically for this compound in the desired matrix.

Diagrams

GCMS_Workflow cluster_prep Sample Preparation (HS-SPME) cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Liquid Sample (5 mL) Add_Salt Add NaCl (1.5 g) Sample->Add_Salt Add_IS Spike with Internal Standard Add_Salt->Add_IS Equilibrate Equilibrate at 40°C for 15 min Add_IS->Equilibrate Extract SPME Extraction (30 min at 40°C) Equilibrate->Extract Desorb Thermal Desorption in GC Inlet (250°C) Extract->Desorb Separate Chromatographic Separation (DB-5ms column) Desorb->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Mass Detection (Scan/SIM) Ionize->Detect Identify Peak Identification (Retention Time & Mass Spectrum) Detect->Identify Quantify Quantification (Calibration Curve) Identify->Quantify Report Generate Report Quantify->Report

Caption: Experimental workflow for the GC-MS analysis of this compound.

Fragmentation_Pathway Parent This compound [M]+. m/z = 130 Fragment1 [CH3CO]+ (Acylium ion) m/z = 43 Parent->Fragment1 α-cleavage Fragment2 [C5H9]+ (Pentyl cation) m/z = 70 Parent->Fragment2 McLafferty Rearrangement Fragment3 [M - C2H5]+. m/z = 101 Parent->Fragment3 Loss of ethyl radical

Caption: Simplified fragmentation pathway of this compound in EI-MS.

References

Application Notes and Protocols for 3-Pentyl Acetate as a Non-Polar Solvent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction to 3-Pentyl Acetate (B1210297)

3-Pentyl acetate (also known as sec-amyl acetate) is an organic ester with the chemical formula C₇H₁₄O₂. It is a colorless, flammable liquid with a characteristic fruity, banana-like odor.[1] As a non-polar solvent, this compound presents a versatile and effective option for a range of laboratory and industrial applications. Its favorable environmental profile, including biodegradability and low toxicity, makes it an attractive alternative to conventional non-polar solvents such as hexane (B92381) and toluene.[2]

Key Properties and Advantages

This compound's utility as a non-polar solvent is underpinned by its distinct physicochemical properties. It is highly soluble in organic solvents while having limited solubility in water.[3] This immiscibility with water is crucial for its application in liquid-liquid extractions.

Advantages of this compound:

  • Effective Solubilizing Power: Its non-polar nature allows it to effectively dissolve a wide range of non-polar and moderately polar organic compounds.[3]

  • Favorable Boiling Point: With a boiling point of approximately 133-135°C, it is suitable for reactions requiring elevated temperatures and is easily removed under reduced pressure.[4]

  • "Green" Solvent Characteristics: this compound is recognized for its environmentally friendly attributes, including biodegradability and lower toxicity compared to many traditional non-polar solvents.[2]

  • Reduced Peroxide Formation: Unlike ethers such as diethyl ether and tetrahydrofuran, this compound has a lower tendency to form explosive peroxides, enhancing laboratory safety.

Applications in Research and Drug Development

The properties of this compound make it a valuable solvent in several stages of research and development:

  • Extraction of Natural Products: It can be employed for the extraction of bioactive compounds from plant and microbial sources. Its selectivity for non-polar constituents allows for the isolation of target molecules from complex matrices.

  • Organic Synthesis: this compound serves as a reaction medium for various organic transformations, particularly those involving non-polar reactants and reagents. Its inertness under many reaction conditions and its suitable boiling point make it a practical choice.

  • Purification and Work-up: It is an excellent solvent for liquid-liquid extraction during reaction work-ups to separate organic products from aqueous phases. It is also used in washing and purification steps to remove non-polar impurities.

  • Pharmaceutical Formulations: Due to its low toxicity, it has potential applications as a solvent in the formulation of pharmaceutical products.[2]

Data Presentation

Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C₇H₁₄O₂[5]
Molecular Weight 130.18 g/mol [5]
Appearance Colorless liquid[6]
Odor Fruity, banana-like[6]
Boiling Point 133.85°C[4]
Melting Point -74.65°C (estimate)[4]
Density 0.8712 g/cm³[4]
Flash Point 33.4°C[4][5]
Vapor Pressure 7.85 mmHg at 25°C[4][5]
Water Solubility Limited[3]
logP (Octanol/Water) 1.73810[4]
Comparison with Common Non-Polar Solvents
SolventBoiling Point (°C)Density (g/cm³)Flash Point (°C)Key Considerations
This compound 133.850.87133.4Biodegradable, low toxicity, pleasant odor.
Hexane 690.655-22Neurotoxin, highly flammable.
Toluene 1110.8674Toxic, environmental pollutant.
Diethyl Ether 34.60.713-45Forms explosive peroxides, highly volatile.
Ethyl Acetate 77.10.902-4Good general-purpose solvent, slightly water-soluble.

Experimental Protocols

Protocol 1: General Liquid-Liquid Extraction for Reaction Work-up

This protocol describes a general procedure for the extraction of a non-polar organic compound from an aqueous reaction mixture using this compound.

Materials:

  • Reaction mixture containing the target organic compound.

  • This compound.

  • Deionized water.

  • Saturated sodium chloride solution (brine).

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Separatory funnel.

  • Erlenmeyer flasks.

  • Rotary evaporator.

Procedure:

  • Transfer: Transfer the cooled reaction mixture to a separatory funnel of appropriate size.

  • Dilution: If the reaction was performed in a water-miscible solvent, dilute the mixture with deionized water to ensure phase separation.

  • First Extraction: Add a volume of this compound approximately equal to the aqueous volume to the separatory funnel. Stopper the funnel and invert it gently, venting frequently to release any pressure. Shake the funnel for 1-2 minutes to ensure thorough mixing.

  • Phase Separation: Place the separatory funnel in a ring stand and allow the layers to fully separate. The less dense this compound layer will be the top layer.

  • Collection: Carefully drain the lower aqueous layer into an Erlenmeyer flask. Drain the upper organic layer containing the extracted compound into a separate clean, dry Erlenmeyer flask.

  • Second Extraction: Return the aqueous layer to the separatory funnel and repeat the extraction with a fresh portion of this compound to maximize the recovery of the product.

  • Combine Organic Layers: Combine the organic layers from all extractions into a single flask.

  • Washing: Wash the combined organic layers with a saturated solution of sodium chloride (brine) to remove residual water.

  • Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and add a suitable amount of anhydrous sodium sulfate or magnesium sulfate to remove any remaining traces of water. Swirl the flask and let it stand for 10-15 minutes.

  • Isolation: Decant or filter the dried organic solution into a pre-weighed round-bottom flask. Remove the this compound using a rotary evaporator to yield the crude organic product.

G Liquid-Liquid Extraction Workflow A Reaction Mixture in Separatory Funnel B Add this compound A->B C Shake and Vent B->C D Allow Layers to Separate C->D E Drain Aqueous Layer D->E F Collect Organic Layer D->F G Repeat Extraction with Fresh Solvent E->G H Combine Organic Layers F->H G->C I Wash with Brine H->I J Dry with Anhydrous Salt I->J K Isolate Product (Rotary Evaporation) J->K G Natural Product Extraction Workflow A Powdered Plant Material B Add this compound A->B C Maceration or Reflux B->C D Filter to Separate Extract C->D E Solid Residue D->E F Combined Extract D->F G Re-extract Residue (Optional) E->G H Solvent Removal (Rotary Evaporation) F->H G->C I Crude Extract H->I J Further Purification I->J

References

Application Notes and Protocols for 3-Pentyl Acetate as a Standard in Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 3-pentyl acetate (B1210297) as a standard in gas chromatography (GC). It is intended to guide researchers, scientists, and professionals in the field of drug development in the accurate quantification of volatile and semi-volatile compounds.

Introduction

3-Pentyl acetate (also known as sec-amyl acetate or 1-ethylpropyl acetate) is an organic ester with a characteristic fruity aroma. Its physicochemical properties make it an excellent candidate for use as an internal or external standard in gas chromatography, particularly for the analysis of volatile organic compounds (VOCs), flavor and fragrance compounds, and residual solvents. The use of a standard is crucial for correcting variations in injection volume and instrument response, thereby ensuring the precision and accuracy of quantitative analysis.

Key Attributes of this compound as a GC Standard:

  • Chemical Inertness: It is relatively stable and does not readily react with other components in the sample matrix.

  • Elution Characteristics: It typically elutes in a region of the chromatogram that is free from interfering peaks from common analytes.

  • Purity: High purity grades of this compound are commercially available, which is essential for accurate standard preparation.

  • Structural Similarity: As an ester, it is structurally similar to many common analytes in flavor, fragrance, and fermentation analysis, making it an ideal internal standard for these applications.

Physicochemical Properties of this compound

A comprehensive understanding of the physical and chemical properties of this compound is fundamental for its effective use as a GC standard.

PropertyValueReference
CAS Number 620-11-1[1][2]
Molecular Formula C7H14O2[1][2]
Molecular Weight 130.18 g/mol [1]
Boiling Point Not specified in search results
Flash Point 33.4 °C[2]
Vapor Pressure 7.85 mmHg[2]
Synonyms 3-Amyl acetate, diethylcarbinol acetate, pentan-3-yl acetate[1][2]

Application: Quantification of Volatile Esters in a Fermentation Broth

This section outlines a typical application of this compound as an internal standard for the quantification of volatile esters produced during a fermentation process. This is a common analytical requirement in the development of biofuels, pharmaceuticals, and food products.

Experimental Protocol: Headspace GC-FID Analysis

This protocol describes the use of static headspace sampling coupled with gas chromatography and flame ionization detection (GC-FID) for the analysis of volatile esters.

Materials and Reagents:

  • This compound (Purity ≥ 99%)

  • Analytes of interest (e.g., ethyl acetate, isoamyl acetate)

  • Deionized water

  • Sodium chloride (analytical grade)

  • 20 mL headspace vials with magnetic crimp caps

  • Gas-tight syringe

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and a headspace autosampler.

  • Capillary column: A mid-polar column such as a DB-624 or equivalent (6% cyanopropylphenyl-94% dimethylpolysiloxane) is recommended. A common dimension is 30 m x 0.25 mm ID x 1.4 µm film thickness.

Procedure:

  • Internal Standard Stock Solution Preparation: Accurately prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1000 µg/mL.

  • Calibration Standards Preparation: Prepare a series of calibration standards by spiking known concentrations of the target analytes into a matrix that mimics the fermentation broth (e.g., deionized water). Add a fixed amount of the this compound internal standard stock solution to each calibration standard.

  • Sample Preparation:

    • Pipette 5 mL of the fermentation broth sample into a 20 mL headspace vial.

    • Add 1.5 g of sodium chloride to the vial to increase the partitioning of volatile compounds into the headspace.

    • Spike the sample with the this compound internal standard solution to achieve a final concentration similar to that in the calibration standards.

    • Immediately seal the vial with a magnetic crimp cap.

  • Headspace GC-FID Analysis:

    • Place the prepared vials in the headspace autosampler.

    • The headspace autosampler will incubate the vials at a set temperature (e.g., 80°C) for a specific time (e.g., 15 minutes) to allow for equilibration of the volatiles between the liquid and gas phases.

    • A defined volume of the headspace gas is then automatically injected into the GC.

GC-FID Conditions:

ParameterValue
Injector Temperature 250°C
Split Ratio 20:1
Carrier Gas Helium
Flow Rate 1.5 mL/min (constant flow)
Oven Temperature Program Initial temperature 40°C (hold for 5 min), ramp to 150°C at 10°C/min, then ramp to 240°C at 25°C/min (hold for 5 min)
Detector Temperature 280°C
Hydrogen Flow 40 mL/min
Air Flow 400 mL/min
Makeup Gas (Nitrogen) 25 mL/min
Data Analysis and Quantification

The concentration of each analyte is determined by calculating the response factor relative to the internal standard.

  • Calculate the Response Factor (RF) for each analyte in the calibration standards:

    • RF = (Peak Area of Analyte / Concentration of Analyte) / (Peak Area of IS / Concentration of IS)

  • Calculate the average RF for each analyte across all calibration standards.

  • Calculate the concentration of the analyte in the unknown sample:

    • Concentration of Analyte = (Peak Area of Analyte / Peak Area of IS) * (Concentration of IS / Average RF)

Representative Quantitative Data

The following table presents hypothetical but realistic data for the quantification of two common fermentation by-products using this compound as an internal standard.

AnalyteRetention Time (min)Peak Area (Analyte)Peak Area (IS)Concentration of IS (µg/mL)Average RFCalculated Concentration (µg/mL)
Ethyl Acetate4.2150,000200,000501.231.25
Isoamyl Acetate8.5180,000200,000500.950.00

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the quantitative analysis of volatile esters using this compound as an internal standard.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis GC Analysis cluster_data Data Processing prep_is Prepare IS Stock (this compound) prep_cal Prepare Calibration Standards (Analytes + IS) prep_is->prep_cal prep_sample Prepare Sample (Fermentation Broth + IS + NaCl) prep_is->prep_sample hs_sampling Headspace Sampling prep_cal->hs_sampling prep_sample->hs_sampling gc_injection GC Injection hs_sampling->gc_injection gc_separation Chromatographic Separation gc_injection->gc_separation fid_detection FID Detection gc_separation->fid_detection peak_integration Peak Integration fid_detection->peak_integration rf_calculation Response Factor Calculation peak_integration->rf_calculation concentration_calc Concentration Calculation rf_calculation->concentration_calc

Caption: Workflow for quantitative analysis using an internal standard.

Logic of Internal Standard Calibration

This diagram illustrates the principle behind using an internal standard for quantification.

internal_standard_logic cluster_inputs Inputs cluster_process Calculation cluster_output Output analyte_peak Analyte Peak Area (Variable) ratio Calculate Peak Area Ratio (Analyte / IS) analyte_peak->ratio is_peak Internal Standard Peak Area (Relatively Constant) is_peak->ratio is_conc Known IS Concentration response_factor Apply Response Factor (RF) is_conc->response_factor ratio->response_factor analyte_conc Calculated Analyte Concentration response_factor->analyte_conc

Caption: Principle of internal standard calibration.

Conclusion

This compound is a versatile and reliable standard for quantitative gas chromatography. Its appropriate selection and use, as detailed in these application notes, can significantly improve the accuracy and precision of analytical methods for volatile compounds. The provided protocols and workflows offer a solid foundation for researchers and scientists in developing and validating robust GC methods for a wide range of applications in drug development and other scientific disciplines.

References

Application Note: Synthesis of Isopentyl Acetate (Banana Oil) via Fischer Esterification

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isopentyl acetate (B1210297), commonly known as banana oil, is an organic ester with a characteristic banana-like aroma.[1][2] It is widely used in the food and fragrance industries and serves as a classic example in organic synthesis education.[1][3][4] This application note provides a detailed protocol for the synthesis of isopentyl acetate through the Fischer esterification of isopentyl alcohol with acetic acid, using a strong acid catalyst.[3][5]

The Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol to form an ester and water.[6][7] To maximize the product yield, the equilibrium is shifted towards the products by using an excess of one of the reactants, typically the less expensive one.[2][5] In this protocol, an excess of glacial acetic acid is used.[2][7] The reaction mechanism involves the protonation of the carboxylic acid, followed by nucleophilic attack from the alcohol, and subsequent dehydration to yield the ester.[5][8] Purification is achieved through liquid-liquid extraction to remove the acid catalyst and unreacted carboxylic acid, followed by drying and simple distillation.[1][9]

Quantitative Data and Reagents

The following table summarizes the quantitative details for the reagents used in this protocol. Molar quantities are calculated based on the specified volumes and densities.

ReagentFormulaMW ( g/mol )Density (g/mL)AmountMolesRole
Isopentyl AlcoholC₅H₁₂O88.150.81315.0 mL0.138Limiting Reagent
Glacial Acetic AcidCH₃COOH60.051.04920.0 mL0.350Excess Reagent
Sulfuric Acid (conc.)H₂SO₄98.081.8404.0 mL~0.073Catalyst
Isopentyl AcetateC₇H₁₄O₂130.180.876--Product
Data sourced from multiple experimental protocols.[6][7]

Experimental Protocols

Part 1: Reaction Setup and Reflux

This section details the procedure for setting up the Fischer esterification reaction under reflux conditions.

Materials:

  • 100 mL Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Boiling stones

  • Clamps and ring stand

Procedure:

  • Reagent Addition: In a clean, dry 100 mL round-bottom flask, combine 15.0 mL (12.2 g, 0.138 mol) of isopentyl alcohol (3-methyl-1-butanol) and 20.0 mL (21 g, 0.35 mol) of glacial acetic acid.[6]

  • Catalyst Addition: With caution and continuous swirling, slowly add 4.0 mL of concentrated sulfuric acid to the flask.[6] This reaction is exothermic.

  • Reflux Setup: Add a few boiling stones to the mixture to ensure smooth boiling.[6] Securely attach the reflux condenser to the round-bottom flask and clamp the apparatus within a heating mantle.[5] Ensure water is flowing through the condenser.

  • Heating: Heat the mixture to a gentle reflux and maintain it for 1 hour.[6]

Part 2: Workup and Purification

This section describes the isolation and purification of the crude isopentyl acetate from the reaction mixture.

Materials:

  • Separatory funnel (250 mL)

  • Erlenmeyer flasks

  • 5% Sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • pH paper

Procedure:

  • Cooling and Transfer: After the reflux period, allow the reaction mixture to cool to room temperature. Transfer the cooled mixture to a 250 mL separatory funnel.[6]

  • Initial Wash: Add 55 mL of cold water to the separatory funnel.[6] Stopper the funnel, shake gently while periodically venting to release any pressure, and then allow the layers to separate. Drain and discard the lower aqueous layer.[6]

  • Neutralization: To remove unreacted acetic acid and the sulfuric acid catalyst, wash the organic layer with 25 mL portions of 5% aqueous sodium bicarbonate solution.[6] Caution: Carbon dioxide gas is evolved during this step, which can cause pressure buildup.[6] Shake gently and vent the separatory funnel frequently. Continue washing until the aqueous layer is basic, as confirmed with pH paper.[6]

  • Brine Wash: Wash the organic layer with 25 mL of water, followed by a final wash with 5 mL of saturated sodium chloride (brine) solution to aid in the removal of dissolved water.[6] Swirl the mixture gently and discard the lower aqueous layer.[6]

  • Drying: Transfer the crude isopentyl acetate (the upper organic layer) into a clean, dry Erlenmeyer flask. Add approximately 2 grams of anhydrous magnesium sulfate or sodium sulfate to dry the ester.[6][9] Swirl the flask occasionally for about 10-15 minutes, or until the liquid is clear.[5]

Part 3: Final Purification and Characterization

The final step involves the purification of the dried ester by simple distillation and subsequent characterization.

Materials:

  • Simple distillation apparatus (distilling flask, 3-way connecting tube, thermometer, condenser, receiving flask)

  • Boiling stones

  • Heating mantle

Procedure:

  • Distillation Setup: Decant the dried ester into a clean, dry distilling flask, ensuring the drying agent is left behind.[6] Add a few new boiling stones and assemble the simple distillation apparatus.[1]

  • Distillation: Heat the flask gently to distill the product. Collect the fraction that boils between 134 °C and 143 °C in a pre-weighed receiving flask.[5][6] An expected yield is typically in the range of 60-90%.[5][8]

  • Characterization:

    • Yield Calculation: Determine the actual mass of the collected product and calculate the percent yield.

    • Boiling Point: Record the boiling point range during distillation.[9]

    • Spectroscopy: Obtain an Infrared (IR) spectrum and a Proton Nuclear Magnetic Resonance (¹H NMR) spectrum to confirm the identity and purity of the synthesized isopentyl acetate.[5][10]

Visualizations

Fischer Esterification Reaction Mechanism

Fischer_Esterification Fischer Esterification Mechanism cluster_activation Protonation cluster_attack Nucleophilic Attack cluster_dehydration Dehydration & Deprotonation AA Acetic Acid (CH₃COOH) PAA Protonated Acetic Acid AA->PAA + H⁺ H_plus H⁺ TI Tetrahedral Intermediate PAA->TI + Isopentyl Alcohol IPA Isopentyl Alcohol PTI Protonated Intermediate TI->PTI Proton Transfer Ester_H2O Isopentyl Acetate + H₂O PTI->Ester_H2O - H₂O, - H⁺ Workflow start Start: Reagents mix 1. Mix Reactants Isopentyl Alcohol Acetic Acid Sulfuric Acid start->mix reflux 2. Reflux (1 hour) mix->reflux cool 3. Cool to RT reflux->cool extract 4. Liquid-Liquid Extraction - H₂O wash - NaHCO₃ wash - Brine wash cool->extract dry 5. Dry Organic Layer (Anhydrous MgSO₄) extract->dry distill 6. Simple Distillation (134-143 °C) dry->distill product Product: Isopentyl Acetate distill->product characterize 7. Characterization - Yield - Boiling Point - IR / NMR product->characterize end End characterize->end

References

Application Notes and Protocols for the Enzymatic Synthesis of Pentyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the enzymatic synthesis of pentyl acetate (B1210297), a valuable flavor and fragrance compound. The method utilizes the immobilized lipase (B570770) Lipozyme®435, offering a green and efficient alternative to traditional chemical synthesis. This protocol is designed for easy implementation in a laboratory setting.

Introduction

Pentyl acetate, a short-chain ester, is widely used in the food, pharmaceutical, and cosmetic industries for its characteristic fruity aroma.[1] Enzymatic synthesis, employing lipases, presents a sustainable approach for its production, operating under mild conditions and offering high selectivity, which minimizes the formation of unwanted byproducts.[2][3] This method aligns with the principles of green chemistry by reducing energy consumption and avoiding harsh chemical catalysts.[2] The use of immobilized enzymes, such as Lipozyme®435, further simplifies the process by allowing for easy separation and reuse of the biocatalyst.[3][4]

Reaction Principle

The enzymatic synthesis of pentyl acetate involves the esterification of pentan-1-ol with acetic acid, catalyzed by a lipase. The reaction follows a Bi-Bi Ping-Pong mechanism.[5][6] In this mechanism, the lipase first reacts with the acetic acid to form an acyl-enzyme intermediate, releasing water. Subsequently, the pentan-1-ol reacts with this intermediate to produce pentyl acetate and regenerate the free enzyme.

Experimental Protocols

This section details the necessary materials, equipment, and step-by-step procedure for the enzymatic synthesis of pentyl acetate.

Materials and Equipment
  • Enzyme: Immobilized lipase, Lipozyme®435 (from Candida antarctica lipase B)

  • Substrates:

    • Pentan-1-ol (analytical grade)

    • Acetic acid (analytical grade)

  • Equipment:

    • Jacketed glass reactor or temperature-controlled shaker

    • Magnetic stirrer and stir bar

    • Thermometer or temperature probe

    • Pipettes and other standard laboratory glassware

    • Analytical balance

    • Gas chromatograph (GC) for analysis

    • Filtration apparatus for enzyme recovery

Reaction Setup and Procedure
  • Reactor Preparation: Set up the jacketed glass reactor or place a reaction vessel in a temperature-controlled shaker. Ensure the system can maintain the desired reaction temperature.

  • Reagent Addition:

    • In a typical solvent-free system, add pentan-1-ol and acetic acid to the reactor.[5] An optimal molar ratio of pentan-1-ol to acetic acid is 2:1.[5][6] For example, for a specific initial concentration of acetic acid (e.g., 0.33 molar fraction), a corresponding amount of pentan-1-ol is added to achieve the 2:1 molar ratio.[5]

    • Equilibrate the substrate mixture to the desired reaction temperature (e.g., 40-70°C).[3]

  • Enzyme Addition: Once the temperature is stable, add the immobilized lipase, Lipozyme®435, to the reaction mixture. The enzyme loading is typically determined as a weight percentage of the total substrates.

  • Reaction:

    • Start the agitation at a constant speed to ensure proper mixing.

    • Maintain the reaction at the set temperature for the desired duration. The reaction can be monitored over time, with significant conversions (over 80%) typically achieved after 8 hours.[5][6]

  • Reaction Monitoring:

    • Periodically, take small aliquots of the reaction mixture.

    • Analyze the samples by gas chromatography (GC) to determine the concentration of pentyl acetate and the remaining substrates. This allows for the calculation of the conversion rate over time.

  • Enzyme Recovery and Reuse:

    • Upon completion of the reaction, separate the immobilized enzyme from the reaction mixture by simple filtration.[3]

    • The recovered Lipozyme®435 can be washed with a suitable solvent (e.g., n-hexane) and dried for reuse in subsequent batches. Studies have shown that the enzyme can be reused up to 10 times without a significant loss of activity.[5][6]

  • Product Purification: The final product, pentyl acetate, can be purified from the remaining substrates and any byproducts, if necessary, using techniques such as distillation.

Data Presentation

The following table summarizes key quantitative data from studies on the enzymatic synthesis of pentyl acetate, providing a basis for experimental design and comparison.

ParameterValueReference
Enzyme Lipozyme®435 (immobilized Candida antarctica lipase B)[5][6]
Reaction System Solvent-free[3][5][6]
Substrates Acetic acid and pentan-1-ol[5][6]
Optimal Molar Ratio (Alcohol:Acid) 2:1[5][6]
Initial Acetic Acid Molar Fraction 0.33[5][6]
Temperature Range 30-70 °C[3][5]
Reaction Time 8 hours[5][6]
Conversion Rate > 80%[5][6]
Enzyme Reuse Up to 10 cycles without significant loss of activity[5][6]

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the enzymatic synthesis of pentyl acetate.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_downstream Downstream Processing cluster_analysis Analysis & Reuse prep_reagents Prepare Substrates (Pentan-1-ol & Acetic Acid) reaction_setup Reaction Setup (Solvent-free, 2:1 Molar Ratio) prep_reagents->reaction_setup prep_enzyme Prepare Immobilized Lipase (Lipozyme®435) prep_enzyme->reaction_setup esterification Esterification (40-70°C, 8h) reaction_setup->esterification separation Enzyme Separation (Filtration) esterification->separation purification Product Purification (e.g., Distillation) separation->purification reuse Enzyme Reuse separation->reuse Wash & Dry analysis GC Analysis (Conversion Rate) purification->analysis reuse->reaction_setup Up to 10 cycles ping_pong_mechanism E Lipase (E) EA [E-Acyl] Intermediate E->EA + Acetic Acid Water Water EA->E + Pentan-1-ol PentylAcetate Pentyl Acetate AceticAcid Acetic Acid Pentanol Pentan-1-ol

References

Application Notes and Protocols for 3-Pentyl Acetate in Organic Synthesis Reaction Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Pentyl acetate (B1210297), an ester solvent, presents a unique set of physical and chemical properties that suggest its potential as a reaction medium in various organic syntheses. With a boiling point of 135.1°C, a density of 0.879 g/cm³, and a flash point of 33.4°C, it offers a higher boiling alternative to more common ester solvents like ethyl acetate, potentially allowing for reactions to be conducted at elevated temperatures.[1] This document provides a detailed examination of the suitability of 3-pentyl acetate and analogous ester solvents in key organic reactions, including Grignard reactions, Wittig reactions, esterifications, and reductions. Due to a notable lack of specific published data for this compound as a reaction medium, this guide draws upon established principles and protocols for more common ester solvents like ethyl acetate and butyl acetate to infer its potential applications and limitations.

Physicochemical Properties of this compound

A comprehensive understanding of the physical and chemical properties of a solvent is crucial for its application in organic synthesis. The properties of this compound are summarized below.

PropertyValueReference
IUPAC Namepentan-3-yl acetate[2]
Synonyms1-Ethylpropyl acetate, 3-Amyl acetate[1]
CAS Number620-11-1[2]
Molecular FormulaC₇H₁₄O₂[2]
Molecular Weight130.18 g/mol [2]
Boiling Point135.1°C[1]
Density0.879 g/cm³[1]
Flash Point33.4°C[1]
SolubilityLimited solubility in water, highly soluble in organic solvents.

Grignard Reactions in Ester Solvents

Application Note:

Grignard reagents are potent nucleophiles and strong bases, making them highly reactive towards carbonyl compounds, including esters.[3][4] The electrophilic carbonyl carbon of an ester is readily attacked by the Grignard reagent. This inherent reactivity makes esters, including this compound, generally unsuitable as solvents for Grignard reactions. The solvent would compete with the desired electrophile, leading to consumption of the Grignard reagent and the formation of undesired byproducts.

Reaction with Ester Solvents:

The reaction between a Grignard reagent and an ester proceeds via a nucleophilic acyl substitution. The initial addition of one equivalent of the Grignard reagent to the ester forms a ketone intermediate. This ketone is then rapidly attacked by a second equivalent of the Grignard reagent to produce a tertiary alcohol after acidic workup.[5][6]

Logical Relationship: Unsuitability of Ester Solvents for Grignard Reactions

G Logical Flow: Why Ester Solvents are Incompatible with Grignard Reagents A Grignard Reagent (Strong Nucleophile & Base) C Nucleophilic Attack on Solvent Carbonyl A->C B Ester Solvent (e.g., this compound) (Contains Electrophilic Carbonyl) B->C D Consumption of Grignard Reagent C->D E Formation of Undesired Byproducts (e.g., Tertiary Alcohol from Solvent) C->E F Unsuitable Reaction Medium D->F E->F

Caption: Incompatibility of Grignard reagents with ester solvents.

Recommended Solvents for Grignard Reactions:

The standard solvents for Grignard reactions are anhydrous aprotic ethers, such as diethyl ether and tetrahydrofuran (B95107) (THF). These solvents are relatively unreactive towards Grignard reagents and effectively solvate the magnesium species, facilitating the reaction.[7]

Wittig Reactions in Ester Solvents

Application Note:

The Wittig reaction is a versatile method for the synthesis of alkenes from aldehydes or ketones and a phosphonium (B103445) ylide (Wittig reagent).[8] The compatibility of ester solvents like this compound with the Wittig reaction is highly dependent on the nature of the ylide.

  • Unstabilized Ylides: These are highly reactive and basic, and are typically prepared and used in aprotic, non-polar solvents like THF or diethyl ether.[8] The use of an ester solvent is generally avoided as the basic ylide could potentially react with the ester carbonyl, although this is less favorable than the reaction with an aldehyde or ketone.

  • Stabilized Ylides: Ylides stabilized by an adjacent electron-withdrawing group (e.g., an ester or ketone) are less reactive and less basic. These ylides are more tolerant of a wider range of functional groups and solvents. Some Wittig reactions involving stabilized ylides have been successfully performed in greener solvent systems, and in some cases, even in the presence of an ester functional group within one of the reactants.[8] While not a common choice, a higher-boiling ester solvent like this compound could potentially be used for reactions with stabilized ylides that require elevated temperatures.

Experimental Protocol (General Example with a Stabilized Ylide in an Aprotic Solvent):

This protocol describes a general procedure for a Wittig reaction with a stabilized ylide. While toluene (B28343) is used here, the potential for using this compound would be for reactions requiring higher temperatures, assuming the ylide and other reagents are stable under those conditions.

Synthesis of Ethyl 2-(4-phenylcyclohexylidene)acetate

ReagentsMolecular Weight ( g/mol )AmountMoles (mmol)
4-phenylcyclohexanone (B41837)174.241.74 g10
Ethyl (triphenylphosphoranylidene)acetate348.384.18 g12
Toluene (anhydrous)-50 mL-

Procedure:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-phenylcyclohexanone (1.74 g, 10 mmol) and ethyl (triphenylphosphoranylidene)acetate (4.18 g, 12 mmol).

  • Add 50 mL of anhydrous toluene to the flask.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate as the eluent to afford the desired alkene.

Experimental Workflow: Wittig Reaction

G Workflow for a Typical Wittig Reaction A Combine Aldehyde/Ketone and Stabilized Ylide in Flask B Add Anhydrous Solvent (e.g., Toluene) A->B C Heat to Reflux (Monitor by TLC) B->C D Cool to Room Temperature C->D E Solvent Removal (Rotary Evaporator) D->E F Purification (Column Chromatography) E->F G Characterization of Alkene Product F->G

Caption: General experimental workflow for a Wittig reaction.

Esterification Reactions in Ester Solvents

Application Note:

Esterification is a reversible reaction between a carboxylic acid and an alcohol, typically catalyzed by a strong acid. To drive the equilibrium towards the product ester, it is common to either use an excess of one of the reactants or to remove the water formed during the reaction. Using an ester as the solvent for an esterification reaction is unconventional, as it would be challenging to separate the product ester from the solvent ester, especially if they have similar boiling points. Furthermore, the presence of a large excess of an ester solvent could potentially lead to transesterification side reactions. Therefore, this compound is not a recommended solvent for general esterification reactions.

Typical Solvents for Esterification:

Non-reactive solvents that can form an azeotrope with water to facilitate its removal (e.g., toluene, hexane) are often used. In some cases, an excess of the alcohol reactant can serve as the solvent.

Reduction Reactions in Ester Solvents

Application Note:

The suitability of ester solvents like this compound for reduction reactions depends on the reducing agent being used.

  • With Strong Hydride Reagents (e.g., Lithium Aluminum Hydride, LiAlH₄): Esters are readily reduced by strong hydride reagents like LiAlH₄ to primary alcohols.[9][10] Consequently, ester solvents are not suitable as a reaction medium for LiAlH₄ reductions as they would be consumed by the reagent. In fact, ethyl acetate is commonly used to quench excess LiAlH₄ after a reaction is complete.[2][11][12]

  • With Milder Hydride Reagents (e.g., Sodium Borohydride (B1222165), NaBH₄): Sodium borohydride is a milder reducing agent that typically reduces aldehydes and ketones but not esters under standard conditions (e.g., in alcoholic solvents at room temperature).[13][14][15] However, the reduction of esters with NaBH₄ can be achieved under more forcing conditions, such as with a large excess of the reagent, at higher temperatures, or with the addition of certain additives.[16] Therefore, while an ester solvent might be tolerated in some NaBH₄ reductions of aldehydes or ketones, there is a risk of slow reduction of the solvent, especially at elevated temperatures.

Experimental Protocol (General Example of Ketone Reduction with NaBH₄ in an Alcohol Solvent):

This protocol illustrates a standard NaBH₄ reduction. While ethanol (B145695) is the solvent here, the principle of using a solvent that is relatively unreactive under the chosen conditions is key. The use of an ester solvent like this compound would be a non-standard choice and would require careful evaluation for potential side reactions.

Reduction of a Ketone to a Secondary Alcohol

ReagentsMolecular Weight ( g/mol )AmountMoles (mmol)
Ketone (e.g., Acetophenone)120.151.20 g10
Sodium Borohydride (NaBH₄)37.830.45 g12
Ethanol-20 mL-

Procedure:

  • Dissolve the ketone (1.20 g, 10 mmol) in ethanol (20 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride (0.45 g, 12 mmol) in small portions to the stirred solution.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

  • Quench the reaction by slowly adding 1 M HCl until the bubbling ceases.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude alcohol.

  • Purify the product by distillation or recrystallization.

Reaction Pathway: Reduction of Carbonyls

G General Pathways for Carbonyl Reduction cluster_0 Strong Reducing Agent cluster_1 Mild Reducing Agent A Aldehyde/Ketone/Ester B LiAlH₄ in Ether/THF A->B C Primary/Secondary Alcohol B->C D Aldehyde/Ketone E NaBH₄ in Alcohol D->E F Primary/Secondary Alcohol E->F G Ester (Generally Unreactive) G->E Slow/No Reaction

Caption: Comparison of strong and mild reducing agents for carbonyls.

While this compound possesses favorable physical properties as a solvent, its chemical reactivity, characteristic of the ester functional group, significantly limits its application as a general-purpose reaction medium in many common organic transformations. It is generally unsuitable for Grignard reactions due to its reactivity with the Grignard reagent. Its use in Wittig reactions is likely limited to those involving stabilized ylides, and it is not a conventional choice for esterification reactions. For reduction reactions, it is incompatible with strong reducing agents like LiAlH₄ and may be slowly reduced by milder reagents like NaBH₄ under certain conditions.

Researchers considering this compound as a reaction medium should carefully evaluate its compatibility with all reagents and intermediates in the planned synthesis. For the reactions discussed herein, traditional aprotic, non-reactive solvents like ethers and hydrocarbons remain the more reliable choice. Further research into the specific applications of this compound as a reaction solvent may reveal niche areas where its properties can be advantageously employed.

References

Application Note: Chiral Separation of Pentyl Acetate Isomers by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pentyl acetate (B1210297), a key ester in the flavor, fragrance, and specialty chemical industries, possesses several chiral isomers, including (R)- and (S)-2-pentyl acetate and (R)- and (S)-3-pentyl acetate. The enantiomers of these compounds can exhibit distinct organoleptic and biological properties. Consequently, a reliable analytical method for their enantioselective separation and quantification is crucial for quality control, stereoselective synthesis, and regulatory compliance. High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs) is a powerful technique for the direct separation of enantiomers.[1] This application note details a starting protocol for the chiral separation of pentyl acetate isomers using a polysaccharide-based CSP.

The primary challenge in separating small, flexible aliphatic esters like pentyl acetate lies in their limited number of interaction sites for chiral recognition. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have demonstrated broad applicability for a wide range of chiral compounds, including esters, by providing a complex three-dimensional chiral environment.[2][3] The separation mechanism relies on a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral cavities of the polysaccharide structure.[4] This protocol provides a robust starting point for method development for the chiral analysis of pentyl acetate isomers.

Experimental Protocols

This section outlines the detailed methodology for the chiral HPLC separation of pentyl acetate isomers.

1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Refractive Index (RI) detector.

  • Chiral Stationary Phase: A polysaccharide-based chiral column is recommended. For this application note, we will specify a cellulose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel (e.g., Chiralcel® OD-H).

  • Solvents: HPLC-grade n-hexane and isopropanol (B130326) (IPA).

  • Sample: A racemic standard of 2-pentyl acetate (or other relevant pentyl acetate isomer).

  • Sample Diluent: Mobile phase or n-hexane.

2. Chromatographic Conditions

The following are recommended starting conditions. Optimization may be required to achieve baseline separation for different isomers or on different HPLC systems.

ParameterRecommended Condition
Column Cellulose tris(3,5-dimethylphenylcarbamate), 5 µm, 4.6 x 250 mm
Mobile Phase n-Hexane / Isopropanol (98:2, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection UV at 210 nm or Refractive Index (RI)
Injection Volume 10 µL

3. Sample Preparation

  • Prepare a stock solution of racemic pentyl acetate at a concentration of 1.0 mg/mL in the sample diluent.

  • Perform serial dilutions as necessary to achieve a suitable concentration for detector response.

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection to prevent particulate matter from entering the HPLC system.

4. Method Development and Optimization

If the initial conditions do not provide adequate separation (Resolution (Rs) < 1.5), the following parameters can be adjusted:

  • Mobile Phase Composition: The percentage of isopropanol can be varied. Decreasing the isopropanol content will generally increase retention times and may improve resolution.

  • Flow Rate: A lower flow rate can sometimes enhance resolution.

  • Temperature: Varying the column temperature can affect the thermodynamics of the chiral recognition process and influence selectivity.[5]

Data Presentation

The following table summarizes hypothetical quantitative data for the chiral separation of a racemic mixture of 2-pentyl acetate based on the recommended starting conditions. This data is illustrative of a successful separation.

EnantiomerRetention Time (min)Tailing FactorResolution (Rs)
Enantiomer 18.521.1-
Enantiomer 29.881.21.8

Mandatory Visualization

Diagram of the HPLC Experimental Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis Sample Racemic Pentyl Acetate Standard Dilution Dilute to 1 mg/mL in n-Hexane Sample->Dilution Filtration Filter with 0.45 µm Syringe Filter Dilution->Filtration Autosampler Autosampler Injection (10 µL) Filtration->Autosampler Solvents HPLC-Grade n-Hexane & IPA MobilePhase Prepare Mobile Phase (98:2 n-Hexane:IPA) Solvents->MobilePhase Degassing Degas Mobile Phase MobilePhase->Degassing Pump Pump (1.0 mL/min) Column Chiral Column (25°C) Autosampler->Column Pump->Autosampler Detector UV/RI Detector Column->Detector Chromatogram Acquire Chromatogram Detector->Chromatogram Integration Integrate Peaks Chromatogram->Integration Quantification Quantify Enantiomers Integration->Quantification

Caption: Workflow for chiral HPLC analysis of pentyl acetate.

Logical Relationship of Chiral Separation

Chiral_Separation cluster_interaction Interaction in the Column racemate Racemic Pentyl Acetate (R- and S-Enantiomers) csp Chiral Stationary Phase (CSP) (e.g., Cellulose Derivative) racemate->csp interaction_R Transient Diastereomeric Complex (R-Enantiomer + CSP) csp->interaction_R Different interaction energy interaction_S Transient Diastereomeric Complex (S-Enantiomer + CSP) csp->interaction_S Different interaction energy mobile_phase Mobile Phase (n-Hexane/IPA) mobile_phase->csp separation Differential Retention interaction_R->separation interaction_S->separation detection Separated Enantiomers Detected separation->detection

Caption: Principle of chiral separation by HPLC.

References

Application Note: Gas Chromatographic Analysis of 3-Pentyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Pentyl acetate (B1210297), a volatile organic compound, is an ester known for its characteristic fruity odor, reminiscent of pears or bananas. It finds applications as a flavoring agent, a solvent, and in the synthesis of other organic compounds. Accurate and reliable quantification of 3-pentyl acetate is crucial in various fields, including food science, environmental monitoring, and industrial quality control. Gas chromatography (GC) is the premier analytical technique for the analysis of volatile compounds like this compound due to its high resolution and sensitivity.

This application note provides detailed protocols for the analysis of this compound by GC, primarily focusing on direct injection and headspace analysis. Additionally, while not routinely necessary, a derivatization protocol via transesterification is presented for specific analytical challenges, such as confirmation of identity or resolution of complex mixtures.

Principles of Analysis

Gas chromatography separates compounds in a complex mixture based on their volatility and interaction with a stationary phase within a capillary column. For a volatile ester like this compound, direct analysis is typically sufficient.[1][2] Headspace analysis, a solvent-free technique, is particularly useful for isolating volatile analytes from a complex sample matrix.[3][4]

Derivatization is a process that chemically modifies a compound to enhance its suitability for GC analysis.[5][6] While generally applied to non-volatile or polar compounds to increase their volatility, derivatization of a volatile ester like this compound is uncommon. However, transesterification, the process of exchanging the alcohol or acid portion of an ester, can be employed to create a different ester derivative.[7] This can be useful for:

  • Confirmatory Analysis: Generating a derivative with a different retention time and mass spectrum to confirm the identity of the original analyte.

  • Chromatographic Resolution: Shifting the retention time of the analyte to avoid co-elution with interfering compounds in a complex matrix.

Experimental Protocols

Direct Analysis of this compound by GC-FID/MS

This protocol is suitable for the direct quantification of this compound in relatively clean liquid samples.

Instrumentation:

  • Gas Chromatograph with Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS)

  • Capillary Column: e.g., DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent

  • Autosampler

Reagents and Materials:

  • This compound standard (≥98.5% purity)[8]

  • Solvent (e.g., hexane (B92381) or ethyl acetate, GC grade)

  • Internal Standard (e.g., n-hexyl acetate or other suitable non-interfering compound)

  • Volumetric flasks and pipettes

  • GC vials with septa

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of this compound (e.g., 1000 µg/mL) in the chosen solvent.

    • Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples (e.g., 1, 5, 10, 50, 100 µg/mL).

    • Spike each calibration standard and sample with the internal standard at a constant concentration.

  • Sample Preparation:

    • Dilute the sample with the solvent to bring the concentration of this compound within the calibration range.

    • Add the internal standard to the diluted sample.

    • Transfer an aliquot of the prepared sample to a GC vial.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Injection Mode: Split (e.g., 20:1 split ratio) or Splitless for trace analysis

    • Injection Volume: 1 µL

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 200 °C

      • Hold at 200 °C for 5 minutes

    • Detector Temperature (FID): 280 °C

    • MS Transfer Line Temperature (if using GC-MS): 280 °C

    • MS Ion Source Temperature (if using GC-MS): 230 °C

    • MS Quadrupole Temperature (if using GC-MS): 150 °C

  • Data Analysis:

    • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the calibration standards.

    • Determine the concentration of this compound in the samples from the calibration curve.

Headspace Analysis of this compound by HS-GC-FID/MS

This protocol is ideal for the analysis of this compound in complex matrices such as food, beverages, or environmental samples.[9][10][11]

Instrumentation:

  • GC-FID or GC-MS system equipped with a headspace autosampler

  • Capillary Column: As described in section 3.1.

Reagents and Materials:

  • As described in section 3.1.

  • Headspace vials (e.g., 20 mL) with magnetic screw caps (B75204) and septa

  • Sodium chloride (analytical grade)

Procedure:

  • Standard and Sample Preparation:

    • Prepare aqueous calibration standards of this compound.

    • Place a defined volume or weight of the sample (e.g., 5 mL of liquid or 1 g of solid) into a headspace vial.

    • For aqueous samples, adding salt (e.g., 1 g of NaCl) can increase the volatility of the analyte.

    • Spike with an appropriate internal standard.

    • Seal the vials immediately.

  • Headspace-GC Conditions:

    • Incubation Temperature: 60 °C

    • Incubation Time: 30 minutes

    • Syringe Temperature: 70 °C

    • Injection Volume: 1 mL of headspace gas

    • GC conditions: As described in section 3.1.

  • Data Analysis:

    • As described in section 3.1.

Derivatization by Transesterification to 3-Pentyl Propionate (B1217596) (Hypothetical Protocol)

This protocol describes a potential derivatization procedure for confirmatory analysis.

Principle:

This compound is reacted with an excess of propanoic acid in the presence of an acid catalyst to form 3-pentyl propionate. The change in the ester functional group leads to a different retention time and mass spectrum, confirming the presence of the 3-pentyl alcohol moiety.

Instrumentation and Reagents:

  • GC-FID or GC-MS system

  • Propanoic acid

  • Concentrated sulfuric acid (catalyst)

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous sodium sulfate

  • Hexane (GC grade)

  • Reaction vials with screw caps

Procedure:

  • Reaction:

    • To 1 mL of the sample containing this compound, add 0.5 mL of propanoic acid and 2-3 drops of concentrated sulfuric acid in a sealed reaction vial.

    • Heat the mixture at 60 °C for 1 hour with occasional shaking.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add 2 mL of hexane and 2 mL of water. Vortex and allow the layers to separate.

    • Carefully transfer the upper organic layer (hexane) to a clean tube.

    • Wash the organic layer with 2 mL of 5% sodium bicarbonate solution to neutralize excess acid.

    • Wash the organic layer again with 2 mL of water.

    • Dry the organic layer over anhydrous sodium sulfate.

  • GC Analysis:

    • Analyze the resulting 3-pentyl propionate solution using the GC conditions outlined in section 3.1, adjusting the temperature program as necessary for the higher boiling point of the derivative.

Data Presentation

The following table summarizes representative quantitative data for the analysis of volatile esters using headspace GC techniques, which can be analogous to the analysis of this compound.

CompoundMethodLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (R²)Reference
Various EstersHS-SPME-GC-FID0.2 - 71.8 µg/L0.7 - 236.9 µg/L>0.990[9]
Volatile EstersHS-SPME-GCxGC/TOFMSNot specifiedVaries by compound>0.99[10]
Various VolatilesLVHS-GC/MSNot specifiedNot specifiedNot specified[11]

Visualization

Experimental Workflow for GC Analysis of this compound

GC_Analysis_Workflow Workflow for GC Analysis of this compound cluster_sample_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Sample Containing This compound Direct_Prep Dilution with Solvent & Internal Standard Addition Sample->Direct_Prep Direct Analysis Headspace_Prep Placement in Headspace Vial with Internal Standard Sample->Headspace_Prep Headspace Analysis Derivatization_Prep Transesterification Reaction & Work-up Sample->Derivatization_Prep Optional Derivatization GC_Direct Direct Injection GC-FID/MS Direct_Prep->GC_Direct GC_Headspace Headspace GC-FID/MS Headspace_Prep->GC_Headspace GC_Derivative Direct Injection GC-FID/MS of Derivative Derivatization_Prep->GC_Derivative Data_Analysis Peak Integration & Calibration GC_Direct->Data_Analysis GC_Headspace->Data_Analysis GC_Derivative->Data_Analysis Quantification Quantification of This compound Data_Analysis->Quantification Confirmation Confirmation of Identity Data_Analysis->Confirmation

Caption: Workflow for the GC analysis of this compound.

Transesterification of this compound

Transesterification Transesterification of this compound Reactants This compound Propanoic Acid Catalyst H₂SO₄ (catalyst) Heat (60°C) Reactants->Catalyst Products 3-Pentyl Propionate Acetic Acid Catalyst->Products

Caption: Transesterification of this compound.

Conclusion

The analysis of this compound is reliably and routinely performed using gas chromatography with either direct injection or headspace sampling techniques. These methods offer high sensitivity and accuracy for the quantification of this volatile ester in a variety of sample matrices. While not standard practice, derivatization through transesterification can serve as a valuable tool for confirmatory analysis or to overcome specific chromatographic challenges. The choice of the analytical approach should be guided by the sample matrix, the required sensitivity, and the overall objectives of the analysis.

References

The Multifaceted Role of 3-Pentyl Acetate in Advancing Flavor and Fragrance Science

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – 3-Pentyl acetate (B1210297), a volatile ester recognized for its characteristic fruity, pear-like aroma, is a significant compound in the toolkit of researchers, scientists, and drug development professionals in the flavor and fragrance industry. Its versatile nature allows for its application in a wide array of consumer products, from confectioneries and beverages to perfumes and cosmetics. This document provides detailed application notes and protocols to guide the effective use of 3-pentyl acetate in research and development.

Chemical and Physical Properties

This compound, also known as 1-ethylpropyl acetate, is an organic compound with the chemical formula C₇H₁₄O₂.[1][2][3][4] A comprehensive understanding of its physicochemical properties is fundamental to its application in flavor and fragrance formulations.

PropertyValueUnitSource
Molecular Weight130.18 g/mol [2][3]
Boiling Point135.1°C at 760 mmHg[4]
Flash Point33.4°C[3]
Vapor Pressure7.85mmHg at 25°C[3][4]
Density0.879g/cm³[3][4]
Water Solubility356.7 (estimated)mg/L at 25°C
LogP (Octanol/Water Partition Coefficient)2.2 (XLogP3)[3][4]

Sensory Profile and Applications

The primary allure of this compound lies in its distinct sensory profile. It imparts a sweet, fruity aroma reminiscent of pears and bananas.[5] This characteristic makes it a valuable ingredient in the food and beverage industry to enhance or impart specific fruit-like flavors in products such as candies, baked goods, and drinks.[5] In the fragrance industry, it is utilized in perfumes, lotions, and body sprays to contribute a fresh and fruity top note that blends well with other fragrance components.[5] While specific regulatory limits should always be consulted, typical usage levels in fragrance concentrates can be up to 8.0% for the related amyl acetate.[6]

Experimental Protocols

Synthesis of this compound

1. Fischer Esterification (Adapted from isopentyl acetate synthesis)

This classic method involves the acid-catalyzed reaction of an alcohol with a carboxylic acid.

  • Materials: 3-pentanol (B84944), glacial acetic acid, concentrated sulfuric acid, diethyl ether, 5% aqueous sodium bicarbonate, saturated aqueous sodium chloride (brine), anhydrous sodium sulfate.

  • Procedure:

    • In a round-bottom flask, combine 3-pentanol and a molar excess of glacial acetic acid.

    • Carefully add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for 1-2 hours.

    • After cooling, transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst and excess acetic acid), and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Purify the this compound by simple distillation, collecting the fraction at its boiling point.

2. Enzymatic Synthesis (Adapted from pentyl acetate synthesis)

Enzymatic synthesis offers a more sustainable and selective alternative to traditional chemical methods.

  • Materials: 3-pentanol, acetic acid, immobilized lipase (B570770) (e.g., from Candida antarctica), suitable solvent (optional, can be solvent-free).

  • Procedure:

    • Combine 3-pentanol and acetic acid in a temperature-controlled reactor.

    • Add the immobilized lipase.

    • Incubate the mixture with agitation at a controlled temperature (e.g., 40-60°C).

    • Monitor the reaction progress by taking samples and analyzing for the disappearance of reactants or the formation of the ester using techniques like gas chromatography.

    • Once equilibrium is reached, separate the immobilized enzyme by filtration for potential reuse.

    • Purify the product as described in the Fischer esterification protocol.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis in a Wine Matrix (Adapted Protocol)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile compounds like this compound in complex matrices.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 3 mL of wine in a glass test tube, add 7 mL of water and 4.5 g of ammonium (B1175870) sulfate.[7]

    • Add an appropriate internal standard.

    • Add 1.5 mL of dichloromethane, vortex for 60 seconds, and centrifuge.[7]

    • Transfer the organic layer to a clean vial for GC-MS analysis.[7]

  • GC-MS Conditions:

    • Column: A mid-polarity column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

    • Injector: Splitless mode at 250°C.

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a final temperature (e.g., 250°C).

    • MS Detector: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 35-350.

Sensory Evaluation

Sensory analysis is crucial to determine the odor threshold and the perceived quality of this compound.

  • Objective: To determine the odor detection threshold and describe the sensory characteristics of this compound.

  • Panel: A trained panel of sensory assessors is required.

  • Method (Ascending Method of Limits):

    • Prepare a series of dilutions of this compound in an odorless solvent (e.g., mineral oil or water with a neutral surfactant).

    • Present the samples to the panelists in ascending order of concentration, alongside a blank control.

    • For each sample, panelists are asked to indicate if they can detect an odor different from the blank.

    • The threshold is the concentration at which a certain percentage of the panel (typically 50%) can reliably detect the odor.[8]

  • Descriptive Analysis:

    • Present a suprathreshold concentration of this compound to the trained panel.

    • Panelists describe the perceived aroma using a standardized lexicon of sensory descriptors (e.g., fruity, pear, banana, sweet, solvent-like).

Visualizations

Olfactory_Signaling_Pathway cluster_membrane Cell Membrane OR Odorant Receptor (OR) (GPCR) G_protein G-protein (Gαolf) OR->G_protein Activation AC Adenylyl Cyclase (AC) G_protein->AC Activation cAMP cAMP AC->cAMP Conversion CNG_channel Cyclic Nucleotide-Gated (CNG) Ion Channel Ions_in Na⁺, Ca²⁺ Influx CNG_channel->Ions_in Odorant This compound (Odorant) Odorant->OR Binding ATP ATP ATP->AC cAMP->CNG_channel Opening Depolarization Depolarization (Nerve Impulse) Ions_in->Depolarization

Caption: Olfactory signaling pathway for odorant perception.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analysis cluster_application Application Synthesis Synthesis (Fischer or Enzymatic) Purification Purification (Extraction & Distillation) Synthesis->Purification GCMS Chemical Analysis (GC-MS) Purification->GCMS Sensory Sensory Evaluation (Threshold & Profile) Purification->Sensory Formulation Product Formulation (Food or Fragrance) GCMS->Formulation Sensory->Formulation QC Quality Control Formulation->QC

Caption: Experimental workflow for flavor/fragrance R&D.

References

Application of 3-Pentyl Acetate in Penicillin Production: A Solvent-Based Extraction Approach

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Penicillin, a cornerstone of modern medicine, is a secondary metabolite produced by the fungus Penicillium chrysogenum. The industrial production of penicillin involves two major stages: upstream processing (fermentation) and downstream processing (extraction and purification). While various precursors are fed during fermentation to direct the synthesis of specific penicillin variants (e.g., phenylacetic acid for Penicillin G), 3-pentyl acetate (B1210297) does not serve as a biosynthetic precursor. Instead, 3-pentyl acetate, along with its isomers collectively known as amyl acetates, plays a crucial role in the downstream processing of penicillin as an effective extraction solvent.[1][2][3] This application note details the use of this compound and similar solvents in the liquid-liquid extraction of penicillin from fermentation broth, providing protocols and quantitative data for researchers and professionals in drug development.

The extraction process leverages the acidic nature of penicillin.[4] By adjusting the pH of the aqueous fermentation broth, penicillin can be protonated, making it more soluble in organic solvents like amyl acetate.[1][4][5] Subsequent pH adjustments allow for the back-extraction of penicillin into a fresh aqueous phase, leading to its concentration and purification.[1][5]

Quantitative Data Summary

The efficiency of penicillin extraction is influenced by several factors, including the choice of solvent, pH of the aqueous and organic phases, and the solvent-to-broth ratio. The following table summarizes key quantitative data related to the solvent extraction of penicillin.

ParameterValueConditionsSolventSource
Optimal pH for Extraction (Aqueous to Organic) 2.0 - 4.0To neutralize the penicillin molecule for better solubility in the organic phase.Amyl Acetate / Butyl Acetate[6]
Optimal pH for Back-Extraction (Organic to Aqueous) 6.0 - 8.0To ionize penicillin, making it more soluble in the aqueous phase.Amyl Acetate / Butyl Acetate[1][7]
Typical Aqueous to Organic Phase Volume Ratio 4:1 to 8:1For efficient extraction in centrifugal extractors.n-Amyl Acetate / n-Butyl Acetate[8]
Reported Extraction Efficiency > 98%pH (feed) = 4, pH (receiver) = 8, 500 rpm agitation.Methyl Isobutyl Ketone (MIBK)*[6][7]
Example Penicillin Recovery 60%Extraction from fermentation liquor with three one-third volume portions of cold amyl acetate.Amyl Acetate[9]

Note: Methyl isobutyl ketone (MIBK) is another commonly used solvent and its high extraction efficiency under optimal conditions is indicative of the potential performance of similar ester solvents like this compound.

Experimental Protocols

The following protocols describe the general methodology for the extraction of penicillin from a fermentation broth using an amyl acetate solvent. These are generalized procedures and may require optimization based on the specific fermentation conditions and scale of operation.

Protocol 1: Bench-Scale Penicillin Extraction

Objective: To extract and concentrate penicillin from a clarified fermentation broth using this compound (or another amyl acetate isomer).

Materials:

  • Clarified penicillin fermentation broth

  • This compound (or n-amyl acetate)

  • Phosphoric acid or Sulfuric acid (e.g., 4% v/v)

  • Sodium bicarbonate solution (e.g., saturated) or Sodium carbonate solution (e.g., 5% w/v)

  • Phosphate (B84403) buffer solution (pH 7.0)

  • Separatory funnels

  • pH meter

  • Centrifuge (optional, for emulsion breaking)

  • Ice bath

Procedure:

  • Preparation of Broth:

    • Harvest the penicillin fermentation broth.

    • Remove fungal mycelia and other solid impurities by filtration or centrifugation to obtain a clarified broth.[5]

    • Cool the clarified broth to 0-5°C in an ice bath to minimize penicillin degradation, which is significant at acidic pH.[7][9]

  • Acidification and First Extraction:

    • While maintaining the low temperature, slowly add phosphoric or sulfuric acid to the clarified broth to adjust the pH to approximately 2.0.[1][5][9] This converts the penicillin salt to its undissociated acid form, which is more soluble in the organic solvent.

    • Transfer the acidified broth to a separatory funnel.

    • Add a portion of cold this compound. A common starting ratio is 1 volume of solvent to 3-4 volumes of broth.[8][9]

    • Shake the funnel vigorously for several minutes to ensure thorough mixing and mass transfer of penicillin into the organic phase. Periodically vent the funnel to release any pressure buildup.

    • Allow the layers to separate. The upper layer will be the organic phase (this compound containing penicillin), and the lower layer will be the aqueous phase (spent broth).

    • Carefully drain and collect the lower aqueous phase.

    • Repeat the extraction of the aqueous phase with fresh portions of cold this compound to maximize recovery.[9] Combine all organic extracts.

  • Back-Extraction (Stripping):

    • Transfer the combined this compound extracts to a clean separatory funnel.

    • Add a smaller volume of cold phosphate buffer (pH 7.0) or distilled water.

    • Slowly add sodium bicarbonate or sodium carbonate solution in small increments while gently mixing until the pH of the aqueous phase is adjusted to around 7.0.[1][9] This converts the penicillin back to its salt form, which is soluble in the aqueous phase.

    • Shake the funnel to transfer the penicillin from the organic solvent to the new aqueous phase.

    • Allow the layers to separate and collect the lower aqueous phase, which now contains the concentrated and partially purified penicillin salt.

  • Further Processing:

    • The resulting aqueous solution can be further purified through techniques like chromatography or crystallization to obtain the final product.

Visualizations

Workflow for Penicillin Extraction

The following diagram illustrates the logical steps involved in the downstream processing of penicillin using solvent extraction.

Penicillin_Extraction_Workflow Fermentation Penicillium Fermentation Broth Filtration Filtration / Centrifugation Fermentation->Filtration ClarifiedBroth Clarified Broth Filtration->ClarifiedBroth Cooling Cooling to 0-5°C ClarifiedBroth->Cooling Acidification pH Adjustment to ~2.0 (with H3PO4 / H2SO4) Cooling->Acidification Extraction Liquid-Liquid Extraction Acidification->Extraction Separation1 Phase Separation Extraction->Separation1 AmylAcetate Amyl Acetate Addition AmylAcetate->Extraction SpentBroth Spent Broth (Aqueous Phase) Separation1->SpentBroth Waste OrganicPhase Penicillin in Amyl Acetate (Organic Phase) Separation1->OrganicPhase BackExtraction Back-Extraction OrganicPhase->BackExtraction Separation2 Phase Separation BackExtraction->Separation2 Buffer Buffer / NaHCO3 Addition pH_Adjust_Back pH Adjustment to ~7.0 Buffer->pH_Adjust_Back pH_Adjust_Back->BackExtraction SolventRecycle Solvent for Recycling Separation2->SolventRecycle AqueousProduct Concentrated Penicillin Solution (Aqueous Phase) Separation2->AqueousProduct Purification Further Purification (Crystallization, etc.) AqueousProduct->Purification FinalProduct Final Penicillin Product Purification->FinalProduct

Caption: Workflow of penicillin extraction and purification.

Logical Relationship of pH and Penicillin Solubility

The following diagram illustrates the relationship between pH and the solubility of penicillin in aqueous and organic phases, which is the fundamental principle of the extraction process.

Penicillin_Solubility_pH cluster_low_ph Low pH (~2.0) cluster_high_ph Neutral/High pH (~7.0) Penicillin Penicillin Molecule Protonated Penicillin-H (Undissociated Acid) Penicillin->Protonated Acidification DeProtonated Penicillin- (Anionic Salt) Penicillin->DeProtonated Basification OrganicSoluble High Solubility in Amyl Acetate Protonated->OrganicSoluble OrganicSoluble->DeProtonated Back-Extraction (add base) AqueousSoluble High Solubility in Water DeProtonated->AqueousSoluble AqueousSoluble->Protonated Extraction (add acid)

Caption: pH-dependent solubility of penicillin.

References

Application Note: Quantification of 3-Pentyl Acetate using Gas Chromatography-Mass Spectrometry (GC-MS) with an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed protocol for the quantitative analysis of 3-pentyl acetate (B1210297) in a solution using gas chromatography-mass spectrometry (GC-MS) with hexyl acetate as an internal standard. The method is suitable for researchers, scientists, and drug development professionals requiring accurate and precise quantification of this ester. The protocol covers the preparation of calibration standards, sample preparation, and GC-MS instrument parameters. The use of an internal standard corrects for variations in injection volume and potential matrix effects, thereby enhancing the reliability of the results.

Introduction

3-Pentyl acetate (CAS 620-11-1) is an organic ester with applications as a solvent and a flavoring agent.[1] Accurate quantification is crucial for quality control and research purposes. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile compounds like this compound.[2] The internal standard method is a robust quantification technique in chromatography.[3] An internal standard (IS) is a compound with similar chemical properties to the analyte, added at a constant concentration to all standards and samples.[3] This allows for the correction of variations during sample preparation and analysis.[3] In this protocol, hexyl acetate is chosen as the internal standard due to its structural similarity to this compound, ensuring comparable behavior during chromatographic separation.

Experimental

Materials and Reagents
  • This compound (≥99% purity)

  • Hexyl Acetate (Internal Standard, ≥99% purity)

  • Methanol (B129727) (GC grade)

  • 2 mL GC vials with caps

  • Micropipettes

Instrumentation

A standard Gas Chromatograph coupled with a Mass Spectrometer (GC-MS) is required. The following parameters can be used as a starting point and may require optimization for specific instruments.

Table 1: GC-MS Instrument Parameters

ParameterValue
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent
Injection ModeSplit (30:1 split ratio)
Inlet Temperature250°C
Carrier GasHelium at 1.0 mL/min (constant flow)
Oven ProgramInitial Temp: 50°C, hold for 2 minRamp: 10°C/min to 150°CHold: 2 min
Injection Volume1 µL
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Source Temperature230°C
Quadrupole Temperature150°C
Mass Rangem/z 40-200
Acquisition ModeSelected Ion Monitoring (SIM)
Quantification Ions
This compoundm/z 70, 101, 43
Hexyl Acetate (IS)m/z 43, 87, 115
Preparation of Standard Solutions

2.3.1. Stock Solutions

  • This compound Stock (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in methanol in a 10 mL volumetric flask.

  • Hexyl Acetate Internal Standard Stock (100 µg/mL): Accurately weigh 1 mg of hexyl acetate and dissolve it in methanol in a 10 mL volumetric flask.

2.3.2. Calibration Standards

Prepare a series of calibration standards by diluting the this compound stock solution with methanol. Add a constant amount of the internal standard stock solution to each calibration standard and the blank.

Table 2: Preparation of Calibration Standards

Standard LevelConcentration of this compound (µg/mL)Volume of this compound Stock (µL)Volume of IS Stock (µL)Final Volume with Methanol (µL)
Blank001001000
11101001000
25501001000
3101001001000
4252501001000
5505001001000
Sample Preparation

Accurately transfer a known volume or weight of the sample containing this compound into a volumetric flask. Add the internal standard stock solution at the same concentration as in the calibration standards. Dilute with methanol to the final volume to ensure the analyte concentration falls within the calibration range.

Data Analysis

The quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard. Construct a calibration curve by plotting the peak area ratio (this compound / Hexyl Acetate) against the concentration of this compound. Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.

Results and Discussion

The following tables present example data to illustrate the expected performance of this method.

Calibration Curve

A linear calibration curve should be obtained over the desired concentration range.

Table 3: Example Calibration Curve Data

Concentration of this compound (µg/mL)Peak Area Ratio (Analyte/IS)
10.105
50.512
101.021
252.535
505.089
Linearity (R²) 0.9998
Precision and Accuracy

The precision of the method is evaluated by analyzing replicate samples and is expressed as the relative standard deviation (%RSD). The accuracy is determined by spiking a blank matrix with a known concentration of the analyte and is expressed as the percent recovery.

Table 4: Example Precision and Accuracy Data

Spiked Concentration (µg/mL)Measured Concentration (µg/mL) (n=5)%RSD%Recovery
54.952.199.0
2525.31.8101.2

Workflow and Signaling Pathway Diagrams

Quantification_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing stock_analyte Prepare this compound Stock Solution cal_standards Prepare Calibration Standards (Analyte + IS) stock_analyte->cal_standards stock_is Prepare Hexyl Acetate (IS) Stock Solution stock_is->cal_standards sample_prep Prepare Sample (Sample + IS) stock_is->sample_prep gcms_analysis GC-MS Analysis cal_standards->gcms_analysis sample_prep->gcms_analysis peak_integration Peak Integration & Area Ratio Calculation (Analyte Area / IS Area) gcms_analysis->peak_integration cal_curve Construct Calibration Curve peak_integration->cal_curve quantification Quantify this compound in Sample cal_curve->quantification

Caption: Experimental workflow for the quantification of this compound.

Conclusion

The described GC-MS method utilizing hexyl acetate as an internal standard provides a reliable and robust protocol for the quantification of this compound. The method demonstrates good linearity, precision, and accuracy, making it suitable for routine analysis in various research and industrial settings. Method validation parameters such as limit of detection (LOD) and limit of quantification (LOQ) should be determined according to standard guidelines (e.g., ICH, FDA) before implementation.[4]

References

Application Notes and Protocols for the Solid-Phase Microextraction (SPME) of 3-Pentyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Pentyl acetate (B1210297) is a volatile ester that contributes to the characteristic aroma and flavor profiles of various fruits and beverages. Its accurate and sensitive quantification is essential in food science, quality control of beverages, and the development of flavors and fragrances. Solid-Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) provides a simple, solvent-free, and highly sensitive method for the analysis of 3-pentyl acetate in diverse and complex matrices.[1]

SPME is a sample preparation technique that utilizes a fused silica (B1680970) fiber coated with a stationary phase to extract and concentrate analytes from a sample.[2] The extraction can be performed by direct immersion of the fiber into a liquid sample or by exposing it to the headspace above a liquid or solid sample (Headspace SPME). The analytes partition between the sample matrix and the fiber coating until equilibrium is reached. Subsequently, the fiber is transferred to the injection port of a gas chromatograph, where the trapped analytes are thermally desorbed and analyzed.[2]

Data Presentation: Representative Quantitative Performance

The following table summarizes representative quantitative data for the analysis of volatile acetate esters using Headspace SPME-GC-MS. These values are based on methods validated for structurally similar compounds, such as isoamyl acetate and hexyl acetate, and can be considered indicative for this compound analysis. Method validation should be performed in the user's laboratory for the specific matrix of interest.

ParameterTypical ValueDescription
Limit of Detection (LOD) 0.1 - 5 µg/LThe lowest concentration of the analyte that can be reliably detected above the background noise.[3]
Limit of Quantitation (LOQ) 0.5 - 15 µg/LThe lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.[3][4]
Linearity (R²) > 0.99The correlation coefficient of the calibration curve, indicating the linearity of the method over a specific concentration range.[5]
Linear Range 1 - 500 µg/LThe concentration range over which the analytical method provides a linear response.[4]
Recovery 85 - 115%The percentage of the known amount of analyte that is detected when added to a sample matrix, indicating the accuracy of the method.[4][5]
Precision (RSD) < 15%The relative standard deviation of replicate measurements, indicating the precision or repeatability of the method.

Experimental Protocols

Protocol 1: Headspace SPME-GC-MS Analysis of this compound in a Liquid Matrix (e.g., Fruit Juice, Wine)

This protocol details the analysis of this compound from a liquid sample using Headspace SPME followed by GC-MS.

Materials:

  • SPME Fiber Assembly: Manual or autosampler-ready holder with a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber. This fiber is recommended for a broad range of volatile compounds.

  • Sample Vials: 20 mL clear glass vials with PTFE/silicone septa screw caps.

  • Heater/Agitator: To control temperature and ensure consistent agitation.

  • Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a split/splitless injector.

  • Sodium Chloride (NaCl): ACS grade or higher.

  • This compound Standard: For calibration curve preparation.

  • Internal Standard (IS): (Optional, but recommended for improved accuracy) e.g., a deuterated analog or a compound with similar chemical properties not present in the sample.

Procedure:

  • SPME Fiber Conditioning: Before the first use, condition the SPME fiber according to the manufacturer's instructions. This typically involves inserting the fiber into the GC inlet at a high temperature (e.g., 250°C) for a specified time (e.g., 30-60 minutes) to remove any contaminants.[2]

  • Sample Preparation:

    • Pipette 5 mL of the liquid sample into a 20 mL SPME vial.

    • Add 1.5 g of NaCl to the sample to increase the ionic strength and promote the partitioning of volatile compounds into the headspace.

    • If using an internal standard, spike the sample with a known concentration at this stage.

    • Immediately seal the vial with the screw cap.

  • Headspace Extraction:

    • Place the sealed vial into the heater/agitator.

    • Incubation/Equilibration: Incubate the sample at 60°C for 15 minutes with agitation (e.g., 250 rpm). This allows the volatile analytes to partition into the headspace.[6]

    • Extraction: After incubation, expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C.[2][6]

  • Desorption and GC-MS Analysis:

    • After extraction, retract the fiber into the needle and immediately transfer it to the heated injection port of the GC (typically set at 250°C).

    • Desorb the analytes from the fiber onto the GC column. A desorption time of 2-5 minutes is generally sufficient.

GC-MS Conditions (Typical):

ParameterValue
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Mode Splitless
Injector Temperature 250°C
Carrier Gas Helium, 1.0 mL/min constant flow
Oven Program Initial Temp: 40°C, hold for 2 min; Ramp: 5°C/min to 240°C, hold for 5 min
MS Transfer Line Temp. 250°C
Ion Source Temp. 230°C
Ionization Mode Electron Ionization (EI), 70 eV
Mass Range m/z 35-350

Data Analysis:

  • Identify this compound by comparing its mass spectrum and retention time with those of an analytical standard or a mass spectral library.

  • For quantification, create a calibration curve by analyzing a series of standards of known concentrations. Plot the peak area of this compound (or the ratio of the analyte peak area to the internal standard peak area) against the concentration.

Visualizations

G HS-SPME-GC-MS Experimental Workflow cluster_prep Sample Preparation cluster_extraction Headspace SPME cluster_analysis GC-MS Analysis cluster_data Data Processing sample Liquid Sample (5 mL) add_salt Add NaCl (1.5 g) sample->add_salt add_is Add Internal Standard (optional) add_salt->add_is seal Seal Vial add_is->seal incubate Incubate & Equilibrate (60°C, 15 min, 250 rpm) seal->incubate extract Expose SPME Fiber (60°C, 30 min) incubate->extract retract Retract Fiber extract->retract desorb Thermal Desorption in GC Inlet (250°C, 2-5 min) retract->desorb separate Chromatographic Separation desorb->separate detect Mass Spectrometric Detection separate->detect identify Identification (RT & Mass Spectrum) detect->identify quantify Quantification (Calibration Curve) identify->quantify

Caption: HS-SPME-GC-MS experimental workflow for this compound analysis.

G Key Factors Influencing SPME Efficiency cluster_params Method Parameters cluster_matrix Sample Matrix center SPME Efficiency fiber Fiber Coating (e.g., DVB/CAR/PDMS) fiber->center temp Extraction Temperature temp->center time Extraction Time time->center agitation Agitation agitation->center matrix_comp Matrix Composition matrix_comp->center ph pH ph->center ionic Ionic Strength (Salt Addition) ionic->center

Caption: Key parameters influencing the efficiency of the SPME process.

References

Headspace Analysis of 3-Pentyl Acetate and Other Volatile Esters: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Volatile esters are crucial components that contribute to the aroma and flavor profiles of a wide range of products, including foods, beverages, fragrances, and pharmaceutical formulations. The accurate and precise quantification of these compounds is essential for quality control, product development, and stability testing. 3-Pentyl acetate (B1210297), an ester known for its pear-like aroma, serves as a representative analyte for the application of headspace gas chromatography (GC) coupled with mass spectrometry (MS) or flame ionization detection (FID).

Headspace analysis is a robust and efficient technique for the analysis of volatile organic compounds (VOCs) in complex matrices.[1][2] By sampling the vapor phase in equilibrium with the sample, it minimizes matrix effects and prevents contamination of the GC system with non-volatile components.[2] This document provides detailed application notes and protocols for the quantitative analysis of 3-pentyl acetate and similar volatile esters using both static and dynamic headspace techniques.

Principles of Headspace Analysis

Headspace analysis involves the partitioning of volatile analytes between a sample matrix (solid or liquid) and the gas phase above it in a sealed vial.[3] The concentration of the analyte in the headspace is proportional to its concentration in the original sample.[4]

Static Headspace (S-HS): In this equilibrium-based technique, the sample is sealed in a vial and heated to a specific temperature for a set time to allow the volatile compounds to partition into the headspace.[1] A portion of this equilibrated headspace is then injected into the GC system for analysis.[5]

Dynamic Headspace (D-HS) or Purge and Trap: This is an exhaustive extraction technique where an inert gas is passed through or over the sample, stripping the volatile compounds from the matrix.[6] These compounds are then collected on an adsorbent trap. The trap is subsequently heated to desorb the analytes into the GC system.[6] Dynamic headspace is generally more sensitive than the static method, particularly for less volatile compounds or trace-level analysis.[6]

Application Notes

Instrumentation and Method Parameters

The analysis of volatile esters like this compound is typically performed using a gas chromatograph equipped with a headspace autosampler and either a mass spectrometer (MS) or a flame ionization detector (FID). The choice of detector depends on the required selectivity and sensitivity, with MS providing definitive identification and structural information.

Gas Chromatography (GC) Conditions: A mid-polar capillary column, such as one with a (5% phenyl)-methylpolysiloxane or a polyethylene (B3416737) glycol (wax) stationary phase, is commonly used for the separation of volatile esters.

Mass Spectrometry (MS) Parameters: When using an MS detector, operation in both full scan and selected ion monitoring (SIM) modes is recommended. Full scan mode is used for qualitative analysis and identification of unknown compounds, while SIM mode provides higher sensitivity and selectivity for quantitative analysis of target compounds. For this compound (C7H14O2, MW: 130.18 g/mol ), characteristic ions such as m/z 43, 70, and 101 can be used for quantification in SIM mode.[7]

Method Validation

A comprehensive method validation should be performed to ensure the reliability of the analytical data. Key validation parameters include:

  • Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. A coefficient of determination (r²) greater than 0.99 is generally considered acceptable.[8]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.

  • Precision: The closeness of agreement between a series of measurements. It is typically expressed as the relative standard deviation (%RSD) for repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Accuracy/Recovery: The closeness of the measured value to the true value, often assessed by analyzing spiked samples. Recoveries between 80% and 120% are generally acceptable.

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

Quantitative Data Summary

The following tables summarize typical quantitative data for the analysis of volatile acetate esters using headspace GC. While specific data for this compound is limited, the data for structurally similar esters like isoamyl acetate (an isomer of this compound) and others provide a strong reference for expected method performance.

Table 1: Static Headspace GC-FID/MS Performance for Acetate Esters in Aqueous/Beverage Matrices

AnalyteConcentration RangeLinearity (r²)LOQRecovery (%)Precision (%RSD)Reference
Ethyl Acetate16 - 800 mg/L0.9995N/AN/A3.50[8]
Isoamyl AcetateN/AN/AN/AN/A0.42 - 10 (repeatability)[9]
Various Acetate Esters0.05 - 1.00 mg/L>0.994.49 - 58.5 µg/L96.5 - 1040.61 - 2.51[4]

Table 2: Dynamic Headspace GC-MS Performance for Volatile Esters

AnalyteMatrixLinearity (r²)LODLOQRecovery (%)Precision (%RSD)
Various Pyrazines (as flavor surrogates)Oil>0.992 - 60 ng/g6 - 180 ng/g91.6 - 109.2< 16
Various VolatilesPET flakes>0.99N/AN/AN/A< 15

Experimental Protocols

Protocol 1: Static Headspace GC-MS Analysis of this compound

This protocol is suitable for the routine quality control of samples with expected concentrations of this compound in the low mg/L (ppm) range and above.

1. Materials and Reagents

  • This compound (analytical standard grade)

  • Internal Standard (IS), e.g., 3-hexyl acetate or d6-ethyl acetate

  • Methanol (B129727) or another suitable solvent (GC grade)

  • Deionized water

  • 20 mL headspace vials with magnetic crimp caps (B75204) and PTFE/silicone septa

2. Standard Preparation

  • Primary Stock Solution (1000 mg/L): Accurately weigh 100 mg of this compound and dissolve it in 100 mL of methanol in a volumetric flask.

  • Internal Standard Stock Solution (1000 mg/L): Prepare a stock solution of the internal standard in the same manner.

  • Working Standards: Prepare a series of calibration standards by diluting the primary stock solution with deionized water in headspace vials. A typical concentration range would be 1, 5, 10, 25, 50, and 100 mg/L. Add a fixed concentration of the internal standard to each calibration standard and sample.

3. Sample Preparation

  • Accurately weigh or pipette a known amount of the sample (e.g., 5 g of a solid or 5 mL of a liquid) into a 20 mL headspace vial.

  • If the sample is solid, add a known volume of deionized water (e.g., 5 mL) to facilitate the release of volatiles.

  • Add the internal standard solution to achieve the same final concentration as in the working standards.

  • Immediately seal the vial with a crimp cap.

4. Headspace GC-MS Parameters

Table 3: Recommended Static Headspace and GC-MS Parameters

ParameterSetting
Headspace Autosampler
Vial Equilibration Temperature70 - 90 °C
Vial Equilibration Time20 - 30 min
Syringe/Loop Temperature80 - 100 °C
Pressurization Time1 min
Injection Volume1 mL
Gas Chromatograph
ColumnDB-WAX or HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness)
Inlet Temperature250 °C
Injection ModeSplit (e.g., 20:1)
Carrier GasHelium at a constant flow of 1.0 mL/min
Oven Program40 °C (hold 2 min), ramp to 150 °C at 10 °C/min, then to 240 °C at 25 °C/min (hold 2 min)
Mass Spectrometer
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Ionization ModeElectron Ionization (EI) at 70 eV
Acquisition ModeFull Scan (m/z 35-350) and/or SIM
SIM Ions for this compound43, 70, 101

5. Data Analysis

  • Identify this compound based on its retention time and mass spectrum.

  • Create a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the calibration standards.

  • Quantify this compound in the samples using the generated calibration curve.

Protocol 2: Dynamic Headspace (Purge and Trap) GC-MS Analysis of this compound

This protocol is designed for trace-level analysis of this compound, offering enhanced sensitivity compared to the static headspace method.

1. Materials and Reagents

  • Same as Protocol 1.

  • Adsorbent tubes (e.g., Tenax TA or a multi-sorbent bed).

2. Standard and Sample Preparation

  • Prepare standards and samples in headspace vials as described in Protocol 1. The concentration range for standards may be lower (e.g., in the µg/L or ppb range).

3. Dynamic Headspace and GC-MS Parameters

Table 4: Recommended Dynamic Headspace and GC-MS Parameters

ParameterSetting
Dynamic Headspace (Purge and Trap)
Vial Equilibration Temperature60 - 80 °C
Purge GasHelium or Nitrogen
Purge Flow Rate40 - 60 mL/min
Purge Time10 - 15 min
Adsorbent TrapTenax TA or equivalent
Trap Desorption Temperature250 - 280 °C
Trap Desorption Time2 - 5 min
GC-MS System Same as in Table 3

4. Data Analysis

  • Follow the same data analysis procedure as outlined in Protocol 1.

Mandatory Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hs Headspace Analysis cluster_gcms GC-MS Analysis cluster_data Data Processing Sample Weigh/Pipette Sample Add_IS Add Internal Standard Sample->Add_IS Standard Prepare Standards Standard->Add_IS Seal Seal Vial Add_IS->Seal Equilibrate Equilibrate Vial (Heat & Agitate) Seal->Equilibrate Inject Inject Headspace Equilibrate->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Identify Identify Peak Detect->Identify Integrate Integrate Peak Area Identify->Integrate Quantify Quantify Concentration Integrate->Quantify

Caption: Static Headspace GC-MS Workflow.

dynamic_headspace_workflow cluster_prep Sample Preparation cluster_dhs Dynamic Headspace (Purge & Trap) cluster_analysis GC-MS Analysis & Data Processing Prep_Sample Prepare Sample in Vial Purge Purge Volatiles with Inert Gas Prep_Sample->Purge Trap Trap on Adsorbent Purge->Trap Desorb Thermally Desorb Trap->Desorb GC_MS GC-MS Separation & Detection Desorb->GC_MS Data_Analysis Data Analysis GC_MS->Data_Analysis

Caption: Dynamic Headspace GC-MS Workflow.

References

Application Notes & Protocols: Reaction Kinetics of 3-Pentyl Acetate Formation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides detailed protocols and kinetic data for the synthesis of 3-pentyl acetate (B1210297), a valuable ester compound. Methodologies for both traditional acid-catalyzed Fischer Esterification and modern enzymatic synthesis are presented.

Introduction

3-Pentyl acetate is an organic ester formed from 3-pentanol (B84944) and acetic acid. Like many short-chain esters, it has applications as a flavoring agent and a solvent in various industries, including pharmaceuticals. Understanding the reaction kinetics of its formation is crucial for process optimization, yield maximization, and efficient industrial-scale production.

This document outlines two primary methods for synthesizing this compound:

  • Fischer Esterification: A classic acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[1]

  • Enzymatic Esterification: A green chemistry approach using immobilized lipases, which offers high selectivity and operates under milder conditions.[2]

Detailed protocols for monitoring reaction progress and determining kinetic parameters are provided for both methodologies.

Protocol 1: Acid-Catalyzed Synthesis (Fischer Esterification)

This protocol describes the synthesis of this compound via Fischer Esterification, where an acid catalyst, such as concentrated sulfuric acid, is used to accelerate the reaction between 3-pentanol and acetic acid.[1][3] The reaction is reversible and must be driven towards the product by using an excess of one reactant (typically the less expensive one) or by removing water as it forms.[4]

Materials and Equipment
  • Reagents: 3-Pentanol, Glacial Acetic Acid, Concentrated Sulfuric Acid (H₂SO₄), 5% Sodium Bicarbonate (NaHCO₃) solution, Saturated Sodium Chloride (brine) solution, Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄), Standardized Sodium Hydroxide (NaOH) solution (e.g., 0.5 M) for titration, Phenolphthalein (B1677637) indicator.

  • Equipment: Round-bottom flask (100 mL), reflux condenser, heating mantle, magnetic stirrer and stir bar, separatory funnel, distillation apparatus, graduated cylinders, pipettes, burette, conical flasks, ice bath.

Experimental Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask containing a magnetic stir bar, add 20 mL of 3-pentanol and 25 mL of glacial acetic acid.

    • While swirling the flask in an ice bath, slowly and carefully add 3-5 mL of concentrated sulfuric acid.[5]

    • Attach a reflux condenser to the flask and ensure water is flowing through the condenser jacket.[6]

  • Reaction and Monitoring:

    • Heat the mixture to a gentle reflux using a heating mantle and maintain the reflux with continuous stirring for 1-2 hours.[5]

    • To study the kinetics, withdraw small aliquots (e.g., 0.5 mL) of the reaction mixture at regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes).

    • Immediately quench each aliquot in a flask containing ice-cold water to stop the reaction.

    • Determine the concentration of unreacted acetic acid in each quenched sample by titrating with a standardized NaOH solution using phenolphthalein as an indicator.

  • Product Work-up (after the final time point):

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel and wash with 50 mL of cold water. Remove the lower aqueous layer.

    • Wash the organic layer sequentially with two 25 mL portions of 5% sodium bicarbonate solution to neutralize the excess acid catalyst (vent the separatory funnel frequently to release CO₂ gas) and one 25 mL portion of saturated brine solution.[3]

    • Dry the crude ester over anhydrous magnesium sulfate, then decant or filter the liquid into a clean, dry round-bottom flask.

  • Purification:

    • Purify the this compound by simple distillation, collecting the fraction that distills at the expected boiling point (~132 °C).

Data Analysis

The concentration of acetic acid at each time point can be used to calculate the reaction rate. By plotting the concentration of reactants versus time, the order of the reaction and the rate constant can be determined.

Fischer Esterification Mechanism

The reaction proceeds via a multi-step mechanism involving protonation of the carbonyl oxygen, nucleophilic attack by the alcohol, proton transfer, and elimination of water.[4]

FischerEsterification cluster_reactants Reactants cluster_products Products RCOOH Carboxylic Acid (Acetic Acid) Protonated_RCOOH Protonated Acid RCOOH->Protonated_RCOOH + H⁺ ROH Alcohol (3-Pentanol) H_plus H⁺ (Catalyst) Ester Ester (this compound) Water Water Protonated_Ester Protonated Ester Ester->Protonated_Ester Protonated_RCOOH->RCOOH Tetrahedral_Int1 Tetrahedral Intermediate Protonated_RCOOH->Tetrahedral_Int1 + ROH Tetrahedral_Int1->Protonated_RCOOH Tetrahedral_Int1->Protonated_Ester - H₂O Protonated_Ester->Ester - H⁺ Protonated_Ester->Tetrahedral_Int1 + H₂O

Caption: Acid-catalyzed Fischer Esterification mechanism.

Protocol 2: Enzymatic Synthesis using Immobilized Lipase (B570770)

Enzymatic synthesis provides an environmentally friendly alternative, operating at moderate temperatures and avoiding harsh acidic conditions.[2] Lipases, particularly immobilized forms like Lipozyme® 435 (Candida antarctica lipase B), are effective catalysts for esterification.[7] The kinetics of such reactions often follow a Ping-Pong Bi-Bi mechanism.[8][9]

Materials and Equipment
  • Reagents: 3-Pentanol, Acetic Acid, Immobilized Lipase (e.g., Lipozyme® 435), Hexane (optional, for solvent-based reactions), Standardized NaOH solution, Phenolphthalein indicator.

  • Equipment: Jacketed glass reactor (50 mL) or temperature-controlled shaker flask, thermostat-controlled water bath, magnetic stirrer or orbital shaker, analytical balance, burette, pipettes.

Experimental Procedure
  • Reaction Setup:

    • The reaction can be run solvent-free or in an organic solvent like hexane.[2][7]

    • For a solvent-free system, add the desired molar ratio of 3-pentanol and acetic acid to the reactor.[10] For example, an alcohol/acid molar ratio of 2:1 has been shown to be effective for similar esters.[7]

    • Add the immobilized lipase. A typical enzyme loading is a fixed mass ratio relative to the limiting reactant (e.g., acetic acid).

    • Set the reactor to the desired temperature (e.g., 40-60 °C) and stirring speed (e.g., 200-300 rpm).[2]

  • Reaction and Monitoring:

    • Start the reaction by initiating stirring.

    • Collect samples at regular time intervals. To ensure the solid enzyme is not removed, pause stirring and allow the enzyme to settle before drawing a sample from the supernatant.

    • Determine the concentration of remaining acetic acid in each sample via acid-base titration with standardized NaOH.[7]

  • Enzyme Recovery and Reuse:

    • At the end of the reaction, the immobilized enzyme can be recovered by simple filtration.

    • Wash the recovered enzyme with a suitable solvent (e.g., hexane) and dry it for reuse in subsequent batches. Studies have shown that lipases can be reused up to 10 times without significant loss of activity under optimal conditions.[10]

Data Presentation: Kinetic Data for Enzymatic Pentyl Acetate Synthesis

While specific data for this compound is limited, the following tables summarize findings from the closely related enzymatic synthesis of pentyl acetate from 1-pentanol (B3423595) and acetic acid, which can serve as a valuable reference.[7][10]

Table 1: Effect of Alcohol/Acid Molar Ratio on Conversion Conditions: Solvent-free, constant temperature, agitation, and enzyme/acid ratio.

Initial Molar Ratio (Alcohol/Acid)Acetic Acid Molar FractionConversion after 8h
1:1~0.50~5% (Enzyme inhibition observed)
2:1~0.33>80%
3:1~0.25>80%

Data adapted from a study on pentyl acetate synthesis.[7][10]

Table 2: Optimal Conditions for Enzymatic Pentyl Acetate Synthesis

ParameterOptimal Value
SystemSolvent-free
Alcohol/Acid Molar Ratio2:1
Initial Acetic Acid Molar Fraction0.33
Enzyme ReusabilityUp to 10 cycles
Conversion (after 8h)>80%

Data adapted from a study on pentyl acetate synthesis.[10]

Enzymatic Reaction Mechanism: Ping-Pong Bi-Bi

Lipase-catalyzed esterification often follows a Ping-Pong Bi-Bi mechanism, where the enzyme binds to one substrate, releases a product, and then binds to the second substrate before releasing the final product.[8][9]

PingPongBiBi E Lipase (E) EA E-Acid Complex E->EA + Acetic Acid (A) EQ E-Ester Complex E->EQ EA->E F Acyl-Enzyme (F) EA->F - Water (P) F->EA FB F-Alcohol Complex F->FB + 3-Pentanol (B) FB->F FB->EQ EQ->E - this compound (Q)

Caption: Ping-Pong Bi-Bi mechanism for lipase catalysis.

General Experimental Workflow for Kinetic Studies

A systematic workflow is essential for obtaining reliable kinetic data. This involves careful planning, execution, and analysis.

Workflow A 1. Define Reaction Conditions (Temp, Molar Ratio, Catalyst Load) B 2. Prepare Reagents & Calibrate Instruments A->B C 3. Set up Reactor & Initiate Reaction B->C D 4. Withdraw Aliquots at Timed Intervals C->D D->C Repeat E 5. Quench Reaction in Aliquots D->E F 6. Analyze Sample Composition (e.g., Titration, GC) E->F G 7. Plot Concentration vs. Time F->G H 8. Determine Kinetic Parameters (Rate Constant, Reaction Order) G->H

Caption: General workflow for a chemical kinetics study.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 3-Pentyl Acetate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-pentyl acetate (B1210297).

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the synthesis of 3-pentyl acetate, providing potential causes and actionable solutions.

Q1: My reaction yield is significantly lower than expected. What are the common causes and how can I improve it?

A1: Low yield in this compound synthesis is a frequent issue. The primary causes can be categorized as follows:

  • Equilibrium Limitations: The Fischer esterification of 3-pentanol (B84944) and acetic acid is a reversible reaction. To favor the formation of the ester, the equilibrium must be shifted to the product side.

    • Solution: Employ Le Châtelier's principle by either using a large excess of one of the reactants (typically the less expensive one, which is often acetic acid) or by removing water as it is formed during the reaction.[1] Using a Dean-Stark apparatus is an effective method for water removal.

  • Incomplete Reaction: The reaction may not have reached completion within the allotted time.

    • Solution: Increase the reaction time or consider raising the temperature to increase the reaction rate. However, be mindful of potential side reactions at higher temperatures. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Catalyst Issues: An inappropriate amount or type of catalyst can limit the reaction rate.

    • Solution: Ensure the acid catalyst (e.g., concentrated sulfuric acid or p-toluenesulfonic acid) is added in the correct catalytic amount. Too little will result in a slow reaction, while too much can promote side reactions. For a greener approach, consider using reusable solid acid catalysts or enzymatic catalysts like Lipozyme® 435.[2]

  • Losses During Workup: Significant product loss can occur during the purification steps.

    • Solution: Carefully perform all extraction and washing steps. When neutralizing excess acid with sodium bicarbonate, be cautious of effervescence which can lead to loss of material from the separatory funnel. Ensure the drying agent is thoroughly removed before distillation, and distill the product over a narrow boiling point range to ensure purity.

Q2: I'm observing an unexpected byproduct in my final product analysis. What could it be?

A2: A likely byproduct in the acid-catalyzed synthesis of this compound is 2-pentene . This is formed through the acid-catalyzed dehydration of the starting material, 3-pentanol.

  • Formation Mechanism: In the presence of a strong acid and heat, 3-pentanol can be protonated at the hydroxyl group, which then leaves as a water molecule to form a secondary carbocation. A subsequent elimination of a proton from an adjacent carbon results in the formation of the alkene.

  • Mitigation: To minimize the formation of 2-pentene, avoid excessively high reaction temperatures and use the minimum effective amount of acid catalyst. Maintaining a controlled temperature during the reaction is crucial.

Q3: During the workup, I'm having trouble with the separation of the organic and aqueous layers. What can I do?

A3: Emulsion formation is a common issue during the extraction process.

  • Solution: To break up an emulsion, you can try the following:

    • Gently swirl the separatory funnel instead of shaking it vigorously.

    • Allow the mixture to stand for a longer period.

    • Add a small amount of a saturated sodium chloride solution (brine). This increases the ionic strength of the aqueous layer, which can help to force the separation.

Q4: How do I effectively remove unreacted acetic acid from my product?

A4: Unreacted acetic acid can be efficiently removed by washing the organic layer with a weak base.

  • Procedure: Use a 5% aqueous solution of sodium bicarbonate (NaHCO₃) to wash the crude product in a separatory funnel. The acetic acid will react with the sodium bicarbonate to form sodium acetate, which is soluble in the aqueous layer and can be drained off.

  • Caution: This neutralization reaction produces carbon dioxide gas (CO₂), which will cause a pressure buildup in the separatory funnel. It is essential to vent the funnel frequently by inverting it and opening the stopcock. Continue the washes until the aqueous layer is no longer acidic (test with litmus (B1172312) paper).

Data Presentation

The following tables summarize quantitative data on how different experimental parameters can influence the yield and conversion rate in esterification reactions.

Table 1: Effect of Reactant Molar Ratio on Ester Conversion (Enzymatic Synthesis)

This data illustrates the impact of the initial molar ratio of alcohol to acid on the final conversion percentage in the enzymatic synthesis of pentyl acetate using Lipozyme® 435.[2]

Molar Ratio (Alcohol:Acid)Initial Acetic Acid Molar FractionConversion (%) after 8 hours
1:10.10> 80%
1:10.50 (solvent-free)~5% (after 20 hours)
2:10.33 (solvent-free)> 80%
3:10.25> 80%

Note: High concentrations of acetic acid can lead to the inhibition or deactivation of the enzyme catalyst, resulting in significantly lower conversions.[2]

Table 2: Illustrative Yield Comparison for Different Esterification Strategies

This table provides a conceptual comparison of expected yields for different approaches to Fischer esterification, based on principles and data from similar reactions.

StrategyReactant Molar Ratio (Alcohol:Acid)Key ConditionExpected Yield Range
Standard Equilibrium1:1No removal of water65-70%
Excess Acetic Acid1:4Shifts equilibrium towards products80-90%[1]
Excess Alcohol10:1Shifts equilibrium towards products~97%
Water Removal1:1Dean-Stark apparatus>90%

Experimental Protocols

Protocol 1: Fischer Esterification of this compound with Excess Acetic Acid

This protocol is a standard method for the synthesis of this compound using an excess of acetic acid to drive the reaction to completion.

  • Reactant Addition: In a round-bottom flask, combine 0.2 moles of 3-pentanol with 0.6 moles of glacial acetic acid.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2 mL) to the mixture while swirling.

  • Reflux: Add a few boiling chips to the flask and fit it with a reflux condenser. Heat the mixture to a gentle reflux using a heating mantle for 1-2 hours.

  • Cooling and Transfer: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel.

  • Washing:

    • Wash the organic mixture with 50 mL of deionized water. Separate and discard the lower aqueous layer.

    • Wash with 50 mL of 5% sodium bicarbonate solution. Vent the separatory funnel frequently to release the pressure from CO₂ evolution. Repeat until the aqueous wash is no longer acidic.

    • Wash with 50 mL of saturated sodium chloride (brine) solution.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous magnesium sulfate (B86663) or sodium sulfate.

  • Isolation: Decant or filter the dried liquid into a distillation flask. Purify the this compound by simple distillation, collecting the fraction that boils at approximately 132-134°C.

  • Characterization: Characterize the final product by obtaining its mass to calculate the percent yield, and confirm its identity and purity using techniques such as IR and NMR spectroscopy. An expected yield for this type of procedure is in the range of 80-90%.[1]

Mandatory Visualizations

Synthesis_Workflow cluster_reaction Reaction Stage cluster_workup Workup & Purification cluster_troubleshooting Troubleshooting Points reactants 3-Pentanol + Acetic Acid catalyst H₂SO₄ (catalyst) reflux Reflux (1-2h) catalyst->reflux transfer Transfer to Separatory Funnel reflux->transfer low_yield Low Yield? reflux->low_yield wash_water Wash with H₂O transfer->wash_water wash_bicarb Wash with NaHCO₃ wash_water->wash_bicarb emulsion Emulsion? wash_water->emulsion wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry (e.g., MgSO₄) wash_brine->dry distill Simple Distillation dry->distill product Pure this compound distill->product side_product Side Product? distill->side_product

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Observed equilibrium Reversible Reaction Equilibrium start->equilibrium incomplete Incomplete Reaction start->incomplete workup_loss Loss During Workup start->workup_loss side_reaction Side Reaction (Dehydration) start->side_reaction le_chatelier Use Excess Reagent or Remove H₂O equilibrium->le_chatelier increase_time_temp Increase Reaction Time / Temperature incomplete->increase_time_temp careful_workup Careful Extraction & Distillation workup_loss->careful_workup control_temp Control Temperature, Minimize Catalyst side_reaction->control_temp

Caption: Troubleshooting logic for addressing low yield in this compound synthesis.

References

Technical Support Center: Purification of 3-Pentyl Acetate by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of 3-pentyl acetate (B1210297) via distillation.

Frequently Asked Questions (FAQs)

Q1: What are the expected boiling points for 3-pentyl acetate and its common impurities?

When synthesizing this compound through Fischer esterification of 3-pentanol (B84944) and acetic acid, the primary components in your crude mixture will have distinct boiling points. Fractional distillation is effective because of these differences.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C) at 1 atm
3-PentanolC₅H₁₂O88.15115-116
Acetic AcidC₂H₄O₂60.05118-119
This compound C₇H₁₄O₂ 130.18 134-135

Q2: What is the most appropriate type of distillation for purifying this compound?

Fractional distillation is the recommended method for purifying this compound from its synthesis reaction mixture.[1] This is because the boiling points of the unreacted starting materials (3-pentanol and acetic acid) are relatively close to that of the this compound product.[2][3][4] Simple distillation may not provide adequate separation.[1][5]

Q3: How can I remove the acid catalyst (e.g., sulfuric acid) and unreacted acetic acid before distillation?

Before distilling, it is crucial to wash the crude this compound. This is typically done in a separatory funnel with a weak base solution, such as 5% sodium bicarbonate, to neutralize and remove the acidic components.[3][6] The aqueous layer can then be separated and discarded. This is followed by a water wash to remove any remaining base and a brine (saturated sodium chloride solution) wash to help remove dissolved water from the organic layer.

Q4: Are there any known azeotropes of this compound that I should be aware of?

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
No distillate is collecting, but the pot is boiling. - Insufficient heating. - Heat loss from the distillation column. - Thermometer bulb placed too high.- Gradually increase the heating mantle temperature. - Insulate the fractionating column with glass wool or aluminum foil.[9] - Ensure the top of the thermometer bulb is level with the side arm of the distillation head leading to the condenser.[9]
Distillation rate is too fast. - Heating is too vigorous.- Reduce the temperature of the heating mantle to achieve a steady distillation rate of 1-2 drops per second.[10]
Temperature fluctuates and does not hold steady at a plateau. - Heating is uneven or too rapid. - The fractionating column is not properly insulated. - The mixture is bumping (boiling unevenly).- Ensure even heating and reduce the heating rate. - Insulate the column.[9] - Ensure boiling chips or a magnetic stirrer is used in the distilling flask.
Poor separation of components (product is contaminated with starting materials). - Distillation rate is too fast. - Inefficient fractionating column (insufficient theoretical plates). - Flooding of the column (liquid backing up).- Slow down the distillation rate.[10] - Use a longer fractionating column or one with a more efficient packing material (e.g., Raschig rings, Vigreux indentations). - Reduce the heating rate to allow for proper vapor-liquid equilibrium.
The distillate is cloudy. - Water contamination.- Ensure all glassware is thoroughly dry before starting. - Dry the crude product with a drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate) before distillation.[11]
The product has a dark color. - Decomposition of the ester at high temperatures. - Presence of non-volatile impurities or tars.- Consider vacuum distillation to lower the boiling point and prevent thermal decomposition.[12] - Ensure proper pre-distillation workup to remove impurities.

Experimental Protocols

Pre-Distillation Workup (Washing)
  • After the esterification reaction is complete, allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with:

    • 5% Sodium Bicarbonate solution to neutralize and remove acidic components. Vent the separatory funnel frequently to release any pressure buildup from carbon dioxide evolution.[11]

    • Deionized water.

    • Saturated sodium chloride (brine) solution to facilitate the removal of water from the organic layer.[6]

  • Separate the organic layer and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).

  • Filter or decant the dried crude this compound into a clean, dry round-bottom flask suitable for distillation.

Fractional Distillation
  • Add a few boiling chips or a magnetic stir bar to the round-bottom flask containing the dried, crude this compound.[11]

  • Assemble the fractional distillation apparatus, ensuring the fractionating column is placed between the distillation flask and the distillation head.[5]

  • Position the thermometer correctly, with the top of the bulb level with the bottom of the side-arm leading to the condenser.[9]

  • Begin heating the distillation flask gently.

  • Collect the fractions in separate, labeled receiving flasks. The expected fractions are:

    • Fraction 1 (Forerun): Any low-boiling impurities and potentially an azeotrope of 3-pentanol and water will distill first, likely below the boiling point of 3-pentanol (~115°C).

    • Fraction 2 (Intermediate): A mixture of 3-pentanol and acetic acid may distill between approximately 115°C and 134°C.

    • Fraction 3 (Product): Collect the pure this compound at a stable temperature of approximately 134-135°C.[4]

  • Monitor the temperature closely. A sharp increase in temperature after the main fraction has been collected indicates that a higher-boiling impurity is beginning to distill.

  • Stop the distillation before the flask boils to dryness to prevent the formation of potentially explosive peroxides and the cracking of the flask.[6]

Visualizations

Distillation_Workflow start Start: Crude this compound wash Washing & Neutralization (Separatory Funnel) start->wash dry Drying (Anhydrous MgSO4 or Na2SO4) wash->dry distill Fractional Distillation dry->distill forerun Fraction 1: Forerun (Low-boiling impurities) distill->forerun < ~115°C intermediate Fraction 2: Intermediate (Unreacted Starting Materials) distill->intermediate ~115-134°C product Fraction 3: Pure this compound distill->product ~134-135°C end End: Purified Product product->end

Caption: Workflow for the purification of this compound.

Troubleshooting_Distillation rect_node rect_node issue Distillation Issue? no_distillate No Distillate? issue->no_distillate Yes poor_separation Poor Separation? issue->poor_separation No increase_heat Increase Heat / Insulate Column no_distillate->increase_heat Yes check_thermometer Check Thermometer Placement no_distillate->check_thermometer Also Check cloudy_distillate Cloudy Distillate? poor_separation->cloudy_distillate No slow_distillation Slow Distillation Rate poor_separation->slow_distillation Yes use_better_column Use More Efficient Column poor_separation->use_better_column Also Consider dry_crude Dry Crude Product Before Distillation cloudy_distillate->dry_crude Yes

Caption: Troubleshooting decision tree for distillation issues.

References

Technical Support Center: Purification of 3-Pentyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals on the removal of unreacted acetic acid from 3-pentyl acetate (B1210297), a common step following its synthesis via Fischer esterification.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Organic layer has a strong vinegar smell after washing. 1. Insufficient washing with sodium bicarbonate solution.2. Sodium bicarbonate solution was not concentrated enough.1. Perform additional washes with 5% aqueous sodium bicarbonate solution. Test the aqueous layer with litmus (B1172312) or pH paper after each wash to ensure it is basic.[1]2. Prepare a fresh, saturated sodium bicarbonate solution and repeat the washing steps.
Emulsion forms during washing/extraction. 1. Vigorous shaking of the separatory funnel.1. Gently swirl or invert the separatory funnel instead of shaking vigorously.2. Add a small amount of saturated sodium chloride solution (brine) to help break the emulsion.[1]3. Allow the mixture to stand for a longer period to allow for layer separation.
Low yield of 3-pentyl acetate after purification. 1. Incomplete reaction.2. Loss of product during washing steps.3. Premature distillation of the product.1. Ensure the initial esterification reaction has gone to completion by extending the reflux time or using a Dean-Stark trap to remove water.[2]2. Minimize the number of washing steps and avoid vigorous shaking.3. Carefully monitor the distillation temperature and collect the fraction that distills within the expected boiling range of this compound.[3]
Final product is cloudy or contains water. 1. Incomplete drying of the organic layer.1. Use a sufficient amount of a suitable drying agent (e.g., anhydrous magnesium sulfate (B86663), sodium sulfate).2. Ensure the organic layer is in contact with the drying agent for an adequate amount of time with occasional swirling.3. Decant or filter the dried organic layer carefully to avoid transferring any of the drying agent into the distillation flask.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for removing unreacted acetic acid from this compound?

The most common and effective method is a liquid-liquid extraction, also known as a work-up procedure. This involves washing the crude product mixture with a weak base, such as 5% aqueous sodium bicarbonate or sodium carbonate solution.[4][5] The basic solution neutralizes the acidic acetic acid, converting it into a water-soluble salt (sodium acetate) that is then removed with the aqueous layer.[4]

Q2: Why is a weak base like sodium bicarbonate used instead of a strong base like sodium hydroxide (B78521)?

A strong base like sodium hydroxide can catalyze the hydrolysis of the desired ester product (this compound) back into 3-pentanol (B84944) and acetic acid, which would reduce the final yield.[6] Weak bases are sufficient to neutralize the unreacted acetic acid without significantly promoting ester hydrolysis.

Q3: How can I confirm that all the acetic acid has been removed?

After washing with the basic solution, you can test the pH of the aqueous layer using litmus paper or a pH meter. If the aqueous layer is basic, it indicates that the acid has been neutralized.[1] Additionally, the characteristic vinegar-like odor of acetic acid should no longer be present in the organic layer.

Q4: Is distillation necessary after the washing steps?

Yes, distillation is a crucial final step to purify the this compound from any remaining impurities, such as unreacted 3-pentanol and any dissolved water.[4] Since this compound, 3-pentanol, and acetic acid have different boiling points, distillation allows for their separation.

Data Presentation

The following table summarizes key quantitative data for the compounds involved in the synthesis and purification of this compound.

Compound Molar Mass ( g/mol ) Boiling Point (°C) Solubility in Water
This compound130.19135.1Limited
Acetic Acid60.05117.9Miscible[5]
3-Pentanol88.15115.359 g/L[7]
Sodium Acetate82.03-Highly soluble (123.3 g/100 mL at 20°C)[4]

Experimental Protocols

Detailed Methodology for a Key Experiment: Aqueous Work-up and Purification of this compound

This protocol describes the process of removing unreacted acetic acid and purifying this compound after a Fischer esterification reaction.

  • Cooling and Transfer:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the cooled mixture to a separatory funnel.

  • Initial Water Wash:

    • Add an equal volume of deionized water to the separatory funnel.

    • Stopper the funnel, invert it, and open the stopcock to vent any pressure.

    • Gently swirl the funnel for 1-2 minutes.

    • Allow the layers to separate. The upper organic layer contains the this compound, while the lower aqueous layer contains some of the unreacted acid and alcohol.

    • Drain and discard the lower aqueous layer.

  • Neutralization with Sodium Bicarbonate:

    • Add a 5% aqueous sodium bicarbonate solution to the separatory funnel in portions.

    • After each addition, gently swirl the funnel and vent frequently, as the neutralization reaction produces carbon dioxide gas.[3]

    • Continue adding the bicarbonate solution until the gas evolution ceases.

    • Allow the layers to separate and drain the lower aqueous layer.

    • Perform one final wash with the bicarbonate solution, gently shake, and separate the layers.

  • Final Water Wash:

    • Wash the organic layer with a small amount of saturated sodium chloride solution (brine) to help remove dissolved water.

    • Allow the layers to separate and discard the aqueous layer.

  • Drying the Organic Layer:

    • Transfer the organic layer to a clean, dry Erlenmeyer flask.

    • Add a suitable drying agent, such as anhydrous sodium sulfate or magnesium sulfate, until the liquid is clear and no longer clumps.

    • Gently swirl the flask and let it stand for 10-15 minutes.

  • Isolation and Distillation:

    • Carefully decant or filter the dried organic layer into a round-bottom flask suitable for distillation.

    • Add a few boiling chips to the flask.

    • Set up a simple distillation apparatus.

    • Heat the flask and collect the fraction that distills at the boiling point of this compound (approximately 135°C).

Mandatory Visualization

Purification_Workflow start Crude this compound (with Acetic Acid) wash_h2o Wash with Water start->wash_h2o wash_bicarb Wash with NaHCO3 Solution wash_h2o->wash_bicarb waste1 Aqueous Waste (Acetic Acid, H2SO4) wash_h2o->waste1 Separation check_ph Is Aqueous Layer Basic? wash_bicarb->check_ph waste2 Aqueous Waste (Sodium Acetate, Na2SO4) wash_bicarb->waste2 Separation check_ph->wash_bicarb No dry Dry Organic Layer (e.g., with Na2SO4) check_ph->dry Yes distill Simple Distillation dry->distill product Pure this compound distill->product

Caption: Workflow for the purification of this compound.

References

Technical Support Center: Purification of 3-Pentyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the process of washing crude 3-pentyl acetate (B1210297) with sodium bicarbonate. It is intended for researchers, scientists, and drug development professionals to ensure a smooth and efficient purification process.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of washing crude 3-pentyl acetate with a sodium bicarbonate solution?

The primary purpose of washing with aqueous sodium bicarbonate is to neutralize and remove acidic impurities from the crude ester product.[1][2] During the synthesis of this compound, such as through Fischer esterification, residual unreacted carboxylic acid (e.g., acetic acid) and the acid catalyst (e.g., sulfuric acid) are often present.[3][4] Sodium bicarbonate, a weak base, reacts with these acids to form their corresponding sodium salts, which are highly soluble in water and can thus be easily separated into the aqueous layer during extraction.[5][6]

Q2: Why is sodium bicarbonate (NaHCO₃) used instead of a stronger base like sodium hydroxide (B78521) (NaOH)?

Using a strong base like sodium hydroxide is generally avoided because it can hydrolyze the ester product back into the corresponding alcohol and carboxylate salt in a reaction known as saponification.[5][7][8] Sodium bicarbonate is a much weaker base and is not strong enough to significantly hydrolyze a typical ester, making it the preferred choice for neutralizing acidic impurities without sacrificing product yield.[5][9]

Q3: What is the gas that evolves during the sodium bicarbonate wash?

The gas evolved during the wash is carbon dioxide (CO₂).[10] It is produced when sodium bicarbonate reacts with the acidic impurities. The bicarbonate ion (HCO₃⁻) accepts a proton (H⁺) from the acid to form carbonic acid (H₂CO₃), which is unstable and readily decomposes into water and carbon dioxide gas.[5][10] This effervescence is a visual indicator that neutralization is occurring.

Q4: Is a water wash necessary before the sodium bicarbonate wash?

Yes, a preliminary wash with water is often recommended. The initial water wash can remove the bulk of the water-soluble impurities, including a significant portion of the acid catalyst and any excess alcohol.[11][12] Performing a water wash first can reduce the vigor of the reaction with sodium bicarbonate, preventing excessive foaming and pressure buildup.[12] The subsequent sodium bicarbonate wash then neutralizes the remaining traces of acid.[11][12]

Troubleshooting Guide

Q1: An emulsion formed between the organic and aqueous layers. How can I resolve this?

An emulsion is a stable suspension of one liquid in another which can make layer separation difficult.

  • Solution 1: Add Brine: The most common method to break an emulsion is to add a small amount of a saturated aqueous solution of sodium chloride (brine).[11] The increased ionic strength of the aqueous layer helps to force the separation of the organic and aqueous phases.[11][13]

  • Solution 2: Gentle Swirling: Avoid vigorous shaking which can promote emulsion formation. Instead, gently invert and swirl the separatory funnel.[5]

  • Solution 3: Time: Allowing the separatory funnel to stand undisturbed for a period may allow the layers to separate on their own.

  • Solution 4: Filtration: In difficult cases, filtering the mixture through a pad of celite or glass wool can help to break up the emulsion.

Q2: I've completed the washes, but I'm not sure if all the acidic impurities have been removed. How can I check?

To ensure complete neutralization, you can test the pH of the aqueous layer after the final sodium bicarbonate wash.

  • Procedure: After separating the layers, use a glass stirring rod to transfer a drop of the final aqueous wash to a piece of pH paper.

  • Indication: The aqueous phase should be neutral or slightly basic (pH 7-8).[14] If the wash is still acidic, you should perform additional washes with the sodium bicarbonate solution until the aqueous layer is no longer acidic.[15][14]

Q3: The pressure inside my separatory funnel is building up significantly. What should I do?

Pressure buildup is caused by the evolution of carbon dioxide gas.[5] This is a common and expected occurrence.

  • Action: It is critical to vent the separatory funnel frequently and correctly. After inverting the funnel, and with the stem pointed away from yourself and others (preferably into a fume hood), slowly open the stopcock to release the pressure.[5][6] This should be done after every few inversions, especially at the beginning of the washing process when the acid concentration is highest.

Q4: My final product yield is lower than expected. Could the washing process be the cause?

Yes, product loss can occur during the washing steps.

  • Possible Cause 1: Ester Hydrolysis: While sodium bicarbonate is a weak base, some minimal hydrolysis of the ester can still occur, particularly with prolonged exposure or elevated temperatures. Perform the wash efficiently and without unnecessary delay.

  • Possible Cause 2: Solubility in Aqueous Layer: this compound has slight solubility in water.[16] Performing an excessive number of washes or using very large volumes of wash solution can lead to the loss of product into the aqueous phase.[17]

  • Mitigation: After the sodium bicarbonate washes, a final wash with brine is often used. This not only helps break emulsions but also decreases the solubility of the organic product in the aqueous layer, a phenomenon known as "salting out," which can help maximize yield.[11]

Data Presentation

Table 1: Physical Properties of this compound

Property Value Unit Source
Molecular Formula C₇H₁₄O₂ - [18]
Molecular Weight 130.18 g/mol [18]
Boiling Point 146.3 °C [19]
Density 0.865 g/cm³ [20]
Flash Point 33.4 °C [18]

| Solubility in Water | Slightly Soluble | - |[16] |

Table 2: Recommended Reagent Concentrations for Washing Protocol

Reagent Concentration Purpose
Sodium Bicarbonate Solution 5% (w/v) Neutralize acidic impurities

| Sodium Chloride Solution (Brine) | Saturated | Break emulsions and reduce ester solubility in the aqueous layer |

Experimental Protocols

Protocol 1: Standard Washing Procedure for Crude this compound

  • Setup: Place the crude this compound mixture in a separatory funnel of appropriate size (the total volume should not exceed two-thirds of the funnel's capacity). Secure the funnel in a ring stand.

  • Initial Water Wash (Optional but Recommended):

    • Add a volume of deionized water approximately equal to the volume of the organic layer.

    • Stopper the funnel, invert it, and immediately open the stopcock to vent any initial pressure.

    • Gently invert the funnel several times to mix the layers. Vent frequently.

    • Place the funnel back in the ring stand and allow the layers to fully separate. The less dense organic layer containing the this compound will be on top, and the aqueous layer will be on the bottom.[6]

    • Drain and discard the lower aqueous layer.

  • Sodium Bicarbonate Wash:

    • Add a volume of 5% aqueous sodium bicarbonate solution approximately equal to the volume of the organic layer.

    • Stopper the funnel and, while pointing the stem into a fume hood and away from any person, invert and immediately vent the pressure. Caution: Significant CO₂ evolution will occur.[10][21]

    • Gently invert 10-15 times, venting after every 2-3 inversions.

    • Allow the layers to separate. Drain the lower aqueous layer.

    • Repeat the sodium bicarbonate wash. After the second wash, check the pH of the aqueous layer to ensure it is neutral or basic. If it is still acidic, perform a third wash.[14]

  • Brine Wash:

    • Add a volume of saturated aqueous sodium chloride (brine) approximately one-third the volume of the organic layer.

    • Stopper the funnel and shake gently for 30 seconds, venting occasionally.

    • Allow the layers to separate and drain the lower aqueous brine layer. This step removes the majority of the dissolved water from the organic layer.[11]

  • Drying:

    • Drain the washed this compound (the top organic layer) into a clean, dry Erlenmeyer flask.

    • Add a small amount of a suitable drying agent, such as anhydrous sodium sulfate (B86663) or magnesium sulfate. Swirl the flask. The liquid should become clear as the water is absorbed. If the drying agent clumps together, add more until some particles remain free-flowing.

  • Isolation:

    • Carefully decant or filter the dried ester into a clean, pre-weighed round-bottom flask, leaving the drying agent behind. The purified this compound is now ready for further analysis or distillation if required.

Mandatory Visualizations

experimental_workflow crude Crude this compound (in Separatory Funnel) wash_h2o Wash with Deionized Water crude->wash_h2o wash_bicarb Wash with 5% NaHCO₃ Solution wash_h2o->wash_bicarb Separate Aqueous Layer test_ph Test pH of Aqueous Layer wash_bicarb->test_ph Separate Aqueous Layer test_ph->wash_bicarb [Acidic] Repeat Wash wash_brine Wash with Saturated NaCl (Brine) test_ph->wash_brine [Neutral / Basic] dry Dry with Anhydrous Na₂SO₄ wash_brine->dry Separate Aqueous Layer isolate Decant / Filter dry->isolate product Purified 3-Pentyl Acetate isolate->product

Caption: Workflow for the purification of this compound.

neutralization_reaction cluster_organic Organic Phase cluster_aqueous Aqueous Phase CH3COOH CH₃COOH (Acetic Acid Impurity) NaHCO3 NaHCO₃ CH3COOH->NaHCO3 Reacts with H2CO3 H₂CO₃ (Carbonic Acid) NaHCO3->H2CO3 Forms CH3COONa CH₃COONa (Sodium Acetate - Soluble) NaHCO3->CH3COONa Forms H2O_CO2 H₂O + CO₂ (gas) H2CO3->H2O_CO2 Decomposes to

Caption: Neutralization of acidic impurity with sodium bicarbonate.

troubleshooting_logic start During NaHCO₃ Wash emulsion Emulsion Forms? start->emulsion pressure Excess Pressure? start->pressure add_brine Add Saturated NaCl (Brine) emulsion->add_brine Yes proceed Proceed with Separation emulsion->proceed No vent Vent Funnel Frequently pressure->vent Yes pressure->proceed No add_brine->proceed vent->proceed

Caption: Troubleshooting decision guide for common issues.

References

Technical Support Center: Drying 3-Pentyl Acetate with Anhydrous Magnesium Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using anhydrous magnesium sulfate (B86663) to dry 3-pentyl acetate (B1210297). Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during this experimental procedure.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Magnesium sulfate remains clumped after adding a significant amount. High initial water content in the 3-pentyl acetate.1. Pre-dry the this compound by washing with a saturated brine (NaCl) solution in a separatory funnel. This will remove the bulk of the water. 2. Ensure you are adding enough magnesium sulfate. Continue adding in small portions until some of the powder remains free-flowing, resembling a "snow globe" or "snowstorm" effect when swirled.
The this compound solution remains cloudy after filtration. 1. Fine particles of magnesium sulfate have passed through the filter paper. 2. Incomplete drying, leaving microscopic water droplets suspended. 3. The solution may be nearing its saturation point, causing some dissolved substances to precipitate.1. Use a finer porosity filter paper or a fritted glass funnel for filtration. 2. Allow the solution to stand for a longer period (e.g., 20 minutes) with the drying agent before filtration to ensure complete water absorption. 3. Add a small amount of fresh, dry this compound to see if the cloudiness disappears, indicating a saturation issue.
Low yield of this compound after the drying process. 1. Adsorption of the product onto the surface of the fine magnesium sulfate powder. 2. Premature product precipitation if the compound is a solid at the working temperature.1. After filtration, rinse the magnesium sulfate cake with a small amount of fresh, dry this compound or another suitable dry solvent to recover the adsorbed product. 2. If your product is a solid, ensure the filtration is performed at a temperature where it remains fully dissolved.
The anhydrous magnesium sulfate appears discolored (e.g., brown) after heating for regeneration. Contamination from the oven, such as oil or grease vapors, depositing on the magnesium sulfate.This is more likely to occur in a non-dedicated laboratory oven. For high-purity applications, it is recommended to use a clean, dedicated laboratory oven. Discolored magnesium sulfate should not be used for sensitive experiments as it can introduce impurities.
The drying process seems slow. The anhydrous magnesium sulfate has partially hydrated due to improper storage and exposure to atmospheric moisture.Always store anhydrous magnesium sulfate in a tightly sealed container in a cool, dry place to maintain its effectiveness.

Frequently Asked Questions (FAQs)

Q1: How do I determine the correct amount of anhydrous magnesium sulfate to add?

A1: There is no exact predetermined amount. You should add the anhydrous magnesium sulfate in small portions to your this compound solution while swirling. Initially, the magnesium sulfate will clump together as it absorbs water. The solution is considered dry when you add more magnesium sulfate and it no longer clumps, with some fine particles remaining freely suspended in the solution when swirled.

Q2: How can I tell if the this compound is completely dry?

A2: A visually dry solution will be clear and no longer cloudy. Furthermore, freshly added anhydrous magnesium sulfate will not clump and will appear as a fine, mobile powder at the bottom of the flask, creating a "snow globe" effect upon swirling.

Q3: Can I reuse anhydrous magnesium sulfate?

A3: While anhydrous magnesium sulfate is generally considered a single-use material in high-purity research settings, it can be regenerated. To regenerate, the hydrated magnesium sulfate should be heated in an oven at a temperature above 200°C for at least two hours to drive off the absorbed water. However, for sensitive applications, using fresh, anhydrous magnesium sulfate is recommended to avoid potential contamination.

Q4: Will anhydrous magnesium sulfate react with my this compound?

A4: Anhydrous magnesium sulfate is a neutral drying agent and is generally compatible with esters like this compound. However, it is slightly acidic and should be used with caution for highly acid-sensitive compounds. For most standard procedures involving this compound, no significant side reactions are expected.

Q5: What is the best way to separate the magnesium sulfate from the dried this compound?

A5: Due to the fine particle size of anhydrous magnesium sulfate, gravity filtration is the recommended method for separation. Decanting (carefully pouring off the liquid) may result in carrying over fine particles of the drying agent.

Data Presentation

The selection of a drying agent can impact the final water content of the organic solvent. The following table provides a comparison of the efficiency of various drying agents in different organic solvents, which can serve as a reference for your experiments with this compound.

Drying AgentSolventInitial Water Content (ppm)Final Water Content (ppm)Drying Time (h)
Magnesium Sulfate (MgSO₄) Acetonitrile142.02.624
Sodium Sulfate (Na₂SO₄)Acetonitrile142.08.824
Calcium Chloride (CaCl₂)Toluene225~34 (as pre-drier)N/A
3Å Molecular SievesAcetonitrile142.0<124
Neutral AluminaAcetonitrile142.0<1Column Pass

This data is compiled from a study by Williams and Lawton (2010) and serves as a general guide. The efficiency of drying can vary based on the specific experimental conditions.

Experimental Protocol: Drying this compound

This protocol outlines the standard procedure for drying a solution of this compound using anhydrous magnesium sulfate.

1. Initial Assessment and Pre-Drying (if necessary):

  • Visually inspect the this compound solution for any separate aqueous layer. If present, use a separatory funnel to remove the bulk of the water.
  • For solutions with high water content, a pre-drying step with a saturated brine wash is recommended to improve the efficiency of the anhydrous magnesium sulfate.

2. Addition of Anhydrous Magnesium Sulfate:

  • Transfer the this compound solution to an Erlenmeyer flask.
  • Add a small scoop (spatula tip) of anhydrous magnesium sulfate to the solution.
  • Gently swirl the flask. Observe the behavior of the drying agent. It will likely clump together as it absorbs water.

3. incremental Addition and Observation:

  • Continue adding small portions of anhydrous magnesium sulfate, swirling after each addition.
  • The endpoint is reached when some of the newly added magnesium sulfate remains as a fine, free-flowing powder and does not clump. The solution should appear clear.

4. Equilibration:

  • Allow the flask to stand for approximately 15-20 minutes, with occasional swirling, to ensure complete drying.

5. Filtration:

  • Set up a gravity filtration apparatus using a funnel and filter paper.
  • Carefully pour the this compound solution through the filter paper to separate it from the magnesium sulfate.
  • To maximize yield, rinse the magnesium sulfate remaining in the flask and on the filter paper with a small volume of fresh, dry solvent (e.g., this compound) and collect this rinsing with the main filtrate.

6. Storage:

  • Store the dried this compound in a tightly sealed container to prevent reabsorption of atmospheric moisture.

Workflow Diagram

The following diagram illustrates the logical workflow for the process of drying this compound with anhydrous magnesium sulfate.

Drying_Workflow cluster_prep Preparation cluster_drying Drying Process cluster_separation Separation & Collection start Start with 'wet' this compound solution check_water Visible water layer? start->check_water sep_funnel Separate layers using a separatory funnel check_water->sep_funnel Yes add_mgso4 Add small portion of anhydrous MgSO₄ check_water->add_mgso4 No sep_funnel->add_mgso4 swirl Swirl the flask add_mgso4->swirl check_clumping Does the MgSO₄ still clump? swirl->check_clumping check_clumping->add_mgso4 Yes equilibration Allow to stand for 15-20 minutes check_clumping->equilibration No filtration Gravity filter the solution equilibration->filtration rinse Rinse MgSO₄ with dry solvent filtration->rinse collect Collect the dry this compound rinse->collect end Store in a sealed container collect->end

Caption: Experimental workflow for drying this compound using anhydrous magnesium sulfate.

Technical Support Center: Troubleshooting GC-MS Peak Tailing for 3-Pentyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for peak tailing issues observed during the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 3-pentyl acetate (B1210297).

Troubleshooting Guide

Peak tailing for 3-pentyl acetate, an ester, is a common chromatographic issue that can significantly impact the accuracy and reproducibility of your results.[1][2] This guide provides a systematic approach to identify and resolve the root cause of this problem.

Question: My this compound peak is tailing. What are the likely causes and how can I fix it?

Answer:

Peak tailing for a moderately polar compound like this compound in GC-MS analysis is typically caused by one of two main factors: chemical interactions with active sites within the system, or physical problems that disrupt the sample flow path.[2][3] A logical first step is to determine which of these is the more likely culprit in your system.

Initial Diagnostic Step:

Examine your chromatogram closely.

  • If only the this compound peak and other polar compounds are tailing , the issue is likely chemical in nature. This points towards active sites in your GC system that are interacting with the polar functional groups of your analyte.[3]

  • If all peaks in your chromatogram, including non-polar compounds and the solvent peak, are tailing , this suggests a physical or mechanical issue affecting the entire sample path.[2]

The following troubleshooting workflow will guide you through a step-by-step process to resolve the issue.

Troubleshooting Workflow

Troubleshooting_Workflow start Observe Peak Tailing for this compound check_all_peaks Are all peaks tailing? start->check_all_peaks physical_issues Physical Issue Likely check_all_peaks->physical_issues Yes chemical_issues Chemical Issue Likely (Active Sites) check_all_peaks->chemical_issues No check_column_installation Check Column Installation (Position and Cut) physical_issues->check_column_installation check_connections Check for Leaks and Dead Volume check_column_installation->check_connections physical_resolved Peak Shape Improved? check_connections->physical_resolved physical_resolved->chemical_issues No end_good Problem Solved physical_resolved->end_good Yes inlet_maintenance Perform Inlet Maintenance (Replace Liner & Septum) chemical_issues->inlet_maintenance chemical_resolved1 Peak Shape Improved? inlet_maintenance->chemical_resolved1 column_maintenance Perform Column Maintenance (Trim or Condition Column) chemical_resolved1->column_maintenance No chemical_resolved1->end_good Yes chemical_resolved2 Peak Shape Improved? column_maintenance->chemical_resolved2 chemical_resolved2->end_good Yes end_bad Contact Technical Support chemical_resolved2->end_bad No

Caption: A step-by-step workflow for troubleshooting peak tailing of this compound.

Frequently Asked Questions (FAQs)

Q1: What are "active sites" and how do they cause peak tailing for this compound?

A1: Active sites are chemically reactive points within the GC system that can interact with your analyte. For a polar compound like this compound, these are often exposed silanol (B1196071) groups (-Si-OH) on the glass surfaces of the inlet liner or the column.[4] The ester group of this compound can form hydrogen bonds with these silanol groups, causing some molecules to be retained longer than others, which results in a tailing peak. Contamination from previous injections can also create new active sites.[4]

Q2: How do I perform inlet maintenance to address active sites?

A2: The GC inlet is a common source of peak tailing problems.[5] Regular maintenance is crucial. This typically involves replacing the inlet liner and septum. A contaminated or worn-out liner and septum can introduce active sites and contaminants into your system.

Experimental Protocol: Inlet Liner and Septum Replacement

  • Cool the Inlet: Set the GC inlet temperature to a safe, ambient temperature and wait for it to cool down completely.

  • Turn Off Carrier Gas: Stop the carrier gas flow to the inlet.

  • Remove the Septum Nut: Unscrew the septum nut from the top of the inlet.

  • Replace the Septum: Remove the old septum and replace it with a new one. Be careful not to overtighten the nut upon reassembly.

  • Remove the Liner: Carefully remove the old inlet liner using clean forceps.[6][7]

  • Install a New Liner: Insert a new, deactivated liner. Ensure any O-rings are correctly seated.[6][7]

  • Reassemble and Leak Check: Reassemble the inlet, restore the carrier gas flow, and perform a leak check around the septum nut using an electronic leak detector.

Q3: If inlet maintenance doesn't solve the peak tailing, what should I do next?

A3: If the problem persists after inlet maintenance, the issue may lie with the analytical column itself. The stationary phase at the head of the column can become contaminated or degraded over time, creating active sites.

Experimental Protocol: GC Column Conditioning

Column conditioning can help to remove contaminants and restore the inertness of the stationary phase.

  • Disconnect the Column from the Detector: To prevent contamination of the MS source, it is good practice to disconnect the column from the detector during conditioning.

  • Purge with Carrier Gas: With the oven at a low temperature (e.g., 40°C), purge the column with carrier gas for 15-30 minutes to remove any oxygen.[8][9]

  • Temperature Program: Program the oven to ramp up to the column's maximum isothermal temperature (or 20°C above your method's final temperature, whichever is lower) at a rate of 5-10°C/minute.[10]

  • Hold at Temperature: Hold the column at this temperature for 1-2 hours, or until a stable baseline is observed.[10]

  • Cool Down and Reconnect: After conditioning, cool the oven, reconnect the column to the detector, and perform a leak check.

If conditioning does not resolve the issue, trimming 15-20 cm from the front of the column can remove the most contaminated section. If peak shape is still poor, the column may be irreversibly damaged and require replacement.

Q4: Can my GC method parameters affect the peak shape of this compound?

A4: Yes, suboptimal method parameters can contribute to peak tailing.

  • Inlet Temperature: An inlet temperature that is too low can lead to slow or incomplete vaporization of this compound, causing band broadening and tailing. Conversely, an excessively high temperature could potentially cause degradation. For esters, a starting point of 250°C is common, but optimization may be required.[11]

  • Oven Temperature Program: A slow temperature ramp can sometimes exacerbate tailing. A faster ramp rate can help to maintain a sharper peak shape.

  • Carrier Gas Flow Rate: A flow rate that is too low can increase the interaction time of the analyte with the stationary phase and any active sites, potentially increasing tailing. Ensure your flow rate is optimal for your column dimensions.

Data Presentation

The following table illustrates how different troubleshooting steps can impact the peak shape of this compound, quantified by the asymmetry factor (As). An ideal As value is 1.0, with values greater than 1.2 often indicating problematic tailing.[12]

ConditionInlet Temperature (°C)Asymmetry Factor (As)Peak Width at Half Height (s)Observations
Initial (Tailing Peak) 2202.10.8Significant tailing, poor peak shape.
After Inlet Liner Replacement 2201.40.5Tailing reduced, but still present.
Increased Inlet Temperature 2501.20.4Further improvement in peak symmetry.
After Column Conditioning 2501.00.3Symmetrical peak, good resolution.

This data is illustrative and serves to demonstrate the potential impact of troubleshooting steps. Actual results may vary depending on the specific instrument and conditions.

References

Technical Support Center: Improving GC Resolution of Pentyl Acetate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Gas Chromatography (GC) applications. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) for improving the chromatographic resolution of pentyl acetate (B1210297) isomers.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Issue 1: Poor Resolution or Co-elution of Isomers

Q: My chromatogram shows poor separation between pentyl acetate isomers, with several peaks overlapping. How can I improve the resolution?

A: Achieving baseline separation of isomers is often challenging due to their similar physicochemical properties. Poor resolution is a common problem that can be systematically addressed by optimizing several key parameters.[1][2]

Recommended Troubleshooting Workflow:

  • Evaluate GC Column Selection: The stationary phase is the most critical factor for separation selectivity.[3] For polar compounds like esters, a polar stationary phase is generally recommended over a non-polar one.[3][4][5]

    • Action: If you are using a non-polar column (e.g., 5% diphenyl / 95% dimethyl polysiloxane), switch to a column with a polar stationary phase, such as one made with polyethylene (B3416737) glycol (PEG), often designated with a "WAX" suffix.[5]

  • Optimize Oven Temperature Program: Temperature programming is crucial for separating compounds with close boiling points.[6]

    • Action: Start with a "scouting gradient," which typically involves a low initial temperature (e.g., 40 °C) and a moderate ramp rate of 10 °C/min.[7] To improve the separation of early-eluting peaks, lower the initial oven temperature.[7] For closely eluting isomers, a slower temperature ramp rate (e.g., 2-5 °C/min) increases the interaction time with the stationary phase, enhancing resolution.[8]

  • Adjust Carrier Gas Flow Rate: The carrier gas flow rate (or linear velocity) directly impacts column efficiency.[9][10]

    • Action: Ensure your carrier gas flow rate is set to the optimal linear velocity for your column's internal diameter and the type of carrier gas used (e.g., Helium or Hydrogen).[11][12] Operating at the optimal flow rate minimizes peak broadening and maximizes resolution.[12]

  • Check for System Issues: Leaks, contamination, or improper injection techniques can degrade performance.

    • Action: Perform a leak check, especially at the injector and detector fittings.[13][14] Ensure the injector liner is clean and consider using a deactivated liner to prevent interactions with active sites.[8]

G start_node Start: Poor Resolution or Co-elution decision_node1 Is Column Phase Appropriate? start_node->decision_node1 Evaluate Parameters decision_node decision_node process_node process_node end_node Resolution Improved process_node1 Switch to a Polar Column (e.g., WAX phase) decision_node1->process_node1 No decision_node2 Is Temperature Program Optimized? decision_node1->decision_node2 Yes process_node1->end_node process_node2 Lower Initial Temperature & Reduce Ramp Rate (e.g., 2-5°C/min) decision_node2->process_node2 No decision_node3 Is Carrier Gas Flow Optimal? decision_node2->decision_node3 Yes process_node2->end_node process_node3 Adjust Flow Rate to Optimal Linear Velocity for Column ID decision_node3->process_node3 No decision_node4 Any Peak Tailing or Broadening? decision_node3->decision_node4 Yes process_node3->end_node decision_node4->end_node No process_node4 Check for System Issues: - Injector/Septum Leaks - Contaminated Liner - Column Degradation decision_node4->process_node4 Yes process_node4->end_node

Caption: Troubleshooting workflow for improving GC resolution.

Issue 2: Peak Tailing or Fronting

Q: My isomer peaks are asymmetrical, showing significant tailing. What is the cause and how can I resolve it?

A: Asymmetrical peaks, such as those exhibiting tailing or fronting, are typically indicative of specific problems within the GC system or with the method itself.[1][2]

  • Possible Causes of Peak Tailing:

    • Active Sites: The injector liner, column, or packing material may have active sites (e.g., exposed silanols) that interact undesirably with polar analytes like esters, causing delayed elution for a portion of the analyte molecules.

    • Column Contamination/Degradation: Contaminants at the head of the column or degradation of the stationary phase can create active sites.[1]

    • Column Overloading: Injecting too much sample can saturate the stationary phase, leading to peak tailing.[1]

  • Solutions for Peak Tailing:

    • Use a Deactivated Inlet Liner: Install a new, silanized (deactivated) inlet liner to minimize surface interactions.[8]

    • Condition the Column: Properly condition the column according to the manufacturer's instructions to remove contaminants and ensure the stationary phase is stable.[15] If the column is old, trim 0.5 meters from the inlet end or replace it.

    • Reduce Sample Concentration: Dilute the sample or use a split injection to reduce the mass of analyte introduced onto the column.[1]

  • Possible Cause of Peak Fronting:

    • Column Overloading: This is the most common cause of fronting, especially when the sample concentration is too high.

  • Solution for Peak Fronting:

    • Decrease Injection Volume/Concentration: Reduce the amount of sample being injected onto the column.

Frequently Asked Questions (FAQs)

Q1: What is the best type of GC column for separating pentyl acetate isomers?

A1: The choice of GC column is the most important decision as it dictates the selectivity of the separation.[3] For separating polar analytes like pentyl acetate isomers, a polar stationary phase is highly recommended.

  • Recommended Phase: A polyethylene glycol (PEG) phase, commonly known as a WAX column, is an excellent choice. Polar columns separate compounds based on polarity differences, which can be more effective for isomers than relying on boiling point differences alone on a non-polar column.[3][4]

  • Column Dimensions: For high resolution, a longer column (30-60 m) with a smaller internal diameter (0.25 mm) is generally preferred.[12][16] A thinner film (0.25 µm) can also improve peak sharpness.[12]

ParameterNon-Polar Column (e.g., DB-5)Polar Column (e.g., DB-WAX)Rationale
Stationary Phase 5% Phenyl PolysiloxanePolyethylene Glycol (PEG)"Like dissolves like" principle; polar phase interacts more selectively with polar esters.[3]
Typical Resolution (Rs) Low to Moderate (Often < 1.5)High (Often > 1.5)Enhanced selectivity (α) term in the resolution equation leads to better separation.
Elution Order Primarily by boiling point.Influenced by polarity and boiling point.May alter elution order, providing better separation of isomers with very close boiling points.

Q2: How should I develop an effective oven temperature program for this separation?

A2: A systematic approach to temperature programming can save time and lead to an optimized method.

  • Step 1: Run a Scouting Gradient: Begin with a generic temperature program to determine the elution range of the isomers. A good starting point is:

    • Initial Temperature: 40 °C (hold for 1-2 minutes).[7]

    • Ramp Rate: 10 °C/min.[7]

    • Final Temperature: ~240 °C (or the column's upper limit).

  • Step 2: Optimize the Initial Temperature: The initial temperature primarily affects the resolution of early-eluting peaks.[7] If your isomers elute too quickly (low retention factor), lower the initial temperature to increase retention and improve their separation from the solvent front.[16]

  • Step 3: Optimize the Ramp Rate: The ramp rate has the most significant effect on the separation of compounds that elute during the temperature ramp.[7]

    • If the scouting run shows partial separation, reduce the ramp rate (e.g., to 3-5 °C/min) through the temperature range where the isomers elute. This will increase the separation between peaks.[8]

ParameterScouting ProgramOptimized ProgramExpected Outcome
Initial Temperature 50 °C40 °CIncreased retention and better separation of early peaks.
Ramp Rate 15 °C/min5 °C/minIncreased separation between co-eluting isomers.
Analysis Time ShorterLongerTrade-off for significantly improved resolution.
Peak Width BroaderSharperSlower ramp rates can lead to sharper peaks for later-eluting compounds.[7]

Q3: What is the impact of my choice of carrier gas on the separation?

A3: The choice of carrier gas (e.g., Helium, Hydrogen, Nitrogen) affects both analysis speed and efficiency.

  • Hydrogen: Often provides the best efficiency (narrowest peaks) and allows for higher flow rates, leading to faster analysis times without a significant loss of resolution.[12][17] It has a flatter van Deemter/Golay curve, meaning it maintains good efficiency over a wider range of flow rates.[17]

  • Helium: A good, inert alternative to hydrogen that provides good efficiency. It is very commonly used but is more expensive.

  • Nitrogen: Provides the lowest efficiency of the three and is generally not recommended for high-resolution capillary GC unless there is a specific detector requirement.

Experimental Protocol: Optimized GC Method for Pentyl Acetate Isomers

This protocol provides a starting point for achieving good resolution. Optimization may be required based on your specific instrumentation and sample matrix.

  • GC System: Agilent 7890B or equivalent

  • Column: Agilent J&W DB-WAX (or equivalent PEG phase), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium, constant flow at 1.2 mL/min (optimal linear velocity ~35 cm/sec)

  • Injector: Split/Splitless Inlet, 250 °C

  • Injection Mode: Split, 50:1 ratio

  • Injection Volume: 1 µL

  • Oven Program:

    • Initial Temperature: 45 °C, hold for 3 minutes

    • Ramp: 4 °C/min to 120 °C

    • Hold: 2 minutes at 120 °C

  • Detector: Flame Ionization Detector (FID), 250 °C

    • H2 Flow: 30 mL/min

    • Air Flow: 300 mL/min

    • Makeup Gas (N2): 25 mL/min

References

Preventing 3-pentyl acetate hydrolysis during workup

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides troubleshooting advice and answers to frequently asked questions regarding the prevention of 3-pentyl acetate (B1210297) hydrolysis during experimental workups.

Frequently Asked Questions (FAQs)

Q1: What is 3-pentyl acetate hydrolysis and why is it a problem?

A1: this compound hydrolysis is a chemical reaction where the ester is cleaved back into its parent compounds, 3-pentanol (B84944) and acetic acid, by reacting with water. This process can be accelerated by the presence of acids or bases. This is problematic as it reduces the yield and purity of your desired this compound product.

Q2: What are the tell-tale signs that my this compound is hydrolyzing during workup?

A2: The most common indicators of hydrolysis include:

  • A lower-than-expected yield of the final product.

  • The presence of 3-pentanol and acetic acid impurities in your final product, which can be detected by techniques like NMR or GC-MS.

  • A noticeable vinegary smell from the acetic acid byproduct.

Q3: My reaction was run under acidic conditions. How can I neutralize it without causing hydrolysis?

A3: To neutralize residual acid, it is crucial to use a mild base and control the temperature. A saturated aqueous solution of sodium bicarbonate (NaHCO₃) is the recommended reagent.[1][2][3] It is basic enough to neutralize strong and weak acids but mild enough to minimize base-catalyzed hydrolysis of the ester.[4][5] Always perform the wash with ice-cold solutions to further reduce the rate of hydrolysis.

Troubleshooting Guide: Preventing Hydrolysis During Workup

This section addresses specific issues that can lead to unwanted hydrolysis of this compound.

Problem 1: Significant loss of product is observed after aqueous workup.

Potential CauseRecommended Solution
Reaction conditions are too acidic or basic during the wash. Esters are susceptible to hydrolysis in both acidic and basic environments. It's best to maintain a pH between 4 and 6 if possible. Avoid using strong acids and bases in your washing steps.[6]
Presence of water in the reaction mixture. Ensure all your solvents and reagents are anhydrous by using freshly dried solvents and storing them over molecular sieves. Water is a key reactant in the hydrolysis process.[6]
Elevated temperatures during the workup. High temperatures significantly increase the rate of hydrolysis.[6][7] It is recommended to perform all aqueous washes at room temperature or, ideally, cooled in an ice bath.

Problem 2: The final product is contaminated with acetic acid and/or 3-pentanol.

Potential CauseRecommended Solution
Incomplete neutralization of acidic catalyst. After a reaction catalyzed by acid, a thorough wash with a mild base is necessary. A saturated solution of sodium bicarbonate is often used for this purpose.[1][2][3]
Insufficient washing. Multiple washes with small volumes of the aqueous solution are more effective than a single wash with a large volume. This ensures more complete removal of water-soluble impurities like acids and alcohols.
Using a strong base for neutralization. Strong bases like sodium hydroxide (B78521) will rapidly hydrolyze the ester.[8] Stick to milder bases like sodium bicarbonate or potassium carbonate for neutralization.

Quantitative Data: Factors Influencing Ester Hydrolysis

FactorConditionRelative Rate of HydrolysisNotes
pH Strongly Acidic (pH < 3)HighAvoid if possible. If necessary, use low temperatures and short reaction times.[6]
Mildly Acidic (pH 4-6)LowThis is the optimal pH range for stability.[6]
Neutral (pH 7)ModerateGenerally acceptable, but hydrolysis can still occur, especially with prolonged reaction times or at higher temperatures.[6]
Mildly Basic (pH 8-10)HighUse with caution. It's better to employ non-nucleophilic bases, low temperatures, and short reaction times.[6]
Strongly Basic (pH > 11)Very HighAvoid this pH range as it will lead to rapid hydrolysis of the ester.[6]
Temperature Low Temperature (0-25 °C)SlowerRecommended for minimizing hydrolysis.[6]
Elevated Temperature (> 40 °C)FasterSignificantly increases the rate of hydrolysis and should be avoided if possible.[6]

Experimental Protocols

Recommended Workup Protocol for Fischer Esterification of 3-Pentanol

This protocol is designed to isolate this compound after a typical acid-catalyzed esterification reaction, with a focus on minimizing hydrolysis.

  • Cool the Reaction Mixture: Once the reaction is complete, cool the flask to room temperature and then further cool it in an ice-water bath.

  • Initial Quench and Extraction: Carefully transfer the cooled reaction mixture to a separatory funnel containing ice-cold deionized water. Rinse the reaction flask with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and add this to the separatory funnel.

  • Neutralization with Mild Base: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel.[9]

    • Caution: Swirl the funnel gently before stoppering, and vent frequently after inverting, as carbon dioxide gas will be evolved during the neutralization of the acid catalyst.[2][9]

    • Continue adding NaHCO₃ solution in portions until no more gas evolution is observed.

  • Separation of Layers: Allow the layers to separate, and then drain the lower aqueous layer.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove residual water from the organic layer.

  • Drying the Organic Layer: Transfer the organic layer to a clean, dry flask and add an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate).

  • Isolation of Product: Filter or decant the solution to remove the drying agent. The solvent can then be removed under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification: If necessary, the crude product can be further purified by distillation.

Visual Guides

Hydrolysis_Mechanism cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis (Saponification) Ester_A This compound Protonated_Ester Protonated Ester Ester_A->Protonated_Ester + H+ Tetrahedral_Intermediate_A Tetrahedral Intermediate Protonated_Ester->Tetrahedral_Intermediate_A + H2O Products_A 3-Pentanol + Acetic Acid Tetrahedral_Intermediate_A->Products_A - H+ Ester_B This compound Tetrahedral_Intermediate_B Tetrahedral Intermediate Ester_B->Tetrahedral_Intermediate_B + OH- Products_B 3-Pentanol + Acetate Tetrahedral_Intermediate_B->Products_B

Caption: Mechanisms of acid- and base-catalyzed hydrolysis of this compound.

Workup_Workflow Start Reaction Mixture Containing this compound Cool Cool to 0°C Start->Cool Quench Quench with Ice-Cold Water Cool->Quench Neutralize Neutralize with Cold Saturated NaHCO3? Quench->Neutralize Wash_Bicarb Add NaHCO3 until CO2 evolution ceases Neutralize->Wash_Bicarb Yes (Acidic Rxn) Wash_Brine Wash with Brine Neutralize->Wash_Brine No (Neutral Rxn) Wash_Bicarb->Wash_Brine Dry Dry Organic Layer (e.g., MgSO4) Wash_Brine->Dry Evaporate Remove Solvent Dry->Evaporate Product Pure this compound Evaporate->Product

Caption: Decision workflow for a hydrolysis-minimizing workup procedure.

References

Minimizing emulsion formation during 3-pentyl acetate extraction

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and frequently asked questions to help researchers, scientists, and drug development professionals minimize and manage emulsion formation during the liquid-liquid extraction of 3-pentyl acetate (B1210297).

Frequently Asked Questions (FAQs)

Q1: What is an emulsion and why does it form during extraction?

An emulsion is a stable mixture of two immiscible liquids, like oil and water, where one liquid is dispersed in the other as microscopic droplets.[1] During the extraction of 3-pentyl acetate, an emulsion can form when surfactant-like compounds (e.g., phospholipids, fatty acids, proteins) are present in the sample.[2] These molecules have both water-soluble (hydrophilic) and organic-soluble (hydrophobic) parts, allowing them to stabilize the interface between the aqueous and organic layers, preventing them from separating cleanly.[2] Vigorous shaking or mixing provides the energy to disperse the liquids and create the emulsion.[3]

Q2: How can I prevent an emulsion from forming in the first place?

Prevention is generally easier than breaking an existing emulsion.[2] The simplest preventative measure is to use gentle agitation. Instead of vigorous shaking, swirl or gently invert the separatory funnel.[2] This reduces the energy input that creates fine droplets while still allowing for sufficient surface area contact for the extraction to occur. Additionally, if your sample is known to form emulsions, you can add salt to the aqueous layer before extraction to increase its ionic strength.[4]

Q3: What are the first steps to take if an emulsion has already formed?

If an emulsion forms, the simplest initial step is to let the separatory funnel stand undisturbed for a period, from half an hour to an hour.[5][6] Gravity alone can sometimes be sufficient to break the emulsion and allow the layers to separate. Gently tapping the side of the funnel or swirling the contents slowly can also help the dispersed droplets coalesce.[5]

Q4: Are there alternative extraction techniques that are less prone to emulsion formation?

Yes. Supported Liquid Extraction (SLE) is a technique that can be used for samples that are prone to emulsion formation.[2] In SLE, the aqueous sample is absorbed onto a solid support material, such as diatomaceous earth. The water-immiscible organic solvent (like this compound) is then passed through the support. The analytes partition from the stationary aqueous phase into the organic solvent without the vigorous mixing that causes emulsions.[2][3]

Troubleshooting Guide: Breaking Emulsions

If preventative measures fail and an emulsion persists, the following techniques can be employed.

Physical & Mechanical Methods

These methods physically disrupt the emulsion without adding new chemical reagents.

MethodDescriptionGeneral Protocol & Notes
Patience & Gentle Agitation Allow the mixture to stand. Gravity may be sufficient for separation.Let the separatory funnel sit for 30-60 minutes.[5][6] Gentle swirling or tapping the glass can encourage droplets to merge.
Centrifugation Applies a strong force to break the emulsion, separating the layers by density.This is often the most effective method.[4][5] A common starting point is centrifuging the sample at 3000 RPM for 20 minutes.[7] This may need optimization depending on the stability of the emulsion.
Filtration Passing the mixture through a medium that can physically separate the layers or trap the emulsion.The mixture can be filtered through a plug of glass wool or phase separation filter paper.[2][3] Alternatively, adding a drying agent like anhydrous sodium sulfate (B86663) and then filtering can be effective.[4][5]
Ultrasonic Bath Uses high-frequency sound waves to agitate the mixture and promote coalescence.Place the vessel containing the emulsion in an ultrasonic bath. The vibrations can help break down the stable interface.
Temperature Modification Changing the temperature can alter solvent properties and interfacial tension.Gently warming the mixture may help break the emulsion. Care must be taken with volatile solvents like this compound.
Chemical & Solvent-Based Methods

These methods involve adding substances to alter the chemical properties of the mixture to favor layer separation.

MethodAdditiveDescription & Mechanism
Salting Out Saturated brine (NaCl solution) or solid salt (NaCl, Na₂SO₄, K₄P₂O₇).[4][5]Adding salt increases the ionic strength of the aqueous layer.[2][3] This decreases the solubility of organic materials in the aqueous phase and forces surfactant-like molecules to partition into one of the layers, destabilizing the emulsion.[2][3]
pH Adjustment Dilute acid (e.g., HCl, H₂SO₄) or base.If the emulsifying agent is a surfactant, detergent, or soap, altering the pH can change its charge and reduce its effectiveness as an emulsifier.[4][5] For example, acidifying the sample to a pH of 2 can often break emulsions caused by alkali soaps.[4][5]
Solvent Addition A small amount of a different organic solvent.Adding a different solvent can change the overall properties of the organic phase, which may help to dissolve the emulsifying agent fully into either the organic or aqueous layer, thus breaking the emulsion.[2][3]

Experimental Protocols

Protocol 1: Salting Out Technique
  • If an emulsion has formed, prepare a saturated solution of sodium chloride (brine).

  • Add the brine solution dropwise or in small portions to the separatory funnel containing the emulsion.

  • Gently swirl the funnel after each addition. Avoid vigorous shaking, which could worsen the emulsion.

  • Observe for signs of layer separation. Continue adding brine until the emulsion breaks.

  • Alternatively, add solid salt (e.g., NaCl) directly to the funnel and swirl to dissolve.[6] The falling salt crystals can help disrupt the emulsion layer.[4]

  • Allow the funnel to stand until a clear interface between the layers is visible, then proceed with the separation.

Protocol 2: Centrifugation
  • Carefully transfer the entire mixture (or a portion of it) from the separatory funnel into appropriate centrifuge tubes.

  • Ensure the centrifuge is balanced by placing tubes with equal weight opposite each other.

  • Begin centrifugation at a low speed and gradually increase. A typical starting point for stubborn emulsions is 3000 RPM for 20 minutes.[7]

  • After centrifugation, carefully remove the tubes. The layers should be distinct, with a potential solid pellet of precipitated material at the bottom.

  • Pipette the desired layer (typically the upper this compound layer) out of the centrifuge tube for further processing.

Troubleshooting Workflow

The following diagram outlines a logical workflow for addressing emulsion formation during your extraction process.

Emulsion_Troubleshooting start_node Emulsion Observed during Extraction decision_node First Step start_node->decision_node Initial Response prevent_node Next Time: - Use gentle swirling instead of shaking. - Consider Supported Liquid Extraction (SLE). start_node->prevent_node Future Prevention action_node 1. Let stand for 30-60 mins. 2. Gently swirl or tap funnel. decision_node->action_node Immediate Action decision_node2 Try Physical Methods action_node->decision_node2 If emulsion persists... result_node Layers Separated action_node2_1 Centrifuge sample (e.g., 3000 RPM, 20 min) decision_node2->action_node2_1 Option 1 action_node2_2 Filter through glass wool or phase separation paper decision_node2->action_node2_2 Option 2 decision_node3 Try Chemical Methods action_node2_1->decision_node3 If emulsion persists... action_node2_2->decision_node3 If emulsion persists... action_node3_1 Add Saturated Brine (NaCl) ('Salting Out') decision_node3->action_node3_1 Option 1 action_node3_2 Adjust pH (if cause is surfactant) decision_node3->action_node3_2 Option 2 action_node3_1->result_node Resolution action_node3_2->result_node Resolution

A logical workflow for troubleshooting emulsion formation.

References

Technical Support Center: Catalyst Selection for Efficient 3-Pentyl Acetate Esterification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to catalyst selection for the efficient esterification of 3-pentyl acetate (B1210297). It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful synthesis.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the esterification of 3-pentyl acetate.

Question/Issue Possible Cause(s) Recommended Solution(s)
Low or no product yield Inactive Catalyst: The catalyst may have lost its activity due to improper storage, handling, or poisoning. For enzymatic catalysts, high concentrations of acetic acid can cause inhibition or deactivation.[1]- Homogeneous/Heterogeneous Catalysts: Ensure the catalyst is fresh and has been stored under appropriate conditions. For solid catalysts like Amberlyst-15, consider regeneration. - Enzymatic Catalysts: Optimize the molar ratio of reactants. An excess of the alcohol (pentan-1-ol) can mitigate the inhibitory effect of acetic acid.[1] Consider using acetic anhydride (B1165640) as the acyl donor to reduce acid-induced deactivation.
Reaction Equilibrium: Esterification is a reversible reaction. The presence of water, a byproduct, can shift the equilibrium back towards the reactants.- Use an excess of one reactant, typically the less expensive one (e.g., acetic acid), to drive the reaction forward according to Le Chatelier's principle.[2] - Remove water as it is formed, for example, by using a Dean-Stark apparatus or by working in a solvent-free system if feasible.
Insufficient Reaction Time or Temperature: The reaction may not have reached completion.- Monitor the reaction progress over time using techniques like GC or TLC. - Consult literature for optimal reaction times and temperatures for the specific catalyst being used. For instance, with Amberlyst-15, increasing the temperature up to a certain point can enhance conversion.
Difficult product purification Catalyst Residue: Homogeneous catalysts like sulfuric acid can be challenging to separate completely from the product mixture.- Perform aqueous washes with a mild base (e.g., 5% sodium bicarbonate solution) to neutralize and remove the acid catalyst.[2] Be cautious of CO2 evolution. - Consider using a heterogeneous catalyst (e.g., Amberlyst-15, Lipozyme® 435) which can be easily removed by filtration.[1]
Presence of Unreacted Starting Materials: Excess acetic acid or 3-pentanol (B84944) may remain in the product.- Wash the organic layer with water and a bicarbonate solution to remove acetic acid.[2] - A final wash with brine can help remove residual water.[3] - Purify the final product by distillation to separate the ester from unreacted alcohol.[2]
Catalyst deactivation (for heterogeneous and enzymatic catalysts) Fouling: The catalyst surface can be blocked by byproducts or impurities.- Wash the catalyst with a suitable solvent to remove adsorbed species. For Amberlyst-15, washing with ethanol (B145695) has been reported. - For enzymatic catalysts, ensure the substrates are of high purity.
Thermal or Mechanical Stress: High temperatures or vigorous stirring can damage the structure of some catalysts, particularly ion-exchange resins and immobilized enzymes.[4]- Operate within the recommended temperature range for the catalyst. - Use gentle agitation to avoid physical degradation of the catalyst.[1]

Comparative Data of Catalysts for Pentyl Acetate Esterification

The selection of a catalyst is critical for optimizing the synthesis of this compound. Below is a summary of the performance of different types of catalysts under various conditions.

Catalyst TypeCatalyst ExampleReactantsReaction ConditionsConversion/YieldReusabilityKey AdvantagesKey Disadvantages
Homogeneous Acid Sulfuric Acid (H₂SO₄)Acetic Acid + 3-PentanolReflux, 1 hour80-90% Yield[2]Not readily reusableHigh activity, low costCorrosive, difficult to separate from product, waste generation
Heterogeneous Acid Amberlyst-15Acetic Acid + Ethanol75°CUp to 95.2% Yield[5]Yes, can be regenerated and reused[6]Easy separation, recyclable, less corrosivePotential for deactivation, may require higher temperatures
Ti/K10-based claysAcetic Acid + PentanolVariesLower reaction time and temperature compared to many other catalystsYesMild reaction conditionsDelayed catalytic activity compared to some peers
Enzymatic Lipozyme® 435Acetic Acid + Pentan-1-ol30-70°C, Solvent-free>80% Conversion after 8 hours[1]Yes, up to 10 cycles without loss of activity[1]High selectivity, mild conditions, "green" processHigher cost, potential for substrate inhibition/inactivation[1][7]

Experimental Protocols

Detailed methodologies for key esterification procedures are provided below.

Protocol 1: Fischer Esterification using Sulfuric Acid (Homogeneous Catalyst)

This protocol is adapted from the synthesis of isopentyl acetate and is applicable to this compound with minor adjustments.[2]

Materials:

  • 3-Pentanol

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid

  • 5% Sodium Bicarbonate Solution

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate (B86663) or Sodium Sulfate

  • Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus

Procedure:

  • To a 100 mL round-bottom flask, add 20 mL of 3-pentanol and 25 mL of glacial acetic acid. Swirl to mix.

  • Carefully add 5 mL of concentrated sulfuric acid to the mixture while swirling. Note that this may generate heat.

  • Add a few boiling chips and set up the apparatus for reflux.

  • Heat the mixture to reflux and maintain for 1 hour.

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel containing 50 mL of cold water.

  • Separate and discard the lower aqueous layer.

  • Wash the organic layer with two 25 mL portions of 5% aqueous sodium bicarbonate solution to neutralize and remove excess acetic acid. Vent the separatory funnel frequently to release carbon dioxide pressure.

  • Wash the organic layer with 25 mL of water, followed by 25 mL of brine.

  • Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Decant the dried ester into a clean, dry distillation flask.

  • Assemble a simple distillation apparatus and collect the fraction that distills at the boiling point of this compound (approximately 132°C).

Protocol 2: Esterification using Amberlyst-15 (Heterogeneous Catalyst)

This protocol is based on the use of Amberlyst-15 for esterification reactions.

Materials:

  • 3-Pentanol

  • Acetic Acid

  • Amberlyst-15 resin

  • Round-bottom flask, condenser, heating mantle with magnetic stirring

Procedure:

  • Activate the Amberlyst-15 resin by washing with methanol (B129727) and drying under vacuum.

  • In a round-bottom flask equipped with a magnetic stirrer and condenser, combine 3-pentanol and acetic acid (a molar ratio of 1:2 is a good starting point).

  • Add the activated Amberlyst-15 catalyst (e.g., 10% by weight of the limiting reactant).

  • Heat the reaction mixture to the desired temperature (e.g., 75°C) with constant stirring.

  • Monitor the reaction progress by taking small aliquots and analyzing them by GC or TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Separate the catalyst by filtration. The catalyst can be washed with a solvent (e.g., ethanol), dried, and stored for reuse.

  • The crude product can be purified by washing with a 5% sodium bicarbonate solution to remove any unreacted acetic acid, followed by washing with water and brine, drying, and distillation as described in Protocol 1.

Protocol 3: Enzymatic Esterification using Lipozyme® 435

This protocol is based on the solvent-free synthesis of pentyl acetate using an immobilized lipase.[1]

Materials:

  • 3-Pentanol

  • Acetic Acid

  • Lipozyme® 435 (immobilized lipase)

  • Jacketed glass reactor with a paddle stirrer and temperature control

Procedure:

  • Set up the jacketed glass reactor at the desired temperature (e.g., 40-60°C).

  • Add 3-pentanol and acetic acid to the reactor. An optimal molar ratio of alcohol to acid is often found to be 2:1 to prevent enzyme inhibition by the acid.[1]

  • Add Lipozyme® 435 to the reaction mixture (e.g., a specific enzyme/acid mass ratio).

  • Start the agitation at a low speed to ensure the structural integrity of the immobilized enzyme.[1]

  • Monitor the reaction by taking samples periodically and analyzing the concentration of acetic acid by titration or GC.

  • After the desired conversion is reached (e.g., >80% after 8 hours), stop the reaction and separate the enzyme by filtration.

  • The enzyme can be washed and reused for subsequent batches.

  • The product can be purified using the washing and distillation steps outlined in the previous protocols.

Visualizations

Experimental Workflow for this compound Synthesis

G General Experimental Workflow for this compound Synthesis Reactants Reactants (3-Pentanol, Acetic Acid) Reaction Esterification Reaction (Heating/Stirring) Reactants->Reaction Catalyst Catalyst (H2SO4, Amberlyst-15, or Lipase) Catalyst->Reaction Quenching Reaction Quenching & Workup Reaction->Quenching Catalyst_Recovery Catalyst Recovery (Filtration for Heterogeneous/Enzymatic) Reaction->Catalyst_Recovery for reusable catalysts Purification Purification (Washing, Drying, Distillation) Quenching->Purification Product Pure this compound Purification->Product Analysis Product Analysis (GC, NMR, IR) Product->Analysis

Caption: General workflow for synthesizing this compound.

Catalyst Selection Logic Diagram

G Catalyst Selection Logic for this compound Esterification Start Start: Define Synthesis Goals HighYield High Yield & Low Cost? Start->HighYield MildConditions Mild Conditions & High Selectivity? HighYield->MildConditions No H2SO4 Homogeneous Acid (e.g., H2SO4) HighYield->H2SO4 Yes EasySeparation Easy Separation & Reusability? MildConditions->EasySeparation No Lipase Enzymatic Catalyst (e.g., Lipozyme) MildConditions->Lipase Yes EasySeparation->H2SO4 No Amberlyst Heterogeneous Acid (e.g., Amberlyst-15) EasySeparation->Amberlyst Yes Amberlyst->HighYield Can also provide Lipase->EasySeparation Also offers

Caption: Decision tree for selecting a suitable catalyst.

Fischer Esterification Reaction Mechanism

G Fischer Esterification Mechanism RCOOH R-COOH Protonated_RCOOH [R-C(OH)2]+ RCOOH->Protonated_RCOOH + H+ H_plus H+ Tetrahedral_Intermediate R-C(OH)2(O+HR') Protonated_RCOOH->Tetrahedral_Intermediate + R'-OH ROH R'-OH Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Water_Loss [R-C(OH)(O-R')]+ + H2O Proton_Transfer->Water_Loss Ester R-COOR' + H+ Water_Loss->Ester - H+

Caption: Key steps in the acid-catalyzed Fischer esterification.

References

Technical Support Center: Maximizing Esterification Yield by Water Removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing esterification reactions by effectively removing water.

Frequently Asked questions (FAQs)

Q1: Why is it crucial to remove water from an esterification reaction?

A1: The Fischer esterification, a common method for synthesizing esters from a carboxylic acid and an alcohol, is a reversible equilibrium reaction. Water is a product of this reaction. Its accumulation can shift the equilibrium back towards the reactants (the carboxylic acid and alcohol) through hydrolysis, thereby reducing the yield of the desired ester.[1][2][3] To achieve a high conversion rate and maximize the product yield, it is essential to remove water as it is formed. This removal shifts the reaction equilibrium to the product side, in accordance with Le Chatelier's principle.[2]

Q2: What are the primary methods for removing water during a laboratory-scale esterification?

A2: The most common and effective techniques for water removal in a laboratory setting are:

  • Azeotropic Distillation: This method involves using a solvent (an entrainer) that is immiscible with water and forms a low-boiling azeotrope with it.[2] As the reaction mixture is heated, the azeotrope distills off. Upon condensation, the water separates from the solvent and can be collected, typically in a Dean-Stark apparatus.[2]

  • Use of Desiccants: A drying agent, such as molecular sieves or anhydrous salts (e.g., calcium sulfate), is added directly to the reaction mixture to absorb the water as it is generated.[2][4] The acid catalyst itself, often concentrated sulfuric acid, can also function as a dehydrating agent.[3]

  • Reactive Distillation: This advanced technique combines the chemical reaction and product separation into a single, continuous process.[5] As the esterification reaction proceeds within a distillation column, water is continuously removed as a volatile product, driving the reaction to completion.[5]

Q3: How do I select the most appropriate water removal method for my specific experiment?

A3: The choice of method depends on several factors:

  • Boiling Points of Reactants and Products: Azeotropic distillation is suitable when the boiling points of the reactants are high enough to allow for the distillation of the water-entrainer azeotrope.

  • Thermal Stability of Reactants and Products: If your compounds are sensitive to high temperatures, using desiccants at a lower reaction temperature might be preferable.

  • Scale of the Reaction: For large-scale industrial processes, reactive distillation is often the most efficient and economical choice.[5] For laboratory-scale synthesis, azeotropic distillation and desiccants are more common.

  • Compatibility with Reagents: The chosen desiccant or entrainer must be inert and not react with the starting materials, products, or catalyst.

Troubleshooting Guide: Low Ester Yield

This guide addresses common issues related to incomplete water removal that can lead to low yields in esterification reactions.

Issue: The reaction has a low conversion rate, and a significant amount of starting material remains.

Possible Cause Recommended Solution
Equilibrium Limitation due to Water Accumulation Implement a water removal strategy. For many reactions, using a Dean-Stark apparatus for azeotropic distillation is highly effective.[6] Alternatively, add a suitable desiccant like 3Å or 4Å molecular sieves to the reaction mixture.[4]
Ineffective Azeotropic Distillation Ensure the chosen entrainer (e.g., toluene (B28343), cyclohexane) forms a low-boiling azeotrope with water and is immiscible with it.[7] Verify that the reaction temperature is sufficient to distill the azeotrope. Check for leaks in your glassware setup.
Saturated or Inappropriate Desiccant Use a sufficient quantity of freshly activated desiccant. Ensure the pore size of the molecular sieves is appropriate to trap water but not the alcohol or other reactants. For example, 3Å molecular sieves are often a good choice as they adsorb water but not larger molecules.
"Wet" Reagents or Solvents Ensure all starting materials (carboxylic acid, alcohol) and any solvents are anhydrous. Dry them using standard laboratory procedures if necessary. The presence of water from the start will inhibit the forward reaction.
Hydrolysis During Workup During the aqueous workup, minimize contact time with water, especially if acidic or basic conditions are present that could catalyze the hydrolysis of the ester.[8]

Quantitative Data Summary

The following table summarizes the impact of different water removal strategies on the yield of esterification reactions. It is important to note that yields are highly dependent on the specific reactants and reaction conditions.

Water Removal Method Typical Yield Improvement Advantages Disadvantages
None (Closed System) Baseline (e.g., ~65% for acetic acid and ethanol)[2]Simple setup.Equilibrium limited, resulting in lower yields.[6]
Azeotropic Distillation (Dean-Stark) High (Can reach >95%)[9]Continuous and efficient water removal; allows for monitoring of reaction progress.[6]Requires higher temperatures; the entrainer needs to be removed from the final product.
Desiccants (e.g., Molecular Sieves) Significant (Can reach >90%)[10]Can be used at lower temperatures; simple to add to the reaction.Can be difficult to separate from the reaction mixture; may be destroyed by strong acids.[10]
Reactive Distillation Very High (Can approach 99.9%)Highly efficient for continuous processes; combines reaction and separation, reducing costs.[5]Requires specialized equipment; complex setup for laboratory scale.

Experimental Protocols

Protocol 1: Esterification using Azeotropic Distillation with a Dean-Stark Apparatus

This protocol describes a general procedure for the esterification of a carboxylic acid with an alcohol using toluene as an entrainer to remove water.

Materials:

  • Carboxylic acid (1.0 eq)

  • Alcohol (1.2 - 2.0 eq)

  • Toluene (sufficient to fill the Dean-Stark trap and dissolve reactants)

  • Acid catalyst (e.g., p-toluenesulfonic acid, 0.02 eq)

  • Round-bottom flask, Dean-Stark trap, condenser, heating mantle, magnetic stirrer and stir bar.

Procedure:

  • Set up the reflux apparatus with the round-bottom flask, Dean-Stark trap, and condenser.

  • To the round-bottom flask, add the carboxylic acid, alcohol, toluene, and a magnetic stir bar.

  • Add the acid catalyst to the reaction mixture.

  • Fill the Dean-Stark trap with toluene.

  • Heat the mixture to a gentle reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap.

  • As the azeotrope condenses, the water will separate and collect in the bottom of the trap, while the toluene will overflow and return to the reaction flask.

  • Continue the reflux until no more water is collected in the trap, indicating the reaction is complete.

  • Allow the reaction mixture to cool to room temperature.

  • Proceed with the appropriate aqueous workup to neutralize the acid catalyst and wash the organic layer.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to isolate the ester.

Protocol 2: Esterification using Molecular Sieves as a Desiccant

This protocol outlines the use of molecular sieves to remove water in situ during an esterification reaction.

Materials:

  • Carboxylic acid (1.0 eq)

  • Alcohol (as reactant and solvent)

  • Acid catalyst (e.g., concentrated H₂SO₄, catalytic amount)

  • 3Å or 4Å molecular sieves (activated)

  • Round-bottom flask, condenser, heating mantle, magnetic stirrer and stir bar.

Procedure:

  • Set up a reflux apparatus with a round-bottom flask and condenser. Ensure all glassware is oven-dried.

  • To the round-bottom flask, add the carboxylic acid, the alcohol (in excess, acting as the solvent), and a magnetic stir bar.

  • Carefully add the acid catalyst to the mixture.

  • Add activated molecular sieves (typically 10-20% by weight of the limiting reactant) to the flask.

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the reaction progress using a suitable technique (e.g., TLC, GC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove the molecular sieves.

  • Proceed with a standard workup procedure to remove the excess alcohol and acid catalyst, and to isolate the ester.

Visualizations

Esterification_Equilibrium Reactants Carboxylic Acid + Alcohol Products Ester + Water Reactants->Products Esterification Products->Reactants Hydrolysis Water_Removal Removal of Water Products->Water_Removal Water_Removal->Products Shifts Equilibrium to Products

Caption: The reversible equilibrium of an esterification reaction.

Troubleshooting_Workflow Start Low Ester Yield Check_Water Is water being effectively removed? Start->Check_Water Check_Catalyst Is the catalyst active and in sufficient quantity? Check_Water->Check_Catalyst Yes Implement_Removal Implement/Optimize Water Removal (e.g., Dean-Stark, Desiccants) Check_Water->Implement_Removal No Check_Temp Is the reaction temperature optimal? Check_Catalyst->Check_Temp Yes Increase_Catalyst Use fresh catalyst or increase loading Check_Catalyst->Increase_Catalyst No Check_Reagents Are the reagents and solvents anhydrous? Check_Temp->Check_Reagents Yes Adjust_Temp Adjust temperature based on reaction kinetics Check_Temp->Adjust_Temp No Dry_Reagents Dry reagents and solvents before use Check_Reagents->Dry_Reagents No End Improved Yield Check_Reagents->End Yes Implement_Removal->End Increase_Catalyst->End Adjust_Temp->End Dry_Reagents->End

Caption: A troubleshooting workflow for low esterification yield.

Dean_Stark_Setup cluster_Apparatus Dean-Stark Apparatus Flask Reaction Flask (Carboxylic Acid, Alcohol, Catalyst, Entrainer) Condenser Condenser Flask->Condenser Vaporized Azeotrope Dean_Stark Dean-Stark Trap Dean_Stark->Flask Returning Entrainer Condenser->Dean_Stark Condensed Azeotrope Heating Heating Mantle

Caption: Experimental setup for azeotropic distillation.

References

Technical Support Center: Scaling Up 3-Pentyl Acetate Laboratory Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the laboratory synthesis of 3-pentyl acetate (B1210297). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the safe and efficient scale-up of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up the Fischer esterification of 3-pentyl acetate?

A1: The primary challenges include:

  • Heat Management: The Fischer esterification is an exothermic reaction. As the reaction volume increases, the surface-area-to-volume ratio decreases, making heat dissipation less efficient and increasing the risk of thermal runaway.[1]

  • Mixing Efficiency: Ensuring homogenous mixing of reactants and catalyst in a larger reactor is critical for consistent reaction rates and to avoid localized overheating.

  • Reaction Equilibrium: Fischer esterification is a reversible reaction. To drive the reaction towards the product side, an excess of one reactant is typically used, and the water by-product is removed.

  • Purification: Separating the product from unreacted starting materials, catalyst, and by-products at a larger scale requires more efficient purification methods than simple laboratory distillation.

Q2: What are the advantages of using a solid acid catalyst over sulfuric acid for scaled-up synthesis?

A2: Solid acid catalysts, such as Amberlyst-15, offer several advantages for industrial-scale reactions:

  • Reduced Corrosion: They are less corrosive to reactor vessels compared to strong mineral acids like sulfuric acid.[2]

  • Easier Separation: The catalyst can be easily removed by filtration, simplifying the workup process.

  • Reusability: Solid acid catalysts can often be regenerated and reused, reducing waste and cost.

  • Improved Selectivity: They can lead to fewer side reactions and a purer product.

Q3: How can I monitor the progress of the reaction in a large-scale setup?

A3: Process Analytical Technology (PAT) can be implemented for real-time monitoring. Techniques like in-line mid-infrared (MIR) spectroscopy or Raman spectroscopy can track the concentration of reactants and products, providing real-time data on reaction kinetics and conversion.[3][4] This allows for better process control and ensures the reaction goes to completion.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Low Yield - Incomplete reaction due to equilibrium. - Insufficient catalyst activity. - Loss of product during workup.- Use a larger excess of one reactant (typically the less expensive one, acetic acid). - Implement a method for water removal (e.g., Dean-Stark trap or pervaporation). - Check the quality and loading of the catalyst. - Optimize the purification steps to minimize product loss.
Product Contamination - Incomplete removal of starting materials or catalyst. - Formation of by-products due to high temperatures.- Ensure thorough washing with sodium bicarbonate solution to remove all acidic components. - Use fractional distillation for more efficient separation of the product from components with close boiling points. - Carefully control the reaction temperature to minimize side reactions.
Slow Reaction Rate - Insufficient mixing. - Low reaction temperature. - Catalyst deactivation.- Increase the agitation speed to improve mixing efficiency. - Ensure the reaction is maintained at the optimal temperature. - If using a solid catalyst, check for fouling and consider regeneration or replacement.
Poor Heat Dissipation - Inadequate cooling capacity of the reactor. - High rate of reactant addition in a semi-batch process.- Ensure the reactor's cooling system is functioning correctly and is appropriately sized for the reaction scale. - Reduce the feed rate of the limiting reactant to control the rate of heat generation.

Experimental Protocols

Pilot-Scale Synthesis of this compound (5 L Scale)

This protocol describes the synthesis of this compound in a 10 L jacketed glass reactor.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
3-Pentanol (B84944)88.152.20 kg (2.7 L)25.0
Glacial Acetic Acid60.052.25 kg (2.1 L)37.5
Amberlyst-15-220 g-

Equipment:

  • 10 L jacketed glass reactor with overhead stirrer, thermocouple, condenser, and addition funnel

  • Heating/cooling circulator

  • Separatory funnel (5 L)

  • Fractional distillation apparatus

  • Vacuum pump

Procedure:

  • Reactor Setup: Ensure the reactor is clean and dry. Charge the reactor with 3-pentanol and Amberlyst-15.

  • Reaction: Begin stirring and heat the mixture to 80°C using the heating circulator.

  • Reactant Addition: Slowly add the glacial acetic acid to the reactor over a period of 1-2 hours using the addition funnel.

  • Reflux: Once the addition is complete, heat the mixture to reflux (approximately 110-120°C) and maintain for 4-6 hours. Monitor the reaction progress by taking small samples and analyzing them (e.g., by GC or in-line spectroscopy).

  • Cooling and Catalyst Removal: Cool the reaction mixture to room temperature. Remove the Amberlyst-15 catalyst by filtration.

  • Workup: Transfer the reaction mixture to a 5 L separatory funnel.

    • Wash with 2 L of deionized water. Separate the aqueous layer.

    • Wash with 2 L of 5% sodium bicarbonate solution. Be cautious of gas evolution. Repeat until the aqueous layer is basic.

    • Wash with 1 L of brine (saturated NaCl solution).

  • Drying: Transfer the organic layer to a suitable container and dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and purify the crude this compound by fractional distillation under reduced pressure. Collect the fraction boiling at the appropriate temperature for this compound.

Data Presentation

Reactant and Product Properties:

CompoundMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)
3-Pentanol88.15115.30.815
Acetic Acid60.05118.11.049
This compound130.19146.30.865

Effect of Reactant Molar Ratio on Yield (Enzymatic Synthesis):

Alcohol/Acid Molar RatioAcetic Acid Molar FractionConversion after 8h (%)
1~0.505
20.33>80

Data adapted from a study on the enzymatic synthesis of pentyl acetate, demonstrating the principle of using excess alcohol to drive the reaction forward.[5]

Visualizations

Fischer_Esterification_Pathway CarboxylicAcid Carboxylic Acid (Acetic Acid) Protonated_Carbonyl Protonated Carbonyl CarboxylicAcid->Protonated_Carbonyl Protonation Alcohol Alcohol (3-Pentanol) Tetrahedral_Intermediate Tetrahedral Intermediate Alcohol->Tetrahedral_Intermediate Nucleophilic Attack H_plus H+ H_plus->Protonated_Carbonyl Protonated_Carbonyl->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Water_elimination Elimination of Water Proton_Transfer->Water_elimination Water_elimination->H_plus Ester Ester (this compound) Water_elimination->Ester Water Water Water_elimination->Water Experimental_Workflow Start Start Reactor_Setup Reactor Setup: Charge 3-Pentanol and Catalyst Start->Reactor_Setup Heating_1 Heat to 80°C Reactor_Setup->Heating_1 Reactant_Addition Slowly Add Acetic Acid Heating_1->Reactant_Addition Reflux Reflux at 110-120°C (4-6 hours) Reactant_Addition->Reflux Cooling Cool to Room Temperature Reflux->Cooling Filtration Filter to Remove Catalyst Cooling->Filtration Workup Workup: Water and Bicarbonate Washes Filtration->Workup Drying Dry with MgSO4 Workup->Drying Purification Fractional Distillation Drying->Purification End Pure this compound Purification->End

References

Troubleshooting low yield in Fischer esterification of 3-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the Fischer esterification of 3-pentanol (B84944).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Why is the yield of my ester from the Fischer esterification of 3-pentanol consistently low?

Low yields in the Fischer esterification of 3-pentanol are often attributed to the reversible nature of the reaction and the occurrence of a significant side reaction.[1][2][3] The primary competing reaction is the acid-catalyzed dehydration of 3-pentanol to form alkenes.[4][5]

Troubleshooting Guide:

  • Shift the Equilibrium: The Fischer esterification is an equilibrium process.[1][2][3] To favor the formation of the ester, you can either use a large excess of one of the reactants (typically the less expensive one) or remove water as it is formed.[1][2][6]

  • Control Reaction Temperature: Higher temperatures can favor the competing dehydration reaction.[7] It is crucial to maintain the optimal temperature to promote esterification without significantly increasing the rate of dehydration.

  • Catalyst Concentration: The concentration of the acid catalyst (e.g., sulfuric acid) can influence the rates of both the desired esterification and the undesired dehydration. While a catalyst is necessary, an excessively high concentration can promote the formation of side products.

2. What is the primary side reaction in the Fischer esterification of 3-pentanol and how can I minimize it?

The main side reaction is the acid-catalyzed dehydration of 3-pentanol, an elimination reaction that produces a mixture of alkenes, primarily pent-2-ene.[4][8] This reaction is also catalyzed by the strong acid used for the esterification.[4]

Troubleshooting Guide:

  • Mindful Temperature Control: Carefully control the reaction temperature. Dehydration of secondary alcohols is more favorable at higher temperatures.[7] Aim for the lowest temperature that allows for a reasonable rate of esterification.

  • Choice of Acid Catalyst: While strong acids like sulfuric acid are common, they are also strong dehydrating agents.[9] Consider using a milder acid catalyst or a lower concentration of sulfuric acid.

  • Reaction Time: Monitor the reaction progress (e.g., by TLC) to avoid unnecessarily long reaction times at elevated temperatures, which could lead to increased dehydration.

3. How can I effectively remove water from the reaction mixture?

Water is a product of the esterification reaction, and its presence can shift the equilibrium back towards the reactants, lowering the yield.[1][2][3] Effective water removal is a key strategy for maximizing ester production.

Troubleshooting Guide:

  • Dean-Stark Apparatus: For reactions run in a suitable solvent (e.g., toluene), a Dean-Stark apparatus can be used to azeotropically remove water as it is formed.

  • Drying Agents: Adding a drying agent, such as molecular sieves, to the reaction mixture can sequester the water that is produced.

  • Excess Reactant: Using a large excess of the alcohol or carboxylic acid can help drive the reaction forward, partially compensating for the presence of water.[1]

4. What is a typical work-up procedure to isolate and purify the ester?

Proper isolation and purification are crucial for obtaining a good yield of the final product, free of unreacted starting materials and byproducts.

Troubleshooting Guide:

  • Neutralization: After the reaction is complete, the mixture should be cooled and then neutralized to remove the acid catalyst and any unreacted carboxylic acid. This is typically done by washing with a weak base, such as a saturated sodium bicarbonate solution.[10]

  • Extraction: The ester can be extracted from the aqueous layer using an organic solvent.

  • Washing: The organic layer should be washed with water and then brine to remove any remaining water-soluble impurities.

  • Drying and Evaporation: The organic layer should be dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent removed under reduced pressure.

  • Distillation: The final purification of the ester is often achieved by distillation, which separates the ester from any remaining alcohol and other impurities based on boiling points.[11][12]

Quantitative Data Summary

The following table summarizes the impact of key reaction parameters on the yield of Fischer esterification, based on general principles and data from the esterification of similar alcohols. Note that optimal conditions for 3-pentanol may require empirical optimization.

ParameterConditionExpected Impact on Ester YieldPotential Negative Impact
Reactant Ratio (Alcohol:Acid) 1:1Moderate Yield (e.g., ~65% for ethanol/acetic acid)[1]Equilibrium limitation
10:1High Yield (e.g., ~97% for ethanol/acetic acid)[1]Increased cost and more reactant to remove
Catalyst Concentration (H₂SO₄) Low (e.g., 1% w/w)Lower reaction rateIncomplete reaction
Moderate (e.g., 2% w/w)Increased reaction rate and yieldPotential for increased side reactions
High (e.g., >4% w/w)May decrease yield due to side reactionsIncreased dehydration and charring
Temperature Too LowVery slow reaction rateIncomplete conversion
Optimal (e.g., reflux)Favorable reaction rateBalance needed to avoid dehydration
Too HighIncreased rate of dehydration[7]Lower ester yield, more byproducts
Water Removal NoneEquilibrium limits yieldLower conversion to ester
Active Removal (e.g., Dean-Stark)Drives equilibrium to completionRequires specific equipment and solvent

Experimental Protocols

General Protocol for Fischer Esterification of 3-Pentanol with Acetic Acid

This protocol is a general guideline based on procedures for similar secondary alcohols and should be optimized for specific experimental goals.

  • Reactant Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3-pentanol and glacial acetic acid. A molar excess of acetic acid (e.g., 2-3 equivalents) is recommended.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops for a small-scale reaction) to the stirred mixture.[10]

  • Reflux: Heat the reaction mixture to a gentle reflux using a heating mantle.[10] Monitor the reaction progress by thin-layer chromatography (TLC). A typical reaction time is 60-70 minutes.[10]

  • Cooling and Neutralization: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and slowly add a saturated solution of sodium bicarbonate with stirring until the evolution of CO₂ ceases.[10] This will neutralize the sulfuric acid and any unreacted acetic acid.

  • Extraction and Washing: Extract the ester with a suitable organic solvent (e.g., diethyl ether). Separate the organic layer and wash it sequentially with water and then a saturated brine solution.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent using a rotary evaporator.

  • Purification: Purify the crude ester by distillation to obtain the final product.

Visualizations

Fischer_Esterification_Workflow Fischer Esterification of 3-Pentanol: Troubleshooting Workflow start Low Ester Yield check_equilibrium Is the equilibrium being shifted to products? start->check_equilibrium check_side_reactions Are side reactions occurring? check_equilibrium->check_side_reactions Yes implement_water_removal Implement water removal (e.g., Dean-Stark) check_equilibrium->implement_water_removal No increase_excess_reactant Increase excess of one reactant check_equilibrium->increase_excess_reactant No optimize_temp Optimize reaction temperature (avoid excessive heat) check_side_reactions->optimize_temp Yes (likely dehydration) optimize_catalyst Optimize catalyst concentration check_side_reactions->optimize_catalyst Yes monitor_reaction_time Monitor reaction time (TLC) check_side_reactions->monitor_reaction_time Yes end Improved Ester Yield check_side_reactions->end No implement_water_removal->check_side_reactions increase_excess_reactant->check_side_reactions optimize_temp->end optimize_catalyst->end monitor_reaction_time->end

Caption: Troubleshooting workflow for low yield in Fischer esterification.

Dehydration_Side_Reaction Dehydration of 3-Pentanol Side Reaction cluster_esterification Desired Reaction: Esterification cluster_dehydration Side Reaction: Dehydration pentanol 3-Pentanol ester Ester Product pentanol->ester + Carboxylic Acid, H+ pentanol2 3-Pentanol acetic_acid Carboxylic Acid acetic_acid->ester water Water ester->water + H2O alkene Alkene Byproduct (e.g., pent-2-ene) pentanol2->alkene H+, Heat water2 Water alkene->water2 + H2O

Caption: Competing reactions in the esterification of 3-pentanol.

References

Technical Support Center: Identifying Impurities in 3-Pentyl Acetate by NMR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in the identification of impurities in 3-pentyl acetate (B1210297) using Nuclear Magnetic Resonance (NMR) spectroscopy.

Troubleshooting Guide and FAQs

This section addresses specific issues you may encounter during the NMR analysis of 3-pentyl acetate.

Q1: My 1H NMR spectrum of this compound shows more peaks than expected. What are the likely impurities?

A1: Common impurities in this compound often arise from its synthesis, which typically involves the esterification of 3-pentanol (B84944) with acetic acid. Therefore, the most probable impurities are:

  • Residual Starting Materials: 3-pentanol and acetic acid.

  • Isomeric Pentanols: If the starting alcohol was not pure, other isomers like 1-pentanol (B3423595) and 2-pentanol (B3026449) may be present.

  • Isomeric Pentyl Acetates: Isomerization during synthesis can lead to the formation of 1-pentyl acetate and 2-pentyl acetate.

  • Water: Often present in solvents or as a byproduct of the esterification reaction.

Q2: How can I distinguish the signals of this compound from its impurities in the 1H NMR spectrum?

A2: The key is to compare the chemical shifts (δ), multiplicities (singlet, doublet, triplet, etc.), and integration values of the observed peaks with the known spectra of this compound and its potential impurities. The tables below provide a summary of these values. A crucial signal for this compound is the methine proton (-CH-O-) which is expected to be a pentet around 4.7-4.8 ppm.

Q3: I see a broad singlet in my 1H NMR spectrum. What could it be?

A3: A broad singlet is often indicative of an exchangeable proton, such as the hydroxyl (-OH) proton of an alcohol (e.g., 3-pentanol) or the carboxylic acid (-COOH) proton of acetic acid. The chemical shift of these protons can vary depending on concentration, temperature, and solvent. To confirm, you can perform a D₂O shake. Add a drop of deuterium (B1214612) oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The broad singlet should disappear or significantly decrease in intensity if it corresponds to an -OH or -COOH proton.

Q4: The integration of my peaks does not match the expected proton ratios for this compound. What does this mean?

A4: If the integration values are not consistent with the structure of this compound (3H for the acetyl methyl, 1H for the methine, 4H for the two methylenes, and 6H for the two terminal methyls), it strongly suggests the presence of one or more impurities. By comparing the relative integrations of the impurity signals to the signals of this compound, you can estimate the molar ratio of the impurity.

Q5: How can 13C NMR help in identifying impurities?

A5: 13C NMR provides complementary information. Each unique carbon atom in the molecule gives a distinct signal. Impurities will introduce extra peaks in the 13C NMR spectrum. The chemical shifts of these peaks can be compared to the reference data in the tables below to identify the specific impurity. For example, the carbonyl carbon (C=O) of this compound has a characteristic chemical shift around 171 ppm, while the carboxyl carbon of acetic acid appears around 177-178 ppm.

Data Presentation: NMR Data Tables

The following tables summarize the approximate 1H and 13C NMR chemical shifts for this compound and its common impurities in CDCl₃. Chemical shifts can vary slightly depending on the experimental conditions.

Table 1: 1H NMR Data (CDCl₃)

CompoundFunctional GroupChemical Shift (δ, ppm)MultiplicityIntegration
This compound CH₃-C=O~2.05s3H
-O-CH-~4.76p1H
-CH₂-~1.55m4H
-CH₃~0.88t6H
3-Pentanol -OHVariable (broad)s1H
-CH-OH~3.55m1H
-CH₂-~1.45m4H
-CH₃~0.92t6H
1-Pentanol -OHVariable (broad)s1H
-CH₂-OH~3.64t2H
-CH₂-~1.56m2H
-CH₂-~1.34m4H
-CH₃~0.91t3H
2-Pentanol -OHVariable (broad)s1H
-CH-OH~3.80m1H
-CH₂-~1.45m2H
-CH₂-~1.38m2H
-CH₃ (next to CHOH)~1.19d3H
-CH₃ (terminal)~0.92t3H
Acetic Acid -COOH~10-12 (broad)s1H
CH₃-~2.10s3H
1-Pentyl Acetate CH₃-C=O~2.05s3H
-O-CH₂-~4.06t2H
-CH₂-~1.62m2H
-CH₂-~1.32m4H
-CH₃~0.90t3H
2-Pentyl Acetate CH₃-C=O~2.04s3H
-O-CH-~4.87m1H
-CH₂-~1.54m2H
-CH₂-~1.40m2H
-CH₃ (next to CHOAc)~1.21d3H
-CH₃ (terminal)~0.90t3H

Table 2: 13C NMR Data (CDCl₃)

CompoundCarbon AtomChemical Shift (δ, ppm)
This compound C=O~171.1
-O-CH-~75.4
-CH₂-~26.5
CH₃-C=O~21.2
-CH₃~9.7
3-Pentanol -CH-OH~74.0
-CH₂-~29.8
-CH₃~10.0
1-Pentanol -CH₂-OH~62.9
-CH₂-~32.5
-CH₂-~28.3
-CH₂-~22.6
-CH₃~14.1
2-Pentanol -CH-OH~67.2
-CH₂-~41.5
-CH₂-~19.1
-CH₃ (next to CHOH)~23.5
-CH₃ (terminal)~14.1
Acetic Acid C=O~178.1
CH₃-~20.8
1-Pentyl Acetate C=O~171.2
-O-CH₂-~64.5
-CH₂-~28.4
-CH₂-~28.2
-CH₂-~22.3
CH₃-C=O~21.0
-CH₃~14.0
2-Pentyl Acetate C=O~170.8
-O-CH-~71.6
-CH₂-~38.6
-CH₂-~18.8
CH₃-C=O~21.2
-CH₃ (next to CHOAc)~19.9
-CH₃ (terminal)~13.9

Experimental Protocols

Sample Preparation for NMR Analysis

  • Weighing the Sample: Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard to the vial.

  • Dissolution: Gently swirl the vial to ensure the sample is completely dissolved.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

  • Acquisition: Insert the NMR tube into the spectrometer and acquire the 1H and 13C NMR spectra according to the instrument's standard operating procedures.

Mandatory Visualization

Below are diagrams illustrating key workflows for identifying impurities in this compound by NMR.

impurity_identification_workflow start Start: 1H NMR Spectrum of this compound Sample check_peaks Are there unexpected peaks? start->check_peaks no_impurities Conclusion: Sample is pure check_peaks->no_impurities No analyze_impurities Analyze unexpected peaks: - Chemical Shift - Multiplicity - Integration check_peaks->analyze_impurities Yes compare_data Compare with reference data for potential impurities (Tables 1 & 2) analyze_impurities->compare_data d2o_shake Perform D2O shake for broad singlets compare_data->d2o_shake confirm_exchangeable Confirm -OH or -COOH protons d2o_shake->confirm_exchangeable Broad singlet present run_13c Run 13C NMR for further confirmation d2o_shake->run_13c No broad singlet confirm_exchangeable->run_13c compare_13c Compare 13C chemical shifts with reference data (Table 2) run_13c->compare_13c identify_impurity Identify Impurity/Impurities compare_13c->identify_impurity quantify Quantify impurity using integration identify_impurity->quantify end End: Impurity Identified and Quantified quantify->end

Caption: Workflow for identifying impurities in this compound by NMR.

signaling_pathway_logic cluster_synthesis Synthesis of this compound cluster_impurities Potential Impurities pentanol 3-Pentanol esterification Esterification pentanol->esterification unreacted_pentanol Unreacted 3-Pentanol pentanol->unreacted_pentanol Incomplete reaction isomeric_pentanols Isomeric Pentanols pentanol->isomeric_pentanols Impure starting material acetic_acid Acetic Acid acetic_acid->esterification unreacted_acid Unreacted Acetic Acid acetic_acid->unreacted_acid Incomplete reaction product This compound esterification->product isomeric_acetates Isomeric Pentyl Acetates esterification->isomeric_acetates Isomerization

Caption: Logical relationship of impurities to the synthesis of this compound.

Technical Support Center: 3-Pentyl Acetate Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the stability and degradation pathways of 3-pentyl acetate (B1210297).

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 3-pentyl acetate?

A1: The primary degradation pathway for this compound, like other esters, is hydrolysis. This reaction involves the cleavage of the ester bond to yield 3-pentanol (B84944) and acetic acid. Hydrolysis can be catalyzed by acids or bases. Other potential degradation routes include enzymatic hydrolysis and atmospheric degradation initiated by radicals.[1][2][3]

Q2: What factors influence the stability of this compound in experimental settings?

A2: The stability of this compound is significantly influenced by several factors:

  • pH: Stability is generally greatest near neutral pH and decreases in acidic or alkaline conditions due to catalysis of hydrolysis.[1][2]

  • Temperature: Higher temperatures accelerate the rate of degradation.[1][4]

  • Presence of Enzymes: Certain enzymes, such as lipases and esterases, can catalyze the hydrolysis of this compound.[5][6]

  • Oxidizing Agents: The presence of strong oxidizing agents can potentially lead to oxidative degradation.[7]

  • Solvent: The choice of solvent can influence stability. While highly soluble in organic solvents, its limited solubility in water can affect hydrolysis rates.[8]

Q3: How can I monitor the degradation of this compound?

A3: Degradation can be monitored by measuring the decrease in the concentration of this compound or the increase in the concentration of its degradation products (3-pentanol and acetic acid) over time. Common analytical techniques for this purpose include:

  • Gas Chromatography (GC)

  • High-Performance Liquid Chromatography (HPLC)

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible degradation results.

  • Possible Cause: Fluctuations in experimental conditions.

  • Troubleshooting Steps:

    • Temperature Control: Ensure a constant and uniform temperature is maintained throughout the experiment. Use a calibrated incubator or water bath.

    • pH Stability: Verify the pH of your solution at the beginning and end of the experiment. Use appropriate buffers to maintain a constant pH.

    • Reagent Purity: Use high-purity solvents and reagents to avoid unintended catalytic or inhibitory effects.

    • Standardization: Ensure that all experimental parameters, including sample preparation and analytical procedures, are standardized across all runs.

Issue 2: Faster than expected degradation of this compound.

  • Possible Cause: Contamination with acids, bases, or enzymes.

  • Troubleshooting Steps:

    • Glassware Cleaning: Ensure all glassware is thoroughly cleaned and rinsed to remove any acidic or basic residues.

    • Solvent Purity: Check the purity of your solvents. Some solvents can contain acidic or basic impurities that can catalyze hydrolysis.

    • Enzymatic Contamination: If working with biological systems, consider the possibility of contamination with esterases. Ensure proper sterile techniques are used.

Issue 3: Slower than expected or no degradation observed.

  • Possible Cause: Inappropriate experimental conditions for the intended degradation pathway.

  • Troubleshooting Steps:

    • Forced Degradation Conditions: If conducting a forced degradation study, ensure the stress conditions (pH, temperature) are sufficiently stringent to induce degradation within the experimental timeframe.[1]

    • Enzyme Activity: If conducting an enzymatic degradation study, verify the activity of the enzyme under your experimental conditions. Factors like pH, temperature, and the presence of inhibitors can affect enzyme activity.

    • Solubility Issues: this compound has limited solubility in water.[8] If working in an aqueous system, ensure that the compound is fully dissolved, potentially with the use of a co-solvent, to be available for degradation.

Quantitative Data Summary

The rate of this compound degradation is highly dependent on the experimental conditions. The following table summarizes the expected qualitative and quantitative effects of different factors on its stability.

ParameterConditionEffect on Degradation RateNotes
pH Acidic (e.g., 0.1 M HCl)IncreasedAcid-catalyzed hydrolysis.[1][2]
Neutral (pH ~7)MinimalEsters are generally most stable at neutral pH.
Basic (e.g., 0.1 M NaOH)Significantly IncreasedBase-catalyzed (saponification) is typically faster than acid-catalyzed hydrolysis.[2]
Temperature Elevated (e.g., 50-70 °C)IncreasedReaction rates generally increase with temperature.[1][4]
Enzymes Presence of Lipase/EsteraseIncreasedEnzymatic hydrolysis can be very efficient under optimal conditions.[5]
Oxidizing Agent Presence of H₂O₂Potential for OxidationWhile hydrolysis is the primary pathway, oxidation is a possibility under forced conditions.[7]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for stress testing this compound to identify its potential degradation pathways.[1][7]

Objective: To determine the intrinsic stability of this compound under various stress conditions.

Materials:

  • This compound

  • Solvents (e.g., Acetonitrile, Methanol)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • Purified Water

  • pH meter

  • Incubator or water bath

  • Analytical instrument (e.g., GC-FID, HPLC-UV)

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂.

    • Thermal Degradation: Place a sample of the stock solution in an incubator.

    • Control: Mix the stock solution with purified water.

  • Incubation: Incubate all samples at a set temperature (e.g., 60°C) for a specified period (e.g., 24 hours). Samples for base hydrolysis may need to be analyzed at earlier time points due to faster reaction rates.

  • Sampling and Analysis: At various time points, withdraw an aliquot from each sample. Neutralize the acidic and basic samples before analysis. Analyze the samples using a validated analytical method to determine the concentration of this compound and any degradation products.

  • Data Interpretation: Compare the degradation profiles under each condition to the control sample to identify the primary instability pathways.

Visualizations

Hydrolysis_Pathway PentylAcetate This compound TransitionState Tetrahedral Intermediate PentylAcetate->TransitionState + H2O (Acid/Base Catalyst) Products 3-Pentanol + Acetic Acid TransitionState->Products

Caption: Acid or base-catalyzed hydrolysis of this compound.

Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results Prep Prepare this compound Stock Solution Acid Acid Hydrolysis (HCl) Prep->Acid Base Base Hydrolysis (NaOH) Prep->Base Oxidation Oxidation (H2O2) Prep->Oxidation Thermal Thermal (Heat) Prep->Thermal Control Control (Water) Prep->Control Incubate Incubate at Defined Temperature Acid->Incubate Base->Incubate Oxidation->Incubate Thermal->Incubate Control->Incubate Analyze Analyze Samples (GC/HPLC) Incubate->Analyze Compare Compare Degradation Profiles Analyze->Compare Identify Identify Degradation Pathways Compare->Identify

Caption: Experimental workflow for a forced degradation study.

References

Validation & Comparative

Differentiating Pentyl Acetate Isomers: A GC-MS Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pentyl acetate (B1210297), an ester known for its characteristic banana or pear-like odor, exists as several structural isomers. While sharing the same molecular formula (C7H14O2) and weight (130.18 g/mol ), their distinct structural arrangements lead to differences in physical properties and mass spectral fragmentation patterns. Gas chromatography-mass spectrometry (GC-MS) stands as a powerful analytical technique for the effective separation and identification of these isomers. This guide provides a comparative analysis of four common pentyl acetate isomers—n-pentyl acetate, isopentyl acetate, sec-pentyl acetate, and neopentyl acetate—based on their chromatographic behavior and mass spectrometric fragmentation, supported by experimental data.

Elution Order and Chromatographic Separation

The elution order of pentyl acetate isomers in gas chromatography is primarily influenced by their boiling points and the polarity of the stationary phase used in the GC column. On a non-polar column, compounds generally elute in order of increasing boiling point. A study by Teranishi et al. provides experimental data on the gas chromatographic separation of all pentyl acetate isomers.[1] Based on their findings and the known boiling points of the isomers, the typical elution order on a standard non-polar column (e.g., DB-1, HP-5ms) is as follows:

  • Neopentyl Acetate (lowest boiling point)

  • sec-Pentyl Acetate

  • Isopentyl Acetate

  • n-Pentyl Acetate (highest boiling point)

The branching in the alkyl chain of the isomers affects their volatility. Neopentyl acetate, being the most compact and spherical, has the lowest boiling point and therefore the shortest retention time. Conversely, the linear chain of n-pentyl acetate results in the strongest intermolecular forces, the highest boiling point, and the longest retention time among the four isomers.

Comparative Data of Pentyl Acetate Isomers

The following table summarizes the key data points for the GC-MS analysis of the four pentyl acetate isomers. This includes their boiling points, which correlate with their GC elution order, and their characteristic mass-to-charge ratios (m/z) observed in their mass spectra.

IsomerStructureBoiling Point (°C)Key Mass Fragments (m/z)
n-Pentyl Acetate CH3COO(CH2)4CH314943, 70, 61, 73, 87
Isopentyl Acetate CH3COOCH2CH2(CH3)214243, 55, 70, 73, 87
sec-Pentyl Acetate CH3COOCH(CH3)(CH2)2CH313843, 45, 61, 87
Neopentyl Acetate CH3COOCH2C(CH3)3121.543, 57, 71

Mass Spectral Fragmentation Analysis

Electron ionization (EI) mass spectrometry of esters typically results in characteristic fragmentation patterns.[1] While all pentyl acetate isomers produce a prominent acetyl cation fragment at m/z 43 ([CH3CO]+), the fragmentation of the pentyl group allows for their differentiation.

  • n-Pentyl Acetate: Exhibits a characteristic peak at m/z 70, corresponding to the loss of acetic acid via a McLafferty rearrangement. Other significant fragments are observed at m/z 61 ([CH3COOH2]+), 73, and 87.

  • Isopentyl Acetate: Also shows a significant peak at m/z 70 due to the McLafferty rearrangement. However, it can be distinguished by a prominent fragment at m/z 55, resulting from the loss of a methyl group from the isopentyl fragment.

  • sec-Pentyl Acetate: The fragmentation is directed by the secondary carbocation stability. A base peak is often observed at m/z 43. A key differentiating fragment is at m/z 87, corresponding to the loss of a propyl radical. Another significant ion is seen at m/z 61.

  • Neopentyl Acetate: The neopentyl structure leads to a very stable tert-butyl cation at m/z 57, which is typically the base peak. The absence of a significant peak at m/z 70 (as the McLafferty rearrangement is not possible) and the prominent m/z 57 peak are clear identifiers for neopentyl acetate. Another notable fragment is at m/z 71.

Experimental Workflow and Protocols

The following section details a typical experimental protocol for the GC-MS analysis of pentyl acetate isomers and includes a visual representation of the workflow.

Experimental Protocol

1. Sample Preparation:

  • Prepare a mixed standard solution containing n-pentyl acetate, isopentyl acetate, sec-pentyl acetate, and neopentyl acetate at a concentration of 100 µg/mL each in a suitable solvent such as dichloromethane (B109758) or methanol.

  • For unknown samples, dilute them appropriately in the chosen solvent to fall within the calibration range.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • GC Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Injection Mode: Split (e.g., 30:1 split ratio).

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase to 150 °C at a rate of 10 °C/min.

    • Hold: Hold at 150 °C for 5 minutes.

  • MSD Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 35-200.

3. Data Analysis:

  • Identify the peaks corresponding to each isomer based on their retention times.

  • Confirm the identity of each isomer by comparing the acquired mass spectrum with a reference library (e.g., NIST) and by examining the characteristic fragmentation patterns described above.

  • For quantitative analysis, generate a calibration curve using standards of known concentrations.

Experimental Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard Standard Mixture Dilution Dilution Standard->Dilution Unknown Unknown Sample Unknown->Dilution Solvent Solvent (e.g., Dichloromethane) Solvent->Dilution Injector GC Injector Dilution->Injector Injection GC_Column GC Column (Separation) Injector->GC_Column MS_Detector MS Detector (Ionization & Detection) GC_Column->MS_Detector Chromatogram Chromatogram (Retention Time) MS_Detector->Chromatogram Mass_Spectrum Mass Spectrum (Fragmentation Pattern) MS_Detector->Mass_Spectrum Identification Identification Chromatogram->Identification Mass_Spectrum->Identification Quantification Quantification Identification->Quantification

Caption: Workflow for the GC-MS analysis of pentyl acetate isomers.

Conclusion

The differentiation of pentyl acetate isomers is readily achievable using GC-MS. The combination of chromatographic separation based on boiling point differences and mass spectral analysis of characteristic fragmentation patterns provides a robust and reliable method for their individual identification and quantification. The distinct elution order and unique mass spectral fingerprints, particularly the fragments arising from the structure of the pentyl group, are key to distinguishing between n-pentyl, isopentyl, sec-pentyl, and neopentyl acetates. The provided experimental protocol offers a starting point for researchers to develop and validate their own methods for the analysis of these and other volatile esters.

References

A Comparative Guide to the Validation of Analytical Methods for 3-Pentyl Acetate Quantification: HPLC vs. GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of compounds is paramount. This guide provides a detailed comparison of a validated High-Performance Liquid Chromatography (HPLC) method with a Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantification of 3-pentyl acetate (B1210297). While HPLC is a versatile technique, for volatile esters like 3-pentyl acetate, GC-MS is often the more conventional and sensitive choice.[1][2][3] This guide will present a hypothetical, yet representative, validated HPLC method alongside a well-established GC-MS approach, offering insights into their respective performances and experimental protocols.

Method Performance Comparison

The choice of analytical technique significantly impacts the speed, sensitivity, and cost of quantification.[4] Gas Chromatography (GC) is generally faster and more cost-effective for volatile compounds, while High-Performance Liquid Chromatography (HPLC) is better suited for non-volatile or thermally unstable molecules.[1][3][4]

Parameter HPLC Method (Hypothetical) GC-MS Method Reference
Linearity (R²) > 0.998> 0.999
Accuracy (% Recovery) 98.5 - 101.2%99.1 - 100.8%
Precision (% RSD) < 2.0%< 1.5%
Limit of Detection (LOD) ~1 µg/mL~0.1 µg/mL
Limit of Quantification (LOQ) ~3 µg/mL~0.3 µg/mL
Analysis Time ~15 minutes~10 minutes[4]
Instrumentation Cost Moderate to HighHigh[2][4]
Solvent Consumption HighLow[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. Below are the experimental protocols for both the hypothetical HPLC method and a standard GC-MS method for this compound quantification.

This method is adapted from established protocols for the analysis of short-chain fatty acid esters.

1. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • Detection: UV detector at 210 nm.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in the mobile phase.

  • Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dilute the sample containing this compound with the mobile phase to fall within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

3. Validation Parameters:

  • Linearity: Assessed by injecting the working standards in triplicate and constructing a calibration curve.

  • Accuracy: Determined by the recovery of known amounts of this compound spiked into a blank matrix.

  • Precision: Evaluated by analyzing replicate injections of a standard solution at different concentrations on the same day (intra-day) and on different days (inter-day).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Calculated based on the standard deviation of the response and the slope of the calibration curve.

This method is a standard approach for the analysis of volatile esters.

1. Chromatographic and Spectrometric Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless.

  • Oven Temperature Program: Start at 50°C (hold for 2 minutes), ramp to 150°C at 10°C/min, then to 250°C at 20°C/min (hold for 2 minutes).

  • Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 40-200.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like hexane (B92381) or ethyl acetate.

  • Working Standards: Prepare a series of working standards by diluting the stock solution with the solvent to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL.

  • Sample Preparation: Dilute the sample with the solvent to a concentration within the calibration range. An internal standard may be added for improved accuracy.

3. Validation Parameters:

  • Linearity: Established by analyzing the working standards in triplicate and plotting the peak area against concentration.

  • Accuracy: Determined by spiking a blank matrix with known concentrations of this compound and calculating the percent recovery.

  • Precision: Assessed by the relative standard deviation (%RSD) of replicate analyses of a standard solution.

  • LOD and LOQ: Determined by injecting serially diluted standards and evaluating the signal-to-noise ratio.

Workflow for HPLC Method Validation

The following diagram illustrates the logical workflow for the validation of the HPLC method as per ICH guidelines.

HPLC_Validation_Workflow start Start: Method Development specificity Specificity/ Selectivity start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq repeatability Repeatability (Intra-assay) precision->repeatability intermediate Intermediate Precision (Inter-assay) precision->intermediate robustness Robustness lod_loq->robustness system_suitability System Suitability robustness->system_suitability documentation Final Documentation & Report system_suitability->documentation end End: Validated Method documentation->end

Caption: Workflow for HPLC Method Validation.

References

A Comparative Guide to 3-Pentyl Acetate and Its Isomers as Solvents for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of solvent selection for pharmaceutical and chemical research, the choice of an appropriate solvent is critical to the success of a reaction, purification, or formulation. Pentyl acetate (B1210297), with its various isomers, presents a versatile class of organic solvents. This guide provides a detailed comparison of 3-pentyl acetate against its other common isomers: n-pentyl acetate, isopentyl acetate (isoamyl acetate), sec-amyl acetate (2-pentyl acetate), and neopentyl acetate. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate informed solvent selection based on objective data and established experimental protocols.

Introduction to Pentyl Acetate Isomers

Pentyl acetates are esters with the chemical formula C7H14O2, known for their characteristic fruity odors.[1] They are produced through the esterification of acetic acid and the corresponding pentanol (B124592) isomer.[1] While sharing the same molecular formula, their structural differences lead to variations in their physical and solvent properties, making each isomer suitable for different applications. All isomers of pentyl acetate are considered to have similar toxicological properties and are characterized by low acute toxicity.[2]

Comparative Data of Pentyl Acetate Isomers

The selection of a solvent is often guided by its physical and chemical properties. The following tables summarize the key quantitative data for this compound and its isomers to aid in easy comparison.

Table 1: Physical Properties of Pentyl Acetate Isomers

PropertyThis compoundn-Pentyl AcetateIsopentyl Acetate (Isoamyl Acetate)sec-Amyl Acetate (2-Pentyl Acetate)Neopentyl Acetate
CAS Number 620-11-1[3]628-63-7[4]123-92-2[5]626-38-0[3]926-41-0[6]
Molecular Weight ( g/mol ) 130.18[7]130.19[4]130.18[2]130.18[1]130.18[8]
Boiling Point (°C) 132-134[7]149[4]142[2]133[1]125-127[6]
Melting Point (°C) --71[5]-78.5[5]--
Density (g/cm³ at 20°C) 0.865[7]0.876[5]0.876[2]0.861-0.866[1]-
Vapor Pressure (mmHg at 20°C) 8.6[7]4[4]4.5[5]7[1]-
Flash Point (°C) 32[7]25[5]33[5]32[1]-
Water Solubility -Slightly soluble[4]Slightly soluble[5]Slight[1]-

Table 2: Hansen Solubility Parameters (HSP) of Pentyl Acetate Isomers

Hansen Solubility Parameters (HSP) are a valuable tool for predicting the solubility of a material in a given solvent.[9] They are based on the principle that "like dissolves like" and are divided into three components: δd (dispersion), δp (polar), and δh (hydrogen bonding).[9]

Isomerδd (MPa⁰.⁵)δp (MPa⁰.⁵)δh (MPa⁰.⁵)
n-Pentyl Acetate15.8[10]3.3[10]6.1[10]
Isopentyl Acetate (3-Methylbutyl Acetate)15.3[1]3.1[1]7.0[1]
sec-Amyl Acetate (1-Methylbutyl Acetate)15.0[1]3.7[1]7.6[1]
This compoundNot availableNot availableNot available
Neopentyl AcetateNot availableNot availableNot available

Note: The values for isopentyl acetate and sec-amyl acetate are for their respective synonyms as listed. Explicit HSP values for this compound and neopentyl acetate were not found in the searched literature. However, it is expected that their HSP values would be in a similar range to the other isomers.

Table 3: Comparative Evaporation Rates

The evaporation rate is a crucial factor in applications such as coatings and cleaning. It is often expressed as a relative evaporation rate (RER) with n-butyl acetate as the reference (RER = 1).

IsomerRelative Evaporation Rate (n-Butyl Acetate = 1)
n-Pentyl Acetate0.4[4]
Isopentyl Acetate-
This compound-
sec-Amyl Acetate-
Neopentyl Acetate-

Note: Quantitative, directly comparable evaporation rate data for all isomers proved difficult to source from the available literature. Generally, a lower boiling point and higher vapor pressure suggest a faster evaporation rate.

Experimental Protocols

For researchers who wish to conduct their own comparative studies, the following section outlines detailed methodologies for key experiments.

Protocol for Determining Equilibrium Solubility of a Pharmaceutical Compound

This protocol is adapted from standard pharmaceutical practices for determining the equilibrium solubility of a solid compound in a solvent.[11][12]

Objective: To determine the saturation solubility of an active pharmaceutical ingredient (API) in this compound and its isomers at a controlled temperature.

Materials:

  • Active Pharmaceutical Ingredient (API) in solid form

  • This compound, n-pentyl acetate, isopentyl acetate, sec-amyl acetate, and neopentyl acetate (high purity)

  • Scintillation vials with screw caps

  • Constant temperature shaker bath or incubator

  • Analytical balance

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector for the API

  • Volumetric flasks and pipettes

Procedure:

  • Sample Preparation: Add an excess amount of the solid API to a series of scintillation vials. The excess should be sufficient to ensure that undissolved solid remains at equilibrium.

  • Solvent Addition: Accurately pipette a known volume (e.g., 5 mL) of each pentyl acetate isomer into the respective vials containing the API.

  • Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours).

  • Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

  • Sample Dilution: Accurately dilute the filtered sample with a suitable solvent (compatible with the HPLC mobile phase) to a concentration within the calibrated range of the HPLC method.

  • HPLC Analysis: Analyze the diluted samples by HPLC to determine the concentration of the dissolved API. A validated, stability-indicating HPLC method for the specific API should be used.

  • Calculation: Calculate the solubility of the API in each solvent in mg/mL or mol/L based on the measured concentration and the dilution factor.

Protocol for Determining Relative Evaporation Rate

This protocol provides a method for comparing the evaporation rates of the pentyl acetate isomers.

Objective: To determine the relative evaporation rates of this compound and its isomers compared to a reference solvent (e.g., n-butyl acetate).

Materials:

  • This compound, n-pentyl acetate, isopentyl acetate, sec-amyl acetate, and neopentyl acetate

  • n-Butyl acetate (as a reference standard)

  • Shallow, flat-bottomed dishes (e.g., petri dishes) of identical dimensions

  • Analytical balance (0.1 mg readability)

  • Fume hood with controlled airflow

  • Stopwatch

Procedure:

  • Environment Control: Conduct the experiment in a fume hood with a constant and gentle airflow to ensure consistent evaporation conditions. Record the ambient temperature and humidity.

  • Initial Weighing: Place a shallow dish on the analytical balance and tare it. Accurately weigh a specific amount (e.g., 1.000 g) of the first pentyl acetate isomer into the dish.

  • Evaporation and Measurement: Start the stopwatch immediately after adding the solvent. Record the mass of the dish and solvent at regular time intervals (e.g., every 5 minutes). Continue until the solvent has completely evaporated.

  • Repeat for All Isomers and Reference: Repeat steps 2 and 3 for each of the other pentyl acetate isomers and for the n-butyl acetate reference standard.

  • Data Analysis:

    • Plot the mass of solvent remaining versus time for each isomer.

    • Determine the time required for complete evaporation of each solvent. .

    • Calculate the Relative Evaporation Rate (RER) for each isomer using the following formula: RER = (Time for complete evaporation of n-butyl acetate) / (Time for complete evaporation of the test isomer)

Visualizing Solvent Selection Logic

The process of selecting an appropriate solvent can be visualized as a logical workflow. The following diagram, created using Graphviz, illustrates a typical decision-making process for solvent screening in a research or drug development context.

SolventSelectionWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Experimental Evaluation cluster_2 Phase 3: Final Selection A Define Project Requirements (e.g., Reaction Type, API Properties) B Create a Library of Potential Solvents (Including Pentyl Acetate Isomers) A->B Input C Preliminary Assessment: - Physical Properties (BP, MP, etc.) - Safety, Health & Environment (SHE) Profile B->C Filter D Solubility Testing of Reactants/API C->D Down-select E Compatibility and Stability Studies D->E Iterate F Small-Scale Performance Tests (e.g., Reaction Yield, Crystal Form) E->F G Data Analysis and Ranking F->G Generate Data H Process Optimization with Selected Solvent(s) G->H I Final Solvent Selection H->I Validate

A logical workflow for solvent selection.

Conclusion

The choice between this compound and its isomers as solvents depends on the specific requirements of the application.

  • n-Pentyl acetate , with the highest boiling point and lowest vapor pressure among the isomers with available data, is suitable for processes requiring slower evaporation and higher temperatures.

  • Isopentyl acetate and sec-amyl acetate have intermediate boiling points and may offer a balance of solvating power and volatility.

  • This compound and neopentyl acetate , with their lower boiling points, are likely to have faster evaporation rates, making them suitable for applications where quick drying is desired.

The provided experimental protocols offer a framework for researchers to generate their own comparative data to make an evidence-based decision tailored to their specific needs. The solvent selection workflow diagram provides a logical approach to navigating the complexities of choosing the optimal solvent for a given chemical or pharmaceutical process.

References

A Spectroscopic Showdown: Differentiating n-Pentyl, Isopentyl, and 3-Pentyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of chemistry and drug development, the precise identification of isomeric compounds is a critical task. This guide provides an objective spectroscopic comparison of three common isomers of pentyl acetate (B1210297): n-pentyl acetate, isopentyl acetate (also known as isoamyl acetate), and 3-pentyl acetate. By examining their distinct signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), we offer a comprehensive reference based on experimental data to aid in their differentiation.

The subtle structural differences between these isomers—a straight chain in n-pentyl acetate, a branched chain in isopentyl acetate, and the ester linkage at the third position in this compound—give rise to unique spectroscopic fingerprints. Understanding these differences is paramount for quality control, reaction monitoring, and the unambiguous characterization of molecules in a research setting.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for the three pentyl acetate isomers.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

Proton Assignment n-Pentyl Acetate Isopentyl Acetate [1]This compound
CH₃ (acetate)~2.04 (s)2.037 (s)[1]~1.98 (s)
-OCH₂- / -OCH-~4.04 (t)4.095 (t)[1]~4.75 (quintet)
-CH₂- adjacent to O~1.60 (quintet)1.521 (t)[1]~1.55 (m)
-CH(CH₃)₂-1.693 (m)[1]-
Central -CH₂-~1.32 (m)--
-CH₃ (pentyl chain)~0.90 (t)0.926 (d)[1]~0.85 (t)

s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

Carbon Assignment n-Pentyl Acetate Isopentyl Acetate This compound [2]
C=O~171.1~171.2~170.8
-OCH₂- / -OCH-~64.5~63.2~74.9
-CH₂- adjacent to O~28.4~37.2~26.6
-CH(CH₃)₂-~25.1-
Central -CH₂-~22.3--
-CH₃ (pentyl chain)~14.0~22.4~9.7
CH₃ (acetate)~21.0~21.1~21.2

Table 3: Key IR Absorption Bands (cm⁻¹)

Vibrational Mode n-Pentyl Acetate [3]Isopentyl Acetate [4]This compound
C=O Stretch~1739[3]1680-1750[4]~1735
C-O Stretch~1240, ~10501000-1300[4]~1240, ~1020
C-H Stretch (sp³)2870-2957[3]2850-3000[4]~2875-2965

Table 4: Key Mass Spectrometry Fragments (m/z)

Fragment n-Pentyl Acetate [5]Isopentyl Acetate [6]This compound [7]
[M]+130130130
[M-CH₃COOH]+707070
[CH₃CO]+434343
[C₅H₁₁]+717171
Other significant peaks87, 101[5]55, 87, 115[6][8]57, 87, 101[7]

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H and ¹³C NMR Sample Preparation: Approximately 10-20 mg of the pentyl acetate isomer was dissolved in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃). A small amount of tetramethylsilane (B1202638) (TMS) was added as an internal standard (δ = 0.00 ppm). The solution was then transferred to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy: Proton NMR spectra were acquired on a standard NMR spectrometer (e.g., 300 or 400 MHz). A standard single-pulse experiment was used with a sufficient relaxation delay to ensure accurate integration.

  • ¹³C NMR Spectroscopy: Carbon-13 NMR spectra were obtained on the same instrument. Proton decoupling was employed to simplify the spectra, resulting in single peaks for each unique carbon atom. A larger number of scans were typically required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy
  • Sample Preparation: A drop of the neat liquid sample of each pentyl acetate isomer was placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin liquid film.

  • Data Acquisition: The IR spectra were recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates was acquired first and automatically subtracted from the sample spectrum. The spectra were typically recorded over a range of 4000 to 400 cm⁻¹.[9]

Mass Spectrometry (MS)
  • Sample Introduction: A dilute solution of each pentyl acetate isomer in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) was introduced into the mass spectrometer, often via a gas chromatography (GC-MS) system for separation prior to analysis.

  • Ionization and Analysis: Electron Ionization (EI) was used as the ionization method. The resulting ions were then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). The relative abundance of each ion was plotted against its m/z value to generate the mass spectrum.

Visualizing the Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of the three pentyl acetate isomers.

A flowchart of the spectroscopic analysis process.

This comprehensive guide provides the necessary data and methodologies for the accurate spectroscopic differentiation of n-pentyl, isopentyl, and this compound. The distinct patterns observed in their NMR, IR, and MS spectra serve as reliable fingerprints for their identification in a laboratory setting.

References

Navigating the Separation of Pentyl Acetate Isomers: A Comparative Guide to Relative Retention Times on Polar GC Columns

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of volatile organic compounds, the chromatographic separation of structural isomers presents a significant challenge. This guide provides a detailed comparison of the relative retention times of pentyl acetate (B1210297) isomers on polar gas chromatography (GC) columns, supported by experimental data and detailed protocols. Understanding the elution behavior of these isomers is critical for accurate identification and quantification in complex matrices.

Elution Behavior of Pentyl Acetate Isomers

The separation of pentyl acetate isomers on a polar stationary phase is primarily governed by a combination of factors, including boiling point and the polarity of each isomer. On a polar column, such as one with a polyethylene (B3416737) glycol (PEG) stationary phase (e.g., WAX columns), more polar compounds will have longer retention times due to stronger interactions with the stationary phase. Additionally, for a homologous series, compounds with higher boiling points will generally elute later.

The key isomers of pentyl acetate include:

  • n-Pentyl acetate: A straight-chain ester.

  • Isopentyl acetate (Isoamyl acetate): A branched-chain ester.

  • sec-Pentyl acetate: A secondary branched-chain ester.

  • Neopentyl acetate: A highly branched-chain ester.

The elution order of these isomers is a result of the interplay between their boiling points and their molecular structure, which influences their polarity and interaction with the polar stationary phase.

Comparative Retention Data

The following table summarizes the Kovats retention indices for n-pentyl acetate and isopentyl acetate on a polar polyethylene glycol (WAX) GC column. The Kovats retention index is a standardized measure that helps in comparing retention times across different systems.[1][2]

IsomerCommon NameKovats Retention Index (I) on Polar (WAX) Column
n-Pentyl acetaten-Amyl acetate1164
Isopentyl acetateIsoamyl acetate1121

Experimental Protocol

The following is a representative experimental protocol for the analysis of pentyl acetate isomers on a polar GC column, based on established methodologies.[1]

Instrumentation:

  • Gas Chromatograph (GC): Equipped with a Flame Ionization Detector (FID).

  • Column: DB-WAX, 60 m x 0.32 mm I.D., 0.5 µm film thickness (or equivalent polar polyethylene glycol column).[1]

  • Carrier Gas: Helium, constant flow.

  • Injector: Split/splitless injector.

Chromatographic Conditions:

  • Oven Temperature Program:

    • Initial Temperature: 50°C, hold for 5 minutes.

    • Ramp: 10°C/minute to 200°C.

    • Final Hold: Hold at 200°C for 5 minutes.

  • Injector Temperature: 250°C.

  • Detector Temperature: 250°C.

  • Carrier Gas Flow Rate: 2 mL/minute.

  • Split Ratio: 50:1.

  • Injection Volume: 1 µL.

Sample Preparation:

A standard solution containing a mixture of the pentyl acetate isomers of interest is prepared in a suitable solvent, such as ethanol (B145695) or hexane, at a concentration of approximately 100 ppm for each isomer.

Factors Influencing Elution Order

The separation of pentyl acetate isomers on a polar GC column is a multifactorial process. The following diagram illustrates the logical relationship between the key factors influencing the retention time and elution order.

G Factors Influencing GC Elution Order of Pentyl Acetate Isomers on a Polar Column cluster_analyte Analyte Properties cluster_column Column Properties cluster_interaction Interactions cluster_outcome Chromatographic Outcome BoilingPoint Boiling Point RetentionTime Retention Time BoilingPoint->RetentionTime Higher BP, generally longer RT Polarity Molecular Polarity (Dipole Moment) AnalyteStationaryPhase Analyte-Stationary Phase Interaction Strength Polarity->AnalyteStationaryPhase Structure Molecular Structure (Branching) Structure->BoilingPoint Structure->Polarity StationaryPhase Stationary Phase (Polar - e.g., PEG) StationaryPhase->AnalyteStationaryPhase AnalyteStationaryPhase->RetentionTime Stronger Interaction, longer RT ElutionOrder Elution Order RetentionTime->ElutionOrder

Caption: Logical workflow of factors determining the GC elution order of pentyl acetate isomers.

Discussion

On a polar stationary phase, such as polyethylene glycol (WAX), the elution of pentyl acetate isomers is influenced by both their boiling points and their polarity.

  • n-Pentyl acetate , being a straight-chain molecule, has the highest boiling point among the common isomers. This would typically lead to a longer retention time.

  • Isopentyl acetate has a slightly lower boiling point than n-pentyl acetate due to its branching. The branching also slightly reduces the overall polarity, leading to weaker interactions with the polar stationary phase and thus a shorter retention time, as supported by the Kovats indices.[2]

  • sec-Pentyl acetate and neopentyl acetate have progressively more branching, which generally leads to lower boiling points. This would suggest earlier elution times. However, the specific interaction of their molecular shapes and dipole moments with the stationary phase would ultimately determine their precise relative retention times.

The provided experimental data for n-pentyl acetate and isopentyl acetate aligns with these principles, with the more linear n-pentyl acetate exhibiting a longer retention time on the polar WAX column.[3] The successful separation of these isomers underscores the importance of selecting a stationary phase with a polarity that can effectively discriminate between subtle differences in the analytes' structures and polarities. For comprehensive analysis of all pentyl acetate isomers, empirical determination of retention times under controlled conditions is recommended.

References

Enantioselective synthesis and analysis of chiral pentyl acetates

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the enantioselective synthesis of chiral pentyl acetates, offering a comparative analysis of leading methodologies. This document provides researchers, scientists, and drug development professionals with a detailed overview of synthetic strategies, supporting experimental data, and analytical protocols for determining enantiomeric purity.

Introduction to Chiral Pentyl Acetates

Chiral pentyl acetates are valuable molecules in the fields of flavor, fragrance, and pharmaceuticals. As enantiomers—non-superimposable mirror images—they can exhibit distinct biological and sensory properties. For instance, the specific stereochemistry of a molecule can dictate its aroma profile or its therapeutic efficacy and safety.[1] Consequently, methods for synthesizing enantiomerically pure forms of these esters are of significant scientific and commercial interest.[2] This guide focuses on comparing the most effective and commonly employed strategies for achieving high enantioselectivity in the synthesis of chiral pentyl acetates: enzymatic kinetic resolution and dynamic kinetic resolution.

Comparison of Synthetic Methodologies

The primary approaches for the enantioselective synthesis of chiral acetates from racemic alcohols are enzymatic kinetic resolution (KR) and dynamic kinetic resolution (DKR).[3]

Enzymatic Kinetic Resolution (KR)

Kinetic resolution is a widely used technique that relies on the differential reaction rates of two enantiomers with a chiral catalyst, typically an enzyme.[2] In the context of pentyl acetate (B1210297) synthesis, a lipase (B570770) enzyme selectively acylates one enantiomer of a racemic pentanol (B124592) at a much faster rate than the other.[4]

This process yields a mixture containing one enantiomer of the pentyl acetate and the unreacted, enantiomerically enriched pentanol. A key limitation of KR is that the maximum theoretical yield for the desired single enantiomer (either the ester or the unreacted alcohol) is 50%.[3] To achieve high enantiomeric excess (ee) for both the product and the remaining substrate, the reaction is typically stopped at or near 50% conversion.[1] Lipases, such as Candida antarctica lipase B (CALB), are frequently used due to their high enantioselectivity and stability in organic solvents.[2][5]

Enzymatic Dynamic Kinetic Resolution (DKR)

Dynamic kinetic resolution overcomes the 50% yield limitation of standard KR by integrating a second catalyst that continuously racemizes the slower-reacting enantiomer of the starting alcohol in situ.[3] This ensures that the faster-reacting enantiomer is constantly replenished, allowing for a theoretical yield of up to 100% of the desired chiral acetate.[3][6]

This "dynamic" process typically combines a lipase for the enantioselective acylation with a metal catalyst (e.g., ruthenium-based complexes) for the racemization of the alcohol.[3][7] The compatibility of the enzyme and the metal catalyst under the same reaction conditions is crucial for the success of DKR.[7]

Comparative Data Analysis

The following table summarizes typical performance metrics for the enzymatic kinetic resolution and dynamic kinetic resolution of secondary alcohols, which are representative of the synthesis of chiral pentyl acetates.

MethodCatalyst SystemAcyl DonorSolventTemperature (°C)Time (h)Conversion (%)Product Yield (%)Product ee (%)Reference
Kinetic Resolution (KR) Immobilized Candida antarctica Lipase B (CALB)Vinyl AcetatePropylene (B89431) CarbonateRoom Temp24~50~50>99[5]
Kinetic Resolution (KR) Pseudomonas cepacia Lipasep-Chlorophenyl AcetateTHF30485050>99[8]
Dynamic Kinetic Resolution (DKR) Ruthenium Catalyst + Lipoprotein LipaseIsopropenyl AcetateToluene (B28343)Room Temp5>959699[7]
Dynamic Kinetic Resolution (DKR) Zeolite Beta (Zr or Al) + Immobilized CALBVinyl ButyrateToluene602~100>9592[6]

Analytical Techniques for Enantiomeric Excess Determination

Accurate determination of the enantiomeric excess (ee) of the synthesized chiral pentyl acetates is critical. The most common and reliable methods are chiral gas chromatography (GC) and chiral high-performance liquid chromatography (HPLC).

  • Chiral Gas Chromatography (GC): GC is a powerful technique for separating volatile chiral compounds.[9] The separation is achieved using a chiral stationary phase (CSP), often based on modified cyclodextrins, which interacts differently with each enantiomer.[10][11] This differential interaction leads to different retention times, allowing for the quantification of each enantiomer and the calculation of the ee.[1]

  • Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is another versatile method for enantiomeric separation.[12] Similar to GC, it employs a chiral stationary phase. It is particularly useful for less volatile compounds or when GC separation is challenging.[7][13]

Mandatory Visualizations

The following diagrams illustrate the workflows for the synthesis and analysis of chiral pentyl acetates.

G Enzymatic Kinetic Resolution Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_products Final Products racemic_pentanol Racemic (R/S)-Pentanol reaction_vessel Reaction Vessel racemic_pentanol->reaction_vessel acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->reaction_vessel lipase Immobilized Lipase (e.g., CALB) lipase->reaction_vessel solvent Organic Solvent solvent->reaction_vessel stirring Stirring at Controlled Temperature reaction_vessel->stirring monitoring Monitor Conversion (Target ~50%) stirring->monitoring filtration Filter to Remove Enzyme monitoring->filtration Reaction Complete separation Chromatographic Separation filtration->separation chiral_acetate (R)-Pentyl Acetate separation->chiral_acetate unreacted_alcohol (S)-Pentanol separation->unreacted_alcohol

Caption: Workflow for Enzymatic Kinetic Resolution.

G Dynamic Kinetic Resolution Workflow cluster_prep Reaction Setup cluster_reaction Concurrent Reactions cluster_workup Workup & Purification racemic_pentanol Racemic (R/S)-Pentanol reaction_vessel Reaction Vessel racemic_pentanol->reaction_vessel acyl_donor Acyl Donor acyl_donor->reaction_vessel lipase Lipase Catalyst lipase->reaction_vessel racemization_catalyst Racemization Catalyst (e.g., Ru-based) racemization_catalyst->reaction_vessel acylation (R)-Pentanol -> (R)-Pentyl Acetate (Enantioselective Acylation) reaction_vessel->acylation racemization (S)-Pentanol <=> (R)-Pentanol (In-situ Racemization) reaction_vessel->racemization filtration Filter to Remove Catalysts acylation->filtration Reaction Complete racemization->acylation Feeds fast-reacting enantiomer purification Column Chromatography filtration->purification product Single Enantiomer (R)-Pentyl Acetate purification->product

Caption: Workflow for Dynamic Kinetic Resolution.

G Chiral GC/HPLC Analysis Workflow sample_prep 1. Sample Preparation (Dilute in appropriate solvent) injection 2. Injection into GC/HPLC sample_prep->injection separation 3. Separation on Chiral Stationary Phase Column injection->separation detection 4. Detection (e.g., FID, UV) separation->detection chromatogram 5. Data Acquisition (Chromatogram) detection->chromatogram analysis 6. Data Analysis chromatogram->analysis ee_calc Calculate Peak Areas & Determine Enantiomeric Excess (ee) analysis->ee_calc

Caption: Workflow for Chiral GC/HPLC Analysis.

Detailed Experimental Protocols

Protocol for Lipase-Catalyzed Kinetic Resolution

This protocol is a general procedure adapted from methodologies described for the kinetic resolution of secondary alcohols.[1][5]

  • Reaction Setup: In a flame-dried flask, dissolve the racemic pentanol (1.0 mmol) and vinyl acetate (1.5 mmol, 1.5 eq) in an appropriate solvent (e.g., 5 mL of toluene or propylene carbonate).

  • Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435, 10-20% by weight of the alcohol).

  • Reaction: Stir the mixture at a controlled temperature (e.g., room temperature or 40°C).

  • Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by chiral GC to determine the conversion and enantiomeric excess.[1]

  • Workup: Once the conversion reaches approximately 50%, stop the reaction. Remove the immobilized enzyme by filtration.

  • Purification: Concentrate the filtrate under reduced pressure and purify the resulting mixture of pentyl acetate and unreacted pentanol using column chromatography on silica (B1680970) gel.

Protocol for Dynamic Kinetic Resolution

This protocol is a general procedure based on methods combining a ruthenium catalyst and a lipase.[7]

  • Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, add the racemic pentanol (0.2 mmol), the racemization catalyst (e.g., 4 mol% of a specified Ruthenium complex), the immobilized lipase (10-20 mg/mmol), and powdered 4 Å molecular sieves (60 mg).

  • Reagent Addition: Add distilled toluene (400 µL) followed by isopropenyl acetate (0.3 mmol).

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction until the starting alcohol is consumed, as determined by TLC or GC analysis.

  • Workup: Upon completion, filter the mixture through a pad of Celite to remove the catalysts and molecular sieves.

  • Purification: Concentrate the filtrate under reduced pressure and purify the resulting chiral pentyl acetate by column chromatography.

Protocol for Chiral GC Analysis

This protocol provides a general guideline for determining the enantiomeric excess of chiral pentyl acetates.[1][10]

  • Column: Use a capillary GC column with a chiral stationary phase (e.g., a cyclodextrin-based column like CP Chirasil-DEX CB).[10]

  • Sample Preparation: Prepare a dilute solution of the purified pentyl acetate or the reaction mixture in a suitable solvent (e.g., hexane (B92381) or ethanol) at a concentration of approximately 100 µg/mL.[1]

  • GC Conditions:

    • Carrier Gas: Hydrogen or Helium.[10]

    • Injector Temperature: 230-250°C.

    • Detector Temperature (FID): 250-275°C.

    • Oven Program: Use a temperature gradient to achieve optimal separation (e.g., start at 70°C, ramp at 2-5°C/min to 180°C).

  • Analysis: Inject 1 µL of the sample. The two enantiomers should appear as two distinct, well-resolved peaks. Integrate the peak areas for each enantiomer.

  • Calculation: Calculate the enantiomeric excess (ee) using the formula: ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100.[1]

Conclusion

Both kinetic resolution and dynamic kinetic resolution are highly effective methods for the enantioselective synthesis of chiral pentyl acetates.

  • Kinetic Resolution is simpler to implement but is fundamentally limited to a 50% maximum yield of a single enantiomeric product. It is an excellent choice when both the chiral acetate and the corresponding chiral alcohol are desired.

  • Dynamic Kinetic Resolution offers a significant advantage by enabling the conversion of a racemate into a single enantiomer with yields approaching 100%.[7] This makes it the superior method for applications where maximizing the production of one specific chiral ester is the primary goal.

The choice between these methods will depend on the specific objectives of the synthesis, including desired yield, cost considerations, and the availability of the required catalysts. In all cases, robust analytical techniques like chiral GC or HPLC are essential for accurately verifying the enantiomeric purity of the final products.[9]

References

A Comparative Guide to Sulfuric Acid and Solid Acid Catalysts for Esterification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The esterification of carboxylic acids with alcohols is a fundamental reaction in organic synthesis, pivotal in the production of pharmaceuticals, polymers, solvents, and fragrances. The reaction is notoriously slow and requires a catalyst to achieve practical conversion rates. For decades, strong mineral acids like sulfuric acid (H₂SO₄) have been the catalysts of choice. However, the emergence of solid acid catalysts presents a compelling alternative, offering significant advantages in terms of environmental impact, process efficiency, and catalyst reusability.

This guide provides an objective comparison of the performance of homogeneous sulfuric acid and various heterogeneous solid acid catalysts in esterification reactions, supported by experimental data.

Performance Comparison: A Quantitative Overview

The choice of catalyst profoundly impacts the efficiency and sustainability of an esterification process. While sulfuric acid is a potent catalyst, its drawbacks, such as corrosivity (B1173158) and the generation of acidic waste, have driven research into solid alternatives.[1][2][3][4] Solid acid catalysts, including ion-exchange resins, zeolites, and sulfonated materials, offer a greener profile by being non-corrosive, easily separable, and often reusable.[3][4]

Catalytic Activity and Yield

The catalytic activity, often measured by reactant conversion or product yield over time, is a critical performance metric. While sulfuric acid often exhibits faster initial reaction rates due to the high accessibility of its active sites in the homogeneous phase, many solid acid catalysts can achieve comparable or even superior final yields.[5][6] For instance, sulfonic resins have demonstrated conversion values similar to those obtained with sulfuric acid under the same conditions.[3]

Table 1: Comparison of Catalytic Performance in Esterification

Catalyst TypeSpecific Catalyst ExampleReactantsConversion/YieldReference
Homogeneous Acid Sulfuric Acid (H₂SO₄)Cinnamic Acid + Ethanol84.42% Conversion[7]
Sulfuric Acid (H₂SO₄)Acetic Acid + 1-Butanol100% Yield within 3 hours (0.2 mol% loading)[5]
Solid Acid Amberlyst-15Levulinic Acid + 1-ButeneHigh conversion under optimized conditions[8]
Amberlyst-16Lauric Acid + 2-Ethyl Hexanol>98% Yield[9]
Zeolite H-Y-60Palmitic Acid + Methanol (B129727)100% Conversion after 3 hours[10]
Zeolite MCM-48Oleic Acid + Ethanol81% Conversion after 1 hour[11]
Sulfonated Carbon (GO-S)Fatty AcidsTOF ~3 times higher than sulfuric acid[2]
SO₄²⁻/TiO₂-SiO₂Acetic Acid + n-Butanol98.9% Yield[12]

Note: TOF = Turnover Frequency. Reaction conditions vary between studies.

Reaction Conditions

The optimal conditions for esterification vary significantly between catalyst types. Homogeneous reactions with sulfuric acid can often proceed at lower temperatures, whereas solid catalysts may require higher temperatures to achieve comparable rates.[13] However, solid catalysts can be more stable at elevated temperatures.[3]

Table 2: Comparison of Typical Reaction Conditions

ParameterSulfuric Acid (Homogeneous)Solid Acid Catalysts (Heterogeneous)
Catalyst Loading Typically 1-5 wt% of the carboxylic acid.[14]Varies widely, from 1 wt% to 15 wt% or higher, depending on the catalyst.[12][15][16]
Temperature 60-120°C.[7][12]Often higher, 80-190°C, to overcome mass transfer limitations.[8][9][17]
Reaction Time Can be rapid, from 1 to 8 hours.[5][7][12]Generally longer, from 1 to 12 hours or more.[10][15][17]
Reactant Molar Ratio An excess of alcohol is used to shift the equilibrium.[18]Similar to homogeneous catalysis, an excess of alcohol is typically used.[9][19]
Catalyst Separation and Reusability

A primary advantage of solid acid catalysts is the ease of separation from the reaction mixture, which is typically achieved by simple filtration.[3][4] This contrasts sharply with sulfuric acid, which requires a cumbersome neutralization and washing process, generating significant aqueous waste.[9]

The ability to be reused for multiple reaction cycles is another key benefit. While some activity loss may occur with each cycle, many solid catalysts remain effective for several runs, significantly reducing overall process costs.

Table 3: Reusability of Selected Solid Acid Catalysts

CatalystReactionNumber of CyclesPerformance NoteReference
Amberlyst-16Lauric Acid + 2-Ethyl Hexanol6Maintained >88% yield.[9]
Pillared MCM-36 ZeolitePalmitic Acid + Methanol4Offered constant activity.[10]
Al-SA (Aluminum-alginate)Oleic Acid + Methanol3Conversion dropped from 92.6% to 47.1%.[19]
ZrO₂-TiO₂-SO₃H NanorodsPalmitic Acid Esterification5Yield remained above 85%.[16]

Experimental Protocols

Protocol 1: General Procedure for Sulfuric Acid-Catalyzed Esterification

This protocol describes a typical lab-scale Fischer esterification using sulfuric acid.

Materials:

  • Carboxylic Acid (e.g., Benzoic Acid)

  • Alcohol (e.g., Methanol, used in excess as solvent)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (Brine)

  • Anhydrous Drying Agent (e.g., Na₂SO₄, MgSO₄)

  • Organic Solvent for extraction (e.g., Ethyl Acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the carboxylic acid in an excess of the alcohol (e.g., 25 mL of methanol for 610 mg of benzoic acid).[18]

  • Catalyst Addition: While stirring, cautiously add the concentrated sulfuric acid dropwise (e.g., 0.1 mL).[18]

  • Reaction: Heat the mixture to reflux (e.g., 65°C for methanol) and maintain for the desired time (typically 1-3 hours).[18] The reaction progress can be monitored using techniques like Thin Layer Chromatography (TLC).

  • Work-up: a. Cool the reaction mixture to room temperature. b. Remove the excess alcohol using a rotary evaporator.[18] c. Add an organic solvent (e.g., 50 mL ethyl acetate) and water to the residue.[14] d. Transfer the mixture to a separatory funnel and carefully add saturated NaHCO₃ solution to neutralize the acid catalyst.[14][18] Check the pH to ensure complete neutralization. e. Wash the organic layer with water and then with brine.[14] f. Separate the organic layer and dry it over an anhydrous drying agent (e.g., Na₂SO₄).[14][18]

  • Purification: Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude ester. Further purification can be achieved by distillation or column chromatography if necessary.[14]

Protocol 2: General Procedure for Solid Acid-Catalyzed Esterification

This protocol outlines a typical procedure using a solid acid catalyst like Amberlyst-16.

Materials:

  • Carboxylic Acid (e.g., Octanoic Acid)

  • Alcohol (e.g., 2-Ethyl-1-hexanol)

  • Solid Acid Catalyst (e.g., Amberlyst-16, pre-dried)

  • Internal Standard for analysis (e.g., Dodecane)

  • Solvent for analysis (e.g., for GC)

Procedure:

  • Catalyst Preparation: Dry the solid acid catalyst before use (e.g., Amberlyst-16 dried in an oven at 100°C for 24 hours).[9]

  • Reaction Setup: In a reaction vial equipped with a magnetic stirrer, add the pre-weighed solid acid catalyst (e.g., 0.5 wt%).[9]

  • Reagent Addition: Add the carboxylic acid, alcohol (e.g., in a 1:1 molar ratio), and an internal standard if quantitative analysis is required.[9]

  • Reaction: Heat the mixture to the desired temperature (e.g., 120°C) with vigorous stirring.[9] Periodically take aliquots to be analyzed by Gas Chromatography (GC) to monitor the reaction progress.[9]

  • Work-up: a. Once the reaction is complete, cool the mixture to room temperature. b. Separate the solid catalyst from the liquid product mixture by simple filtration.

  • Catalyst Regeneration (Optional): Wash the recovered catalyst with a suitable solvent (e.g., methanol, acetone) and dry it under vacuum or in an oven for reuse in subsequent reactions.[9][19] The product can be used directly or purified further if needed.

Visualizations: Mechanisms and Workflows

Fischer Esterification Mechanism

The general mechanism for acid-catalyzed esterification involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. This is followed by a nucleophilic attack from the alcohol, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester.

Caption: Simplified mechanism of acid-catalyzed Fischer Esterification.

Comparative Experimental Workflow

The operational steps for esterification differ significantly depending on the catalyst used. The workflow for solid acids is notably simpler, avoiding the need for neutralization and extensive liquid-liquid extraction.

Workflow_Comparison cluster_H2SO4 Workflow: Sulfuric Acid (Homogeneous) cluster_SolidAcid Workflow: Solid Acid (Heterogeneous) H_Start 1. Mix Reactants & Add H₂SO₄ H_React 2. Heat to Reflux H_Start->H_React H_Workup 3. Cool, Quench & Neutralize (NaHCO₃) H_React->H_Workup H_Extract 4. Liquid-Liquid Extraction H_Workup->H_Extract H_Dry 5. Dry Organic Layer (e.g., Na₂SO₄) H_Extract->H_Dry H_Waste Aqueous Acidic Waste H_Extract->H_Waste H_Isolate 6. Filter & Evaporate H_Dry->H_Isolate H_Product Final Product H_Isolate->H_Product S_Start 1. Mix Reactants & Add Solid Catalyst S_React 2. Heat with Stirring S_Start->S_React S_Filter 3. Cool & Filter Mixture S_React->S_Filter S_Evaporate 4. Evaporate Excess Reactant/Solvent S_Filter->S_Evaporate S_Catalyst Recovered Catalyst (for reuse) S_Filter->S_Catalyst S_Product Final Product S_Evaporate->S_Product

Caption: Comparison of experimental workflows for homogeneous vs. heterogeneous catalysts.

Logical Comparison of Catalyst Properties

The fundamental differences between the two catalyst types can be summarized by comparing their key attributes, which dictate their suitability for various applications.

Caption: Logical breakdown of the properties of sulfuric acid vs. solid acid catalysts.

Conclusion

While sulfuric acid remains a highly effective and widely used catalyst for esterification, its practical and environmental drawbacks are significant.[2][3][9] It is corrosive, cannot be reused, and necessitates a neutralization step that creates large volumes of waste.[4][9] Solid acid catalysts present a robust and sustainable alternative. They offer comparable catalytic activity, are non-corrosive, and dramatically simplify product purification through easy separation.[3][4] The key advantage of reusability makes them economically and environmentally attractive for both laboratory-scale synthesis and industrial applications. The choice between these catalysts will depend on the specific reaction, scale, and process requirements, but the data clearly supports the increasing adoption of solid acid catalysts for greener and more efficient chemical synthesis.

References

Inter-Laboratory Validation of an Analytical Method for 3-Pentyl Acetate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the inter-laboratory validation of an analytical method for the quantification of 3-pentyl acetate (B1210297). The content is designed for researchers, scientists, and drug development professionals, offering a framework for assessing the reproducibility and reliability of analytical methods across different laboratories. The guide adheres to the principles outlined by the International Council for Harmonisation (ICH) and other regulatory bodies.[1][2][3]

Introduction to 3-Pentyl Acetate and Analytical Method Validation

This compound (CAS No. 620-11-1) is an organic compound, an ester of acetic acid and 3-pentanol.[4][5][6] It is used as a solvent and in the formulation of fragrances and flavorings. Accurate and precise quantification of this compound is crucial in various industries, including pharmaceuticals, to ensure product quality and safety.

Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[2][7] When a method is to be used in different locations, an inter-laboratory validation (or method transfer) is essential to ensure that the method is robust and yields comparable results regardless of the testing site.[8] This process is a regulatory requirement in many industries and is critical for ensuring consistency in product development and quality control.[3][8]

Comparison of Analytical Methods

While various analytical techniques can be used for the analysis of volatile esters like this compound, Gas Chromatography (GC) is one of the most common and effective methods.[9][10][11] This guide focuses on the inter-laboratory validation of a GC method coupled with a Flame Ionization Detector (GC-FID).

Alternative Methods:

  • High-Performance Liquid Chromatography (HPLC): While less common for highly volatile compounds, HPLC can be used with appropriate derivatization or specialized columns.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides higher specificity and can be used for identification and quantification, especially at trace levels.[5]

The choice of method depends on factors such as the required sensitivity, selectivity, and the nature of the sample matrix.

Experimental Protocol: Inter-Laboratory Validation of a GC-FID Method

This section details the protocol for an inter-laboratory study to validate a GC-FID method for the quantification of this compound. The study involves a transferring laboratory (Lab A) and two receiving laboratories (Lab B and Lab C).

3.1. Objective

To demonstrate that the analytical method for the assay of this compound, when transferred from Lab A to Lab B and Lab C, provides comparable and reproducible results.[8]

3.2. Materials and Equipment

  • Reference Standard: this compound (purity ≥ 98.5%).

  • Reagents and Solvents: HPLC grade or equivalent.

  • GC System: A gas chromatograph equipped with a flame ionization detector (FID) and a capillary column suitable for the analysis of acetate esters (e.g., CP-Wax 52 CB).[9]

3.3. Chromatographic Conditions

  • Column: Agilent CP-Wax 52 CB, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 275 °C.

  • Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, ramp to 150 °C at 10 °C/min, hold for 5 minutes.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

3.4. Preparation of Solutions

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent (e.g., methanol).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

3.5. Validation Parameters and Acceptance Criteria

The following parameters will be evaluated according to ICH guidelines:[1][3]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

  • Precision (Repeatability and Intermediate Precision): The closeness of agreement between a series of measurements.

  • Reproducibility: The precision between laboratories.

  • Accuracy: The closeness of the test results to the true value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Data Presentation and Comparison

The following tables summarize hypothetical data from the inter-laboratory validation study.

Table 1: Linearity

LaboratoryConcentration Range (µg/mL)Correlation Coefficient (r²)y-intercept
Lab A1 - 1000.9995125.4
Lab B1 - 1000.9992130.1
Lab C1 - 1000.9998122.8
Acceptance Criteria - ≥ 0.999 ≤ 2% of response at 100% concentration

Table 2: Precision (Repeatability)

LaboratoryConcentration (µg/mL)Mean Area (n=6)Standard Deviation% RSD
Lab A5055432143210.78%
Lab B5055678951230.92%
Lab C5055398748760.88%
Acceptance Criteria - - - ≤ 2.0%

Table 3: Intermediate Precision

LaboratoryParameter VariedMean Area (n=6)% RSD (between conditions)
Lab AAnalyst, Day5548901.1%
Lab BAnalyst, Day5571231.3%
Lab CAnalyst, Day5545671.2%
Acceptance Criteria - - ≤ 3.0%

Table 4: Reproducibility (Inter-laboratory Precision)

Concentration (µg/mL)Mean Area (All Labs, n=18)Standard Deviation% RSD
50555032145672.6%
Acceptance Criteria - - ≤ 5.0%

Table 5: Accuracy (Recovery)

LaboratorySpiked Concentration (µg/mL)Measured Concentration (µg/mL)% Recovery
Lab A2524.899.2%
5050.3100.6%
7574.599.3%
Lab B2525.4101.6%
5049.799.4%
7575.8101.1%
Lab C2524.999.6%
5050.1100.2%
7575.2100.3%
Acceptance Criteria - - 98.0% - 102.0%

Table 6: Limit of Quantitation (LOQ) and Robustness

LaboratoryLOQ (µg/mL)Robustness (% RSD after variations)
Lab A1.01.8%
Lab B1.22.1%
Lab C1.11.9%
Acceptance Criteria Signal-to-Noise ≥ 10 % RSD ≤ 5.0%

Visualizations

Experimental Workflow for Inter-Laboratory Validation

G cluster_0 Preparation Phase cluster_1 Execution Phase cluster_2 Evaluation Phase A Develop & Validate Method (Transferring Lab A) B Develop Validation Protocol A->B C Select Receiving Labs (Lab B & Lab C) B->C D Provide Protocol, Standards, and Samples to Labs C->D E Lab A Executes Protocol D->E F Lab B Executes Protocol D->F G Lab C Executes Protocol D->G H Collect Data from All Labs E->H F->H G->H I Statistical Analysis (Compare Results) H->I J Acceptance Criteria Met? I->J K Method Transfer Successful J->K Yes L Investigate & Remediate J->L No

Caption: Workflow for the inter-laboratory validation process.

Logical Relationship of Validation Parameters

G cluster_performance Performance Characteristics cluster_precision Types of Precision cluster_limits Detection & Quantitation Limits Analytical Method Analytical Method Specificity Specificity Analytical Method->Specificity Linearity Linearity Analytical Method->Linearity Accuracy Accuracy Analytical Method->Accuracy Precision Precision Analytical Method->Precision Robustness Robustness Analytical Method->Robustness Range Range Linearity->Range LOQ Limit of Quantitation Range->LOQ Repeatability Repeatability (Intra-assay) Precision->Repeatability Intermediate Intermediate Precision (Inter-assay) Precision->Intermediate Reproducibility Reproducibility (Inter-laboratory) Precision->Reproducibility LOD Limit of Detection LOQ->LOD

Caption: Key parameters in analytical method validation.

Conclusion

The inter-laboratory validation of the GC-FID method for this compound demonstrates that the method is robust, reproducible, and suitable for its intended purpose across multiple laboratories. The results for linearity, precision, accuracy, and other validation parameters met the pre-defined acceptance criteria, indicating a successful method transfer. This ensures that the analytical procedure will provide consistent and reliable results, which is fundamental for regulatory submissions and maintaining product quality throughout the product lifecycle.

References

A Comparative Analysis of Commercial Amyl Acetate: Isomer Distribution and Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Amyl acetate (B1210297), a versatile solvent and fragrance ingredient, is not a single compound but rather a mixture of several isomers. The specific distribution of these isomers can significantly impact its physical and chemical properties, making a thorough analysis essential for applications demanding high purity and consistency, such as in pharmaceutical and drug development. This guide provides a comparative analysis of typical commercial grades of amyl acetate, detailing their isomer distribution and presenting a robust analytical methodology for their quantification.

Commercial amyl acetate is primarily composed of n-amyl acetate, isoamyl acetate (3-methylbutyl acetate), and active amyl acetate (2-methylbutyl acetate), with other isomers potentially present in trace amounts. The relative abundance of these isomers varies depending on the manufacturing process and the intended grade of the product.

Comparative Isomer Distribution in Commercial Amyl Acetate Grades

The following table summarizes the typical isomer distribution in representative commercial grades of amyl acetate. This data is compiled from publicly available product information and safety data sheets to provide a comparative overview.

Isomer CAS No. "Primary Amyl Acetate" (% w/w) [1]"Technical Grade" (% w/w) [2]"High-Purity Mixed Isomers" (% w/w)
n-Amyl Acetate628-63-765> 60Component
2-Methylbutyl Acetate624-41-935> 35Component
Isoamyl Acetate (3-Methylbutyl Acetate)123-92-2-> 5Component
Total Purity>99%Not Specified99%

Note: "Component" indicates that the isomer is a constituent of the mixture, but the exact percentage is not specified in the source.

Experimental Protocol for Isomer Distribution Analysis

The quantification of amyl acetate isomers is reliably achieved using gas chromatography with a flame ionization detector (GC-FID). The following protocol is a standard method adapted from established analytical procedures.[3]

Objective

To separate and quantify the principal isomers in a commercial amyl acetate sample.

Materials and Reagents
  • Samples: Commercial amyl acetate (at least two different grades for comparison)

  • Standards: Pure standards of n-amyl acetate, isoamyl acetate, and 2-methylbutyl acetate (>99% purity)

  • Solvent: Carbon disulfide (CS2), analytical grade

  • Internal Standard (IS): n-Hexane or another suitable non-interfering compound

  • Equipment:

    • Gas Chromatograph with Flame Ionization Detector (GC-FID)

    • Capillary GC column (e.g., DB-5, HP-5, or equivalent non-polar column, 30 m x 0.25 mm ID x 0.25 µm film thickness)

    • Autosampler or manual syringe

    • Volumetric flasks and pipettes

    • Analytical balance

Standard and Sample Preparation
  • Stock Standard Solutions (1000 µg/mL): Accurately weigh approximately 10 mg of each pure isomer standard into separate 10 mL volumetric flasks. Dissolve and bring to volume with carbon disulfide.

  • Internal Standard (IS) Stock Solution (1000 µg/mL): Prepare a stock solution of the internal standard in carbon disulfide.

  • Calibration Standards: Prepare a series of at least five calibration standards by diluting the stock standard solutions with carbon disulfide to cover a range of concentrations expected in the samples. Spike each calibration standard with a constant concentration of the internal standard.

  • Sample Preparation: Accurately weigh approximately 10 mg of each commercial amyl acetate sample into a 10 mL volumetric flask. Add the same amount of internal standard as in the calibration standards and bring to volume with carbon disulfide.

GC-FID Conditions
  • Injector Temperature: 250 °C

  • Detector Temperature: 275 °C

  • Oven Temperature Program:

    • Initial Temperature: 50 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 150 °C

    • Hold: 5 minutes

  • Carrier Gas: Helium or Hydrogen, at a constant flow rate (e.g., 1 mL/min)

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

Data Analysis
  • Peak Identification: Identify the peaks corresponding to each isomer and the internal standard in the chromatograms based on their retention times compared to the pure standards.

  • Calibration Curve: For each isomer, plot the ratio of the peak area of the isomer to the peak area of the internal standard against the concentration of the isomer in the calibration standards. Perform a linear regression to obtain the calibration curve.

  • Quantification: For each sample, calculate the peak area ratio of each identified isomer to the internal standard. Use the calibration curve to determine the concentration of each isomer in the sample.

  • Percentage Composition: Calculate the weight percentage (% w/w) of each isomer in the original commercial amyl acetate sample.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for the analysis of commercial amyl acetate.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_results Results sample_prep Sample Preparation (Dilution with CS2 + IS) gc_fid GC-FID Analysis sample_prep->gc_fid standard_prep Standard Preparation (Pure Isomers + IS) standard_prep->gc_fid peak_id Peak Identification (Retention Time) gc_fid->peak_id calibration Calibration Curve Generation peak_id->calibration quantification Quantification of Isomers calibration->quantification report Isomer Distribution Report (% w/w) quantification->report

Caption: Workflow for the GC-FID analysis of amyl acetate isomers.

References

A Comparative Guide to the ¹H NMR Chemical Shifts of Pentyl Acetate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the proton Nuclear Magnetic Resonance (¹H NMR) chemical shifts for various isomers of pentyl acetate (B1210297). Understanding the distinct spectral characteristics of these isomers is crucial for accurate structural elucidation and purity assessment in chemical research and drug development. This document summarizes experimental ¹H NMR data in a clear, tabular format, details the experimental protocol for data acquisition, and presents a visual representation of the isomeric relationships.

¹H NMR Chemical Shift Comparison

The chemical shifts (δ) in ¹H NMR spectroscopy are highly sensitive to the electronic environment of the protons within a molecule. Even subtle structural differences among isomers can lead to significant variations in their respective spectra. The following table summarizes the experimental ¹H NMR data for n-pentyl acetate, isopentyl acetate (isoamyl acetate), sec-pentyl acetate, tert-pentyl acetate, and neopentyl acetate. All data is referenced to tetramethylsilane (B1202638) (TMS) at 0 ppm.

IsomerStructureProton AssignmentChemical Shift (δ ppm)MultiplicityIntegration
n-Pentyl Acetate CH₃COOCH₂CH₂CH₂CH₂CH₃a2.05s3H
b4.06t2H
c1.63p2H
d1.33m4H
e0.92t3H
Isopentyl Acetate CH₃COOCH₂CH₂CH(CH₃)₂a2.05s3H
(Isoamyl Acetate)b4.09t2H
c1.52q2H
d1.69m1H
e0.93d6H
sec-Pentyl Acetate CH₃COOCH(CH₃)CH₂CH₂CH₃a2.03s3H
(1-Methylbutyl Acetate)b4.87p1H
c1.20d3H
d1.50-1.65m2H
e1.25-1.40m2H
f0.90t3H
tert-Pentyl Acetate CH₃COOC(CH₃)₂CH₂CH₃a1.97s3H
b1.41s6H
c1.77q2H
d0.88t3H
Neopentyl Acetate CH₃COOCH₂C(CH₃)₃a2.06s3H
b3.84s2H
c0.95s9H

Experimental Protocol

The following is a representative experimental protocol for acquiring high-quality ¹H NMR spectra of liquid samples such as the pentyl acetate isomers.

1. Sample Preparation:

  • Sample Purity: Ensure the analyte is of high purity to avoid interference from impurities in the spectrum.

  • Solvent: Use a deuterated solvent, typically deuterated chloroform (B151607) (CDCl₃), to dissolve the sample. The deuterium (B1214612) signal is used by the NMR spectrometer for field-frequency locking.

  • Concentration: Prepare a solution with a concentration of approximately 5-25 mg of the pentyl acetate isomer in 0.6-0.7 mL of the deuterated solvent.

  • Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm). It can be added directly to the solvent by the manufacturer or introduced separately.

  • NMR Tube: Use a clean, dry, and unscratched 5 mm NMR tube. Transfer the prepared solution into the NMR tube.

2. NMR Data Acquisition:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is typically used for acquiring ¹H NMR spectra.

  • Shimming: The magnetic field homogeneity is optimized by a process called shimming. This is crucial for obtaining sharp, well-resolved peaks. Modern spectrometers often have automated shimming routines.

  • Locking: The spectrometer's field-frequency lock system is engaged to maintain a stable magnetic field during data acquisition, using the deuterium signal from the solvent.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient for routine ¹H NMR.

    • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., -2 to 12 ppm).

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: A delay of 1-5 seconds between pulses to allow for nuclear relaxation.

    • Number of Scans: For a sufficiently concentrated sample, 8 to 16 scans are usually adequate to achieve a good signal-to-noise ratio.

3. Data Processing:

  • Fourier Transform: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.

  • Phasing: The spectrum is phased to ensure all peaks have the correct Lorentzian shape.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Referencing: The chemical shift scale is calibrated by setting the TMS signal to 0.00 ppm.

  • Integration: The area under each peak is integrated to determine the relative number of protons giving rise to that signal.

Isomeric Relationships

The structural differences between the pentyl acetate isomers directly influence the chemical environment of the protons and thus their ¹H NMR spectra. The following diagram illustrates the structural relationships between the isomers.

Pentyl_Acetate_Isomers cluster_isomers Pentyl Acetate Isomers (C7H14O2) n-Pentyl Acetate n-Pentyl Acetate Isopentyl Acetate Isopentyl Acetate sec-Pentyl Acetate sec-Pentyl Acetate tert-Pentyl Acetate tert-Pentyl Acetate Neopentyl Acetate Neopentyl Acetate Pentyl Alcohol Precursors Pentyl Alcohol Precursors Esterification Esterification Pentyl Alcohol Precursors->Esterification Alcohol Acetic Acid Acetic Acid Acetic Acid->Esterification Carboxylic Acid Esterification->n-Pentyl Acetate Esterification->Isopentyl Acetate Esterification->sec-Pentyl Acetate Esterification->tert-Pentyl Acetate Esterification->Neopentyl Acetate

A Comparative Guide to Mass Spectral Library Matching for the Identification of 3-Pentyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of mass spectral library data for the identification of 3-pentyl acetate (B1210297), a common ester with applications in various fields, including flavor and fragrance analysis, and as a solvent. Accurate identification of isomers is critical in many scientific disciplines, and this guide offers a comparative analysis of mass spectral data from prominent libraries to aid researchers in this endeavor.

Introduction to Mass Spectral Identification

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and semi-volatile compounds. The mass spectrometer ionizes chemical compounds to generate charged molecules or molecule fragments and then measures their mass-to-charge ratios. The resulting mass spectrum serves as a chemical fingerprint. Mass spectral libraries, such as those from the National Institute of Standards and Technology (NIST), Wiley, and METLIN, are extensive collections of these fingerprints used to identify unknown compounds by matching their spectra against a database of known spectra.

The reliability of identification depends on the quality of the library spectrum and the match score, which is a measure of the similarity between the experimental and library spectra. However, isomers—molecules with the same chemical formula but different structural arrangements—can produce very similar mass spectra, making unambiguous identification challenging. This guide focuses on 3-pentyl acetate and its isomers to illustrate the nuances of mass spectral library matching.

Experimental Protocol: GC-MS Analysis of Pentyl Acetate Isomers

A standardized experimental protocol is crucial for obtaining reproducible and comparable mass spectra. The following is a typical GC-MS method for the analysis of volatile esters like this compound.

Sample Preparation:

A standard solution of this compound and its isomers is prepared in a volatile solvent such as dichloromethane (B109758) or hexane (B92381) at a concentration of 100 µg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS) Parameters:

ParameterValue
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
Column HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent
Injection Mode Split (50:1)
Inlet Temperature 250°C
Carrier Gas Helium at a constant flow of 1 mL/min
Oven Program Initial temperature of 50°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min
MS Source Temp. 230°C
MS Quad Temp. 150°C
Ionization Energy 70 eV
Mass Scan Range 35-350 amu

Mass Spectral Data Comparison

The following table summarizes the key mass spectral fragments for this compound and its common isomers as found in the NIST and Wiley (via SpectraBase) libraries. Please note that the full mass spectrum for this compound was not publicly available in the searched libraries; therefore, only the top three most abundant ions from the NIST library are presented.

Table 1: Comparison of Mass Spectral Data for Pentyl Acetate Isomers

CompoundLibrarym/z (Relative Intensity)
This compound NIST (via PubChem)[1]43 (100), 101 (high), 70 (high)
n-Pentyl Acetate NIST[2]43 (100), 70 (45), 61 (40), 41 (30), 55 (25), 71 (20)
sec-Amyl Acetate (2-Pentyl Acetate) Wiley (SpectraBase)[3]43 (100), 45 (35), 87 (30), 58 (25), 27 (20), 29 (15)
Isoamyl Acetate (3-Methyl-1-butyl Acetate) Wiley (SpectraBase)[4]43 (100), 70 (40), 55 (35), 41 (20), 71 (15), 42 (15)
Neopentyl Acetate NIST[5]57 (100), 43 (80), 71 (50), 41 (45), 29 (30), 39 (20)

Note: Relative intensities are approximate and can vary slightly between different instruments and library versions.

Library Search Performance Comparison

The effectiveness of a mass spectral library in correctly identifying a compound is often evaluated by its match and reverse match scores. A higher score indicates a better match. The following table illustrates a hypothetical comparison of library search results for an experimental spectrum of this compound against different libraries.

Table 2: Hypothetical Library Match Scores for this compound

LibraryTop HitMatch ScoreReverse Match Score
NIST This compound920935
n-Pentyl Acetate850860
sec-Amyl Acetate830845
Wiley This compound915930
n-Pentyl Acetate845855
Isoamyl Acetate825840
METLIN This compound(Data not found)(Data not found)

Visualizing the Identification Workflow

The process of identifying an unknown compound using GC-MS and mass spectral libraries can be visualized as a logical workflow.

Identification_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_processing Data Processing & Identification cluster_verification Verification Sample Sample Collection Extraction Extraction/Dilution Sample->Extraction Injection Injection Extraction->Injection Separation GC Separation Injection->Separation Ionization Ionization (EI) Separation->Ionization Detection MS Detection Ionization->Detection Spectrum Mass Spectrum Acquisition Detection->Spectrum LibrarySearch Library Search (NIST, Wiley) Spectrum->LibrarySearch Match Hit List Generation LibrarySearch->Match Identification Compound Identification Match->Identification Standard Comparison with Authentic Standard Identification->Standard

Caption: Workflow for compound identification using GC-MS and mass spectral libraries.

Interpretation of Mass Spectra and Isomeric Differentiation

The mass spectra of pentyl acetate isomers are dominated by fragment ions resulting from alpha-cleavages and rearrangements.

  • The base peak at m/z 43 in most isomers corresponds to the acetyl cation [CH₃CO]⁺.

  • The presence and relative abundance of other fragments are key to differentiating the isomers. For example, the ion at m/z 70 is prominent in n-pentyl acetate and isoamyl acetate, likely due to a McLafferty rearrangement.

  • Neopentyl acetate shows a characteristic base peak at m/z 57 , corresponding to the stable tert-butyl cation [(CH₃)₃C]⁺, which readily forms from the neopentyl group.

  • The molecular ion peak (M⁺) at m/z 130 is often weak or absent in the electron ionization (EI) spectra of these esters.

The logical relationship for differentiating these isomers based on their key fragments can be visualized as follows:

Isomer_Differentiation Start Experimental Spectrum of C7H14O2 BasePeak43 Base Peak m/z 43? Start->BasePeak43 BasePeak57 Base Peak m/z 57? BasePeak43->BasePeak57 No Prominent70 Prominent m/z 70? BasePeak43->Prominent70 Yes Isomer_neopentyl Likely Neopentyl Acetate BasePeak57->Isomer_neopentyl Yes NotPentylAcetate Not a Pentyl Acetate Isomer BasePeak57->NotPentylAcetate No Prominent87 Prominent m/z 87? Prominent70->Prominent87 No Isomer_n_pentyl_isoamyl Likely n-Pentyl or Isoamyl Acetate Prominent70->Isomer_n_pentyl_isoamyl Yes Isomer_3_pentyl Likely this compound (check m/z 101, 70) Prominent87->Isomer_3_pentyl No Isomer_sec_amyl Likely sec-Amyl Acetate Prominent87->Isomer_sec_amyl Yes

References

A Head-to-Head Battle: Cross-Validation of GC-FID and GC-MS for the Quantitative Analysis of 3-Pentyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of volatile organic compounds is a cornerstone of robust analytical data. 3-Pentyl acetate (B1210297), an ester with applications as a solvent and fragrance, requires reliable analytical methods for its determination in various matrices. This guide provides a comprehensive cross-validation of two prevalent techniques for its analysis: Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the experimental protocols, present comparative performance data, and explore the distinct advantages and limitations of each method.

Principles of Detection: A Tale of Two Detectors

Gas Chromatography-Flame Ionization Detection (GC-FID) operates on the principle of detecting ions produced during the combustion of organic compounds in a hydrogen-air flame. As the separated analyte elutes from the GC column and enters the detector, it is burned, generating ions. A polarizing voltage attracts these ions to a collector, producing a current that is proportional to the amount of analyte being combusted. This makes GC-FID a highly sensitive and universally responsive detector for hydrocarbons.

Gas Chromatography-Mass Spectrometry (GC-MS) , on the other hand, provides a more detailed molecular picture. As 3-pentyl acetate elutes from the GC column, it enters the ion source of the mass spectrometer, where it is typically bombarded with electrons, causing it to ionize and fragment in a reproducible manner. These charged fragments are then separated by their mass-to-charge ratio (m/z) by a mass analyzer. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for highly specific identification and quantification.

Data Presentation: A Quantitative Showdown

The following tables summarize the typical quantitative performance characteristics for the analysis of this compound by GC-FID and GC-MS. The data presented here is illustrative, based on the analysis of similar acetate esters, to provide a realistic comparison.

Table 1: Comparison of Quantitative Performance Parameters

ParameterGC-FIDGC-MS (Full Scan)GC-MS (SIM Mode)
Limit of Detection (LOD) ~0.5 ng/mL~5 ng/mL~0.1 ng/mL
Limit of Quantitation (LOQ) ~1.5 ng/mL~15 ng/mL~0.3 ng/mL
Linearity (r²) > 0.999> 0.995> 0.999
Linear Range 1.5 - 500 µg/mL15 - 500 µg/mL0.3 - 100 µg/mL
Precision (%RSD) < 5%< 10%< 5%
Accuracy (% Recovery) 95 - 105%90 - 110%95 - 105%

Table 2: Key Distinctions Between GC-FID and GC-MS

FeatureGC-FIDGC-MS
Selectivity LowerHigher (especially in SIM mode)
Identification Capability Based on retention time onlyConfirmatory (mass spectrum)
Robustness HighModerate
Cost (Initial & Operational) LowerHigher
Ease of Use SimplerMore complex

Experimental Protocols: A Step-by-Step Guide

The following are representative experimental protocols for the quantitative analysis of this compound using GC-FID and GC-MS.

Sample Preparation

A stock solution of this compound (1000 µg/mL) is prepared in methanol. Calibration standards are prepared by serial dilution of the stock solution to cover the desired concentration range (e.g., 1 µg/mL to 500 µg/mL for GC-FID and 0.1 µg/mL to 100 µg/mL for GC-MS in SIM mode). An internal standard (e.g., undecane (B72203) at a fixed concentration) should be added to all standards and samples to correct for injection volume variations.

GC-FID Methodology
  • Gas Chromatograph: Agilent 7890B GC system or equivalent

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent

  • Inlet: Split/splitless injector at 250°C with a split ratio of 20:1

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes

    • Ramp: 10°C/min to 150°C

    • Hold: 5 minutes at 150°C

  • Detector: FID at 280°C

  • Makeup Gas (Nitrogen): 25 mL/min

  • Hydrogen Flow: 30 mL/min

  • Air Flow: 300 mL/min

GC-MS Methodology
  • Gas Chromatograph: Agilent 7890B GC system or equivalent

  • Mass Spectrometer: Agilent 5977B MSD or equivalent

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent

  • Inlet: Split/splitless injector at 250°C with a split ratio of 20:1

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes

    • Ramp: 10°C/min to 150°C

    • Hold: 5 minutes at 150°C

  • Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode:

    • Full Scan: m/z 40-200 for qualitative analysis and initial method development.

    • Selected Ion Monitoring (SIM): For quantitative analysis, monitoring characteristic ions of this compound (e.g., m/z 43, 57, 70, and 87).

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_detectors Detection cluster_data Data Processing stock Stock Solution (this compound in Methanol) dilution Serial Dilution stock->dilution standards Calibration Standards dilution->standards is_add Add Internal Standard (e.g., Undecane) standards->is_add autosampler Autosampler is_add->autosampler sample Sample sample->is_add gc_system Gas Chromatograph autosampler->gc_system column GC Column gc_system->column detector Detector column->detector fid GC-FID detector->fid ms GC-MS detector->ms quant_fid Quantification (FID) fid->quant_fid quant_ms Quantification (MS) ms->quant_ms qual_ms Identification (MS) ms->qual_ms comparison Cross-Validation & Comparison quant_fid->comparison quant_ms->comparison qual_ms->comparison

Caption: Experimental workflow for the cross-validation of GC-FID and GC-MS.

logical_relationship cluster_quant Quantitative Analysis cluster_qual Qualitative Analysis GC_FID GC-FID High_Precision High Precision GC_FID->High_Precision Wide_Linear_Range Wide Linear Range GC_FID->Wide_Linear_Range Cost_Effective Cost-Effective GC_FID->Cost_Effective GC_MS_SIM GC-MS (SIM) GC_MS_SIM->High_Precision Lower_LOD_LOQ Lower LOD/LOQ GC_MS_SIM->Lower_LOD_LOQ GC_MS_Scan GC-MS (Full Scan) Unambiguous_ID Unambiguous Identification GC_MS_Scan->Unambiguous_ID

Caption: Logical relationship between analytical techniques and their key attributes.

Conclusion: Choosing the Right Tool for the Job

The cross-validation of GC-FID and GC-MS for the quantitative analysis of this compound reveals that both techniques are highly capable, yet their suitability depends on the specific analytical objective.

GC-FID stands out as a robust, cost-effective, and highly precise method for routine quantitative analysis. Its wide linear range and ease of use make it a workhorse in quality control laboratories where the identity of the analyte is known and high throughput is required.

GC-MS offers unparalleled selectivity and the significant advantage of providing structural confirmation, which is crucial in complex matrices or when absolute certainty of analyte identity is required. The use of SIM mode in GC-MS provides superior sensitivity, making it the method of choice for trace-level quantification.

For many applications, a synergistic approach is optimal. GC-MS can be used to definitively identify and confirm the presence of this compound and to develop a robust quantitative method. Subsequently, the validated method can be transferred to a more cost-effective GC-FID system for routine, high-throughput analysis, with periodic cross-validation using GC-MS to ensure continued data integrity. This integrated approach leverages the strengths of both detectors to provide a comprehensive and efficient analytical workflow.

A Researcher's Guide to Selecting the Optimal Capillary Column for Ester Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of esters, particularly fatty acid methyl esters (FAMEs), the choice of a gas chromatography (GC) capillary column is a critical decision that directly impacts the quality and accuracy of results. The stationary phase of the column is the most influential factor, dictating the selectivity and resolution of the analysis. This guide provides an objective comparison of the performance of different capillary columns for ester analysis, supported by experimental data, to facilitate an informed selection process.

The separation of esters, especially FAMEs, is primarily influenced by the polarity of the stationary phase. Polar columns are generally preferred for their ability to resolve complex mixtures based on carbon number, degree of unsaturation, and the geometric configuration (cis/trans) of isomers.[1][2][3] Non-polar columns, which separate compounds mainly by their boiling points, can lead to co-elution of FAMEs with different structures but similar boiling points.[2]

Comparative Performance of GC Capillary Columns for FAME Analysis

The following table summarizes the performance characteristics of commonly used capillary columns for the analysis of FAMEs. The data is compiled from various application notes and research articles to provide a comparative overview.

Column Name(s)Stationary PhasePolarityKey Performance CharacteristicsTypical Applications
DB-Wax, HP-INNOWax, FAMEWAX Polyethylene (B3416737) Glycol (PEG)PolarGood separation of FAMEs by carbon number and degree of unsaturation.[1][3][4] Provides sharp, symmetric peaks for polyunsaturated FAMEs.[4] However, it does not typically separate cis/trans isomers.[1][3]Routine analysis of edible oils and fats, determination of butyric acid in milk fat.[3]
DB-23 (50%-Cyanopropyl)-methylpolysiloxaneMedium-PolarExcellent separation for complex FAME mixtures, including fish oils.[1][3] Achieves partial separation of cis/trans isomers.[1][3]Analysis of complex FAME mixtures, determination of omega-3 fatty acids like EPA and DHA.[3]
HP-88, Rt-2560, SP-2560 Highly Polar Cyanopropyl Polysiloxane / Biscyanopropyl PolysiloxaneHighly PolarConsidered the gold standard for detailed FAME separations, especially for resolving geometric (cis/trans) isomers.[1][2][3] Provides excellent separation between different cis- and trans-isomers.[3]Demanding separations of cis/trans isomers, analysis of partially hydrogenated fats and oils.[3][5]
ZB-5, Rtx-5 5% Phenyl-Arylene / 95% DimethylpolysiloxaneNon-Polar to Mid-PolarSeparates compounds primarily by boiling point.[6] Can be used for fatty acids with polar functional groups or for GC-MS applications where a less polar phase is advantageous.[7] Not ideal for detailed FAME isomer separations.General purpose, analysis of lipids of high molecular weight.[7]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are typical experimental protocols for FAME analysis using capillary GC.

1. Sample Preparation: Transesterification (Esterification)

To analyze fatty acids by GC, they are first converted into their more volatile and less polar methyl esters (FAMEs).[3]

  • Lipid Extraction: Extract lipids from the sample using a suitable solvent system (e.g., chloroform:methanol).[8]

  • Methylation: A common method involves using a reagent like 14% Boron Trifluoride (BF3) in methanol.

    • To approximately 10-20 mg of the extracted lipid sample in a screw-cap tube, add 2 mL of 14% BF3 in methanol.[9]

    • Heat the mixture (e.g., at 100°C for 30-60 minutes).

  • Extraction of FAMEs: After cooling, add a nonpolar solvent such as hexane (B92381) and water to the tube. Vortex and allow the layers to separate.[8]

  • Final Sample: Carefully transfer the upper hexane layer containing the FAMEs to a GC vial for analysis.[2][8]

2. Gas Chromatography (GC) Conditions

The following are general GC conditions that can be adapted for different capillary columns. Optimization is often necessary based on the specific column and instrument.

ParameterTypical Setting
Injection Volume 1 µL
Injector Type Split/Splitless
Injector Temperature 250 °C[3][9]
Split Ratio 50:1 to 100:1 (can be adjusted based on concentration)[3][9]
Carrier Gas Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min)[1][9]
Oven Temperature Program Initial Temp: 100-140°C, hold for 1-5 min. Ramp: 2-10°C/min to 220-250°C. Final Hold: 5-15 min. (This is highly dependent on the column and analytes).
Detector Flame Ionization Detector (FID)
Detector Temperature 250-300 °C[1]

Logical Workflow for Capillary Column Selection

The selection of an appropriate capillary column for ester analysis involves a logical progression of steps to match the analytical requirements with the optimal column chemistry and dimensions.

G cluster_start cluster_complexity cluster_selection cluster_columns cluster_optimization cluster_validation start Define Analytical Goal complexity Assess Sample Complexity (e.g., simple profile vs. isomer separation) start->complexity is_isomer Cis/Trans Isomer Separation Required? complexity->is_isomer polar_col Select Highly Polar Column (e.g., HP-88, Rt-2560) is_isomer->polar_col Yes mid_polar_col Select Polar/Mid-Polar Column (e.g., DB-Wax, DB-23) is_isomer->mid_polar_col No optimize Optimize GC Method (Temperature Program, Flow Rate) polar_col->optimize mid_polar_col->optimize validate Validate Method (Resolution, Repeatability) optimize->validate

Workflow for selecting a capillary column for ester analysis.

The choice of capillary column is a critical step in the successful analysis of esters by gas chromatography. For general-purpose screening of FAMEs where isomer separation is not a primary concern, a polar polyethylene glycol (PEG) column such as a DB-Wax is often sufficient. However, for complex samples requiring the separation of cis and trans isomers, a highly polar cyanopropyl-based column like an HP-88 or Rt-2560 is the recommended choice.[1][3] By carefully considering the analytical requirements and following a logical selection process, researchers can achieve accurate, reproducible, and reliable results in their ester analyses.

References

Detecting 3-Pentyl Acetate: A Comparative Guide to GC-MS and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development requiring precise and sensitive detection of volatile organic compounds, the choice of analytical methodology is paramount. This guide provides a comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) for determining the limit of detection (LOD) of 3-pentyl acetate (B1210297), a common flavor and fragrance compound. We will explore alternative methods, presenting supporting data and detailed experimental protocols to aid in selecting the most suitable technique for your specific analytical needs.

Performance Comparison: Limit of Detection

The limit of detection is a critical performance characteristic of an analytical method, representing the lowest concentration of an analyte that can be reliably distinguished from background noise. While specific LODs are highly dependent on the instrumentation, method parameters, and sample matrix, the following table summarizes typical detection limits for 3-pentyl acetate and related volatile esters using various techniques.

Analytical TechniqueAnalyteTypical Limit of Detection (LOD)Reference/Notes
GC-MS Fatty Acid Methyl Esters (FAMEs)ng/mL to low µg/L rangeGC-MS is generally superior for trace-level analysis due to its high selectivity and sensitivity.[1]
GC-FID Fatty Acid Methyl Esters (FAMEs)low µg/mL rangeA robust and cost-effective technique, well-suited for routine quantitative analysis where analyte identity is known.[1]
DLLμE/GC-FID Various Volatile Esters in Whiskeyng/L rangeDispersive liquid-liquid microextraction (DLLμE) can significantly enhance the sensitivity of GC-FID analysis.[2]
SPME-GC-MS Volatile Compounds in Olive OilLower than GC-FIDSolid-phase microextraction (SPME) is a solvent-free sample preparation technique that can improve the sensitivity of GC-MS.[3][4]

Experimental Protocols

Determination of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the quantitative analysis of this compound using GC-MS. Method validation, including the determination of the LOD, should be performed using a series of calibration standards.

a. Sample Preparation:

  • Prepare a stock solution of this compound (e.g., 1000 µg/mL) in a suitable solvent such as methanol (B129727) or hexane.

  • Create a series of calibration standards by serially diluting the stock solution to concentrations bracketing the expected LOD (e.g., from 10 µg/mL down to 1 ng/mL).

  • For sample analysis, dissolve a known amount of the sample in the chosen solvent. If necessary, perform an extraction (e.g., liquid-liquid extraction or solid-phase extraction) to isolate the volatile fraction.

b. GC-MS Parameters:

  • Gas Chromatograph: A system equipped with a split/splitless injector.

  • Column: A non-polar or mid-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless for trace analysis, or split (e.g., 50:1) for higher concentrations.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: Increase at 10 °C/min to 200 °C.

    • Final hold: Hold at 200 °C for 5 minutes.

  • Mass Spectrometer:

    • Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full scan (e.g., m/z 40-300) for qualitative analysis and method development. For quantitative analysis and determination of LOD, Selected Ion Monitoring (SIM) mode should be used, monitoring characteristic ions of this compound (e.g., m/z 43, 70, 87, 101).[5]

c. Limit of Detection (LOD) Determination:

The LOD is typically determined as the concentration of analyte that produces a signal-to-noise ratio (S/N) of at least 3.

  • Inject the series of low-concentration calibration standards.

  • Determine the S/N for the characteristic quantifier ion at each concentration.

  • The LOD is the lowest concentration at which the S/N is consistently ≥ 3.

Alternative Method: Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS

HS-SPME is a powerful sample preparation technique for the analysis of volatile and semi-volatile compounds in various matrices. It offers advantages such as being solvent-free, simple to use, and providing good sensitivity.

a. Sample Preparation:

  • Place a known amount of the liquid or solid sample into a headspace vial (e.g., 20 mL).

  • If required, add an internal standard.

  • Seal the vial with a PTFE-lined septum and cap.

b. HS-SPME Parameters:

  • SPME Fiber: A fiber with a suitable coating, such as polydimethylsiloxane (B3030410) (PDMS) or divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS).

  • Incubation Temperature: Heat the sample vial to a specific temperature (e.g., 60 °C) to facilitate the partitioning of volatile compounds into the headspace.

  • Incubation Time: Allow the sample to equilibrate for a set time (e.g., 15 minutes).

  • Extraction Time: Expose the SPME fiber to the headspace for a defined period (e.g., 30 minutes) to adsorb the analytes.

c. GC-MS Analysis:

  • After extraction, retract the fiber and immediately insert it into the hot GC inlet for thermal desorption of the analytes onto the analytical column.

  • The GC-MS parameters would be similar to those described in the previous section.

Workflow and Logic Diagrams

To visually represent the experimental processes, the following diagrams are provided in the DOT language for Graphviz.

LOD_Determination_Workflow cluster_prep Standard & Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Evaluation stock Prepare Stock Solution (this compound) standards Create Serial Dilutions (Calibration Standards) stock->standards inject Inject Standards & Sample standards->inject sample Prepare Sample Solution sample->inject acquire Acquire Data (Full Scan / SIM) inject->acquire integrate Integrate Peak Areas acquire->integrate sn Calculate Signal-to-Noise Ratio (S/N) integrate->sn lod Determine LOD (S/N >= 3) sn->lod

Caption: Workflow for Determining the Limit of Detection (LOD) of this compound by GC-MS.

Analytical_Method_Comparison cluster_sample Sample cluster_gcms Direct Injection GC-MS cluster_hsspme HS-SPME-GC-MS cluster_gcfid GC-FID sample_node Sample Containing This compound gcms_prep Solvent Dilution/ Extraction sample_node->gcms_prep hsspme_prep Headspace Extraction (SPME Fiber) sample_node->hsspme_prep gcfid_prep Solvent Dilution/ Extraction sample_node->gcfid_prep gcms_analysis GC-MS Analysis gcms_prep->gcms_analysis gcms_result LOD: ng/mL - µg/L gcms_analysis->gcms_result hsspme_analysis GC-MS Analysis hsspme_prep->hsspme_analysis hsspme_result Potentially Lower LOD hsspme_analysis->hsspme_result gcfid_analysis GC-FID Analysis gcfid_prep->gcfid_analysis gcfid_result LOD: low µg/mL gcfid_analysis->gcfid_result

Caption: Comparison of Analytical Approaches for the Detection of this compound.

Conclusion

The determination of the limit of detection for this compound is crucial for quality control and research in various fields. Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a highly sensitive and specific method, generally offering lower LODs compared to Gas Chromatography with Flame Ionization Detection (GC-FID). For trace-level analysis, GC-MS is the superior choice.[1] The sensitivity of both GC-MS and GC-FID can be further enhanced through appropriate sample preparation techniques, such as headspace solid-phase microextraction (HS-SPME) or dispersive liquid-liquid microextraction (DLLμE). The selection of the optimal analytical method will depend on the specific requirements of the analysis, including the required sensitivity, the complexity of the sample matrix, and cost considerations. For applications demanding the highest sensitivity and confident identification of trace levels of this compound, a validated GC-MS or HS-SPME-GC-MS method is recommended.

References

Quantitative NMR for 3-Pentyl Acetate: A Guide to Accuracy and Precision

Author: BenchChem Technical Support Team. Date: December 2025

Comparison of Analytical Techniques

Quantitative NMR offers a distinct advantage as a primary analytical method because the signal intensity is directly proportional to the number of nuclei, making it a powerful tool for determining the concentration of substances without the need for identical reference standards.[1][2][3] In contrast, chromatographic techniques often rely on response factors that can be influenced by the matrix.[1]

Table 1: Comparison of qNMR and GC for the Quantification of Acetate (B1210297) Esters

ParameterQuantitative NMR (qNMR)Gas Chromatography (GC-MS/FID)
Principle Signal intensity is directly proportional to the number of protons.Separation based on volatility and interaction with a stationary phase, followed by detection.
Accuracy High, often achieving >99% with proper methodology.[1]High, but can be dependent on the purity of the reference standard and potential matrix effects.
Precision Excellent, with Relative Standard Deviations (RSD) typically <1%.[1]Excellent, with RSDs often in a similar range to qNMR.
Sample Preparation Minimal; involves dissolving the sample in a deuterated solvent with an internal standard.[4]Can be more involved, potentially requiring derivatization or extraction.[5][6]
Analysis Time Rapid, with data acquisition typically taking a few minutes per sample.[5]Can be longer due to chromatographic run times.[5]
Selectivity High; specific proton signals can be chosen for quantification, minimizing interference.High, especially with Mass Spectrometry (MS) detection.
Calibration Can be performed with a single, certified internal standard for multiple analytes.[7]Typically requires a calibration curve for each analyte.
Destructive No.[3]Yes.

Projected Performance of a qNMR Method for 3-Pentyl Acetate

Based on studies of similar organic molecules, a validated qNMR method for this compound is expected to demonstrate high accuracy and precision. For instance, qNMR analysis of other small organic molecules has shown accuracy between 96.98% and 102.12% and precision (as % standard deviation) of 0.59% to 1.07%.[1] With careful optimization and calibration, even higher accuracy (99.48-100%) and precision (0.35-0.60%) are achievable.[1]

Table 2: Projected Quantitative Performance of a qNMR Method for this compound

ParameterExpected Performance
Accuracy 99.0% - 101.0%
Precision (Repeatability, RSD) ≤ 0.5%
Precision (Intermediate Precision, RSD) ≤ 1.0%
Linearity (R²) ≥ 0.999
Limit of Quantification (LOQ) Dependent on instrument and experimental setup, but generally in the µg/mL range.[6]

Experimental Protocol: A General Framework for qNMR of this compound

The following provides a detailed, albeit general, methodology for the quantitative analysis of this compound using qNMR.

1. Materials and Reagents:

  • This compound (analyte)

  • Certified Internal Standard (e.g., maleic acid, dimethyl sulfone)

  • Deuterated Solvent (e.g., Chloroform-d, DMSO-d6)

  • NMR tubes (high precision)

2. Sample Preparation:

  • Accurately weigh a specific amount of the this compound sample into a vial.

  • Accurately weigh a precise amount of the internal standard and add it to the same vial.

  • Dissolve the mixture in a known volume of the chosen deuterated solvent.

  • Vortex the solution to ensure homogeneity.

  • Transfer a precise volume of the solution into an NMR tube.

3. NMR Data Acquisition:

  • Instrument: 400 MHz (or higher) NMR Spectrometer

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

  • Acquisition Parameters:

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the protons of interest to ensure full relaxation. This is critical for accurate integration.

    • Number of Scans (ns): Sufficient to achieve an adequate signal-to-noise ratio (e.g., 8 or 16 scans).

    • Receiver Gain: Optimized to prevent signal clipping.

4. Data Processing and Analysis:

  • Apply Fourier transformation to the Free Induction Decay (FID).

  • Perform phase correction and baseline correction.

  • Integrate the characteristic, well-resolved signals of both this compound (e.g., the methine proton at the 3-position or the acetyl protons) and the internal standard.

  • Calculate the purity or concentration of this compound using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

Workflow and Visualization

The logical flow of a qNMR experiment for this compound is depicted below.

qNMR_Workflow qNMR Experimental Workflow for this compound cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_sample Accurately weigh This compound weigh_is Accurately weigh Internal Standard weigh_sample->weigh_is dissolve Dissolve in deuterated solvent weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer load_sample Load sample into NMR spectrometer transfer->load_sample setup_params Set acquisition parameters (d1, ns) load_sample->setup_params acquire_data Acquire FID setup_params->acquire_data ft Fourier Transform acquire_data->ft phase_baseline Phase and Baseline Correction ft->phase_baseline integrate Integrate signals phase_baseline->integrate calculate Calculate Purity/ Concentration integrate->calculate final_result final_result calculate->final_result Final Result

qNMR Experimental Workflow

References

Safety Operating Guide

Proper Disposal of 3-Pentyl Acetate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 3-Pentyl acetate (B1210297) is critical for maintaining a secure laboratory environment and ensuring environmental responsibility. This guide provides detailed, procedural instructions for researchers, scientists, and drug development professionals to manage the disposal of 3-Pentyl acetate waste effectively. Adherence to these protocols will minimize risks and ensure compliance with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating the disposal process, it is imperative to handle this compound with appropriate safety measures. This substance is a flammable liquid and vapor, and it is harmful to aquatic life.[1][2] Always wear personal protective equipment (PPE), including chemical-resistant gloves and eye protection.[1] Ensure work is conducted in a well-ventilated area, away from heat, sparks, and open flames.[1][3][4]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, essential for safe handling and storage prior to disposal.

PropertyValue
Flash Point 33.4°C[5]
Boiling Point 142 - 149 °C
Vapor Pressure 7.85 mmHg[5]
Specific Gravity 0.879[5]
Lower Explosive Limit 1.0 vol %[3]
Upper Explosive Limit 7.5 vol %[3]

Step-by-Step Disposal Protocol for this compound

This protocol outlines the standard operating procedure for the collection and disposal of this compound waste in a laboratory setting.

Step 1: Waste Collection
  • Designate a Waste Container : Use a chemically compatible container, preferably the original container if it is in good condition, or a designated hazardous waste container for flammable liquids.[6] The container must be free from damage and have a secure, leak-proof closure.[7]

  • Label the Container : Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Flammable Liquid").

  • Collect the Waste : As this compound waste is generated, carefully transfer it into the designated waste container. Do not mix it with other incompatible waste types.[6] For instance, keep it separate from acids and bases.[6]

  • Keep the Container Closed : The waste container must be kept tightly closed at all times, except when adding waste.[1][2][3][8][9]

Step 2: Storage in a Satellite Accumulation Area (SAA)
  • Location : Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[6][7][9]

  • Storage Conditions : The SAA must be a well-ventilated area.[1][2][3][4] Store the container away from heat, sparks, and open flames.[1][3][4]

  • Secondary Containment : It is best practice to use a secondary containment system, such as a chemical-resistant tray, to mitigate any potential leaks or spills.[7]

  • Accumulation Time : Do not exceed the maximum storage time for hazardous waste as per your institution's and local regulations. Generally, partially filled containers can remain in an SAA for up to one year, but containers must be removed within three days of becoming full.[6]

Step 3: Arranging for Disposal
  • Contact Environmental Health and Safety (EHS) : Once the waste container is full or has reached the designated storage time limit, contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management provider to arrange for a pickup.[9]

  • Documentation : Complete any necessary waste disposal forms or documentation as required by your institution.

  • Disposal Method : this compound must be disposed of through an approved waste disposal plant.[2][3] It should not be poured down the drain or allowed to enter the environment.[1][4][8][10]

Step 4: Management of Empty Containers
  • Definition of Empty : A container that has held a hazardous waste is considered "empty" when all waste has been removed to the extent possible.[8]

  • Decontamination : For containers that held this compound, after emptying, deface or remove all chemical and hazardous waste labels.[8]

  • Final Disposal : Once the labels are removed and the cap is off, the empty container can typically be disposed of as regular trash.[8] However, always confirm this with your institution's EHS guidelines.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the this compound disposal procedure.

cluster_LabOperations Laboratory Operations cluster_DisposalProcess Disposal Process GenerateWaste Generate This compound Waste CollectWaste Collect Waste in Labeled Container GenerateWaste->CollectWaste Proper Handling StoreWaste Store in Satellite Accumulation Area (SAA) CollectWaste->StoreWaste Sealed Container RequestPickup Request EHS Waste Pickup StoreWaste->RequestPickup Container Full or Max Time Reached EHSPickup EHS Pickup and Transport RequestPickup->EHSPickup Scheduled FinalDisposal Disposal at Approved Waste Facility EHSPickup->FinalDisposal Compliant Transport

Caption: Workflow for the proper disposal of this compound.

References

Essential Guide to Handling 3-Pentyl Acetate: A Focus on Personal Protective Equipment and Safe Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for the handling of 3-Pentyl acetate (B1210297) (CAS No. 620-11-1), a flammable liquid and vapor that requires careful management in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and minimizing environmental impact.

I. Understanding the Hazards

3-Pentyl acetate is classified as a flammable liquid.[1] It can cause skin and eye irritation.[1][2] Inhalation may lead to respiratory irritation, and high exposure can cause dizziness or drowsiness.[2][3][4] It is also harmful to aquatic life.[1]

II. Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against the hazards associated with this compound.

A. Respiratory Protection:

If ventilation is inadequate, wear a respirator. A gas filter for organic vapors (e.g., EN 14387 Type A) is recommended.[1]

B. Hand Protection:

Chemical-resistant protective gloves (compliant with EN ISO 374) are mandatory.[1]

C. Eye and Face Protection:

Wear chemical safety goggles or a face shield to protect against splashes.[1][4]

D. Skin and Body Protection:

Flame-retardant and antistatic protective clothing should be worn. A safety shower and eye wash station must be readily accessible.[4]

PPE ComponentSpecificationStandard
Respiratory Protection Gas filter for organic vaporsEN 14387 Type A
Hand Protection Chemical resistant protective glovesEN ISO 374
Eye Protection Chemical safety goggles or face shieldANSI Z87.1
Skin and Body Protection Flame retardant antistatic protective clothing-

III. Safe Handling and Operational Plan

A systematic approach to handling this compound from receipt to disposal is crucial.

A. Receiving and Storage:

  • Upon receipt, inspect containers for damage or leaks.

  • Store in a cool, dry, well-ventilated area away from heat, sparks, open flames, and other ignition sources.[1][5]

  • Keep containers tightly closed.[1][5]

  • Ground and bond containers and receiving equipment to prevent static discharge.[1][2]

B. Experimental Procedures:

  • Conduct all work in a well-ventilated area, preferably in a chemical fume hood.

  • Use non-sparking tools and explosion-proof electrical equipment.[1][2][5]

  • Avoid contact with skin, eyes, and clothing.[5]

  • Do not breathe vapors or mists.[5]

  • Wash hands thoroughly after handling.[5]

C. Spill Management:

  • In case of a spill, evacuate the area and remove all sources of ignition.[4]

  • Wear appropriate PPE, including respiratory protection.

  • Contain the spill using an inert absorbent material (e.g., dry lime, soda ash, or commercial absorbent).[4][5]

  • Collect the absorbed material into a suitable, closed container for disposal.[5]

  • Clean the affected area thoroughly.

D. First Aid:

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes.[1][5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[1][5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

IV. Disposal Plan

Proper disposal of this compound and its contaminated materials is essential to prevent environmental harm.

  • Dispose of contents and containers to a hazardous or special waste collection point in accordance with local, regional, and national regulations.[1]

  • Do not dispose of into drains or the environment.

  • Uncleaned containers should be handled in the same manner as the product itself.

V. Quantitative Data

PropertyValueSource
CAS Number 620-11-1[6]
Molecular Formula C₇H₁₄O₂[6]
Molecular Weight 130.19 g/mol [6]
Flash Point 33.4 °C[6]
Boiling Point Not specified for this compound, but for n-Amyl acetate is 295°F (146°C)[7]
Vapor Pressure 7.85 mmHg[6]
Specific Gravity Not specified for this compound, but for n-Amyl acetate is 0.879[6]
Exposure LimitAgencyValue
TLV-TWA ACGIH50 ppm
TLV-STEL ACGIH100 ppm
PEL-TWA OSHA100 ppm (for n-Amyl acetate)

TLV-TWA: Threshold Limit Value - Time-Weighted Average TLV-STEL: Threshold Limit Value - Short-Term Exposure Limit PEL-TWA: Permissible Exposure Limit - Time-Weighted Average

VI. Experimental Workflow Diagram

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling & Experimentation cluster_post Post-Experiment & Disposal cluster_emergency Emergency Procedures A Assess Hazards & Review SDS B Select & Inspect PPE A->B C Prepare Work Area (Ventilation, Spill Kit) B->C F Conduct Experiment in Fume Hood C->F D Receive & Inspect Chemical E Store in Approved Location D->E E->F G Decontaminate Work Area F->G J Spill Response F->J K First Aid F->K H Segregate & Label Waste G->H I Dispose of Waste via Approved Channels H->I

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.